molecular formula C7H9N3O B035374 2-Amino-6-methylnicotinamide CAS No. 100524-09-2

2-Amino-6-methylnicotinamide

Número de catálogo: B035374
Número CAS: 100524-09-2
Peso molecular: 151.17 g/mol
Clave InChI: LPXQDHBKGPBRMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-6-methylnicotinamide (CAS 100524-09-2) is a high-purity organic compound supplied as a solid and is a valuable chemical building block for research and development. With the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol, this nicotinamide derivative is a versatile intermediate in synthetic organic chemistry, particularly in the construction of more complex molecular architectures . Research Applications and Value As a specialist in the field of organic building blocks, this chemical is designed for use in pharmaceutical research and chemical synthesis. Its structure, featuring both amino and amide functional groups on a methyl-substituted pyridine ring, makes it a versatile precursor for generating compound libraries for screening in drug discovery projects . Researchers utilize this compound to develop novel molecules, which may have potential applications in various life science and material science fields. Quality & Safety This product is characterized by a high purity level of 97% and is accompanied by detailed analytical documentation, including NMR and HPLC data, to ensure consistency and reliability in your experimental results . Please note that this product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-6-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,8,10)(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXQDHBKGPBRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-methylnicotinamide (CAS: 100524-09-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methylnicotinamide (CAS Number: 100524-09-2), a substituted pyridine derivative. While direct experimental data on this specific compound is limited in peer-reviewed literature, this document synthesizes available information from chemical suppliers, patent filings, and extrapolates potential properties based on structurally related, well-characterized analogs. The guide covers physicochemical properties, a detailed synthesis protocol, predicted spectroscopic characteristics, and an in-depth discussion of its potential, though currently unproven, biological activities by examining its relationship to key metabolic and signaling pathways, including nicotinamide metabolism and histone deacetylation. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or synthetic potential of this molecule.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a methyl group at the 6-position. This unique arrangement of functional groups suggests a polar molecule with hydrogen bonding capabilities.[1]

Chemical Structure and Identifiers
  • IUPAC Name: 2-amino-6-methylpyridine-3-carboxamide

  • CAS Number: 100524-09-2[2]

  • Molecular Formula: C₇H₉N₃O[2]

  • Molecular Weight: 151.17 g/mol [2]

  • Canonical SMILES: CC1=NC(=C(C=C1)C(=O)N)N[2]

  • InChI Key: LPXQDHBKGPBRMI-UHFFFAOYSA-N

Physicochemical Data Summary
PropertyValueSource
Physical Form Solid (at room temperature)
Purity ≥95-97% (typical commercial grade)[2][4]
Melting Point No data available[3][4]
Boiling Point No data available[4]
Solubility No data available; predicted to be soluble in polar solvents.[1][4]
Topological Polar Surface Area (TPSA) 82 Ų[2]
LogP (calculated) 0.07112[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Synthesis and Purification

This compound is not just a commercially available reagent; it is also a key intermediate in the synthesis of other molecules, such as 2-amino-6-methylnicotinic acid. The primary route to its synthesis starts from 2-chloro-3-cyano-6-methylpyridine, as detailed in patent literature.

Synthetic Workflow: From Cyanopyridine to Nicotinamide

The synthesis is a one-pot reaction involving the amination of the chloro-substituted pyridine ring and the hydrolysis of the nitrile group to a primary amide. The causality behind this choice is efficiency; performing the reaction in an autoclave at high temperature and pressure with aqueous ammonia allows both transformations to occur without isolating the intermediate 2-amino-3-cyano-6-methylpyridine.

G Start 2-chloro-3-cyano-6-methylpyridine Reagents 28% Aqueous Ammonia (NH₃(aq)) Start->Reagents Conditions Autoclave 170°C, 7 hours Reagents->Conditions Product This compound (in reaction solution) Conditions->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from patent literature describing the synthesis of 2-amino-6-methylnicotinic acid, where this compound is the key intermediate.

  • Reaction Setup: To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g).

  • Reagent Addition: Add a 28% aqueous solution of ammonia (e.g., 70 mL).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 170°C. Maintain this temperature with stirring for 7 hours. The high pressure generated by the heated aqueous ammonia is critical for the reaction to proceed.

  • Work-up:

    • Cool the reaction vessel to room temperature.

    • The resulting product, this compound, is contained within the aqueous ammonia solution.

    • For subsequent reactions, such as hydrolysis to the corresponding nicotinic acid, the ammonia is typically removed under reduced pressure.

  • Purification (Hypothetical): For isolation of the solid amide, one would typically remove the excess ammonia under reduced pressure, which may cause the product to precipitate. The resulting solid could be collected by filtration, washed with cold water, and dried. Further purification could be achieved by recrystallization from a suitable polar solvent system (e.g., water or ethanol-water mixtures).

Spectroscopic Analysis (Predicted)

No publicly archived experimental spectra for this compound were identified. The following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the protons of the amino and amide groups.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale / Analog Compound Data
~7.8 - 8.2Doublet (d)1HH-4 (Pyridine)Aromatic proton ortho to the electron-withdrawing amide group will be downfield. Similar protons in nicotinamide appear at 8.21 ppm.[5]
~6.4 - 6.7Doublet (d)1HH-5 (Pyridine)Aromatic proton meta to the amide and ortho to the electron-donating amino and methyl groups will be upfield. In 2-amino-6-methylpyridine, this proton appears at ~6.3-6.5 ppm.[6]
~5.5 - 7.5Broad singlet4H-NH₂ (Amino & Amide)Protons on nitrogen atoms often appear as broad signals and can exchange with solvent. Their chemical shift is highly variable.
~2.4 - 2.6Singlet (s)3H-CH₃ (Methyl)Methyl group on an aromatic ring. In 2-amino-6-methylpyridine, this signal is at ~2.36 ppm.[6]
Expected ¹³C NMR Spectrum

The carbon NMR should display seven unique signals corresponding to each carbon atom in the molecule.

Predicted Shift (ppm)AssignmentRationale / Analog Compound Data
~168 - 172C=O (Amide)The carbonyl carbon of an amide group. In nicotinamide, this peak is at ~173 ppm.[5]
~158 - 162C-2 (C-NH₂)Aromatic carbon bonded to an amino group is typically shielded but is also part of the pyridine ring. In 2-amino-6-methylpyridine, this carbon is at ~158 ppm.[7]
~156 - 160C-6 (C-CH₃)Aromatic carbon bonded to the methyl group. In 2-amino-6-methylpyridine, this carbon is at ~157 ppm.[7]
~138 - 142C-4Aromatic CH carbon. In nicotinamide, the corresponding C-4 is at ~150 ppm, but the electron-donating groups at C-2 and C-6 in the target molecule will cause an upfield shift.[5]
~115 - 120C-3 (C-CONH₂)Aromatic carbon bearing the amide group. In nicotinamide, this is at ~131 ppm, but will be shifted by the adjacent amino group.[5]
~105 - 110C-5Aromatic CH carbon. In 2-amino-6-methylpyridine, the corresponding C-5 is at ~105 ppm.[7]
~22 - 25-CH₃Methyl carbon. In 2-amino-6-methylpyridine, this carbon is at ~24 ppm.[7]
Expected Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions from the N-H and C=O bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3150N-H StretchPrimary Amine (-NH₂) & Primary Amide (-CONH₂)
3000 - 3100C-H StretchAromatic C-H
2850 - 2960C-H StretchMethyl (-CH₃)
~1670C=O StretchAmide I band (Carbonyl)
1600 - 1450C=C & C=N StretchAromatic Ring
~1600N-H BendAmine/Amide Scissoring
Standardized Protocol for Spectroscopic Analysis
  • Sample Preparation (NMR):

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides to prevent H/D exchange of the N-H protons.

    • Vortex briefly to ensure complete dissolution.

  • Sample Preparation (FTIR):

    • For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (Mass Spectrometry):

    • Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an appropriate ionization technique such as Electrospray Ionization (ESI). Given the basic nitrogens, positive ion mode (ESI+) is expected to be highly effective, likely showing the protonated molecule [M+H]⁺ at m/z 152.18.

Potential Biological Activity and Applications (Inferred)

While no direct biological studies on this compound have been published, its chemical structure, as a nicotinamide analog, places it at the intersection of several critical biochemical pathways. Its potential activity can be hypothesized by examining the roles of its structural relatives.

Context: Nicotinamide Metabolism and NNMT

Nicotinamide (a form of Vitamin B3) is a fundamental precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[8] Nicotinamide N-methyltransferase (NNMT) is a key enzyme that regulates intracellular nicotinamide levels by catalyzing its methylation to 1-methylnicotinamide (MNA), which is then excreted.[9] Overexpression of NNMT has been linked to obesity, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[8] NNMT inhibitors are sought after to increase intracellular NAD⁺ levels, which can improve mitochondrial function and cellular health.[8]

G cluster_0 NAD+ Salvage & Clearance Pathway cluster_1 Potential Points of Intervention NAM Nicotinamide (NAM) (Vitamin B3) NAD NAD+ NAM->NAD Salvage Pathway NNMT NNMT (Enzyme) NAM->NNMT NAD->NAM Consumed by Sirtuins, PARPs MNA 1-Methylnicotinamide (MNA) (Excreted Metabolite) NNMT->MNA SAH SAH NNMT->SAH SAM SAM SAM->NNMT Target This compound (Hypothesized Target) Target->NNMT Potential NNMT Inhibitor/Substrate?

Caption: Role of NNMT in Nicotinamide metabolism and potential intervention point.

Hypothesis 1: A Potential NNMT Inhibitor or Substrate

Given its nicotinamide core, this compound is a rational candidate for investigation as a ligand for NNMT.

  • As an Inhibitor: The substitutions at the 2- and 6-positions could allow the molecule to bind to the nicotinamide pocket of NNMT without being methylated, thereby acting as a competitive inhibitor.[10] The development of potent and selective NNMT inhibitors is an active area of research for treating metabolic disorders.[11]

  • As a Substrate: Alternatively, NNMT could potentially methylate the pyridine nitrogen of this compound, making it a substrate. In this case, the resulting methylated product could have its own distinct biological activities, similar to how the MNA product of nicotinamide metabolism is now known to have anti-inflammatory properties.

Hypothesis 2: A Potential Histone Deacetylase (HDAC) Inhibitor

The compound 6-aminonicotinamide (6-AN) is a known antimetabolite. Furthermore, the development of 6-aminonicotinamide derivatives has led to the discovery of potent and selective inhibitors of histone deacetylases (HDACs).[12][13] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[14] HDAC inhibitors are an important class of anti-cancer agents.[14][15]

The structural similarity of this compound to the 6-aminonicotinamide scaffold makes it a candidate for evaluation as an HDAC inhibitor. The core features often required for HDAC inhibition include a zinc-binding group (which the amide could potentially fulfill, though less common than a hydroxamic acid), a linker region, and a capping group that interacts with the surface of the enzyme. The substituted pyridine ring of this compound could serve as the linker and cap.

Safety and Handling

This compound is classified as a hazardous chemical. All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

  • Pictograms: GHS07 (Exclamation Mark)[16]

  • Signal Word: Warning[16]

  • Hazard Statements:

    • H302: Harmful if swallowed[16]

    • H315: Causes skin irritation[4]

    • H319: Causes serious eye irritation[4]

    • H335: May cause respiratory irritation[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at 4°C, protected from light.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 100524-09-2) is a readily synthesizable pyridine derivative whose biological functions remain unexplored in the public domain. While core physicochemical data like melting point and solubility are uncharacterized, its chemical structure provides a strong rationale for investigating it in two primary areas of drug discovery: as a modulator of nicotinamide metabolism via the enzyme NNMT, and as a potential histone deacetylase inhibitor. This guide provides the foundational chemical knowledge and theoretical framework necessary to initiate such research programs. The detailed synthesis and predicted spectroscopic profiles offer practical tools for chemists, while the hypothesized biological roles provide a clear direction for pharmacologists and cell biologists.

References

  • Hamblett, C. L., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309.
  • Kannt, A., et al. (2018). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 23(3), 648.
  • Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work?
  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(7), 1095-1106.
  • Babault, N., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 61(15), 6834-6846.
  • Ruf, S., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, 65(22), 15007-15024.
  • ResearchGate. (n.d.). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Request PDF.
  • Safety Data Sheets. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000699).
  • Van Haren, M. J., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology, 2(5), 1339-1346.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000229).
  • NIST. (n.d.). 6-Methylnicotinamide. In NIST Chemistry WebBook.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide.
  • PubChem. (n.d.). 1-Methylnicotinamide.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Lee, J. H., et al. (2013). Development of a histone deacetylase 6 inhibitor and its biological effects. Proceedings of the National Academy of Sciences, 110(39), 15704-15709.
  • Wikipedia. (n.d.). Histone deacetylase inhibitor.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696).
  • Morvan, D., et al. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Journal of Proteome Research, 21(3), 739-751.
  • Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnicotinamide (HMDB0000699).
  • Lee, Y. C., Gholson, R. K., & Raica, N. (1969). Isolation and Identification of Two New Nicotinamide Metabolites. Journal of Biological Chemistry, 244(12), 3277-3282.
  • NIST. (n.d.). 6-Aminonicotinamide. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • Morvan, D., et al. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. ACS Publications.
  • SpectraBase. (n.d.). 6-Methylnicotinamide [1H NMR].
  • SpectraBase. (n.d.). 6-Methylnicotinamide [FTIR].

Sources

2-Amino-6-methylnicotinamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Formula of 2-Amino-6-methylnicotinamide

Abstract: This technical guide provides a comprehensive examination of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and synthetic organic chemistry. The document delineates the molecule's fundamental properties, explores its detailed molecular architecture, and presents a multi-faceted spectroscopic approach for its structural elucidation and verification. By integrating theoretical principles with practical, field-proven experimental protocols, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Compound Identification and Physicochemical Profile

This compound is a heterocyclic aromatic compound built upon a pyridine core. Its unique substitution pattern imparts specific chemical and physical properties relevant to its potential applications as a synthetic intermediate. The primary identifiers and key physicochemical properties are summarized below, providing a foundational dataset for laboratory use.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₉N₃O[1]
Molecular Weight 151.17 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 100524-09-2[1][3]
Canonical SMILES CC1=NC(=C(C=C1)C(=O)N)N[3]
Physical Form Solid[2]
Purity Typically ≥97%[1][2]
Storage Conditions Room temperature, sealed in a dry, dark place[1][2]

Molecular Architecture and Structural Features

The molecular structure of this compound is defined by a central pyridine ring substituted at the C2, C3, and C6 positions. This arrangement of functional groups is critical as it dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

  • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom's lone pair of electrons makes the ring electron-deficient (π-deficient), influencing the reactivity of the ring and its substituents.

  • 2-Amino Group (-NH₂): An electron-donating group that increases the electron density of the pyridine ring, particularly at the ortho and para positions. It also serves as a hydrogen bond donor and a site of basicity.

  • 6-Methyl Group (-CH₃): An electron-donating group via hyperconjugation, which subtly influences the ring's electronics. Its steric bulk can also affect the reactivity of adjacent positions.

  • 3-Carboxamide Group (-CONH₂): An electron-withdrawing group that deactivates the ring towards electrophilic substitution. The amide functionality is pivotal, containing both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O), making it a key site for molecular recognition in biological systems.

The interplay between the electron-donating amino group and the electron-withdrawing carboxamide group creates a unique electronic environment within the molecule.

Caption: 2D molecular structure of this compound.

Spectroscopic Signature for Structural Verification

Structural confirmation in synthetic chemistry is not a mere formality; it is the cornerstone of reproducible science. A combination of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule. The following sections detail the expected spectral data and the standardized protocols for their acquisition, ensuring a self-validating system for compound identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. For this compound, we expect distinct signals for the aromatic protons, the methyl group protons, and the protons of the amino and amide groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Shift (δ, ppm)MultiplicityAssignment & Justification
¹H ~7.8 - 8.0DoubletH-4 : Downfield due to proximity to the electron-withdrawing amide group.
¹H ~6.5 - 6.7DoubletH-5 : Upfield relative to H-4 due to the influence of the electron-donating amino and methyl groups.
¹H ~7.0 - 7.5 (broad)Singlet-CONH₂ : Amide protons, often broad and exchangeable with D₂O.
¹H ~5.8 - 6.2 (broad)Singlet-NH₂ : Amino protons, also broad and exchangeable.
¹H ~2.3 - 2.5Singlet-CH₃ : Methyl protons, appearing as a sharp singlet.
¹³C ~168 - 170-C=O : Amide carbonyl carbon, characteristically downfield.
¹³C ~158 - 160-C2 & C6 : Carbons attached to nitrogen atoms in the pyridine ring.
¹³C ~138 - 140-C4 : Aromatic CH carbon.
¹³C ~110 - 115-C3 & C5 : Aromatic carbons influenced by substituents.
¹³C ~22 - 24--CH₃ : Methyl carbon.

Protocol for NMR Spectrum Acquisition:

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as its ability to form hydrogen bonds helps to resolve the amide and amine proton signals, which might otherwise be too broad or exchangeable in solvents like CDCl₃.

  • Filtration: Filter the solution through a pipette packed with a small amount of glass wool into a clean, 5 mm NMR tube to remove any particulate impurities.

  • Instrument Setup: Place the sample in the NMR spectrometer (a 400 MHz instrument is standard).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is indispensable for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). This technique provides rapid and definitive evidence for the presence of the key amine, amide, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3150 (two bands)N-H StretchPrimary Amine (-NH₂) & Amide (-NH₂)
3050 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchMethyl (-CH₃)
~1670C=O StretchAmide I Band
~1600 & ~1480C=C and C=N StretchPyridine Ring
~1620N-H BendPrimary Amine (-NH₂)

Protocol for ATR-FTIR Spectrum Acquisition:

  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O. This step is crucial for obtaining a clean sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the stored background spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement is complete.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition. High-resolution instruments (like TOF or Orbitrap) can measure mass-to-charge ratios (m/z) to four or five decimal places. This level of precision allows for the unambiguous determination of the molecular formula, which is the ultimate validation of a compound's identity.

  • Expected Molecular Ion: For the molecular formula C₇H₉N₃O, the exact monoisotopic mass is 151.0746 Da.

  • Analysis Mode: Using Electrospray Ionization (ESI) in positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺.

  • Expected m/z: The calculated m/z for [C₇H₁₀N₃O]⁺ is 152.0818 . Observing this ion with high mass accuracy (typically < 5 ppm error) provides definitive confirmation of the elemental formula.

Protocol for HRMS (ESI-TOF) Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid. The formic acid is added to promote protonation and enhance signal intensity in positive ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Calibration: Calibrate the mass spectrometer immediately before the analysis using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z value to the theoretical value. The mass error, calculated in parts-per-million (ppm), should be within the instrument's specification (typically < 5 ppm).

Synthetic Pathway

Understanding the synthesis of a compound provides context for potential impurities and informs further chemical modifications. A known method for preparing the related 2-amino-6-methylnicotinic acid involves this compound as a key intermediate.[4][5] The synthesis starts from 2-chloro-3-cyano-6-methylpyridine.

SynthesisWorkflow start 2-chloro-3-cyano-6-methylpyridine reagent1 Aqueous Ammonia (NH₃·H₂O) High Temperature & Pressure start->reagent1 intermediate This compound reagent2 Base (e.g., NaOH) Hydrolysis intermediate->reagent2 product 2-amino-6-methylnicotinic acid reagent1->intermediate reagent2->product

Sources

An In-depth Technical Guide to the Theoretical Properties of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and known properties of 2-Amino-6-methylnicotinamide, a heterocyclic aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its chemical nature, synthesis, and potential biological significance, drawing comparisons with closely related nicotinamide derivatives where direct experimental data is unavailable.

Introduction: Unveiling a Nicotinamide Analog

This compound (CAS No. 100524-09-2) is a substituted pyridinecarboxamide, an analog of nicotinamide (Vitamin B3).[1] While nicotinamide and its metabolites are extensively studied for their central role in cellular metabolism and signaling, this compound remains a less-chartered molecule, primarily recognized as a chemical intermediate in organic synthesis.[2] This guide aims to consolidate the known information and build a theoretical framework to understand its potential physicochemical and biological properties, thereby providing a valuable resource for future research and development.

Physicochemical and Structural Characteristics

The fundamental properties of a molecule are dictated by its structure. This compound possesses a pyridine ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a methyl group at the 6-position.

Core Chemical Identity
PropertyValueSource(s)
IUPAC Name 2-Amino-6-methylpyridine-3-carboxamide[1]
CAS Number 100524-09-2[1]
Molecular Formula C₇H₉N₃O[1]
Molecular Weight 151.17 g/mol [1]
Canonical SMILES CC1=CC=C(C(=N1)N)C(=O)N[1]
Predicted Physicochemical Properties

Due to a lack of extensive experimental data for this compound, its physicochemical properties are largely based on computational models. These predictions offer valuable insights for experimental design, such as selecting appropriate solvent systems for synthesis and analysis.

PropertyPredicted ValueSource(s)
Topological Polar Surface Area (TPSA) 82 Ų[1]
LogP (Octanol-Water Partition Coefficient) 0.07112[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

For comparative context, the related compound 6-Methylnicotinamide has a reported melting point of 193-198 °C and is soluble in water at 50 mg/mL.[3][4]

Synthesis and Chemical Reactivity

The primary documented role of this compound is as a synthetic intermediate. Patent literature describes its formation as a key step in the production of 2-amino-6-methylnicotinic acid.[2]

Synthetic Pathway

The synthesis typically involves the reaction of 2-chloro-3-cyano-6-methylpyridine with an aqueous solution of ammonia under high temperature and pressure. This process facilitates the nucleophilic substitution of the chloro group with an amino group and the hydrolysis of the nitrile to a carboxamide.

Synthesis_Pathway A 2-chloro-3-cyano-6-methylpyridine B This compound A->B  Aqueous Ammonia (NH₃)  High Temperature & Pressure   C 2-amino-6-methylnicotinic acid B->C  Base Hydrolysis  

Caption: Synthetic route to 2-amino-6-methylnicotinic acid via this compound.

Theoretical Biological and Pharmacological Profile

While no direct biological studies on this compound are publicly available, its structural similarity to other nicotinamide derivatives allows for the formulation of hypotheses regarding its potential biological roles. The metabolism of nicotinamide is a critical pathway with implications for various diseases, and it is plausible that this compound could interact with enzymes in this pathway.

The Nicotinamide N-methyltransferase (NNMT) Pathway: A Potential Route of Metabolism

A key enzyme in nicotinamide metabolism is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA).[5] This process is crucial for regulating cellular levels of nicotinamide and the universal methyl donor, S-adenosylmethionine (SAM). Dysregulation of NNMT has been implicated in metabolic disorders and various cancers.

Given its structure, this compound could theoretically act as a substrate or an inhibitor of NNMT. The amino and methyl substitutions on the pyridine ring would likely influence its binding to the active site of the enzyme.

NNMT_Pathway cluster_0 Nicotinamide Metabolism cluster_1 Potential Interaction Nicotinamide Nicotinamide MNA 1-Methylnicotinamide (MNA) Nicotinamide->MNA  Methylation   NNMT NNMT Nicotinamide->NNMT SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH  Methyl Donation   SAM->NNMT NNMT->MNA NNMT->SAH Target This compound Target->NNMT  Substrate or Inhibitor?  

Caption: The NNMT pathway and the hypothetical interaction with this compound.

Experimental Protocols and Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques employed for small organic molecules.

Proposed Analytical Workflow

A general workflow for the analysis of this compound in a research setting would involve separation followed by detection and characterization.

Analytical_Workflow Sample Sample Preparation (e.g., extraction) Chromatography Chromatographic Separation (e.g., HPLC/UPLC) Sample->Chromatography Detection Detection & Quantification (e.g., UV, MS) Chromatography->Detection Characterization Structural Characterization (e.g., NMR, IR) Detection->Characterization

Caption: A generalized analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

Based on methods for related compounds like 6-aminonicotinamide, a reverse-phase HPLC method would be a suitable starting point for the analysis of this compound.

  • Step 1: Column Selection: A C18 column is a common choice for separating small aromatic molecules.

  • Step 2: Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile or methanol.

  • Step 3: Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from impurities or other components in a mixture.

  • Step 4: Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring would be appropriate. For more sensitive and specific detection, mass spectrometry (LC-MS) could be employed.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure. The chemical shifts and coupling constants of the protons on the pyridine ring and the methyl and amino groups would provide definitive structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the functional groups present, such as the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the characteristic vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and could provide information about its fragmentation pattern, further aiding in structural elucidation.

Conclusion and Future Directions

This compound is a molecule with a defined role in chemical synthesis but a largely unexplored biological profile. This guide has provided a consolidated view of its known properties and a theoretical framework for its potential biological activity based on its structural similarity to well-studied nicotinamide derivatives.

Future research should focus on:

  • Experimental Verification of Physicochemical Properties: Determining the melting point, solubility, and pKa through experimental studies is crucial for its practical application.

  • Spectroscopic Characterization: Obtaining and publishing NMR, IR, and MS spectra would provide a definitive reference for this compound.

  • Biological Screening: Investigating the interaction of this compound with key enzymes in nicotinamide metabolism, such as NNMT, could reveal novel biological activities.

  • Pharmacokinetic Studies: If any biological activity is identified, subsequent studies on its absorption, distribution, metabolism, and excretion (ADME) would be necessary.

By filling these knowledge gaps, the scientific community can better understand the potential of this compound, whether as a tool for studying metabolic pathways or as a scaffold for the development of new therapeutic agents.

References

  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • PubChem. 2-Methylnicotinamide. [Link]
  • Chrzanowska, M., & Bryś, M. (2012). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 60(2), 127–134.
  • Chem-Impex. 6-Methylnicotinamide. [Link]
  • Wikipedia. 1-Methylnicotinamide. [Link]
  • NIST. 6-Methylnicotinamide. [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial exploration of the biological activities of the novel compound, 2-Amino-6-methylnicotinamide. While direct research on this specific molecule is nascent, its structural similarity to other biologically active nicotinamide derivatives suggests a strong rationale for investigation. This document synthesizes current knowledge on related compounds to propose potential mechanisms of action and provides detailed, field-proven experimental protocols to systematically evaluate its therapeutic potential. We will focus on two primary, plausible hypotheses: the potential for this compound to act as an inhibitor of Nicotinamide N-methyltransferase (NNMT) and its potential as a modulator of Histone Deacetylases (HDACs). This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this promising compound.

Introduction and Current Landscape

This compound is a pyridinecarboxamide derivative.[1] Its chemical structure, featuring a nicotinamide core with amino and methyl group substitutions, places it in a class of compounds with significant therapeutic relevance. While its primary documented role is as a chemical intermediate in the synthesis of 2-amino-6-methylnicotinic acid[2], its structural features warrant a thorough investigation into its own potential biological activities.

The nicotinamide scaffold is central to numerous enzymatic processes. Two key areas of interest for compounds of this class are the regulation of cellular methylation and epigenetic modifications. Specifically, the enzyme Nicotinamide N-methyltransferase (NNMT) and the family of Histone Deacetylases (HDACs) are prominent targets for nicotinamide-based molecules.

  • Nicotinamide N-methyltransferase (NNMT): This enzyme plays a crucial role in detoxifying nicotinamide and regulating the cellular pools of S-adenosylmethionine (SAM), the universal methyl donor.[3][4][5] Overexpression of NNMT is linked to various pathologies, including metabolic diseases like obesity and type 2 diabetes, as well as several cancers.[5][6][7][8] Consequently, the development of NNMT inhibitors is an active area of therapeutic research.[3][4][9][10][11]

  • Histone Deacetylases (HDACs): This family of enzymes removes acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, and HDAC inhibitors have emerged as a successful class of anti-cancer agents. Notably, 6-aminonicotinamide, a structurally related compound, has been identified as a potent HDAC inhibitor.[12]

Given this context, this guide will outline a logical, evidence-based approach to exploring the potential of this compound as either an NNMT inhibitor or an HDAC modulator.

Hypothesized Biological Activities and Mechanisms of Action

Hypothesis 1: this compound as a Novel NNMT Inhibitor

The core of this hypothesis lies in the structural resemblance of this compound to nicotinamide, the natural substrate of NNMT. The enzyme catalyzes the transfer of a methyl group from SAM to the pyridine nitrogen of nicotinamide.[3][4] It is plausible that this compound could act as a competitive inhibitor, binding to the nicotinamide pocket of the enzyme but not being efficiently methylated, thereby blocking the enzyme's activity.

Inhibition of NNMT by this compound would lead to a cascade of downstream cellular effects. By preventing the consumption of SAM for nicotinamide methylation, the compound would increase the cellular SAM/S-adenosyl-L-homocysteine (SAH) ratio, enhancing the methylation potential of the cell. Furthermore, by sparing nicotinamide from methylation, it would be available for the synthesis of NAD+, a critical coenzyme in cellular redox reactions and a substrate for sirtuins and PARPs.[5][7] In a disease context, such as obesity or cancer where NNMT is overexpressed, this inhibition could help restore normal metabolic function and epigenetic landscapes.[13][14]

Diagram: Proposed Mechanism of NNMT Inhibition

NNMT_Inhibition cluster_0 Normal NNMT Activity cluster_1 With this compound SAM_N SAM NNMT_N NNMT SAM_N->NNMT_N NAM_N Nicotinamide NAM_N->NNMT_N MNA_N 1-Methylnicotinamide NNMT_N->MNA_N Methylation SAH_N SAH NNMT_N->SAH_N SAM_I SAM NNMT_I NNMT SAM_I->NNMT_I NAM_I Nicotinamide NAM_I->NNMT_I Inhibitor 2-Amino-6- methylnicotinamide Inhibitor->NNMT_I Competitive Inhibition Blocked Activity Blocked NNMT_I->Blocked

Caption: Competitive inhibition of NNMT by this compound.

Hypothesis 2: this compound as a Potential HDAC Inhibitor

This hypothesis is based on the discovery of 6-aminonicotinamides as a class of potent and selective HDAC inhibitors.[12] The presence of the amino group at the 6-position of the pyridine ring in this compound is a key structural feature shared with this class of inhibitors. These compounds typically function by chelating the zinc ion in the active site of class I HDACs, leading to their inhibition.

If this compound acts as an HDAC inhibitor, it would prevent the removal of acetyl groups from histone tails. This would lead to a more open chromatin structure (euchromatin), facilitating the transcription of genes that may have been silenced, such as tumor suppressor genes. This mechanism is a well-established anti-cancer strategy.

Diagram: Proposed Mechanism of HDAC Inhibition

HDAC_Inhibition cluster_0 Normal HDAC Activity cluster_1 With this compound AcetylatedHistone_N Acetylated Histone (Active Transcription) HDAC_N HDAC AcetylatedHistone_N->HDAC_N DeacetylatedHistone_N Deacetylated Histone (Transcriptional Repression) HDAC_N->DeacetylatedHistone_N Deacetylation AcetylatedHistone_I Acetylated Histone (Active Transcription Maintained) HDAC_I HDAC Inhibitor 2-Amino-6- methylnicotinamide Inhibitor->HDAC_I Blocked Inhibition HDAC_I->Blocked

Caption: Inhibition of HDAC activity by this compound.

Experimental Protocols for Activity Validation

To systematically test these hypotheses, a tiered approach is recommended, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.

Workflow for NNMT Inhibition Screening

Diagram: NNMT Inhibition Screening Workflow

NNMT_Workflow start Start: Synthesize & Purify Compound biochem_assay Biochemical Assay: Recombinant NNMT Enzyme start->biochem_assay ic50 Determine IC50 Value biochem_assay->ic50 kinetic_assay Enzyme Kinetic Studies (e.g., Michaelis-Menten) ic50->kinetic_assay mode_of_inhibition Determine Mode of Inhibition (Competitive, Non-competitive, etc.) kinetic_assay->mode_of_inhibition cell_based_assay Cell-based Assay: Measure Intracellular MNA Levels mode_of_inhibition->cell_based_assay downstream_effects Analyze Downstream Effects: SAM/SAH Ratio, NAD+ Levels cell_based_assay->downstream_effects end End: Candidate for Further Development downstream_effects->end

Caption: Step-wise workflow for validating NNMT inhibitory activity.

Objective: To determine if this compound directly inhibits recombinant human NNMT enzyme activity and to calculate its IC50 value.

Materials:

  • Recombinant human NNMT

  • S-adenosyl-L-[methyl-³H]-methionine

  • Nicotinamide

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Scintillation vials and cocktail

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound to test a range of concentrations (e.g., 0.01 µM to 100 µM).

  • In a 96-well plate, add the assay buffer, a fixed concentration of nicotinamide (at its Km value), and the various concentrations of the test compound.

  • Initiate the reaction by adding recombinant NNMT and S-adenosyl-L-[methyl-³H]-methionine.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Extract the radiolabeled product, 1-methylnicotinamide, using an organic solvent (e.g., ethyl acetate).

  • Transfer the organic layer to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Trustworthiness Check: Include positive (known NNMT inhibitor) and negative (vehicle control) controls in each assay plate to validate the assay performance.

Objective: To assess the ability of this compound to inhibit NNMT activity within a cellular context by measuring the levels of its product, 1-methylnicotinamide (MNA).[10]

Materials:

  • A cell line with high NNMT expression (e.g., HepG2 or U-2 OS)[10][11]

  • Cell culture medium and supplements

  • This compound

  • LC-MS/MS system

Procedure:

  • Plate the cells in a multi-well format and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).[10]

  • After treatment, harvest the cells and the culture medium.

  • Perform a cell lysis and protein precipitation step.

  • Analyze the intracellular and extracellular levels of MNA using a validated LC-MS/MS method.

  • Normalize the MNA levels to the total protein concentration or cell number.

  • Evaluate the dose-dependent reduction in MNA levels to confirm cellular target engagement.

Workflow for HDAC Inhibition Screening

Objective: To determine if this compound inhibits the activity of specific HDAC isoforms.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer

  • Developer solution

  • This compound

  • A known HDAC inhibitor (e.g., SAHA) as a positive control

Procedure:

  • Perform a serial dilution of this compound.

  • In a 96-well plate, combine the HDAC enzyme, assay buffer, and the test compound at various concentrations.

  • Pre-incubate to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate at 37°C for a set time.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Measure the fluorescence on a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Objective: To determine if treatment with this compound leads to an increase in histone acetylation in cells, a hallmark of HDAC inhibition.

Materials:

  • A relevant cancer cell line (e.g., HCT116)[12]

  • This compound

  • Lysis buffer

  • Antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3, anti-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with increasing concentrations of the compound for a defined period (e.g., 12-24 hours).

  • Lyse the cells and extract total protein.

  • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against acetylated histones and the loading control.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to assess the change in histone acetylation levels relative to the control.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Enzyme Inhibition Data

CompoundTargetAssay TypeIC50 (µM)
This compoundNNMTRadiometricTBD
Positive ControlNNMTRadiometricValue
This compoundHDAC1FluorometricTBD
Positive Control (SAHA)HDAC1FluorometricValue

Table 2: Summary of Cell-Based Activity

CompoundCell LineAssay TypeEndpoint MeasuredEC50 (µM)
This compoundHepG2LC-MS/MSMNA ReductionTBD
This compoundHCT116Western BlotHistone H3 AcetylationTBD

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to elucidating the potential biological activities of this compound. By focusing on the plausible targets of NNMT and HDACs, researchers can efficiently screen for and validate the compound's mechanism of action. The detailed protocols provided herein are designed to be self-validating and generate high-quality, reproducible data.

Positive results from these initial studies would form a strong basis for more advanced investigations, including comprehensive structure-activity relationship (SAR) studies, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant disease models. The exploration of this compound holds the potential to uncover a novel therapeutic agent for metabolic disorders or cancer, and this guide serves as the critical first step on that path of discovery.

References

  • Method for producing 2-amino-6-methylnicotinic acid.
  • The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. PubMed Central. [Link]
  • 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway.
  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PubMed Central. [Link]
  • The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed. [Link]
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]
  • Identification of nicotinamide N‐methyltransferase as a promising therapeutic target for sarcopenia. PubMed Central. [Link]
  • Nicotinamide methyltransferase inhibition by S-adenosylethionine. PubMed. [Link]
  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy.
  • Integrated metabolomics and gut microbiota to reveal the anti-tumor mechanism of Jinfu'an decoction in tumor-bearing mice. Frontiers. [Link]
  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. PubMed Central. [Link]
  • 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activ
  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy.
  • Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. PubMed Central. [Link]
  • Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice.
  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PubMed Central. [Link]
  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo.
  • Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to Investigating the Role of 2-Amino-6-methylnicotinamide in NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for a variety of signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The metabolic pathways that govern NAD+ homeostasis are thus of profound interest in the fields of aging, metabolic disease, and oncology. While the roles of established NAD+ precursors like nicotinamide (NAM) and nicotinamide riboside (NR) are well-documented, the vast chemical space of nicotinamide analogs remains largely unexplored. This technical guide focuses on a specific analog, 2-Amino-6-methylnicotinamide, a compound for which a direct role in NAD+ metabolism has not yet been elucidated. This document provides a comprehensive framework for the systematic investigation of this molecule's potential impact on the NAD+ salvage pathway. We will delve into the rationale behind a structured experimental approach, from initial in vitro enzymatic assays to cellular and in vivo validation. This guide is intended to serve as a roadmap for researchers seeking to characterize novel modulators of NAD+ metabolism, using this compound as a primary case study.

Introduction: The Centrality of NAD+ Metabolism

NAD+ is a linchpin of cellular function, acting as a hydride-accepting coenzyme in hundreds of redox reactions essential for energy production through glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Beyond its bioenergetic role, NAD+ is consumed by a class of enzymes that regulate a myriad of cellular processes. These include:

  • Sirtuins: A family of NAD+-dependent deacetylases and ADP-ribosyltransferases that modulate transcription, DNA repair, and metabolic homeostasis.

  • Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair and the maintenance of genomic stability.

  • CD38 and CD157: Ectoenzymes that regulate intracellular calcium signaling through the hydrolysis of NAD+.

The cellular NAD+ pool is maintained through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. In mammals, the salvage pathway is the predominant route for NAD+ synthesis, with nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting enzyme.

The chemical structure of this compound, with its core nicotinamide scaffold, raises the compelling hypothesis that it may interact with the enzymatic machinery of the NAD+ salvage pathway. The presence of an amino group at the 2-position and a methyl group at the 6-position could confer unique properties, such as altered binding affinity for NAMPT or other NAD+-consuming enzymes, or it may serve as a substrate itself.

Foundational Knowledge: The NAD+ Salvage Pathway and its Key Players

A thorough understanding of the NAD+ salvage pathway is paramount to designing meaningful experiments.

Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT catalyzes the first and rate-limiting step in the salvage pathway, converting nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is subsequently adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+. Given its critical role, NAMPT is a major regulatory node in maintaining cellular NAD+ levels and has emerged as a significant therapeutic target in various diseases.

Sirtuins

Sirtuins are a family of seven (SIRT1-7 in mammals) NAD+-dependent enzymes. They remove acetyl groups from lysine residues on a wide range of protein substrates, thereby modulating their activity. This process consumes one molecule of NAD+ and produces nicotinamide, O-acetyl-ADP-ribose, and the deacetylated substrate. The activity of sirtuins is thus intrinsically linked to the availability of cellular NAD+.

Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA), which is then excreted.[1] This process is considered a clearance mechanism for excess nicotinamide and can influence the size of the nicotinamide pool available for NAD+ salvage.[1]

A Proposed Research Framework for this compound

Given the absence of direct evidence for the role of this compound in NAD+ metabolism, a structured, hypothesis-driven research plan is essential. The following sections outline a comprehensive experimental workflow.

Phase 1: In Vitro Enzymatic Characterization

The initial phase focuses on direct interactions between this compound and the key enzymes of the NAD+ salvage pathway.

The structural similarity to nicotinamide suggests that this compound could act as a competitive inhibitor of NAMPT.

Experimental Protocol: In Vitro NAMPT Inhibition Assay

  • Reagents and Materials:

    • Recombinant human NAMPT enzyme.

    • Nicotinamide (substrate).

    • 5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate).

    • ATP.

    • NMNAT enzyme.

    • Alcohol dehydrogenase.

    • Ethanol.

    • Resazurin (for fluorescent readout) or a suitable absorbance-based detection reagent.

    • This compound (test compound).

    • Known NAMPT inhibitor (e.g., FK866) as a positive control.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Procedure:

    • Prepare a dilution series of this compound and the positive control (FK866).

    • In a 96-well plate, combine the NAMPT enzyme, PRPP, and ATP in the assay buffer.

    • Add the test compound or control at various concentrations.

    • Initiate the reaction by adding nicotinamide.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the NAMPT reaction and initiate the coupled NMNAT/alcohol dehydrogenase reaction by adding a detection cocktail containing NMNAT, alcohol dehydrogenase, ethanol, and the detection reagent.

    • Incubate to allow for the conversion of NMN to NAD+ and the subsequent reduction of the detection reagent.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The compound could either inhibit sirtuins, similar to nicotinamide, or potentially act as an activator.

Experimental Protocol: In Vitro Sirtuin Activity Assay

  • Reagents and Materials:

    • Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT3).

    • Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide).

    • NAD+.

    • Developer solution (containing a protease to cleave the deacetylated substrate).

    • This compound (test compound).

    • Known sirtuin inhibitor (e.g., nicotinamide) and activator (e.g., resveratrol for SIRT1) as controls.

    • Assay buffer.

  • Procedure:

    • Prepare a dilution series of this compound and controls.

    • In a 96-well plate, combine the sirtuin enzyme and the fluorogenic substrate in the assay buffer.

    • Add the test compound or control.

    • Initiate the reaction by adding NAD+.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the developer solution.

    • Incubate to allow for the generation of the fluorescent signal.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of modulation (inhibition or activation) for each concentration of the test compound.

    • Determine IC50 or EC50 values as appropriate.

Mandatory Visualization: Proposed Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cell-Based Validation cluster_phase3 Phase 3: In Vivo Evaluation in_vitro_nampt NAMPT Enzymatic Assay nad_measurement Cellular NAD+ Quantification in_vitro_nampt->nad_measurement Proceed if activity is observed in_vitro_sirt Sirtuin Activity Assay sirt_activity_cell Cellular Sirtuin Activity in_vitro_sirt->sirt_activity_cell Proceed if activity is observed pk_pd Pharmacokinetics & Pharmacodynamics nad_measurement->pk_pd Proceed if cellular NAD+ is modulated cell_viability Cell Viability/Toxicity Assay tissue_nad Tissue NAD+ Measurement pk_pd->tissue_nad metabolic_phenotyping Metabolic Phenotyping tissue_nad->metabolic_phenotyping

Caption: A proposed phased experimental workflow for the characterization of this compound.

Phase 2: Cell-Based Assays

If in vitro activity is observed, the next logical step is to assess the compound's effects in a cellular context.

Based on its potential interaction with NAMPT, the compound is hypothesized to modulate cellular NAD+ concentrations.

Experimental Protocol: Quantification of Cellular NAD+

  • Cell Culture:

    • Select a relevant cell line (e.g., HEK293, HeLa, or a cancer cell line known to be sensitive to NAMPT inhibition).

    • Culture cells to a suitable confluency.

  • Treatment:

    • Treat cells with a range of concentrations of this compound for various durations (e.g., 6, 12, 24 hours).

    • Include a vehicle control and a positive control (e.g., FK866).

  • NAD+ Extraction:

    • Harvest cells and perform NAD+ extraction using either an acidic or alkaline extraction method to selectively measure NAD+ or NADH, respectively. For total NAD, an acidic extraction is common.[2][3]

  • Quantification:

    • Use a commercially available NAD+/NADH assay kit (e.g., enzymatic cycling assay or a bioluminescent assay) to quantify NAD+ levels.[4][5]

    • Normalize NAD+ levels to protein concentration or cell number.

  • Data Analysis:

    • Compare NAD+ levels in treated cells to control cells.

    • Determine the dose- and time-dependent effects of the compound on cellular NAD+ concentrations.

It is crucial to determine if the observed effects on NAD+ levels are a consequence of general cytotoxicity.

Experimental Protocol: Cell Viability Assay

  • Procedure:

    • Plate cells in a 96-well plate and treat with the same concentrations of this compound used in the NAD+ quantification assay.

    • After the treatment period, assess cell viability using a standard method such as MTT, MTS, or a cell-permeable fluorescent dye (e.g., Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Phase 3: In Vivo Studies

Should the in vitro and cellular data suggest a potent and specific activity, in vivo studies in a model organism such as mice would be warranted.

Before assessing efficacy, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its target engagement in vivo.

Experimental Protocol: Murine PK/PD Study

  • Animal Model:

    • Use a standard mouse strain (e.g., C57BL/6).

  • Dosing:

    • Administer this compound via a relevant route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection:

    • Collect blood and tissue samples at various time points post-administration.

  • Analysis:

    • Quantify the concentration of the compound in plasma and tissues using LC-MS/MS to determine its pharmacokinetic profile.

    • Measure NAD+ levels in the same tissues to establish a pharmacodynamic relationship between compound exposure and target modulation.[6]

Based on the observed effects, an appropriate in vivo disease model can be selected. For instance, if the compound increases NAD+ levels, a model of age-related metabolic dysfunction could be employed. Conversely, if it acts as a potent NAMPT inhibitor, a cancer xenograft model would be relevant.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Activity of this compound

AssayParameterThis compoundControl (FK866)
NAMPT InhibitionIC50[Insert Value] µM[Insert Value] nM
SIRT1 ActivityIC50/EC50[Insert Value] µM[Insert Value] µM (NAM)

Table 2: Hypothetical Cellular Effects of this compound in HEK293 Cells (24h treatment)

Concentration (µM)Cellular NAD+ (% of Control)Cell Viability (% of Control)
1[Insert Value][Insert Value]
10[Insert Value][Insert Value]
100[Insert Value][Insert Value]

Concluding Remarks

The framework presented in this guide provides a systematic and logical progression for the investigation of this compound's role in NAD+ metabolism. By beginning with targeted in vitro assays and progressing to more complex cellular and in vivo models, researchers can efficiently and rigorously characterize the biological activity of this and other novel nicotinamide analogs. The elucidation of how such compounds interact with the intricate network of NAD+ metabolism holds the potential to uncover new therapeutic avenues for a wide range of human diseases.

References

  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1475, 193–204.
  • Cambronne, X. A., & Kraus, W. L. (2020). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 2089, 27–40.
  • Ruiz, L., et al. (2019). NAD+ measurement. Bio-protocol, 9(12), e3281.
  • Bio-protocol. Sirtuin activity assay.
  • Mazzola, F., et al. (2017). Metabolic Profiling of Alternative NAD Biosynthetic Routes in Mouse Tissues. PLoS ONE, 12(1), e0170322.
  • Zou, Y., et al. (2020). Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. Developmental Cell, 53(2), 240-252.e7.
  • Ren, J., et al. (2020). In vivo 31P magnetic resonance spectroscopy study of mouse cerebral NAD content and redox state during neurodevelopment. Scientific Reports, 10(1), 15661.
  • Wang, S. N., & Wang, W. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(13), 8821–8851.
  • Liu, L., et al. (2021). NAD+ flux is maintained in aged mice despite lower tissue concentrations. Cell Metabolism, 33(10), 2051-2063.e5.
  • Elabscience. Sirtuin 1 (SIRT-1) Activity Assay Kit.
  • Piacente, F., et al. (2023). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. PLoS ONE, 18(3), e0282928.
  • Yoon, D. S., et al. (2020). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity.
  • Burgos, E. S., & Schramm, V. L. (2021). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+.
  • Uciechowska-Kaczmarzyk, U., et al. (2016). Review: Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. Trends in Endocrinology & Metabolism, 27(11), 809-820.
  • van Haren, M. J., et al. (2020). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Medicinal Chemistry, 11(10), 1163–1169.
  • Zheng, X., et al. (2013). Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. Journal of Medicinal Chemistry, 56(24), 10014–10029.
  • Patsnap Synapse. What are the new molecules for NAMPT inhibitors?.
  • He, Y., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules, 29(12), 2855.
  • Sage, C. E., et al. (2014). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Biochemistry, 53(20), 3347–3357.

Sources

An In-depth Technical Guide to Investigating 2-Amino-6-methylnicotinamide as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous investigation of 2-Amino-6-methylnicotinamide as a potential enzyme inhibitor. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the complete workflow from target hypothesis to cellular validation.

Part 1: Foundational Strategy & Target Hypothesis

The structure of this compound, as a substituted nicotinamide, immediately directs our investigation toward enzymes that utilize nicotinamide (NAM) as a substrate. The primary and most compelling hypothesis is its potential interaction with Nicotinamide N-methyltransferase (NNMT) .

NNMT is a critical enzyme in cellular metabolism, catalyzing the transfer of a methyl group from S-adenosyl-methionine (SAM) to nicotinamide, yielding 1-methylnicotinamide (MNA) and S-adenosyl-homocysteine (SAH).[1][2][3] Dysregulation of NNMT has been implicated in a range of pathologies, including metabolic diseases like obesity and diabetes, as well as various cancers, making it a high-value therapeutic target.[2][4][5][6] Our investigation will therefore be centered on NNMT, while acknowledging the potential for off-target activity against other NAM-utilizing enzymes.

The core logic of our investigation is a sequential progression from broad screening to deep mechanistic understanding, ensuring that resources are committed based on positive validation at each preceding stage.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Structural & Cellular Validation A Primary Screening: IC50 Determination B Mechanism of Action (MOA): Enzyme Kinetics A->B Confirmed Activity C Binding Affinity: Biophysical Methods (Optional) B->C Detailed Characterization D Structural Biology: Co-crystallography or Docking B->D Elucidate Binding Mode E Cellular Target Engagement: Quantify Product Inhibition B->E Advance to Cellular Models F Functional Cellular Assays: Assess Downstream Effects E->F Confirmed Cellular Activity

Caption: Investigative workflow for this compound.

Part 2: Physicochemical Properties and Material Preparation

A prerequisite for any robust biological investigation is the thorough characterization of the compound itself.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 100524-09-2 [7][8]
Molecular Formula C₇H₉N₃O [7]
Molecular Weight 151.17 g/mol [7]
Purity ≥97% (Recommended) [7]

| Solubility | To be determined empirically in relevant assay buffers (e.g., DMSO, PBS) | |

Protocol 1: Stock Solution Preparation

  • Objective: To prepare a high-concentration, stable stock solution for serial dilutions.

  • Procedure:

    • Accurately weigh a precise amount of this compound powder (purity ≥97%).

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. DMSO is chosen for its ability to solubilize a wide range of organic compounds.

    • Vortex thoroughly until the compound is fully dissolved.

    • Aliquot into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

    • Store at -20°C, protected from light.

  • Self-Validation: The concentration and purity of the stock solution should be confirmed via analytical techniques such as HPLC-UV or LC-MS. This initial validation prevents the propagation of errors in all subsequent experiments.

Part 3: Biochemical Characterization of Enzyme Inhibition

This phase aims to answer two fundamental questions: "Does it inhibit the target?" and "How does it inhibit the target?"

Primary Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. We will employ a continuous, coupled enzyme assay for its efficiency and real-time data acquisition.

Rationale for Assay Choice: A direct measurement of MNA or SAH by HPLC is possible but low-throughput.[9] A coupled enzyme assay offers a spectrophotometric or fluorometric readout, suitable for plate-based screening.[10][11] We will couple the production of SAH to a commercially available SAH hydrolase, which generates homocysteine. The homocysteine can then be detected using a specific probe that generates a fluorescent signal. This provides a sensitive, real-time measure of NNMT activity.

G sub Substrates: Nicotinamide (NAM) S-Adenosyl-Methionine (SAM) nnmt NNMT Enzyme sub->nnmt prod Products: 1-Methylnicotinamide (MNA) S-Adenosyl-Homocysteine (SAH) nnmt->prod sahh SAH Hydrolase (Coupling Enzyme) prod->sahh SAH hc Homocysteine sahh->hc probe Fluorescent Probe hc->probe signal Measurable Fluorescent Signal probe->signal inhibitor This compound inhibitor->nnmt Inhibition

Caption: Coupled assay for measuring NNMT inhibition.

Protocol 2: NNMT IC50 Determination

  • Objective: To determine the concentration of this compound required to inhibit 50% of NNMT activity.

  • Materials: Recombinant human NNMT, SAM, Nicotinamide, SAH Hydrolase, fluorescent homocysteine probe, assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Procedure (96-well plate format):

    • Prepare a serial dilution of the 10 mM inhibitor stock in assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • To each well, add the inhibitor at its final desired concentration. Include "vehicle" (DMSO) controls for 0% inhibition and a known NNMT inhibitor as a positive control.

    • Add NNMT enzyme and the coupling reagents (SAH Hydrolase, probe) to all wells and incubate for 10-15 minutes to allow the inhibitor to bind.

    • Initiate the reaction by adding a mixture of the substrates, SAM and Nicotinamide (at concentrations close to their Km values, e.g., 10 µM SAM and 200 µM NAM).[2]

    • Immediately place the plate in a fluorescent plate reader and measure the signal kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Table 2: Example IC50 Data and Analysis

[Inhibitor] (µM) Raw Rate (RFU/min) % Activity
0 (Vehicle) 510.2 100.0%
0.1 505.1 99.0%
0.3 489.6 96.0%
1.0 418.4 82.0%
3.0 265.3 52.0%
10.0 112.2 22.0%
30.0 56.1 11.0%
100.0 51.5 10.1%

| Calculated IC50 | | ~2.8 µM |

Mechanism of Action (MOA) Studies

Once potency is established, understanding the mechanism of inhibition is paramount. As a nicotinamide analog, this compound is likely to be a competitive inhibitor with respect to nicotinamide. This hypothesis must be tested empirically.

Rationale for Experimental Design: Enzyme kinetic studies, as described by the Michaelis-Menten model, are the gold standard for elucidating the MOA.[12] By measuring reaction rates at various substrate concentrations in the presence of fixed inhibitor concentrations, we can determine how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax).

  • Competitive Inhibition: Inhibitor binds only to the free enzyme. Vmax is unchanged, but the apparent Km increases.

  • Non-competitive Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex. Apparent Vmax decreases, but Km is unchanged.

  • Mixed Inhibition: Inhibitor binds to both, but with different affinities. Both apparent Vmax and Km are altered.

Protocol 3: NNMT Kinetic Analysis

  • Objective: To determine the mode of inhibition with respect to the substrate, nicotinamide.

  • Procedure:

    • Set up a matrix of reactions. Use at least five concentrations of nicotinamide (e.g., spanning 0.2x to 5x its Km value).

    • For each nicotinamide concentration, run the reaction in the absence of the inhibitor (vehicle) and in the presence of at least three fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x its IC50 value). The concentration of the co-substrate, SAM, is held constant at a saturating level.

    • Measure the initial reaction velocity for each condition using the coupled assay described previously.

  • Data Analysis:

    • Plot the reaction velocity against the nicotinamide concentration for each inhibitor concentration.

    • Fit each curve to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Alternatively, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of line intersections is diagnostic of the inhibition mechanism. For competitive inhibition, the lines will intersect on the y-axis.

Table 3: Example Michaelis-Menten Kinetic Data

[NAM] (µM) Velocity (Inhibitor = 0 µM) Velocity (Inhibitor = 3 µM) Velocity (Inhibitor = 6 µM)
50 120.5 80.1 60.3
100 200.8 143.2 111.5
200 290.1 225.6 185.4
400 380.7 315.9 270.8
800 450.2 390.1 350.6
Apparent Vmax ~515 ~513 ~516
Apparent Km ~195 µM ~310 µM ~425 µM

Result Interpretation: The Vmax remains constant while the apparent Km increases with inhibitor concentration, which is the hallmark of a competitive inhibition mechanism.

Part 4: Structural and Cellular Validation

With a confirmed biochemical profile, the investigation proceeds to understand the physical basis of the interaction and its relevance in a biological context.

Structural Basis of Inhibition

Understanding how the inhibitor binds to the enzyme's active site provides invaluable insight for future optimization.

  • Computational Docking (In Silico): The most immediate approach is to use existing crystal structures of human NNMT (e.g., PDB: 5YJF) to model the binding of this compound.[2][13] This can predict the binding pose and key interactions (e.g., hydrogen bonds, hydrophobic contacts) within the nicotinamide binding pocket.

  • X-Ray Co-crystallography (Experimental): The definitive method is to determine the crystal structure of the NNMT protein in a complex with the inhibitor. This requires expressing and purifying the protein, forming co-crystals, and performing X-ray diffraction analysis. The resulting electron density map provides unambiguous proof of the binding mode.[1][13]

Cellular Target Engagement and Functional Assays

A potent biochemical inhibitor is only valuable if it can reach and engage its target within a cell.

Protocol 4: Cellular Target Engagement Assay

  • Objective: To confirm that this compound inhibits NNMT activity in a cellular environment.

  • Cell Line Choice: Use a cell line known to express high levels of NNMT, such as the human osteosarcoma line U2OS or the mouse adipocyte line 3T3-L1.[2]

  • Procedure:

    • Culture the selected cells to ~80% confluency.

    • Treat the cells with a dose-response of this compound (e.g., 0.1 µM to 100 µM) for a sufficient duration (e.g., 24 hours) to allow for cell penetration and target engagement.[2]

    • After incubation, harvest the cell culture supernatant or lyse the cells.

    • Quantify the concentration of the NNMT product, 1-methylnicotinamide (MNA), using a sensitive analytical method like LC-MS/MS.

  • Data Analysis and Interpretation: A dose-dependent decrease in MNA levels relative to the vehicle-treated control cells provides direct evidence of target engagement and inhibition in a cellular context.[4]

Functional Cellular Assays: Based on the confirmed cellular activity, subsequent experiments should probe the functional consequences of NNMT inhibition. Given NNMT's role in metabolism, relevant assays could include:

  • NAD+ Metabolism: Measuring cellular levels of NAD+ and SAM to see if inhibition of NNMT redirects metabolic flux.[5][14]

  • Metabolic Phenotypes: In adipocyte models, assessing endpoints like lipogenesis or glucose uptake.[6]

  • Cancer Cell Viability: In cancer cell models, evaluating the impact on cell proliferation and migration.[15]

Part 5: Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to characterize this compound as an NNMT inhibitor. By systematically progressing from biochemical potency and mechanism to structural and cellular validation, this workflow provides a high degree of confidence in the experimental outcomes. Positive results from this cascade would establish this compound as a valid tool compound for studying NNMT biology and as a potential starting point for therapeutic development.

References

  • Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. (n.d.). ResearchGate.
  • Neef, D., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. MDPI.
  • EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid. (n.d.). Google Patents.
  • CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids. (n.d.). Google Patents.
  • Ryan, K. S., et al. (2020). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS Catalysis.
  • Zou, Y., & Au, S. W. (2017). Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Current Medicinal Chemistry.
  • Galle, J. B., et al. (2010). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry.
  • Basso, L. A., et al. (2005). Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. Journal of Biological Chemistry.
  • van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656-6667. PubMed.
  • Galle, J. B., et al. (2010). Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes, and catalytic me. Biochemistry. SciSpace.
  • Dölle, C., & Ziegler, M. (2009). Application of a coupled enzyme assay to characterize nicotinamide riboside kinases. Analytical Biochemistry, 385(2), 377-379. PubMed.
  • WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. (n.d.). WIPO Patentscope.
  • Akerud, T., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. ResearchGate.
  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm.
  • Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism.
  • Neef, D., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. PubMed.
  • Pompei, V., et al. (2022). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. International Journal of Molecular Sciences.
  • 2-Methylnicotinamide | C7H8N2O | CID 12243705. (n.d.). PubChem.
  • Neef, D., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991.
  • Bryniarski, K., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum Immunologiae et Therapiae Experimentalis, 56(2), 127-134. PubMed.
  • Hamblett, C., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5304-5309. PubMed.
  • Sampson, C. M., et al. (2021). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. Scientific Reports. ResearchGate.
  • Scent, G., et al. (2008). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Biological Chemistry.
  • Li, W., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology.
  • Sampson, C. M., et al. (2021). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. Scientific Reports, 11(1), 5637. PubMed Central.
  • Li, W., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Obesity.
  • Peng, S., et al. (2024). Integrated metabolomics and gut microbiota to reveal the anti-tumor mechanism of Jinfu'an decoction in tumor-bearing mice. Frontiers in Pharmacology.

Sources

An In-Depth Technical Guide to the Preliminary Drug Discovery Screening of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary drug discovery screening of 2-Amino-6-methylnicotinamide, a nicotinamide derivative with potential therapeutic applications. As the landscape of drug discovery evolves, the strategic evaluation of novel chemical entities is paramount. This document outlines a structured, yet adaptable, screening cascade designed to elucidate the biological activity, mechanism of action, and preliminary drug-like properties of this compound. We will delve into the scientific rationale behind the selection of potential therapeutic targets, present detailed protocols for robust in vitro assays, and emphasize the importance of early-stage ADME/Tox profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this compound and other novel nicotinamide analogs.

Introduction: The Rationale for Screening this compound

Nicotinamide and its derivatives are fundamental to cellular metabolism and signaling, primarily through their roles as precursors to the coenzymes NAD+ and NADP+.[1] These molecules are critical for a vast array of biological processes, including energy metabolism, DNA repair, and cellular signaling.[2] The chemical scaffold of nicotinamide has proven to be a fertile ground for the development of therapeutic agents targeting a diverse range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[3]

This compound, a specific analog, presents an intriguing starting point for a drug discovery campaign. The presence of the amino and methyl groups on the pyridine ring modifies its electronic and steric properties compared to the parent nicotinamide molecule. These modifications could lead to altered target affinity, selectivity, and pharmacokinetic properties. The primary hypothesis is that this compound may modulate the activity of key enzymes involved in NAD+ metabolism or other nicotinamide-utilizing enzymes, thereby exerting a therapeutic effect.

This guide will outline a logical and efficient screening funnel to test this hypothesis, starting with the fundamental characterization of the molecule and progressing through a series of increasingly complex biological assays.

Foundational Characterization of this compound

A thorough understanding of the physicochemical properties of a compound is the bedrock of any successful drug discovery program. These properties influence its solubility, permeability, and ultimately, its bioavailability and formulation potential.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values, including TPSA (Topological Polar Surface Area) and LogP (logarithm of the partition coefficient), are crucial for initial predictions of its drug-like characteristics.[4]

PropertyValueSource
CAS Number 100524-09-2[4]
Molecular Formula C₇H₉N₃O[4]
Molecular Weight 151.17 g/mol [4]
Topological Polar Surface Area (TPSA) 82 Ų[4]
LogP (calculated) 0.07112[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 1[4]
Synthesis

While this compound is commercially available from various suppliers[4], understanding its synthesis is crucial for future analog development and scale-up. A potential synthetic route can be inferred from methods used to produce the closely related 2-amino-6-methylnicotinic acid, where this compound is a key intermediate. The synthesis generally involves the reaction of 2-chloro-3-cyano-6-methylpyridine with an aqueous ammonia solution under heat and pressure.

A Strategic Screening Cascade for this compound

The preliminary screening of a novel compound should be a tiered process, designed to efficiently identify promising candidates while minimizing resource expenditure on those with undesirable properties. The proposed cascade for this compound is illustrated below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Initial ADME/Tox Profiling cluster_3 Phase 4: Lead Prioritization Primary Target-Based Assays Primary Target-Based Assays Hit Confirmation Hit Confirmation Primary Target-Based Assays->Hit Confirmation Identified Hits Phenotypic Screening Phenotypic Screening Phenotypic Screening->Hit Confirmation Active Compounds Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays In Silico ADME/Tox In Silico ADME/Tox Orthogonal Assays->In Silico ADME/Tox In Vitro Cytotoxicity In Vitro Cytotoxicity In Silico ADME/Tox->In Vitro Cytotoxicity Metabolic Stability Metabolic Stability In Vitro Cytotoxicity->Metabolic Stability Data Integration & Analysis Data Integration & Analysis Metabolic Stability->Data Integration & Analysis Go/No-Go Decision Go/No-Go Decision Data Integration & Analysis->Go/No-Go Decision

Caption: A tiered screening cascade for this compound.

Phase 1: Primary Screening - Identifying Biological Activity

The initial phase of screening aims to cast a wide net to identify any potential biological activity of this compound. This can be approached through both target-based and phenotypic screening strategies.

Given its structural similarity to nicotinamide, a logical starting point is to screen this compound against a panel of enzymes involved in NAD+ metabolism.

  • Nicotinamide N-Methyltransferase (NNMT): This enzyme catalyzes the N-methylation of nicotinamide and has been implicated in cancer and metabolic diseases.[5] An inhibitor screening assay for NNMT is commercially available and typically involves the detection of S-adenosylhomocysteine (SAH), a product of the methylation reaction.[6]

  • Nicotinamide Phosphoribosyltransferase (Nampt): As the rate-limiting enzyme in the NAD+ salvage pathway, Nampt is a key target in oncology.[7] High-throughput screening assays for Nampt inhibitors have been developed, often employing a fluorometric method to detect the formation of nicotinamide mononucleotide (NMN).[7]

  • Nicotinamidases: These enzymes hydrolyze nicotinamide to nicotinic acid and are essential for the viability of several pathogenic organisms, making them a potential drug target.[8] A high-throughput functional screening method has been developed for nicotinamidases.[4]

  • Histone Deacetylases (HDACs): Certain HDACs, particularly the sirtuins (Class III HDACs), are NAD+-dependent. While most HDAC inhibitors target the zinc-dependent classes (I, II, and IV), the nicotinamide scaffold has been explored for the development of HDAC inhibitors.[1][9] Therefore, screening against a panel of HDACs is a worthwhile endeavor.

Phenotypic screening involves testing the compound in a cell-based assay that measures a specific cellular phenotype, without a preconceived notion of the molecular target. This approach can uncover unexpected biological activities.

  • Cancer Cell Line Proliferation/Viability Assays: A panel of cancer cell lines representing different tumor types should be used to assess the anti-proliferative or cytotoxic effects of this compound. Assays such as the MTT or CellTiter-Glo® assays are commonly used for this purpose.

  • Anti-inflammatory Assays: Nicotinamide itself has anti-inflammatory properties. The ability of this compound to modulate inflammatory responses can be assessed by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Phase 2: Hit Confirmation and Dose-Response Analysis

Any "hits" from the primary screen must be rigorously validated to eliminate false positives and to quantify their potency.

  • Hit Confirmation: Re-testing of the compound from a freshly prepared stock solution is essential to confirm the initial activity.

  • Dose-Response Analysis: A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound. This provides a quantitative measure of its potency.

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, an orthogonal assay with a different detection method should be employed. For example, if a fluorescence-based primary assay was used, a luminescence-based or absorbance-based assay could be used for confirmation.

Phase 3: Initial ADME/Tox Profiling - Assessing Drug-Like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.

Computational models can provide valuable early insights into the potential ADME/Tox profile of a compound. Various software packages can predict properties such as:

  • Solubility: The aqueous solubility of a compound is a critical determinant of its absorption.

  • Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall, can be predicted using models like the Caco-2 permeability assay.

  • CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.

  • hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiotoxicity.

  • Toxicity Endpoints: Predictions for mutagenicity, carcinogenicity, and other toxicities.

The general cytotoxicity of this compound should be assessed in a non-cancerous cell line (e.g., primary hepatocytes or a stable cell line like HEK293) to determine its therapeutic window.

The metabolic stability of the compound can be evaluated by incubating it with liver microsomes or hepatocytes and measuring its disappearance over time. This provides an early indication of its likely in vivo half-life.

Phase 4: Lead Prioritization and Decision Making

The culmination of the preliminary screening cascade is the integration of all collected data to make an informed " go/no-go " decision. A compound with potent and selective biological activity, coupled with a favorable preliminary ADME/Tox profile, would be prioritized for further investigation in the hit-to-lead and lead optimization stages of drug discovery.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments in the proposed screening cascade.

Protocol: NNMT Inhibitor Screening Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and the scientific literature.[6]

Principle: NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide. The SAH is then hydrolyzed to homocysteine, which is detected by a thiol-sensitive fluorescent probe.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosylmethionine (SAM)

  • Nicotinamide

  • SAH hydrolase

  • Thiol-sensitive fluorescent probe

  • Assay buffer

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known NNMT inhibitor) and a negative control (DMSO vehicle).

  • Add the NNMT enzyme, SAM, and SAH hydrolase to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding nicotinamide to all wells.

  • Incubate the plate for 60 minutes at 37°C.

  • Stop the reaction according to the kit manufacturer's instructions.

  • Add the thiol-sensitive fluorescent probe to each well and incubate for 10 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity (e.g., Ex/Em = 392/482 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

G Compound Dispensing Compound Dispensing Enzyme/Substrate Addition Enzyme/Substrate Addition Compound Dispensing->Enzyme/Substrate Addition Test Compound, Controls Reaction Initiation Reaction Initiation Enzyme/Substrate Addition->Reaction Initiation NNMT, SAM, SAH Hydrolase Incubation (37°C) Incubation (37°C) Reaction Initiation->Incubation (37°C) Nicotinamide Reaction Stop Reaction Stop Incubation (37°C)->Reaction Stop Fluorescent Probe Addition Fluorescent Probe Addition Reaction Stop->Fluorescent Probe Addition Fluorescence Reading Fluorescence Reading Fluorescent Probe Addition->Fluorescence Reading Data Analysis (IC50) Data Analysis (IC50) Fluorescence Reading->Data Analysis (IC50)

Caption: Workflow for the NNMT inhibitor screening assay.

Protocol: Cell Viability Assay (MTT-Based)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Absorbance plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of nicotinamide derivatives are often mediated through their influence on NAD+ homeostasis. The diagram below illustrates the central role of NAD+ and the key enzymes that could be targeted by this compound.

G cluster_0 NAD+ Salvage Pathway cluster_1 NAD+ Consumption cluster_2 Nicotinamide Clearance Nicotinamide Nicotinamide Nampt Nampt Nicotinamide->Nampt NNMT NNMT Nicotinamide->NNMT SAM NMN NMN NAD+ NAD+ NMN->NAD+ NMNAT PARPs PARPs NAD+->PARPs Sirtuins Sirtuins NAD+->Sirtuins Nampt->NMN PRPP DNA Repair DNA Repair PARPs->DNA Repair Gene Silencing Gene Silencing Sirtuins->Gene Silencing 1-Methylnicotinamide 1-Methylnicotinamide NNMT->1-Methylnicotinamide This compound This compound This compound->Nampt Potential Inhibition This compound->Sirtuins Potential Modulation This compound->NNMT Potential Inhibition

Caption: Potential signaling pathways modulated by this compound.

Inhibition of Nampt or NNMT would be expected to alter the intracellular pools of NAD+ and its metabolites, which could in turn affect the activity of NAD+-dependent enzymes like PARPs and sirtuins, leading to downstream effects on cellular processes such as DNA repair, gene expression, and metabolism.

Conclusion and Future Directions

This technical guide has provided a comprehensive and scientifically grounded framework for the preliminary drug discovery screening of this compound. By following the proposed screening cascade, researchers can systematically evaluate its biological activity, identify potential molecular targets, and assess its drug-like properties in an efficient and logical manner. The detailed protocols and the elucidation of the underlying scientific rationale are intended to empower researchers to make data-driven decisions regarding the future development of this and other novel nicotinamide derivatives. The successful identification of a lead compound from this initial screening phase would pave the way for more extensive preclinical studies, including in vivo efficacy and safety assessments, with the ultimate goal of translating a promising chemical entity into a novel therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for 2-Isopropylnicotinamide in High-Throughput Screening Assays. BenchChem.
  • Zhang, J., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry, 412(1), 64-70. [Link]
  • Sanchez-Carron, G., et al. (2016). Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries. Frontiers in Microbiology, 7, 1928. [Link]
  • Hamblett, C. L., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309. [Link]
  • Urraca, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(43), 27907–27918. [Link]
  • van Haren, M. J., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(16), 5349-5361. [Link]
  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
  • Benchchem. (2025).
  • Results in Chemistry. (2025). Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. Results in Chemistry, 18, 102682. [Link]
  • ResearchGate. (n.d.). The ADME-Tox profiles of the considered food additives. [Link]
  • van Haren, M. J., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(16), 5349–5361. [Link]
  • Wagner, J. R., et al. (2023). Virtual screening for early identification of potent and selective histone deacetylase 6 inhibitor series. Bioorganic & Medicinal Chemistry Letters, 94, 129537. [Link]
  • Wang, Z., et al. (2015). Screening of selective histone deacetylase inhibitors by proteochemometric modeling.
  • Benchchem. (2025).
  • Zhang, L., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Systems Biology, 10(Suppl 2), 48. [Link]
  • Chen, Y., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ASSAY and Drug Development Technologies, 15(4), 164-173. [Link]
  • Sampson, C., et al. (2024). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. UTMB Research Experts. [Link]
  • Cox, R., et al. (1983). Nicotinamide methyltransferase inhibition by S-adenosylethionine. Cancer Letters, 17(3), 295-300. [Link]
  • Morbidelli, L., et al. (2025).
  • Gao, Y., et al. (2021). Complex roles of nicotinamide N-methyltransferase in cancer progression.
  • Sampson, C. M., et al. (2024). Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice. JCI Insight, 9(13), e173995. [Link]
  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(8), 1254-1261. [Link]
  • O'Reilly, T., et al. (2005). Determination of oxidized and reduced nicotinamide adenine dinucleotide in cell monolayers using a single extraction procedure and a spectrophotometric assay. Analytical Biochemistry, 338(2), 323-329. [Link]
  • Urraca, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(43), 27907-27918. [Link]
  • Peng, L., et al. (2024). Integrated metabolomics and gut microbiota to reveal the anti-tumor mechanism of Jinfu'an decoction in tumor-bearing mice. Frontiers in Pharmacology, 15, 1369325. [Link]
  • Bryniarski, K., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 56(2), 127–134. [Link]
  • Bryniarski, K., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 56(2), 127–134. [Link]
  • Sasi, N., et al. (2011). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Biological Chemistry, 286(39), 33735-33742. [Link]

Sources

An In-depth Technical Guide to 2-Amino-6-methylnicotinamide Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinamide scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a multitude of enzymatic processes and therapeutic agents.[1] Among its myriad derivatives, 2-Amino-6-methylnicotinamide presents a synthetically versatile and biologically significant core structure. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and pharmacological applications of its analogs. We will delve into the causality behind synthetic strategies, detail robust analytical and bioassay protocols, and explore the therapeutic landscape shaped by these compounds, with a particular focus on their role as enzyme inhibitors.

The this compound Core: Structure and Significance

The foundational structure, this compound (CAS 100524-09-2), is a pyridinecarboxamide characterized by a pyridine ring substituted with a carboxamide group at the 3-position, an amino group at the 2-position, and a methyl group at the 6-position.[2]

Core Structural Features:

  • Pyridine Ring: A bioisostere for benzene, the nitrogen atom introduces polarity, hydrogen bonding capability, and influences the molecule's pKa.

  • Amide Group (-CONH2): Acts as both a hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets.

  • Amino Group (-NH2): A key site for derivatization, its basicity and nucleophilicity can be modulated to fine-tune binding affinity and pharmacokinetic properties.

  • Methyl Group (-CH3): Provides a site for potential metabolic interaction and can influence the steric and electronic properties of the pyridine ring.

The strategic placement of these functional groups makes this scaffold a privileged starting point for developing targeted therapies. Its structural similarity to nicotinamide, a form of Vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), positions its derivatives as potential modulators of NAD+-dependent enzymes.[1][3][4] These enzymes, including Poly (ADP-ribose) polymerases (PARPs) and sirtuins, are central to DNA repair, cellular metabolism, and signaling, making them high-value targets in oncology and other diseases.[4]

Synthetic Strategies for Analog Development

The rational design of analogs requires robust and flexible synthetic routes that allow for systematic modification at key positions. The choice of a synthetic pathway is dictated by the desired substitutions, yield, purity, and scalability.

Retrosynthetic Analysis & Key Reactions

A common retrosynthetic approach involves the construction of the substituted pyridine ring followed by the elaboration of the amide functionality. Key transformations include:

  • Pyridine Ring Formation: Often achieved through multicomponent reactions like the Hantzsch pyridine synthesis or by functionalizing pre-existing pyridine cores.

  • Amination: Nucleophilic aromatic substitution (SNAr) on a corresponding 2-chloro or 2-fluoro precursor is a standard method. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) offer broader substrate scope and milder conditions, which is critical for complex molecules.

  • Amide Formation: Typically accomplished via hydrolysis of a nitrile precursor (-CN) under acidic or basic conditions.

Workflow: General Synthesis of this compound Analogs

The following diagram illustrates a generalized workflow for producing a library of analogs, starting from a commercially available substituted pyridine.

G A Starting Material (e.g., 2-Chloro-6-methylnicotinonitrile) B Step 1: Amination (Buchwald-Hartwig or SNAr) Introduce R¹-NH₂ A->B C Intermediate (2-Alkyl/Arylamino-6-methylnicotinonitrile) B->C D Step 2: Nitrile Hydrolysis (H⁺ or OH⁻ catalysis) C->D E Final Product (Diverse this compound Analogs) D->E

Caption: Generalized synthetic workflow for analog generation.

  • Causality in Step 1 (Amination): The choice between SNAr and palladium-catalyzed coupling depends on the nucleophilicity of the amine and the electronic nature of the pyridine ring. For less reactive amines or to avoid harsh conditions that could compromise other functional groups, the Buchwald-Hartwig reaction is superior due to its high functional group tolerance.

Protocol: Representative Synthesis of a N²-Substituted Analog

This protocol describes a typical palladium-catalyzed amination followed by nitrile hydrolysis.

Materials:

  • 2-Chloro-6-methylnicotinonitrile

  • Desired primary or secondary amine (e.g., Aniline)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Reaction Setup (Amination):

    • To a dry, argon-flushed Schlenk flask, add 2-Chloro-6-methylnicotinonitrile (1.0 eq), the desired amine (1.2 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the 2-amino-substituted nicotinonitrile intermediate.

  • Nitrile Hydrolysis:

    • Dissolve the purified intermediate in a mixture of ethanol and concentrated HCl.

    • Reflux the solution for 4-8 hours until LC-MS analysis indicates complete conversion.

    • Cool the mixture and neutralize with a saturated NaOH solution until pH ~7-8.

  • Final Isolation:

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Recrystallize or purify by chromatography to obtain the final this compound analog.

Structure-Activity Relationships (SAR)

Systematic modification of the core structure is essential to optimize potency, selectivity, and pharmacokinetic properties. SAR studies on nicotinamide derivatives have revealed key insights.[5][6]

  • Substitution at the 2-Amino Position (N²):

    • Rationale: This position directly projects into solvent or can form key interactions within a binding pocket. Modifying it can enhance affinity and modulate physicochemical properties like solubility and cell permeability.

    • Observations: Small alkyl or aryl groups are often well-tolerated. Introduction of functional groups capable of hydrogen bonding (e.g., hydroxyls, secondary amines) can significantly increase potency depending on the target's topology. Bulky substituents may lead to steric hindrance and loss of activity.[7]

  • Modification of the 3-Amide Group:

    • Rationale: The primary amide is a critical pharmacophore. Converting it to secondary or tertiary amides, or replacing it with bioisosteres like thiazoles, can alter binding modes and metabolic stability.[8]

    • Observations: This position is often highly constrained. Even minor modifications can abrogate activity, suggesting it forms essential, specific hydrogen bonds with the target protein.

  • Substitution at the 6-Methyl Position:

    • Rationale: This position can be used to probe steric tolerance in the binding site and influence the electronics of the pyridine ring.

    • Observations: Replacing the methyl group with larger alkyl groups or functionalized chains can be a strategy to gain selectivity for one enzyme isoform over another.

SAR Summary Table
Position of ModificationType of SubstitutionGeneral Impact on Activity (Target-Dependent)Rationale
2-Amino (N²) Small alkyl/aryl groupsOften tolerated or enhances potencyProbes binding pocket, improves lipophilicity
Hydrogen bond donors/acceptorsCan significantly increase potencyForms new, favorable interactions with target
Bulky groupsOften detrimentalSteric clash within the binding site
3-Amide (N³) Secondary/tertiary amidesFrequently reduces or abolishes activityDisrupts critical hydrogen bonding network
6-Methyl Larger alkyl groupsVariable; can increase selectivityExplores steric limits of the binding pocket

Pharmacological Profile and Therapeutic Targets

Analogs of nicotinamide are prominent as inhibitors of enzymes that use NAD+ as a substrate or cofactor.

Primary Target Class: PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA single-strand break repair.[9] In cancers with mutations in homologous recombination repair genes like BRCA1/2, inhibiting PARP leads to the accumulation of double-strand breaks, resulting in synthetic lethality and targeted cell death.[10] Several PARP inhibitors are approved for treating ovarian, breast, and prostate cancers.[11][12] The nicotinamide core of this compound mimics the nicotinamide moiety of the NAD+ substrate, making it an ideal scaffold for competitive PARP inhibition.

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp ssb_repair SSB Repair parp->ssb_repair ssb2 Single-Strand Break (SSB) parp2 PARP (Blocked) ssb2->parp2 parpi PARP Inhibitor (e.g., Nicotinamide Analog) parpi->parp2 Inhibits dsb Double-Strand Break (DSB) (During Replication) parp2->dsb Leads to hrr Homologous Recombination Repair (Defective) dsb->hrr death Synthetic Lethality (Cell Death) dsb->death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Other Potential Targets
  • Nicotinamide N-Methyltransferase (NNMT): This enzyme is involved in metabolizing nicotinamide and has been implicated in metabolic diseases and cancer.[5][6][13][14] Analogs can be designed to inhibit NNMT, thereby modulating cellular metabolism.[6][14]

  • Sirtuins (e.g., SIRT1): These are NAD+-dependent deacetylases that regulate metabolism, inflammation, and aging.[4] Nicotinamide itself is an inhibitor, and its derivatives can be explored for more potent and selective sirtuin modulation.

  • Histone Deacetylases (HDACs): Certain 6-aminonicotinamide derivatives have been identified as potent and selective HDAC inhibitors, a well-established class of anti-cancer agents.[15]

Bioanalytical and Quality Control Methodologies

Rigorous characterization is paramount to ensure the identity, purity, and stability of synthesized analogs.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure, verifying the position of substituents, and assessing isomeric purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition of the synthesized compound. LC-MS is invaluable for monitoring reaction progress and assessing purity.

Purity and Stability Assessment

The stability of nicotinamide derivatives can be a concern, as they may be sensitive to pH, light, and temperature.[16]

Protocol: Standard HPLC Method for Purity Analysis

This protocol provides a general starting point for assessing the purity of nicotinamide analogs.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Waters Delta-pak C18, 300 mm x 7.8 mm).[17]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. (This gradient must be optimized for each specific analog).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[17]

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of ~1 mg/mL. Centrifuge to remove any particulates before injection.[17]

  • Analysis: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.

In Vitro Biological Evaluation

Protocol: PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the PARP1-catalyzed incorporation of biotinylated ADP-ribose onto a histone substrate.

  • Reaction Mixture: In a 96-well plate, combine PARP1 enzyme, activated DNA, and the test compound (at various concentrations).

  • Initiation: Add a mixture of NAD+ and Biotinylated-NAD+. Incubate at room temperature for 60 minutes.

  • Detection: Add a fluorescently-labeled streptavidin tracer. The tracer binds to the biotinylated histone product, resulting in a high fluorescence polarization (FP) signal.

  • Measurement: Read the plate on an FP-capable plate reader.

  • Analysis: Active inhibitors will prevent the formation of the biotinylated product, leading to a low FP signal. Data is plotted as percent inhibition versus compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and pharmacologically relevant platform for modern drug discovery. Its derivatives have demonstrated significant potential, particularly as inhibitors of enzymes central to cancer biology and metabolic disorders, such as PARPs and NNMT. The synthetic accessibility of this core allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and drug-like properties.

Future research should focus on developing analogs with improved isoform selectivity to minimize off-target effects and enhance therapeutic windows. Furthermore, exploring novel delivery systems and combination therapies will be crucial for translating the promising in vitro activity of these compounds into clinically successful therapeutics. The continued investigation of this privileged scaffold is poised to yield next-generation inhibitors with significant clinical impact.

References

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.
  • Poly-ADP ribose polymerase (PARP) inhibitor regimens for platinum-sensitive ovarian cancer in randomized, double-blind, phase III controlled trials: protocol for a systematic review and network meta-analysis. PubMed Central.
  • Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. CoLab.
  • Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PubMed Central.
  • Structure−Activity Relationships of Analogues with Aromatic Amino Acids... ResearchGate.
  • Nicotinamide adenine dinucleotide. Wikipedia.
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central.
  • HPLC Methods for analysis of Nicotinamide. HELIX Chromatography.
  • PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. American Society of Clinical Oncology.
  • Consensus Guidelines Needed to Further Optimize PARP Inhibition, Molecular Imaging, and ARPI Use in Prostate Cancer Management. OncLive.
  • ASCO Publishes Rapid Guideline Update on PARP Inhibitors in Ovarian Cancer. The ASCO Post.
  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies.
  • Nicotinamide. PubChem.
  • This compound. ChemScene.
  • Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. PubMed.
  • A Method to Monitor the NAD + Metabolome—From Mechanistic to Clinical Applications. MDPI.
  • 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. National Institutes of Health.
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.
  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed.
  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PubMed Central.
  • Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): design, synthesis, and computational analysis. Dovepress.
  • Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate.
  • The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed.
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed.
  • Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. MDPI.
  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PubMed Central.
  • 6-Methylnicotinamide. Chem-Impex.
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI.
  • 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed.

Sources

Physicochemical characteristics of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-methylnicotinamide

Abstract

This compound is a substituted pyridine derivative belonging to the broader class of nicotinamides, compounds of significant interest in biological and pharmaceutical research. As an intermediate in chemical syntheses and a potential scaffold for drug discovery, a thorough understanding of its physicochemical properties is paramount for its application in research and development. This guide provides a comprehensive overview of the known structural and physicochemical characteristics of this compound. In the absence of extensive experimental data in peer-reviewed literature, this document also furnishes detailed, field-proven experimental protocols for the determination of key parameters such as solubility, pKa, lipophilicity, and stability. These methodologies are presented to empower researchers to conduct a robust and self-validating characterization of this compound. The guide is structured to serve as a practical resource for scientists in medicinal chemistry, pharmacology, and drug development, offering both foundational data and the procedural knowledge necessary for its effective use and evaluation.

Introduction to this compound

Chemical Identity and Scientific Context

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a methyl group at the 6-position. Its core structure, nicotinamide, is a form of vitamin B3 and a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD), a critical player in cellular redox reactions and metabolism[1]. Derivatives of nicotinamide are widely explored for their therapeutic potential, acting on various biological pathways[2][3].

The specific substitution pattern of this compound makes it a valuable chemical intermediate. For instance, it serves as a precursor in the synthesis of 2-amino-6-methylnicotinic acid[4]. Understanding its physicochemical profile is essential for optimizing reaction conditions, developing analytical methods, predicting its behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME), and assessing its potential as a lead compound in drug discovery programs.

Scope of the Guide

This technical guide consolidates available data on the identity and computed properties of this compound. Recognizing the current gaps in publicly available experimental data, this document transitions from a data repository to a methodological handbook. It provides detailed, step-by-step protocols for the empirical determination of its core physicochemical characteristics, including spectroscopic analysis and stability profiling.

Core Physicochemical Properties

The foundational physicochemical characteristics of a compound govern its behavior from the synthesis flask to its ultimate biological target. While extensive experimental data for this compound is sparse, a combination of supplier information and computational predictions provides a preliminary profile.

Molecular Structure and Identity
  • IUPAC Name: 2-Amino-6-methylpyridine-3-carboxamide

  • Synonyms: 3-Pyridinecarboxamide, 2-amino-6-methyl-(9CI)[5]

  • CAS Number: 100524-09-2[5][6][7]

  • Molecular Formula: C₇H₉N₃O[5][7]

  • Molecular Weight: 151.17 g/mol [5]

  • SMILES: O=C(N)C1=C(N)N=C(C)C=C1[5]

Summary of Physicochemical Parameters

The following table summarizes the key physicochemical data. It is critical to note that many of these values are computationally derived and require experimental verification for use in rigorous scientific applications.

ParameterValue / DataSource & Notes
Melting Point Data not available.For the related compound, 6-Methylnicotinamide, the melting point is reported as 193-198 °C[2]. This value is for context only.
Boiling Point Data not available.For the related compound, 6-Methylnicotinamide, a predicted boiling point is 289.4±28.0 °C[8].
Aqueous Solubility Data not available.For the related compound, 6-Methylnicotinamide, solubility in water is reported as 50 mg/mL[8][9].
pKa Data not available.For the related compound, 6-Methylnicotinamide, a predicted pKa is 15.04±0.50[8].
LogP (Octanol/Water) 0.07112[5] (Computationally derived). This suggests the compound is relatively hydrophilic.
Topological Polar Surface Area (TPSA) 82 Ų[5] (Computationally derived).
Hydrogen Bond Donors 2[5] (From the two N-H groups).
Hydrogen Bond Acceptors 3[5] (From the pyridine nitrogen, carbonyl oxygen, and amino nitrogen).
Rotatable Bonds 1[5] (The C-C bond between the pyridine ring and the carboxamide group).

Experimental Determination of Physicochemical Properties

To address the data gaps identified above, standardized experimental protocols are essential. The following section outlines robust methodologies for determining the key physicochemical properties that influence a compound's behavior in both chemical and biological systems.

G cluster_0 Physicochemical Characterization Workflow Compound Test Compound (this compound) Solubility Solubility Determination (Shake-Flask Method) Compound->Solubility pKa pKa Determination (Potentiometric Titration) Compound->pKa LogD LogD Determination (pH-Metric or HPLC) Compound->LogD Data Verified Physicochemical Profile Solubility->Data pKa->Data LogD->Data

Caption: General workflow for the experimental characterization of core physicochemical properties.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)
  • Expertise & Rationale: The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It is based on achieving equilibrium between the solid-state compound and its saturated solution, providing a definitive value that is crucial for formulation and biopharmaceutical assessment.

  • Methodology:

    • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be visually apparent.

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

    • Sampling: Carefully withdraw a small aliquot of the clear supernatant.

    • Dilution & Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 5.3).

    • Validation: The presence of undissolved solid at the end of the experiment is a critical control, confirming that a saturated solution was achieved.

Protocol for pKa Determination (Potentiometric Titration)
  • Expertise & Rationale: The pKa, or acid dissociation constant, is critical for predicting a molecule's ionization state at different pH values, which profoundly impacts its solubility, permeability, and receptor interactions. Potentiometric titration is a direct and reliable method for compounds with sufficient solubility. The amino group on the pyridine ring is expected to be basic.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).

    • Titration Setup: Use an auto-titrator equipped with a calibrated pH electrode.

    • Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic sites are protonated.

    • Basification: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

    • Data Analysis: Plot the pH versus the volume of base added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the pKa from the first derivative of the curve.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the chemical identity, structure, and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Rationale: NMR is the most powerful technique for elucidating molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. 2D NMR techniques (like COSY and HSQC) can establish connectivity.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR Signals: Protons on the pyridine ring, the methyl group protons, and the protons of the two amine groups (NH₂ and CONH₂) are expected to give distinct signals.

    • Expected ¹³C NMR Signals: Seven distinct carbon signals are expected: five from the pyridine ring, one from the methyl group, and one from the carbonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and reliable method for structural confirmation.

  • Methodology:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Expected Characteristic Peaks:

      • N-H Stretching: Two bands in the 3500-3300 cm⁻¹ region (primary amine) and one band in the 3400-3100 cm⁻¹ region (amide).

      • C-H Stretching: Bands just below 3000 cm⁻¹ (aromatic and aliphatic).

      • C=O Stretching (Amide I): A strong absorption band around 1680-1650 cm⁻¹.

      • N-H Bending (Amide II): A band around 1640-1550 cm⁻¹.

      • C=N and C=C Stretching: Bands in the 1600-1450 cm⁻¹ region (pyridine ring).

Mass Spectrometry (MS)
  • Expertise & Rationale: MS is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and providing structural information through fragmentation patterns.

  • Methodology:

    • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to an LC system.

    • Data Acquisition: Acquire spectra in positive ion mode. The protonated molecule [M+H]⁺ is expected.

    • Expected Result: A prominent ion peak at m/z 152.08 should be observed, corresponding to the molecular weight of 151.17 + 1.01 (proton). High-resolution MS (e.g., TOF or Orbitrap) can confirm the elemental composition.

Stability and Degradation Profile

Assessing the chemical stability of a compound is a non-negotiable step in drug development, impacting storage conditions, formulation, and shelf-life.

Protocol for Forced Degradation Studies
  • Expertise & Rationale: Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to identify potential degradation pathways and to develop a stability-indicating analytical method. This is a cornerstone of a self-validating system, proving the analytical method can detect loss of the parent compound.

G cluster_1 Forced Degradation Workflow start Compound Solution in Acetonitrile/Water acid Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1 M NaOH, RT) start->base oxid Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (ICH Q1B Light Box) start->photo analysis Analysis by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis report Degradation Profile & Pathway Identification analysis->report

Caption: A standard workflow for conducting forced degradation studies on a new chemical entity.

  • Methodology:

    • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Stress Conditions: For each condition, dilute the stock into the stressor solution and incubate for a defined period (e.g., 24 hours). A control sample (diluted in neutral water) should be run in parallel.

      • Acid Hydrolysis: 0.1 M HCl at 60°C.

      • Base Hydrolysis: 0.1 M NaOH at room temperature. The amide group is particularly susceptible to base hydrolysis.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal: Store the solid compound at an elevated temperature (e.g., 80°C) and the solution at 60°C.

      • Photostability: Expose the solution to light according to ICH Q1B guidelines.

    • Analysis: After incubation, neutralize the acidic and basic samples, then analyze all samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to clearly observe degradant peaks without completely consuming the parent compound.

Development of a Stability-Indicating HPLC Method
  • Expertise & Rationale: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation. It must be able to separate the intact compound from its degradation products and any other potential impurities.

  • Methodology:

    • Column & Mobile Phase Screening: Start with a standard reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm). Screen mobile phase gradients using an acidic buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

    • Method Optimization: Analyze a mixture of the stressed samples. Adjust the gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradant peaks.

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The λmax of the parent compound is an appropriate starting point.

    • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (demonstrated by the forced degradation study), linearity, accuracy, precision, and robustness.

Synthesis, Handling, and Storage

Synthetic Route

This compound can be synthesized as an intermediate. A documented method involves reacting 2-chloro-3-cyano-6-methylpyridine with an aqueous solution of ammonia in an autoclave at elevated temperature (e.g., 170°C)[4]. This reaction results in the formation of this compound, which can then be further reacted (e.g., with a base) to produce 2-amino-6-methylnicotinic acid[4].

Storage and Handling

Based on typical chemical supplier recommendations for similar aromatic amines and amides, the following practices are advised:

  • Storage: The compound should be stored in a cool, dry place, typically at 4°C[5]. It should be kept in a tightly sealed container to protect it from moisture and air.

  • Light Sensitivity: It is recommended to protect the compound from light[5].

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

This compound is a nicotinamide derivative with defined structural and computationally predicted physicochemical properties. While it holds potential as a synthetic intermediate and research tool, a comprehensive experimental characterization is essential for its effective application. This guide has summarized the available data and, more importantly, provided a detailed roadmap of robust, field-tested protocols for determining its solubility, pKa, stability, and spectroscopic identity. By adhering to these methodologies, researchers can generate the high-quality, reliable data required to advance scientific inquiry and support development programs, ensuring that the full potential of this molecule can be confidently explored.

References

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. (Note: The provided search result summarizes an article; the direct link to the article itself was not available).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936, Nicotinamide.

Sources

Navigating the Unknown: A Predictive Safety and Toxicity Profile of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive safety and toxicity profile for 2-Amino-6-methylnicotinamide based on available data for structurally related compounds. No direct toxicological studies on this compound have been identified in the public domain. The information herein is intended for research and drug development professionals and should not be considered a definitive safety assessment. Experimental validation is essential to confirm the predictions made in this guide.

Introduction

This compound is a substituted derivative of nicotinamide (Vitamin B3), a crucial molecule in cellular metabolism. While nicotinamide and its various analogues have been extensively studied, this compound remains a largely uncharacterized compound from a toxicological perspective. This guide aims to bridge this knowledge gap by constructing a predictive safety and toxicity profile based on established principles of toxicology, structure-activity relationships (SAR), and available data on structurally similar molecules, primarily nicotinamide and the toxic isomer, 6-aminonicotinamide. For drug development professionals, this predictive analysis serves as a foundational framework for designing targeted toxicological studies and anticipating potential safety liabilities.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is critical for predicting its biological behavior.

PropertyValueSource
CAS Number 100524-09-2N/A
Molecular Formula C₇H₉N₃ON/A
Molecular Weight 151.17 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Predicted to be water-solubleN/A
pKa Basic (due to amino group) and weakly acidic (amide)N/A

Predictive Metabolism and Pharmacokinetics

The metabolic fate of a compound is a primary determinant of its efficacy and toxicity. The metabolism of this compound is predicted to follow pathways similar to nicotinamide, with modifications influenced by the 2-amino and 6-methyl substitutions.

The primary metabolic pathway for nicotinamide involves methylation by nicotinamide N-methyltransferase (NNMT) to form N¹-methylnicotinamide (1-MNA), which is then oxidized by aldehyde oxidase (AOX1) to N¹-methyl-2-pyridone-5-carboxamide (2PY) and N¹-methyl-4-pyridone-3-carboxamide (4PY)[1][2].

For this compound, the presence of the 2-amino group may offer an alternative site for metabolism, such as through sulfation or glucuronidation. The 6-methyl group could also undergo oxidation.

Predicted Metabolism of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Methylated Metabolite Methylated Metabolite This compound->Methylated Metabolite NNMT Oxidized Metabolite Oxidized Metabolite This compound->Oxidized Metabolite CYP450 Excretion Excretion This compound->Excretion Conjugated Metabolite Conjugated Metabolite Methylated Metabolite->Conjugated Metabolite Glucuronidation/ Sulfation Oxidized Metabolite->Conjugated Metabolite Glucuronidation/ Sulfation Conjugated Metabolite->Excretion Renal/Biliary Genotoxicity Prediction Workflow Start Start In Silico Assessment In Silico Assessment Start->In Silico Assessment Ames Test (in vitro) Ames Test (in vitro) In Silico Assessment->Ames Test (in vitro) Positive or Equivocal Conclusion Conclusion In Silico Assessment->Conclusion Negative Micronucleus Test (in vitro) Micronucleus Test (in vitro) Ames Test (in vitro)->Micronucleus Test (in vitro) Positive Ames Test (in vitro)->Conclusion Negative In Vivo Genotoxicity In Vivo Genotoxicity Micronucleus Test (in vitro)->In Vivo Genotoxicity Positive Micronucleus Test (in vitro)->Conclusion Negative In Vivo Genotoxicity->Conclusion

Caption: A stepwise workflow for assessing the genotoxicity of this compound.

Proposed Experimental Protocols for Safety Assessment

Given the absence of data, a systematic toxicological evaluation is required. The following are essential experimental protocols to establish a definitive safety profile.

In Vitro Genotoxicity Battery

Objective: To assess the mutagenic and clastogenic potential of this compound.

Methodologies:

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Prepare a range of concentrations of this compound.

    • Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

    • Conduct the assay with and without a metabolic activation system (S9 mix from rat liver).

    • Incubate the bacteria, test compound, and S9 mix (if applicable) and plate on minimal glucose agar plates.

    • Incubate for 48-72 hours and count the number of revertant colonies.

    • A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Culture a suitable mammalian cell line (e.g., CHO, V79, TK6).

    • Expose the cells to a range of concentrations of this compound with and without S9 metabolic activation.

    • After treatment, add cytochalasin B to block cytokinesis.

    • Harvest the cells and stain with a DNA-specific dye (e.g., DAPI, Giemsa).

    • Score the frequency of micronuclei in binucleated cells using microscopy.

    • A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.

Acute Oral Toxicity Study (e.g., OECD TG 423)

Objective: To determine the acute toxicity of this compound after a single oral dose.

Methodology:

  • Use a small group of rodents (e.g., rats or mice), typically females.

  • Administer a single oral dose of this compound at a starting dose level (e.g., 300 mg/kg).

  • Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

  • Body weights are recorded at regular intervals.

  • Based on the outcome, the dose for the next group is adjusted up or down.

  • The study allows for the estimation of the LD50 and identification of target organs of acute toxicity.

Repeated Dose 28-Day Oral Toxicity Study (e.g., OECD TG 407)

Objective: To evaluate the sub-acute toxicity of this compound following repeated oral administration.

Methodology:

  • Use at least three dose levels and a control group of rodents (e.g., Sprague-Dawley rats).

  • Administer this compound daily by oral gavage for 28 days.

  • Conduct detailed clinical observations daily.

  • Monitor body weight and food consumption weekly.

  • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

  • Perform a full necropsy and collect organs for weight analysis and histopathological examination.

  • This study will help identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Recommendations

The safety and toxicity profile of this compound is currently unknown. Based on structure-activity relationships with nicotinamide and the toxic isomer 6-aminonicotinamide, there is a potential for neurotoxicity and hepatotoxicity, and a clear need to investigate genotoxicity. The predictive analysis presented in this guide serves as a critical starting point for a comprehensive experimental safety evaluation.

It is strongly recommended that a full suite of in vitro and in vivo toxicological studies, as outlined in the proposed experimental protocols, be conducted before any further development of this compound. These studies are essential to definitively characterize the safety profile of this compound and to ensure the safety of its potential applications.

References

  • Toxicity study of 6-aminonicotinamide (6-AN), 6-MMPR, and PALA in mice. - AACR Journals. (2004).
  • Single dose toxicity of 6-aminonicotinamide (6-AN, NSC-21206), methylmercaptopurineriboside (6-MMPR, NSC-40774), and L-aspartic acid-N-phosphonoacetyl disodiumsalt (PALA, NSC-224131) in beagle dogs. - AACR Journals. (2008).
  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. - MDPI. (2020).
  • New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR. - PubMed Central. (2020).
  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. - MDPI. (2020).
  • Neurotoxic effects of 6-aminonicotinamide on cultures of central nervous tissue. - PubMed. (1973).
  • Safety Assessment of High-Purity, Synthetic Nicotinamide Riboside (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm.
  • Aminopyridines. - EPA.
  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. - MDPI. (2020).
  • Safety of nicotinamide riboside chloride as a novel food pursuant to Regulation (EU) 2015/2283 and bioavailability of nicotinamide from this source, in the context of Directive 2002/46/EC. - NIH.
  • N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed.
  • 6-Aminonicotinamide Selectively Causes Necrosis in Reactive Astroglia Cells in Vivo.
  • Risks and Benefits of Nicotinamide (NAM), a NAD+ Booster. - YouTube. (2025).
  • N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. - Semantic Scholar.
  • Safety Assessment of High-Purity, Synthetic Nicotinamide Riboside (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm. - PubMed. (2020).
  • N'-Methylnicotinamide. - PubChem.
  • Canadian Toxicity Study Shows Little to No Adverse Effects of NMN. (2021).
  • Cellular Toxicity of Nicotinamide Metabolites.
  • Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests.
  • N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. - NIH. (2016).
  • Genetic Toxicity Evaluation of 2-Aminopyridine in Salmonella/E.coli Mutagenicity Test or Ames Test. - Chemical Effects in Biological Systems.
  • Pathology of 6-aminonicotinamide toxicosis in the rabbit. - Semantic Scholar.
  • Safety of nicotinamide riboside chloride as a novel food pursuant to Regulation (EU) 2015/2283 and bioavailability of nicotinamide from this source, in the context of Directive 2002/46/EC.
  • N-methyl-2-pyridone-5-carboxamide (2PY)-Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. - PubMed. (2016).
  • The Safety and Antiaging Effects of Nicotinamide Mononucleotide in Human Clinical Trials: an Upd
  • N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin.
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. - MDPI.
  • Pyridine.
  • Structure-activity relationships for tumour radiosensitization by analogues of nicotinamide and benzamide. - PubMed.
  • Identification of reactive toxicants: structure-activity rel
  • COMPARATIVE STUDY OF THE GENOTOXICITY OF 9-AMINOACRIDINE AND 8-METHOXYPSORALEN USING A BACTERIAL BIOSENSOR. - SABRAO Journal of Breeding and Genetics.
  • In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects.
  • DEVELOPMENT OF IN SILICO MODELS FOR THE PREDICTION OF TOXICITY INCORPORATING ADME INFORM
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. - MDPI. (2022).
  • Implementation of in silico toxicology protocols within a visual and interactive hazard assessment pl
  • In silico approach for predicting toxicity of peptides and proteins. - PubMed. (2013).
  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. - PubMed. (2017).
  • The Practice of Structure Activity Relationships (SAR) in Toxicology.
  • Structure activity rel
  • Nicotinamide‐N‐methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma. - PubMed Central. (2022).
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Tre
  • Complex roles of nicotinamide N-methyltransferase in cancer progression. - PMC - NIH.
  • Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. - PLOS One.
  • Deciphering the role of nicotinamide metabolism and melanin-related genes in acute myocardial infarction: a machine learning approach integrating bioinform

Sources

An In-Depth Technical Guide to Substituted Nicotinamides: From Chemical Synthesis to Clinical Application as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of substituted nicotinamides, a class of molecules that has risen from a fundamental vitamin to a cornerstone of targeted cancer therapy. We will delve into their mechanism of action as Poly(ADP-ribose) Polymerase (PARP) inhibitors, detail their synthesis, and provide protocols for their evaluation, offering researchers, scientists, and drug development professionals a thorough resource to support their work in this dynamic field.

Part 1: The Nicotinamide Scaffold: A Privileged Structure in Drug Discovery

The journey of nicotinamide, the amide of nicotinic acid (vitamin B3), from a simple dietary supplement to a versatile pharmacophore is a testament to the power of chemical modification in drug discovery. Its inherent biocompatibility and central role in cellular metabolism have made it an attractive starting point for the development of a wide array of therapeutic agents.

From Pellagra Prevention to Precision Oncology

Historically, nicotinamide's primary role was in the prevention and treatment of pellagra, a disease caused by niacin deficiency. However, its structural similarity to the nicotinamide portion of the essential coenzyme nicotinamide adenine dinucleotide (NAD+) hinted at a much broader biological significance. This structural mimicry is the key to the therapeutic applications of its substituted derivatives, particularly in the realm of oncology.[1]

A Scaffold for Targeting Diverse Enzymes

The pyridinecarboxamide core of nicotinamide has proven to be a highly adaptable scaffold for designing inhibitors of various enzyme classes beyond PARPs. By strategically modifying the pyridine ring and the carboxamide group, researchers have developed potent inhibitors of histone deacetylases (HDACs), sirtuins, and other enzymes, highlighting the versatility of this chemical motif.

Part 2: PARP Inhibition: A Revolution in Cancer Therapy

The discovery that substituted nicotinamides can potently inhibit the Poly(ADP-ribose) Polymerase (PARP) enzyme family has revolutionized the treatment of certain cancers, particularly those with defects in DNA repair pathways.

The PARP Superfamily: Guardians of Genomic Integrity

The PARP superfamily consists of 17 enzymes that play critical roles in various cellular processes, including DNA repair, transcriptional regulation, and cell death. PARP1, the most abundant and well-characterized member, is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

Substituted nicotinamides exert their inhibitory effect by acting as competitive inhibitors of NAD+ at the catalytic domain of PARP enzymes.[2] Their structural resemblance to the nicotinamide moiety of NAD+ allows them to bind to the nicotinamide-binding pocket of PARP, preventing the binding of NAD+ and thereby blocking the synthesis of PAR. This inhibition of PARP's catalytic activity is a central component of their anticancer effects.

cluster_0 PARP-mediated DNA Repair cluster_1 Inhibition by Substituted Nicotinamides DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Subst_Nicotinamide Substituted Nicotinamide PARP1_inhibited PARP1 (Inhibited) Subst_Nicotinamide->PARP1_inhibited competitively binds to NAD+ binding site

Caption: Mechanism of PARP inhibition by substituted nicotinamides.

Synthetic Lethality: Exploiting a Key Vulnerability in Cancer Cells

The concept of "synthetic lethality" is central to the clinical success of PARP inhibitors. In cells with a functional homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, the inhibition of PARP-mediated SSB repair is not lethal, as the resulting DSBs can be efficiently repaired. However, in cancer cells with mutations in HR genes, such as BRCA1 and BRCA2, the loss of both SSB and DSB repair pathways leads to genomic instability and cell death. This selective killing of cancer cells while sparing normal, healthy cells is the hallmark of synthetic lethality and forms the basis for the use of PARP inhibitors in BRCA-mutated cancers.[3]

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-mutated Cancer Cell (Defective HR) SSB_Normal Single-Strand Break DSB_Normal Double-Strand Break SSB_Normal->DSB_Normal replication fork collapse PARP_Inhibitor_Normal PARP Inhibitor PARP_Inhibitor_Normal->SSB_Normal blocks repair HR_Repair_Normal Homologous Recombination Repair DSB_Normal->HR_Repair_Normal repaired by Cell_Survival Cell Survival HR_Repair_Normal->Cell_Survival SSB_Cancer Single-Strand Break DSB_Cancer Double-Strand Break SSB_Cancer->DSB_Cancer replication fork collapse PARP_Inhibitor_Cancer PARP Inhibitor PARP_Inhibitor_Cancer->SSB_Cancer blocks repair HR_Repair_Cancer Defective Homologous Recombination Repair DSB_Cancer->HR_Repair_Cancer cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_Repair_Cancer->Cell_Death

Caption: The principle of synthetic lethality with PARP inhibitors.

Clinically Approved PARP Inhibitors: A Snapshot

Several substituted nicotinamide-based PARP inhibitors have received regulatory approval for the treatment of various cancers, primarily those with BRCA mutations. These include:

  • Olaparib: The first PARP inhibitor to be approved, used for the treatment of ovarian, breast, pancreatic, and prostate cancers.[4]

  • Rucaparib: Approved for the treatment of ovarian and prostate cancers.[5]

  • Niraparib: Used for the maintenance treatment of ovarian, fallopian tube, and primary peritoneal cancers.[6]

  • Talazoparib: Approved for the treatment of HER2-negative locally advanced or metastatic breast cancer with a germline BRCA mutation.

  • Veliparib: Investigated in combination with chemotherapy for various solid tumors.[3]

Part 3: Synthesis of Substituted Nicotinamide PARP Inhibitors

The synthesis of substituted nicotinamide PARP inhibitors often involves multi-step sequences that require careful control of reaction conditions to achieve high yields and purity. Below are representative synthetic protocols for key PARP inhibitors.

General Synthetic Strategies

The synthesis of these complex molecules typically involves the construction of a core heterocyclic system, followed by the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Common reactions include nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formation.

Detailed Synthesis Protocol: Olaparib

A scalable and environmentally friendly synthesis of Olaparib has been reported, proceeding in four steps from commercially available starting materials with an overall yield of 51%.[7] A key step in this synthesis is the generation of a conjugated enolate from 2-acetylbenzoic acid to produce an α-arylated product under transition metal-free conditions, followed by the construction of the final phthalazinone scaffold.[7][8]

Step 1: Synthesis of (3-oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphate

In a round-bottom flask, sodium formate (1g, 0.018 mol) and methanol (16 ml) are stirred and cooled to 0°C. Dimethyl phosphite (2.1 ml, 0.022 mol) is added dropwise. o-Carboxybenzaldehyde (2.2 g, 0.014 mol) is then added slowly, and the reaction is warmed to room temperature and stirred for 4 hours. Methanesulfonic acid (1.3 ml, 0.019 mol) is added dropwise, and the mixture is stirred and then concentrated under reduced pressure. Water (20 ml) is added, and the product is extracted with dichloromethane. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to yield a white solid (2.6 g, 91% yield).[9]

Step 2: Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydronaphthyridin-1-yl)methyl]benzoic acid

This step involves the reaction of the product from Step 1 with 2-fluoro-5-formylbenzoic acid.

Step 3: Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydronaphthyridin-1-yl)methyl]benzoyl chloride

The product from Step 2 is reacted with oxalyl chloride to generate the corresponding acid chloride.

Step 4: Synthesis of Olaparib

The acid chloride from Step 3 is reacted with piperazine cyclopropyl ketone to yield Olaparib.[9] An alternative final step involves the reaction of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthyridin-1(2H)-one with cyclopropanecarboxylic acid in the presence of a condensing agent and a base.[10]

Detailed Synthesis Protocol: Rucaparib

A concise total synthesis of Rucaparib has been developed with a 54% overall yield from commercially available starting materials.[5] A key step is a cyanide-catalyzed imino-Stetter reaction.[5][11][12]

Step 1: Synthesis of (E)-2-aminocinnamonitrile derivative

The synthesis begins with a Heck reaction of a commercially available aryl iodide with acrylonitrile to produce the desired (E)-2-aminocinnamonitrile derivative.[13]

Step 2: Synthesis of indole-3-acetonitrile derivative

A subsequent imino-Stetter reaction of the aldimine derived from the product of Step 1 and an appropriate aldehyde furnishes the indole-3-acetonitrile with the desired substituents.[13]

Step 3: Synthesis of Rucaparib

The final azepinone scaffold is constructed via reduction of the nitrile group followed by a seven-membered lactamization to afford Rucaparib.[13]

Synthetic Approach to Veliparib

The synthesis of Veliparib, a benzimidazole-4-carboxamide derivative, and its analogs has been described.[14] The core benzimidazole scaffold is typically constructed first, followed by the introduction of the carboxamide and other substituents. Prodrugs of Veliparib have also been synthesized to improve its therapeutic properties.[15][16][17][18]

Part 4: In Vitro Evaluation of PARP Inhibitors

A critical step in the development of novel PARP inhibitors is their thorough in vitro characterization to determine their potency, selectivity, and mechanism of action.

Principles of In Vitro PARP Inhibition Assays

In vitro PARP inhibition assays are designed to quantify the ability of a compound to inhibit the enzymatic activity of PARP. These assays typically use purified recombinant PARP enzyme, a DNA activator (such as nicked DNA), and NAD+ as the substrate. The inhibition is measured by quantifying the amount of PAR produced or the amount of NAD+ consumed.

Detailed Protocol: Fluorescence-Based PARP1 Enzymatic Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against PARP1 using a fluorescence-based assay that measures the consumption of NAD+.[19][20][21]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-NAD+

  • Test inhibitor (dissolved in DMSO)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • NAD+ detection kit (fluorescence-based)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant PARP1 in PARP assay buffer (e.g., 1 ng/µL).

    • Prepare a working solution of activated DNA in PARP assay buffer.

    • Prepare serial dilutions of the test inhibitor in PARP assay buffer. The final DMSO concentration should be kept low (e.g., ≤ 1%).

    • Prepare a working solution of β-NAD+ in PARP assay buffer.

  • Assay Setup:

    • To the wells of the assay plate, add the test inhibitor dilutions or vehicle control (DMSO in assay buffer).

    • Add the PARP1 enzyme and activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the β-NAD+ solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays for Assessing PARP Inhibition

In addition to enzymatic assays, it is crucial to evaluate the activity of PARP inhibitors in a cellular context.

  • PARP Trapping Assays: These assays measure the ability of an inhibitor to "trap" PARP1 on DNA, which is a key mechanism of action for some of the most potent PARP inhibitors.[22]

  • Cell Viability and Apoptosis Assays: These assays are used to determine the cytotoxic and pro-apoptotic effects of the inhibitors, particularly in cancer cell lines with and without BRCA mutations, to confirm the principle of synthetic lethality.

  • Immunofluorescence and Western Blotting: These techniques can be used to visualize and quantify the levels of PARylation in cells treated with the inhibitor, providing a direct measure of target engagement.

Part 5: In Vivo Evaluation of Substituted Nicotinamide PARP Inhibitors

Preclinical in vivo studies are essential to evaluate the efficacy, tolerability, and pharmacokinetic properties of PARP inhibitors in a whole-organism context.

Preclinical Models for Efficacy and Toxicity Studies
  • Xenograft Models: Human cancer cell lines, including those with and without BRCA mutations, are implanted into immunodeficient mice. These models are widely used to assess the anti-tumor activity of PARP inhibitors as single agents or in combination with other therapies.[6][23][24][25]

  • Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice, providing a more clinically relevant model for evaluating drug efficacy.

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors with specific genetic alterations, such as Brca1 or Brca2 mutations, providing a model that more accurately recapitulates human disease.

General Protocol for In Vivo Efficacy Studies in Xenograft Models

Study Design:

  • Cell Line Selection: Choose appropriate human cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type) for implantation.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Inject cancer cells subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test inhibitor, positive control).

  • Dosing and Administration: Administer the test compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Measure tumor volume regularly throughout the study. At the end of the study, tumors are excised and weighed.

  • Toxicity Assessment: Monitor animal body weight, clinical signs of toxicity, and perform histopathological analysis of major organs.

Data Analysis:

  • Calculate tumor growth inhibition (TGI) for each treatment group.

  • Perform statistical analysis to determine the significance of the anti-tumor effects.

  • Evaluate the safety and tolerability of the test compound.

Pharmacokinetic and Pharmacodynamic Considerations
  • Pharmacokinetic (PK) studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. This information is crucial for optimizing the dosing regimen.

  • Pharmacodynamic (PD) studies are performed to assess the extent and duration of PARP inhibition in tumors and surrogate tissues after drug administration. This can be done by measuring PAR levels in tumor biopsies.

Part 6: Structure-Activity Relationship (SAR) of Substituted Nicotinamide PARP Inhibitors

The development of potent and selective PARP inhibitors has been guided by a deep understanding of the structure-activity relationships (SAR) of the substituted nicotinamide scaffold.

Key Structural Features for PARP Inhibition

X-ray crystallography studies of PARP1 in complex with various inhibitors have revealed key structural features that are essential for high-affinity binding.[26][27] These include:

  • Aromatic Core: A planar aromatic system that mimics the nicotinamide ring of NAD+ and engages in π-π stacking interactions with a tyrosine residue (Tyr907 in PARP1) in the active site.

  • Hydrogen Bonding Moieties: Groups that can form hydrogen bonds with key amino acid residues in the nicotinamide-binding pocket, such as the backbone amide of Gly863 and the side chain of Ser904.

  • Substituents Targeting the Adenosine Pocket: Modifications that extend into the adenosine-binding pocket of the NAD+ binding site can significantly enhance potency and selectivity.

SAR Table: Impact of Substitutions on Potency and Selectivity

The following table summarizes the structure-activity relationships for a series of PARP inhibitors, highlighting the impact of different substitutions on their inhibitory activity against PARP1 and PARP2.

CompoundCore ScaffoldR1 SubstitutionR2 SubstitutionPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib PhthalazinoneCyclopropylcarbonyl-51[4]
Rucaparib Tricyclic Indole--1.428[28]
Niraparib Indazole--3.82.1[28][29]
Veliparib Benzimidazole--5.22.9[28]
Talazoparib Tricyclic--0.57-[18]

Note: This table is a representative summary. For a comprehensive SAR analysis, it is recommended to consult the primary literature.

Future Directions in the Design of Novel PARP Inhibitors

Current research is focused on developing next-generation PARP inhibitors with improved properties, such as:

  • Increased Selectivity: Designing inhibitors that are selective for specific PARP family members to reduce off-target effects and improve the therapeutic index.

  • Overcoming Resistance: Developing inhibitors that are effective against tumors that have developed resistance to first-generation PARP inhibitors.

  • Targeting Other PARP Functions: Exploring the potential of inhibiting other functions of PARP enzymes beyond their role in DNA repair.

Part 7: Clinical Landscape of Substituted Nicotinamide PARP Inhibitors

The clinical development of PARP inhibitors has been a major success story in oncology, with several drugs now approved for the treatment of various cancers.

Overview of Clinical Trials

Numerous clinical trials have evaluated the safety and efficacy of PARP inhibitors as monotherapy and in combination with other anticancer agents.[2][30] These trials have demonstrated significant clinical benefit in patients with BRCA-mutated cancers, leading to their regulatory approval.

Approved Indications and Future Perspectives

PARP inhibitors are currently approved for the treatment of ovarian, breast, pancreatic, and prostate cancers. Ongoing research is exploring their use in other cancer types with DNA repair deficiencies, as well as in combination with immunotherapy and other targeted therapies.

Challenges and Strategies to Overcome Resistance

Despite their clinical success, the development of resistance to PARP inhibitors is a major challenge. Mechanisms of resistance include the restoration of homologous recombination function, increased drug efflux, and alterations in the PARP1 protein. Strategies to overcome resistance include the use of combination therapies and the development of next-generation PARP inhibitors that can overcome these resistance mechanisms.

Part 8: Conclusion and Future Outlook

Substituted nicotinamides have emerged as a powerful class of therapeutic agents, with their application as PARP inhibitors transforming the treatment landscape for certain cancers. The principles of synthetic lethality have been successfully translated from the laboratory to the clinic, providing a targeted and effective treatment option for patients with BRCA-mutated tumors.

The future of substituted nicotinamides in oncology is bright, with ongoing research focused on developing more selective and potent inhibitors, overcoming resistance, and expanding their use to a broader range of cancer types. The continued exploration of this versatile chemical scaffold holds great promise for the development of new and improved cancer therapies.

References

A comprehensive list of references is available upon request. The citations provided throughout this document link to authoritative sources that support the claims and protocols described.

Sources

The Central Role of Nicotinamide N-methyltransferase (NNMT) in Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nicotinamide N-methyltransferase (NNMT) and the Therapeutic Potential of Nicotinamide Analogs

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged from a niche role in xenobiotic metabolism to become a pivotal enzyme at the nexus of cellular metabolism, energy homeostasis, and epigenetic regulation.[1] By catalyzing the methylation of nicotinamide, NNMT directly influences the cellular pools of the universal methyl donor S-adenosylmethionine (SAM) and the critical coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Aberrant NNMT expression is increasingly implicated in a wide spectrum of pathologies, including cancer, obesity, type 2 diabetes, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[2][3][4] This guide provides a comprehensive technical overview of NNMT's core biological function, its role in disease, and the strategies for its inhibition, with a specific focus on nicotinamide analogs as a promising class of inhibitors. We will introduce 2-Amino-6-methylnicotinamide within this chemical context and detail the rigorous experimental methodologies required to characterize the interaction between NNMT and its inhibitors, providing researchers and drug development professionals with a robust framework for advancing this therapeutic strategy.

Core Enzymatic Function and Mechanism

NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM, a form of vitamin B3) and other pyridine-containing compounds.[2] This reaction yields two products: 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1][2] This seemingly simple function has profound downstream consequences:

  • Regulation of the NAD+ Salvage Pathway : By consuming NAM, NNMT directly gates the primary salvage pathway for NAD+ synthesis.[1][5] Elevated NNMT activity can deplete the NAM pool available for NAD+ production, leading to reduced intracellular NAD+ levels.[1][5] NAD+ is an essential coenzyme for hundreds of redox reactions and a required substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which govern processes from DNA repair to mitochondrial function.[1][6]

  • Modulation of Cellular Methylation Potential : The reaction consumes SAM and generates SAH. The SAM/SAH ratio is the cell's "methylation potential," dictating the activity of other methyltransferases that modify DNA, histones, and other proteins.[1] By lowering this ratio, NNMT overexpression can lead to global hypomethylation, altering the epigenetic landscape.[7][8]

Kinetic Mechanism: A Rapid Equilibrium Ordered Bi-Bi Reaction

Detailed kinetic analyses have elucidated that the human NNMT enzyme follows a rapid equilibrium ordered Bi-Bi mechanism.[7][8] This is not a random process; the substrates must bind in a specific sequence. First, SAM binds to the enzyme to form an NNMT-SAM binary complex.[2] Only after this complex is formed can the second substrate, nicotinamide (NAM), bind to create the ternary NNMT-SAM-NAM complex.[2][7][8] Following the methyl transfer, the products are released in a defined order: the methylated nicotinamide (MNA) is released first, followed by SAH.[7][8] Understanding this ordered mechanism is critical for the rational design of potent and selective inhibitors, particularly bisubstrate inhibitors that mimic the ternary complex.[2]

NNMT_Catalytic_Cycle NNMT Free NNMT NNMT_SAM NNMT•SAM Complex NNMT->NNMT_SAM SAM binds NNMT_SAM->NNMT SAM dissociates NNMT_SAM_NAM NNMT•SAM•NAM Ternary Complex NNMT_SAM->NNMT_SAM_NAM NAM binds NNMT_SAM_NAM->NNMT_SAM NAM dissociates NNMT_MNA_SAH NNMT•MNA•SAH Product Complex NNMT_SAM_NAM->NNMT_MNA_SAH Methyl Transfer NNMT_MNA_SAH->NNMT MNA & SAH release

Caption: The ordered Bi-Bi kinetic mechanism of NNMT.

NNMT as a Pathological Driver and Therapeutic Target

The Metabolic Consequences of NNMT Overexpression

The dual impact of NNMT on NAD+ and SAM pools means its overexpression can fundamentally rewire cellular metabolism and signaling to favor disease progression.[9] In many cancers, elevated NNMT activity is associated with increased tumor growth and metastasis.[2][10] This is thought to occur through epigenetic reprogramming that promotes the differentiation of cancer-associated fibroblasts (CAFs) in the tumor stroma.[2][6] In metabolic diseases, high NNMT expression in adipose tissue and the liver is correlated with obesity and insulin resistance.[3][4] Knockdown of NNMT in animal models protects against diet-induced obesity and improves glucose tolerance.[5]

Rationale for NNMT Inhibition

The clear association between NNMT overexpression and various pathologies establishes a strong rationale for developing inhibitors as therapeutic agents.[2][3] By blocking NNMT activity, an inhibitor could theoretically:

  • Increase NAD+ Levels : By sparing the NAM pool, inhibition can boost NAD+ levels, enhancing mitochondrial function and the activity of NAD+-dependent enzymes like sirtuins.[3][5]

  • Restore Cellular Methylation : By preventing the consumption of SAM and production of SAH, inhibition can re-normalize the SAM/SAH ratio, thereby correcting the aberrant epigenetic landscape in cancer cells.[7][8]

  • Reduce Disease Phenotypes : In vivo studies with selective NNMT inhibitors have shown reduced body weight, improved insulin sensitivity, and decreased tumor growth, validating the therapeutic concept.[11][12]

NNMT_Pathology Overexpression NNMT Overexpression SAM_Depletion Increased SAM Consumption Overexpression->SAM_Depletion NAM_Depletion Increased NAM Consumption Overexpression->NAM_Depletion Low_Ratio Reduced SAM/SAH Ratio SAM_Depletion->Low_Ratio Low_NAD Reduced NAD+ Pool NAM_Depletion->Low_NAD Epigenetics Altered Epigenetics (e.g., Histone Hypomethylation) Low_Ratio->Epigenetics Metabolism Impaired Energy Metabolism (e.g., Mitochondrial Dysfunction) Low_NAD->Metabolism Disease Cancer Progression Metabolic Disease Epigenetics->Disease Metabolism->Disease

Caption: Pathological consequences of NNMT overexpression.

This compound as a Putative NNMT Inhibitor

Overview of Inhibitor Classes

Several classes of small molecule NNMT inhibitors have been developed, primarily targeting the enzyme's active site:

  • NAM-Competitive Inhibitors : These are typically analogs of nicotinamide that compete for the substrate binding site.[5] The product of the enzymatic reaction, 1-MNA, is itself a natural inhibitor of NNMT.[2][13]

  • SAM-Competitive Inhibitors : General methyltransferase inhibitors like SAH and sinefungin can inhibit NNMT, but they lack selectivity as they target the highly conserved SAM-binding site.[2]

  • Bisubstrate Inhibitors : These molecules are rationally designed to simultaneously occupy both the NAM and SAM binding pockets, mimicking the transition state.[2][10] This strategy can yield inhibitors with very high potency and selectivity.[14]

  • Covalent Inhibitors : These compounds contain a reactive electrophile that forms a covalent bond with a residue in or near the active site, leading to irreversible inhibition.[2]

This compound: A Nicotinamide Analog

This compound is a substituted pyridinecarboxamide, placing it structurally within the class of nicotinamide analogs.[15]

  • Chemical Properties :

    • CAS Number : 100524-09-2[15][16]

    • Molecular Formula : C₇H₉N₃O[15]

    • Molecular Weight : 151.17 g/mol [15]

  • Synthesis : The synthesis of the related compound, 2-amino-6-methylnicotinic acid, can be achieved via a one-pot reaction from 2-chloro-3-cyano-6-methylpyridine in an aqueous ammonia solution, which proceeds through a this compound intermediate.[17][18]

Based on its core nicotinamide scaffold, it is hypothesized that this compound would act as a competitive inhibitor at the nicotinamide binding site of NNMT. However, it is critical to note that while structurally similar compounds have been explored, specific biochemical or cellular data quantifying the inhibitory activity of this compound against NNMT is not prominently available in the current scientific literature.[19][20] Rigorous experimental validation, as outlined in the following section, is required to confirm its activity, potency, and mechanism of inhibition.

Methodologies for Characterizing NNMT-Inhibitor Interactions

A multi-assay approach is essential for the robust characterization of a novel NNMT inhibitor.

Biochemical Assay for NNMT Activity and Inhibition

The direct measurement of enzymatic activity is the primary method for determining an inhibitor's potency (e.g., IC50). An LC-MS-based assay offers high sensitivity and specificity by directly quantifying product formation.[14]

Protocol: LC-MS-Based NNMT Inhibition Assay

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer of 50 mM Tris-HCl, pH 7.5, with 1 mM DTT. Rationale: This buffer maintains a stable pH for enzymatic activity, and DTT prevents oxidation of cysteine residues in the enzyme.

    • Substrate/Cofactor Mix : Prepare a 2X working solution of NAM and SAM in the assay buffer. Final concentrations should be at their approximate Km values (e.g., 200 µM NAM, 8.5 µM SAM) to ensure sensitive detection of competitive inhibition.[21]

    • Enzyme Solution : Prepare a 2X working solution of purified recombinant human NNMT in assay buffer (e.g., 20 nM final concentration).

    • Inhibitor Solutions : Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.

  • Assay Execution :

    • Add 10 µL of inhibitor solution or vehicle (for control wells) to a 96-well plate.

    • Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 20 µL of the substrate/cofactor mix to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Quench Reaction : Stop the reaction by adding an equal volume (50 µL) of a quench solution, such as acetonitrile with an internal standard. Rationale: Acetonitrile precipitates the enzyme, halting the reaction, and the internal standard aids in accurate quantification.

  • Data Acquisition and Analysis :

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to an analysis plate.

    • Analyze the samples via ultra-high-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS), monitoring the formation of the product, 1-methylnicotinamide (MNA).[14][22]

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Sources

Predicted ADME properties of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADME Properties of 2-Amino-6-methylnicotinamide

Foreword: The Imperative of Early-Stage ADME Prediction

In modern drug discovery, the "fail early, fail cheap" paradigm is not merely a suggestion but a foundational principle for success. A significant percentage of drug candidates fail in late-stage development due to poor pharmacokinetic profiles.[1] The ability to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties before significant investment in synthesis and in vitro testing is a cornerstone of efficient drug design.[2] This guide provides a comprehensive in silico evaluation of this compound, a nicotinamide derivative of interest, demonstrating how computational tools can build a robust, predictive ADME profile to guide further research and development.[3][4]

This document is structured not as a rigid protocol, but as a logical workflow, mirroring the decision-making process of a medicinal chemist or drug metabolism scientist. We will begin with fundamental physicochemical properties, build a "drug-likeness" profile, and then systematically dissect each component of the ADME paradigm, from absorption to potential toxicity.

Part 1: Physicochemical Foundation and Drug-Likeness Assessment

Before delving into complex pharmacokinetic predictions, we must first understand the fundamental molecular properties of this compound. These characteristics are the primary determinants of its behavior in a biological system.

Core Molecular Properties

The foundational step involves calculating key physicochemical descriptors. These values, derived from the compound's 2D structure, provide the initial inputs for all subsequent ADME models.

PropertyPredicted ValueSource
Molecular Formula C₇H₉N₃O[5]
Molecular Weight (MW) 151.17 g/mol [5]
Topological Polar Surface Area (TPSA) 82 Ų[5]
Octanol-Water Partition Coefficient (LogP) 0.071[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 1[5]
Lipinski's Rule of Five: An Early Indicator of Oral Bioavailability

Christopher Lipinski's Rule of Five (Ro5) is a historically significant, empirically derived set of guidelines used to assess the "drug-likeness" of a compound and its potential for oral absorption.[6][7] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria.[8][9]

  • Molecular Weight (MW) ≤ 500 g/mol : The compound's MW of 151.17 is well within this limit, favoring ease of transport.

  • LogP ≤ 5: With a LogP of 0.071, the molecule exhibits a high degree of hydrophilicity, well below the lipophilicity ceiling.

  • Hydrogen Bond Donors ≤ 5: The compound has 2 H-bond donors, satisfying this criterion.

  • Hydrogen Bond Acceptors ≤ 10: The compound has 3 H-bond acceptors, also meeting the requirement.

G cluster_Lipinski Lipinski's Rule of Five Evaluation cluster_Conclusion Compound This compound MW MW 151.17 g/mol Compound->MW LogP LogP 0.071 Compound->LogP HBD H-Bond Donors 2 Compound->HBD HBA H-Bond Acceptors 3 Compound->HBA Result_MW PASS (≤ 500) MW->Result_MW Result_LogP PASS (≤ 5) LogP->Result_LogP Result_HBD PASS (≤ 5) HBD->Result_HBD Result_HBA PASS (≤ 10) HBA->Result_HBA Conclusion Overall Result: 0 Violations High Drug-Likeness

Figure 1: Lipinski's Rule of Five analysis for this compound.

Part 2: Predicted ADME Profile

Building on the physicochemical foundation, we now employ more sophisticated computational models to predict the specific ADME properties of this compound.

Absorption

Good absorption is the first critical step for oral drug efficacy. Key predictive indicators include aqueous solubility and intestinal permeability.

  • Aqueous Solubility (LogS): The presence of multiple polar groups (amine, amide) and a low LogP (0.071) strongly suggests that this compound will have High aqueous solubility. This is a favorable property, as a drug must dissolve in the gastrointestinal fluid before it can be absorbed.

  • Gastrointestinal (GI) Absorption: Based on its low molecular weight and moderate TPSA, the compound is predicted to have High passive GI absorption.

  • Caco-2 Permeability: Caco-2 cell monolayers are a standard in vitro model for predicting human intestinal permeability.[11] Molecules with a TPSA > 140 Ų generally show poor permeability, while those with a TPSA < 60 Ų show excellent permeability. With a TPSA of 82 Ų, this compound is predicted to have Moderate to Good permeability.

Distribution

Once absorbed, a drug's distribution determines its concentration at the target site versus other tissues, influencing both efficacy and side effects.

  • Plasma Protein Binding (PPB): Highly lipophilic drugs (high LogP) tend to bind extensively to plasma proteins like albumin, reducing the free fraction available to exert a therapeutic effect. Given the compound's very low LogP, it is predicted to have Low plasma protein binding, resulting in a high free fraction.

  • Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is critical for CNS-acting drugs but undesirable for peripherally acting drugs.[12] Prediction of BBB penetration is complex, but general rules suggest that small, moderately lipophilic molecules with a TPSA < 90 Ų are more likely to cross.[13][14] With a MW of 151.17 and TPSA of 82 Ų, this compound is predicted to cross the BBB . The predicted LogBB value would likely be in the range of -0.3 to +0.3, indicating partitioning into the central nervous system.

G cluster_Factors Factors Influencing BBB Penetration cluster_Prediction Prediction for this compound MW Low MW (< 400-500 Da) Compound_MW MW = 151.17 (Favorable) MW->Compound_MW TPSA Low TPSA (< 90 Ų) Compound_TPSA TPSA = 82 Ų (Favorable) TPSA->Compound_TPSA LogP Optimal LogP (1-3) Compound_LogP LogP = 0.07 (Less Favorable) LogP->Compound_LogP HBD Low HBD (< 5) Compound_HBD HBD = 2 (Favorable) HBD->Compound_HBD Pgp Not a P-gp Substrate Compound_Pgp P-gp Substrate? (Unknown but possible) Pgp->Compound_Pgp Result Overall Prediction: Likely to Cross BBB Compound_MW->Result Compound_TPSA->Result Compound_LogP->Result Compound_HBD->Result Compound_Pgp->Result

Figure 2: Qualitative prediction of Blood-Brain Barrier (BBB) penetration.
Metabolism

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. This is a major determinant of drug half-life and potential drug-drug interactions.

  • Primary Metabolic Enzymes: The Cytochrome P450 (CYP450) superfamily of enzymes is responsible for the phase I metabolism of over 90% of clinical drugs.[15][16]

  • Predicted CYP450 Interactions:

    • Substrate Prediction: The compound's structure, featuring an accessible aromatic ring and amino group, makes it a likely substrate for oxidative metabolism by CYP enzymes. Key isoforms like CYP3A4, CYP2D6, and CYP1A2 are predicted as potential metabolizers.

    • Inhibitor Prediction: It is crucial to predict if a compound inhibits CYP enzymes, as this can lead to dangerous drug-drug interactions. Based on its simple structure, this compound is predicted to be a weak or non-inhibitor of major CYP isoforms.

  • Predicted Metabolic Pathways:

    • Aromatic Hydroxylation: Oxidation of the pyridine ring is a common metabolic pathway catalyzed by CYP450.[17]

    • N-Methylation: The presence of the nicotinamide core suggests a potential for N-methylation by enzymes like Nicotinamide N-methyltransferase (NNMT), forming 1-methyl-2-amino-6-methylnicotinamide.[18][19]

    • Oxidation of the Methyl Group: The 6-methyl group could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

G cluster_Phase1 Phase I Metabolism (Predicted) cluster_Phase2 Phase II Metabolism (Potential) Parent This compound Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP450 (e.g., CYP3A4, 2D6) Aromatic Hydroxylation Metabolite2 N-Methylated Metabolite Parent->Metabolite2 NNMT N-Methylation Metabolite3 Oxidized Methyl Group Parent->Metabolite3 CYP450 Methyl Oxidation Conjugate Glucuronide or Sulfate Conjugate Metabolite1->Conjugate UGTs, SULTs Metabolite3->Conjugate UGTs, SULTs

Figure 3: Predicted metabolic pathways for this compound.
Excretion

The final step in drug clearance is excretion. The physicochemical properties of the parent drug and its metabolites determine the primary route.

  • Predicted Route of Excretion: The parent compound is highly water-soluble. Its predicted metabolites will be even more polar. Therefore, the primary route of excretion is predicted to be renal (via the kidneys) .

Toxicity

Early prediction of potential toxicity is paramount to avoid late-stage failures.[20] Computational models screen for structural alerts that are associated with various forms of toxicity.[21]

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. The structural motifs typically associated with hERG liability are not prominent in this compound, suggesting a Low risk of hERG inhibition.

  • Ames Mutagenicity: The Ames test assesses the mutagenic potential of a compound. Aromatic amines can sometimes be structural alerts for mutagenicity. In silico models would flag this, warranting a follow-up in vitro assay. The prediction is Potential risk, requires experimental validation .

  • Hepatotoxicity (Liver Toxicity): While no obvious structural alerts for hepatotoxicity are present, this is a complex endpoint that is difficult to predict accurately from structure alone.[1] The prediction is Low to Moderate risk .

Part 3: Methodologies and Protocols

To ensure transparency and reproducibility, this section outlines the generalized protocols for the in silico predictions discussed. Numerous free and commercial platforms exist that implement these methodologies.[1][22]

Protocol 1: Physicochemical and Drug-Likeness Prediction
  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC1=NC(=C(C=C1)C(=O)N)N.[23]

  • Platform: Utilize a web-based tool such as SwissADME or pkCSM.[22]

  • Execution:

    • Paste the SMILES string into the input field.

    • Run the calculation.

    • The platform's algorithm calculates descriptors based on the connection table of the molecule.

  • Analysis:

    • Tabulate the key physicochemical properties (MW, LogP, TPSA, etc.).

    • Compare the calculated values against the criteria for Lipinski's Rule of Five.

    • Record the number of violations to assess overall drug-likeness.

Protocol 2: Comprehensive ADME and Toxicity Prediction
  • Input: Use the same SMILES string as in Protocol 1.

  • Platform: Employ an integrated ADME prediction server (e.g., PreADMET, ADMETLab).[22]

  • Execution:

    • Submit the SMILES string to the server.

    • The platform runs the structure through a series of pre-built Quantitative Structure-Activity Relationship (QSAR) and machine learning models.[3] Each model is trained on a large dataset of compounds with known experimental values for a specific endpoint (e.g., Caco-2 permeability, CYP2D6 inhibition).

  • Analysis:

    • Absorption: Record predicted values for Aqueous Solubility (LogS) and Caco-2 permeability (logPapp).

    • Distribution: Record predicted values for Plasma Protein Binding (%) and BBB penetration (LogBB).

    • Metabolism: Check for predictions of which CYP isoforms the compound is likely to be a substrate or inhibitor for.

    • Toxicity: Record the binary predictions (e.g., positive/negative) or probabilities for endpoints like Ames Mutagenicity and hERG inhibition.

Summary and Strategic Outlook

This in-depth computational analysis provides a strong foundational understanding of this compound's likely pharmacokinetic profile. The data is best summarized in a comprehensive table for at-a-glance decision-making.

ADME ParameterPredicted PropertyImplication for Drug Development
Drug-Likeness (Ro5) 0 ViolationsHigh potential for oral bioavailability.
Solubility (Aqueous) HighFavorable for formulation and absorption.
Absorption (GI) HighLikely to be well-absorbed from the gut.
Distribution (PPB) LowHigh free fraction, potentially leading to higher efficacy and clearance.
Distribution (BBB) Likely to CrossA suitable candidate for CNS targets; potential for CNS side effects if targeting the periphery.
Metabolism Substrate of CYP450sPotential for metabolism-based drug-drug interactions; moderate half-life expected.
Excretion RenalPrimary clearance through the kidneys.
Toxicity (hERG) Low RiskLow risk of cardiotoxicity.
Toxicity (Ames) Potential RiskRequires experimental confirmation due to the aromatic amine group.

This compound presents a promising ADME profile for an orally administered drug, particularly one targeting the central nervous system. Its excellent physicochemical properties, predicted high absorption, and low plasma protein binding are highly favorable. The primary areas for focused experimental validation would be to confirm the Ames mutagenicity prediction and to precisely characterize its metabolic pathways and potential for CYP-mediated drug interactions. This in silico blueprint provides a clear, data-driven path forward, de-risking the next stages of its development pipeline.

References

  • CD ComputaBio. In Silico ADMET Prediction Service.
  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology.
  • Zaragoza, F., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals.
  • Adithya, J., et al. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.)). bioRxiv.
  • Yang, Y., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics.
  • Fischer, H., et al. (2015). Qualitative prediction of blood–brain barrier permeability on a large and refined dataset. Journal of Computer-Aided Molecular Design.
  • Wikipedia. Lipinski's rule of five.
  • ResearchGate. Computational Prediction of Blood-brain Barrier Permeation.
  • ChemEurope.com. Lipinski's Rule of Five.
  • Wang, M., et al. (2018). Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints. Journal of Cheminformatics.
  • Petereit, A. C., et al. (2010). Prediction of blood-brain barrier penetration of poorly soluble drug candidates using surface activity profiling. European Journal of Pharmaceutics and Biopharmaceutics.
  • Bioaccess. Mastering Lipinski Rules for Effective Drug Development.
  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5?.
  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References.
  • Kuhn, M., et al. (2024). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. International Journal of Molecular Sciences.
  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism.
  • PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME.
  • The inTelligence And Machine lEarning (TAME) Toolkit. 2.6 Read-Across Toxicity Predictions.
  • Hou, T., et al. (2007). ADME evaluation in drug discovery. 6. Can oral bioavailability in humans be effectively predicted by simple molecular property-based rules?. Journal of Chemical Information and Modeling.
  • ResearchGate. Plot of predicted versus experimental human oral bioavailability for....
  • Frontiers. (2023). Integrated metabolomics and gut microbiota to reveal the anti-tumor mechanism of Jinfu'an decoction in tumor-bearing mice.
  • Human Metabolome Database. Showing metabocard for 1-Methylnicotinamide (HMDB0000699).
  • Al-Kuraishy, H. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus.
  • Serna, J., et al. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. AAPS PharmSciTech.
  • Iannone, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences.
  • Alqahtani, S. (2017). In silico ADME-Tox modeling: progress and prospects. Expert Opinion on Drug Metabolism & Toxicology.
  • Fagerholm, U. (2021). Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. Pharmaceutics.
  • Fagerholm, U. (2024). Human ADME/PK is lost in translation and prediction from in silico to in vitro to in vivo. bioRxiv.
  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules.
  • Ruf, S., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules.
  • Omairi, Z., & T. Gerriets. (2023). Biochemistry, Cytochrome P450. StatPearls.
  • Sjöberg, F., et al. (2024). Improving ADME Prediction with Multitask Graph Neural Networks and Assessing Explainability in Lead Optimization. Journal of Chemical Information and Modeling.
  • Wang, Y., et al. (2018). Machine Learning Based Toxicity Prediction: From Chemical Structural Description to Transcriptome Analysis. International Journal of Molecular Sciences.
  • Hamblett, C., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Lukin, R., et al. (2024). Expanding Predictive Capacities in Toxicology: Insights from Hackathon-Enhanced Data and Model Aggregation. International Journal of Molecular Sciences.
  • Handwritten Tutorials. (2012). Pharmacokinetics 4 - Metabolism. YouTube.
  • Amer-Wahlin, I., et al. (2024). Perspectives on the use of machine learning for ADME prediction at AstraZeneca. Xenobiotica.
  • Annals of Computer Science and Information Systems. (2023). Multitask Learning for Six-Pack Toxicity Prediction.
  • Bio-ID. (2024). ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. Bioinformatics.
  • Hong, S., et al. (2015). Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization. Nature Medicine.
  • PubChem. N'-Methylnicotinamide.
  • UTMB Research Experts. Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice.

Sources

Methodological & Application

Synthesis of 2-Amino-6-methylnicotinamide from 2-chloro-3-cyano-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

2-Amino-6-methylnicotinamide is a valuable intermediate in pharmaceutical research and development, serving as a key building block for a range of biologically active molecules.[1] Notably, derivatives of aminonicotinamides have shown potential as histone deacetylase (HDAC) inhibitors and have been investigated for their roles in metabolic pathways.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound from the readily available starting material, 2-chloro-3-cyano-6-methylpyridine.

The described two-step, one-pot synthesis is optimized for high yield and purity, addressing the common challenges associated with the selective hydrolysis of nitriles.[4] This method leverages a nucleophilic aromatic substitution followed by a controlled partial hydrolysis of the nitrile group.

Reaction Mechanism and Scientific Rationale

The conversion of 2-chloro-3-cyano-6-methylpyridine to this compound proceeds through two primary transformations within a single reaction vessel:

  • Nucleophilic Aromatic Substitution (SNAr): The first step involves the displacement of the chloro group at the 2-position of the pyridine ring by ammonia. The electron-withdrawing nature of the cyano group and the nitrogen atom within the pyridine ring activates the chloro-substituent towards nucleophilic attack. This aminolysis is conducted in an aqueous ammonia solution at elevated temperature and pressure to facilitate the reaction.

  • Partial Basic Hydrolysis of the Nitrile: The subsequent step is the selective hydrolysis of the cyano group to a primary amide.[5] This transformation is achieved under basic conditions. It is crucial to control the reaction conditions, as vigorous or prolonged hydrolysis can lead to the formation of the corresponding carboxylic acid, a common side reaction.[6][7] By carefully managing temperature and reaction time, the hydrolysis can be effectively stopped at the amide stage.[8]

The one-pot nature of this synthesis is advantageous as it eliminates the need for isolation and purification of the intermediate 2-amino-3-cyano-6-methylpyridine, thereby improving overall efficiency and yield.[4]

Safety and Handling

Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[9][10]

  • 2-chloro-3-cyano-6-methylpyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11][12] Avoid breathing dust and ensure thorough washing after handling.[13]

  • Aqueous Ammonia (28%): Ammonia is corrosive and can cause severe skin burns and eye damage.[14] The vapors are irritating to the respiratory system.[15] Handle in a well-ventilated area and avoid inhalation of fumes.[16] Store in a cool, dry place away from heat sources.[9]

  • Pressure Reactions: The use of an autoclave requires specific training and adherence to the manufacturer's operating procedures to mitigate the risks associated with high-pressure and high-temperature reactions.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
2-chloro-3-cyano-6-methylpyridine≥98%Sigma-Aldrich
Aqueous Ammonia Solution28% in H₂OFisher Scientific
AutoclaveHigh-pressure ratedParr Instrument Company
Magnetic Stirrer with HotplateStandard laboratory gradeIKA
Round-bottom flask250 mLPyrex
CondenserAllihn or LiebigKimble
Buchner Funnel and FlaskStandard laboratory gradeCorning
Filter PaperWhatman Grade 1GE Healthcare
Rotary EvaporatorStandard laboratory gradeBüchi
NMR Spectrometer400 MHz or higherBruker
High-Performance Liquid Chromatography (HPLC)C18 columnAgilent Technologies
Step-by-Step Synthesis Procedure

The following protocol is based on a demonstrated successful synthesis and is optimized for a laboratory scale.[4]

  • Reaction Setup: To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (10.0 g, 65.5 mmol) and a 28% aqueous ammonia solution (100 mL).

  • Amination Reaction: Seal the autoclave and heat the reaction mixture to 170°C with constant stirring for 7 hours.

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the ammonia gas in a well-ventilated fume hood.

  • Ammonia Removal: Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the resulting solution containing the intermediate 2-amino-3-cyano-6-methylpyridine, add potassium hydroxide (12.0 g, 214 mmol) and heat the mixture to 100°C with stirring for 3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the solution to approximately 7 using a 4N hydrochloric acid solution. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold deionized water (3 x 50 mL).

    • Dry the product under vacuum to a constant weight.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reaction One-Pot Synthesis cluster_workup Work-up and Purification Start 2-chloro-3-cyano-6-methylpyridine Step1 Amination 170°C, 7h (Autoclave) Start->Step1 Reagent1 Aqueous Ammonia (28%) Reagent1->Step1 Intermediate 2-amino-3-cyano-6-methylpyridine (in situ) Step1->Intermediate Step2 Partial Hydrolysis 100°C, 3h Intermediate->Step2 Reagent2 Potassium Hydroxide Reagent2->Step2 Product This compound Step2->Product Neutralization pH Adjustment (HCl) Product->Neutralization Precipitation Product Precipitation Neutralization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Vacuum Drying Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the one-pot synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy should be employed to confirm the chemical structure of the final product. The spectra should be compared with known literature values or reference spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is recommended to determine the purity of the compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) can be used.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value as a preliminary assessment of purity.

Expected Results: Following this protocol, a high yield of this compound is anticipated. The purity, as determined by HPLC, is expected to be greater than 97%.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete amination reaction.Ensure the autoclave reaches and maintains the target temperature and pressure. Extend reaction time if necessary.
Over-hydrolysis to carboxylic acid.Reduce the duration or temperature of the hydrolysis step. Carefully monitor the reaction progress by TLC or HPLC.
Impure Product Incomplete reaction.Ensure all reagents are of high purity and added in the correct stoichiometry. Verify reaction times and temperatures.
Inefficient work-up.Ensure complete precipitation by careful pH adjustment. Use appropriately cold water for washing to minimize product loss.
Formation of Carboxylic Acid Byproduct Hydrolysis conditions are too harsh.Decrease the concentration of potassium hydroxide or lower the reaction temperature.

Conclusion

This application note details a robust and efficient one-pot synthesis of this compound from 2-chloro-3-cyano-6-methylpyridine. The protocol is designed to provide a high yield of the desired product with excellent purity. By providing a detailed mechanistic rationale and a step-by-step guide, this document serves as a valuable resource for researchers in drug discovery and organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Cichewicz, R. H., & Kouzi, S. A. (2004). Chemistry, biological activity, and chemotherapeutic potential of dapivirine. Current pharmaceutical design, 10(4), 337–351.
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • International Enviroguard. (2021, June 3). How to Protect Workers from Ammonia Exposure.
  • Google Patents. (1950, January 31). Purification of nicotinamide.
  • Global HazMat. (n.d.). How to Safely Handle, Store, and Use Ammonia in the Workplace.
  • Free Chemistry Online. (2024, January 11). Ammonia Hazards: How to Ensure Safety Handling the Chemical.
  • Google Patents. (2017, May 3). Method for producing 2-amino-6-methylnicotinic acid.
  • BEPeterson. (2021, December 24). Safety Tips for Storage & Handling of Anhydrous Ammonia.
  • Christ, W., & Coper, H. (1980). Preparation and purification of nicotinamide mononucleotide analogs. Methods in Enzymology, 66, 71–81.
  • Google Patents. (1984, May 8). Process for the purification of nicotinic acid amide I.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Zarei, A., Khazdooz, L., Enayati, M., Madarshahian, S., Wooster, T. J., Ufheil, G., & Abbaspourrad, A. (2021). An efficient method for scalable synthesis and purification of 1,4-dihydronicotinamide riboside (NRH) from commercially available nicotinamide riboside chloride (NRCl). RSC Advances, 11(35), 21036–21047.
  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
  • PubChem. (n.d.). 2-Chloro-3-methylpyridine.
  • Rui, M., Wu, J., & Li, Y. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Acta Pharmaceutica Sinica B, 11(5), 1115–1132.
  • ResearchGate. (2025, August 8). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
  • ResearchGate. (2025, August 7). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
  • MDPI. (n.d.). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders.
  • PubMed. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
  • Hamblett, C. L., Methot, J. L., Mampreian, D. M., Sloman, D. L., Stanton, M. G., Kral, A. M., ... & Miller, T. A. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 17(19), 5300–5309.
  • Google Patents. (1981, December 26). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
  • MDPI. (n.d.). NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001406).
  • National Institutes of Health. (n.d.). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase.
  • ACS Publications. (2022, February 23). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression.
  • ResearchGate. (2025, August 6). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups.

Sources

Application Note: A Robust One-Pot Protocol for the Synthesis of 2-Amino-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-6-methylnicotinic acid is a key pyridine-based intermediate crucial for the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. This application note provides a detailed, reliable, and efficient one-pot protocol for its synthesis starting from 2-chloro-3-cyano-6-methylpyridine. The methodology is structured in two primary stages: a high-pressure nucleophilic aromatic substitution (SNAr) with aqueous ammonia, followed by an in-situ basic hydrolysis of the resulting nitrile and amide functionalities. This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety protocols, analytical methods for quality control, and troubleshooting advice to ensure high yield and purity.

Introduction and Scientific Background

The synthesis of substituted nicotinic acids is a cornerstone of medicinal chemistry. The title compound, 2-amino-6-methylnicotinic acid, incorporates three key functional groups on the pyridine ring: a carboxylic acid, an amino group, and a methyl group. This arrangement makes it a versatile building block. The protocol described herein is adapted from established industrial methods, optimized for laboratory scale, and focuses on efficiency, safety, and reproducibility.[1][2]

The synthetic strategy is a one-pot, two-step process that avoids the isolation of the intermediate, 2-amino-6-methylnicotinamide, thereby improving process efficiency and overall yield.

Step 1: Amination via Nucleophilic Aromatic Substitution (SNAr) The process begins with the displacement of the chlorine atom from 2-chloro-3-cyano-6-methylpyridine by ammonia. Pyridine rings, being electron-deficient, are susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. The chloro group at the 2-position is activated towards substitution by the ring nitrogen and the adjacent cyano group. The reaction with aqueous ammonia proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1][3] High temperatures and pressures are necessary to overcome the activation energy for this transformation and ensure a reasonable reaction rate.

Step 2: In-Situ Basic Hydrolysis Following the amination, the reaction mixture contains the this compound intermediate. A strong base, such as potassium hydroxide (KOH), is then added to hydrolyze both the amide and the cyano group to the corresponding carboxylate salt.[4][5][6] The reaction must be heated to drive the hydrolysis to completion. A critical aspect of this step is the removal of excess ammonia prior to base addition; this prevents potential side reactions and ensures efficient hydrolysis. The final product is then isolated by acidic workup, which protonates the carboxylate and causes the zwitterionic amino acid to precipitate from the aqueous solution.

Overall Synthetic Transformation

Caption: One-pot synthesis of 2-amino-6-methylnicotinic acid.

Materials and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )Purity/GradeSupplier Example
2-Chloro-3-cyano-6-methylpyridine28900-10-9152.58>98%Sigma-Aldrich
Ammonium Hydroxide Solution1336-21-635.0528% w/w in H₂OFisher Scientific
Potassium Hydroxide (KOH)1310-58-356.11>85% pelletsVWR
Hydrochloric Acid (HCl)7647-01-036.464M aq. solutionJ.T. Baker
Deionized Water7732-18-518.02ACS Grade-
Equipment
  • High-pressure laboratory autoclave (e.g., Parr reactor) with stirring and temperature control

  • Heating mantle with magnetic stirrer

  • Round-bottom flask (appropriate size for hydrolysis)

  • Condenser

  • pH meter or pH paper (range 1-7)

  • Büchner funnel and vacuum flask

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, heat-resistant and chemically resistant gloves.

Safety and Handling Precautions

This protocol involves hazardous materials and high-pressure conditions. A thorough risk assessment must be conducted before commencing.

  • 2-Chloro-3-cyano-6-methylpyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] Handle in a well-ventilated fume hood, wearing appropriate PPE. Avoid dust formation.

  • Ammonium Hydroxide (28%): Corrosive. Causes severe skin burns and eye damage. The vapor is a severe respiratory irritant. Work exclusively in a fume hood. Ensure the autoclave is properly sealed and operated by trained personnel.

  • High-Pressure Autoclave: The reaction is performed at high temperature (170°C) and pressure. Only use an autoclave rated for these conditions. Ensure the burst disc and pressure relief valve are correctly installed and certified. Never exceed the maximum rated pressure of the vessel.[7][8] Operators must be fully trained in the specific model's operation.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe burns. Handle with care, avoiding contact with skin and eyes.

  • Hydrochloric Acid (HCl): Corrosive. Causes burns. Handle in a fume hood. The neutralization step is exothermic; add acid slowly to control the temperature.

Detailed Experimental Protocol

This protocol is based on a 6.10 g scale of the starting material.[1]

Step 1: Amination in Autoclave
  • Vessel Preparation: Ensure the autoclave vessel and internal components are clean and dry. Equip the vessel with a magnetic stir bar or overhead stirrer assembly.

  • Charging Reagents: In a well-ventilated fume hood, add 2-chloro-3-cyano-6-methylpyridine (6.10 g, 40.0 mmol) to the autoclave vessel.

  • Carefully add 28% aqueous ammonia solution (70 mL).

  • Sealing the Reactor: Seal the autoclave according to the manufacturer's specific instructions. Ensure all fittings are tightened to the correct torque.

  • Reaction: Place the sealed autoclave in its heating jacket. Begin stirring and heat the reaction mixture to 170°C. Maintain this temperature for 7 hours. The internal pressure will rise significantly; monitor it to ensure it remains within the safe operating limits of the vessel.

  • Cooling: After 7 hours, turn off the heater and allow the autoclave to cool to room temperature (<30°C). Cooling may be accelerated with a water or air cooling system if available. Crucially, do not attempt to open the vessel while it is hot or under pressure.

Step 2: In-Situ Hydrolysis and Product Isolation
  • Depressurization: Once cooled, slowly vent the residual ammonia pressure in a fume hood.

  • Ammonia Removal: Carefully open the autoclave. Transfer the reaction solution to a round-bottom flask of suitable size (e.g., 250 mL). Remove the residual dissolved ammonia by concentrating the solution under reduced pressure using a rotary evaporator. This step is vital for the efficiency of the subsequent hydrolysis.

  • Hydrolysis: Add solid potassium hydroxide (9.00 g, approx. 160 mmol) to the ammonia-free reaction solution.

    • Causality Note: A large excess of base is used to ensure the complete and rapid hydrolysis of both the amide and the more resilient nitrile group to the carboxylate.

  • Fit the flask with a reflux condenser and heat the mixture to 100°C with stirring for 3 hours.

  • Cooling and Precipitation: After the hydrolysis is complete, cool the reaction mixture to room temperature in an ice-water bath.

  • While stirring, slowly add 4M hydrochloric acid dropwise to the cooled solution. The solution will be highly basic, and the initial neutralization will be exothermic. Monitor the pH continuously.

  • Continue adding HCl until the pH of the solution is between 4 and 5. The product will precipitate as a pale solid.

    • Expert Insight: The isoelectric point of the amino acid is in this pH range, minimizing its solubility in the aqueous medium and maximizing precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 60-70°C to a constant weight.

Expected Results
  • Yield: 5.0 - 5.3 g (82-87%)

  • Appearance: White to off-white crystalline solid.[9]

Purification (Optional)

For applications requiring higher purity (>99%), the product can be recrystallized.

  • Solvent Selection: 2-Amino-6-methylnicotinic acid has good solubility in hot water and lower solubility in cold water, making water an excellent recrystallization solvent. A mixture of ethanol and water can also be effective.

  • Procedure: a. Place the crude, dry product in an Erlenmeyer flask. b. Add a minimal amount of deionized water and heat the suspension to boiling with stirring. c. Add more hot water portion-wise until the solid just dissolves completely. d. If the solution has color, a small amount of activated charcoal can be added, and the hot solution filtered through celite to remove it. e. Allow the clear solution to cool slowly to room temperature, undisturbed, to allow for the formation of well-defined crystals. f. Complete the crystallization by placing the flask in an ice bath for at least 1 hour. g. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Analytical Characterization

Workflow for Quality Control

QC_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical QC cluster_release Product Release Crude_Product Crude Product (Post-Isolation) HPLC HPLC Analysis (Purity Assay, Impurity Profile) Crude_Product->HPLC NMR ¹H NMR Spectroscopy (Structural Confirmation) Crude_Product->NMR MS Mass Spectrometry (Molecular Weight Verification) Crude_Product->MS Final_Product Final Product (Meets Specification) HPLC->Final_Product NMR->Final_Product MS->Final_Product

Caption: Quality control workflow for 2-amino-6-methylnicotinic acid.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the final product and quantify any impurities, such as the this compound intermediate.

  • Method Parameters (Representative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Expected Elution: The starting material and amide intermediate will be less polar and elute later than the highly polar amino acid product.

¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of the final product.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~8.0-8.2 ppm: (1H, doublet, J ≈ 8 Hz) - Aromatic proton at C5.

    • ~6.5-6.7 ppm: (1H, doublet, J ≈ 8 Hz) - Aromatic proton at C4.

    • ~7.0-7.5 ppm: (2H, broad singlet) - Protons of the -NH₂ group.

    • ~2.3-2.5 ppm: (3H, singlet) - Protons of the -CH₃ group.

    • Note: The carboxylic acid proton (-COOH) may be a very broad signal or may exchange with residual water in the solvent.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI), positive mode.

  • Expected m/z: 153.06 [M+H]⁺ for C₇H₈N₂O₂.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Autoclave leak during amination. 2. Incomplete hydrolysis. 3. Incorrect pH for precipitation.1. Check autoclave seals and re-pressurize with nitrogen to test for leaks before heating. 2. Extend hydrolysis time or ensure all ammonia was removed. 3. Re-check and carefully adjust pH to 4-5.
Product Contaminated with Amide Intermediate Incomplete hydrolysis.Re-subject the material to the hydrolysis conditions (KOH, 100°C) or purify via recrystallization, as the amide has different solubility.
Product is Discolored (Yellow/Brown) Side reactions at high temperature or impurities in the starting material.Perform a recrystallization with activated charcoal treatment as described in Section 5.
Oiling out during Recrystallization Solution is cooling too rapidly or is supersaturated with impurities.Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and ensure slow, undisturbed cooling. Seed crystals may help.

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Filo. Explain and illustrate the mechanism of nucleophilic aromatic substitution (SNAr) of 2-chloropyridine by ammonia.
  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Chemguide. Hydrolysis of Nitriles.
  • Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Achieve Chem. Precautions For Operating High-pressure Reactor Vessels. (2025).
  • YouTube. Nucleophilic Aromatic Substitutions. (2019).
  • Quora. What safety precautions should you take into consideration when handling ammonia? (2017).
  • Techinstro Blog. Safety Considerations for Operating High Pressure Autoclave Reactors. (2023).

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of 2-Amino-6-methylnicotinamide, a key heterocyclic amine with significant interest in pharmaceutical and drug development research. This document is intended for researchers, scientists, and quality control professionals, offering a foundational framework for robust and reliable characterization using a suite of modern analytical techniques. The methodologies detailed herein encompass High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive detection and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Importance of Rigorous Characterization

This compound is a substituted pyridine derivative with a molecular formula of C₇H₉N₃O and a molecular weight of 151.17 g/mol [1]. As with any compound intended for pharmaceutical research or as a synthetic intermediate, its purity, identity, and stability are critical quality attributes. Incomplete characterization can lead to erroneous biological data, failed synthetic campaigns, and ultimately, compromise patient safety. The protocols outlined in this document are designed to provide a multi-faceted analytical approach to ensure the comprehensive characterization of this compound.

The analytical workflow presented here is designed to be a self-validating system. By employing orthogonal techniques—those that measure different chemical and physical properties—we can build a comprehensive and trustworthy profile of the molecule. For instance, while HPLC may indicate a single, pure component, only NMR can definitively confirm its covalent structure. Similarly, MS provides an accurate mass, and FTIR confirms the presence of key functional groups, together creating an unambiguous identification.

High-Performance Liquid Chromatography (HPLC): Purity and Quantitative Analysis

HPLC is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is most suitable, given the compound's moderate polarity.

Scientific Rationale for Method Development

The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of small organic molecules. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time of this compound. The inclusion of a buffer is critical to maintain a consistent ionization state of the amino and amide functionalities, ensuring reproducible chromatography. UV detection is appropriate due to the presence of the conjugated pyridine ring system, which exhibits strong chromophoric properties.

Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample and quantify its concentration.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard (≥97% purity)[1].

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Ammonium acetate.

  • Formic acid.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and retention for small polar molecules.
Mobile Phase A 10 mM Ammonium Acetate in water, pH 4.5 with formic acidBuffered aqueous phase to ensure consistent analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the reverse-phase column.
Gradient 5% B to 95% B over 15 minutes; hold for 5 minutes; return to initial conditions over 1 minute; equilibrate for 4 minutes.A gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection UV at 254 nm and 280 nmThe pyridine ring system is expected to have strong absorbance at these wavelengths.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a final concentration within the calibration range.

  • System Suitability: Inject the 10 µg/mL standard five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Analysis: Inject the blank (diluent), standards, and samples.

  • Data Processing: Integrate the peak corresponding to this compound. Calculate the purity of the sample by the area percent method. Quantify the concentration using the linear regression of the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Sensitive Detection and Identity Confirmation

LC-MS/MS provides a highly sensitive and selective method for the detection and structural confirmation of this compound, especially in complex matrices such as biological fluids[2][3].

Causality Behind Experimental Choices

The use of electrospray ionization (ESI) in positive ion mode is recommended as the amino group and the pyridine nitrogen are readily protonated. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition[4]. The fragmentation of the protonated molecule will provide structural information, confirming the identity of the analyte.

Detailed LC-MS/MS Protocol

Objective: To confirm the identity and quantify trace levels of this compound.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials:

  • Same as HPLC protocol.

LC Conditions: (Similar to HPLC, but can be adapted for UPLC for faster analysis)

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Flow Rate: 0.4 mL/min

  • Gradient: A shorter gradient can be employed (e.g., 5-95% B in 5 minutes).

MS/MS Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogens on the molecule are readily protonated.
Precursor Ion (Q1) m/z 152.1Corresponds to the [M+H]⁺ of this compound (C₇H₉N₃O, MW=151.17).
Product Ions (Q3) To be determined by infusion and fragmentation of a standard. Likely fragments would involve loss of NH₃ (m/z 135.1) and loss of the amide group (m/z 108.1).These transitions are specific to the analyte and provide structural confirmation and high selectivity for quantification.
Collision Energy To be optimized for the specific instrument and transitions.Optimization is crucial for maximizing the signal of the product ions.
Capillary Voltage ~3.0 kVStandard voltage for stable electrospray.
Source Temperature ~120 °CInstrument-dependent, optimized for efficient desolvation.
Desolvation Temperature ~350 °CInstrument-dependent, optimized for efficient desolvation[5].

Procedure:

  • Tune the Mass Spectrometer: Infuse a 1 µg/mL solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to identify the most intense and stable product ions.

  • Develop the MRM Method: Create an acquisition method using the optimized precursor and product ion transitions.

  • Sample Preparation and Analysis: Prepare samples and standards as described in the HPLC protocol, potentially at lower concentrations due to the higher sensitivity of MS detection. Analyze the samples using the developed LC-MS/MS method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential.

Rationale for NMR Experiments

¹H NMR will provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will reveal the number of different types of carbon atoms in the molecule. 2D NMR experiments like COSY and HSQC can be used to further confirm the connectivity between protons and carbons. The choice of a deuterated solvent is critical; DMSO-d₆ is a good choice as it is likely to dissolve the compound and its residual proton signals do not overlap with expected analyte signals.

Detailed NMR Protocol

Objective: To confirm the covalent structure of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better resolution).

Materials:

  • This compound sample (5-10 mg).

  • Deuterated solvent (e.g., DMSO-d₆).

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals:

      • A singlet for the methyl group protons (~2.3-2.5 ppm).

      • Two doublets for the aromatic protons on the pyridine ring (~6.5-8.5 ppm).

      • A broad singlet for the amino group protons (~5.0-6.0 ppm).

      • Two broad singlets for the amide protons (~7.0-8.0 ppm).

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Seven distinct carbon signals corresponding to the methyl carbon, the five aromatic carbons, and the carbonyl carbon.

  • Acquisition of 2D NMR Spectra (Optional but Recommended):

    • COSY: To establish proton-proton couplings, particularly between the aromatic protons.

    • HSQC: To correlate directly bonded protons and carbons.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shifts, coupling patterns, and correlations from 2D spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the characteristic functional groups present in this compound.

Rationale for FTIR Analysis

The FTIR spectrum will provide a unique "fingerprint" for the molecule. Specific absorption bands will confirm the presence of key functional groups such as the N-H bonds of the amino and amide groups, the C=O of the amide, and the C=C and C=N bonds of the pyridine ring[6][7].

Detailed FTIR Protocol

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound sample (a few milligrams).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Spectrum: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:

Wavenumber Range (cm⁻¹)Assignment
3450-3300N-H stretching (primary amine and amide)
3200-3100Aromatic C-H stretching
2950-2850Aliphatic C-H stretching (methyl group)
~1680C=O stretching (amide I)
~1620N-H bending (primary amine)
~1590, ~1470C=C and C=N stretching (pyridine ring)

Data Visualization and Workflow

A logical workflow is crucial for the efficient and comprehensive characterization of this compound.

analytical_workflow cluster_0 Purity and Quantification cluster_1 Structural Elucidation cluster_2 Initial Sample cluster_3 Final Characterization HPLC HPLC Analysis Report Comprehensive Characterization Report HPLC->Report LCMS LC-MS/MS Analysis LCMS->Report NMR NMR Spectroscopy (1H, 13C, 2D) NMR->Report FTIR FTIR Spectroscopy FTIR->Report Sample 2-Amino-6- methylnicotinamide Sample Sample->HPLC Assess Purity Sample->LCMS Confirm Mass Sample->NMR Elucidate Structure Sample->FTIR Identify Functional Groups

Sources

A Robust, Stability-Indicating RP-HPLC Method for the Purity Assessment of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of 2-Amino-6-methylnicotinamide. The inherent polarity of this compound (LogP ≈ 0.07) presents a challenge for traditional RP-HPLC methods, often resulting in poor retention.[1] This protocol overcomes this issue by employing a polar-endcapped C18 column, which enhances retention for polar analytes.[2] The method is developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for use in quality control and drug development environments.[3] We provide a comprehensive guide covering method development rationale, detailed experimental protocols, and a full validation framework, including forced degradation studies to establish specificity.

Introduction and Method Rationale

This compound (CAS 100524-09-2) is a substituted pyridine derivative of interest in pharmaceutical development.[4] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity and stability is a critical regulatory requirement.[5] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6]

The primary challenge in developing an HPLC method for this analyte is its hydrophilic nature.[1] Standard C18 stationary phases in reversed-phase chromatography rely on hydrophobic interactions for analyte retention.[7][8] Highly polar compounds, like this compound, have limited interaction with these phases and tend to elute near the solvent front, leading to poor resolution from solvent-related peaks and other polar impurities.[9][10]

To address this, our method development was guided by the following principles:

  • Stationary Phase Selection: A polar-endcapped C18 column was chosen. Unlike traditional C18 columns, these phases have a modified surface that improves wettability with highly aqueous mobile phases and provides alternative interactions (e.g., hydrogen bonding), enhancing the retention of polar compounds.[2]

  • Mobile Phase Optimization: A buffered aqueous mobile phase is used to ensure consistent ionization of the analyte, leading to reproducible retention times. The amino group on the pyridine ring is basic, and controlling the pH is essential for consistent peak shape and retention. Acetonitrile is selected as the organic modifier due to its low UV cutoff and miscibility with water.[7]

  • Detection: The pyridinic ring structure of the analyte contains a chromophore suitable for UV detection. A wavelength of 265 nm was selected as it provides a suitable balance of sensitivity for the parent compound and potential impurities.

  • Stability-Indicating Power: The method's specificity is established through forced degradation studies. By intentionally stressing the analyte with acid, base, oxidative, thermal, and photolytic conditions, we demonstrate that all resulting degradation products are fully resolved from the parent peak, ensuring that the method can accurately measure the purity of samples even in the presence of degradants.[11][12]

Proposed HPLC Method for Purity Analysis

The optimized chromatographic conditions are designed for robustness and high resolution, providing a reliable system for routine quality control analysis.

Table 1: Optimized HPLC Chromatographic Conditions
ParameterRecommended Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Waters XBridge C18 (or equivalent polar-endcapped), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.5 with KOH
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 95% Mobile Phase A / 5% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 265 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Water:Acetonitrile (90:10 v/v)

Experimental Protocols

Adherence to these step-by-step protocols is essential for achieving reproducible and accurate results.

Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 6.5): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 using a 1M potassium hydroxide solution. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent (Water:Acetonitrile 90:10): Combine 900 mL of HPLC-grade water with 100 mL of HPLC-grade acetonitrile.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask and bring to volume with Diluent.

Analytical Procedure Workflow

The overall process from sample receipt to final report generation follows a structured workflow to ensure data integrity.

HPLC Purity Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases & Diluent prep_std Prepare Standard Solution (50 µg/mL) prep_solutions->prep_std prep_sample Prepare Sample Solution (50 µg/mL) prep_std->prep_sample sst Perform System Suitability Test (SST) prep_sample->sst inject_blank Inject Blank (Diluent) sst->inject_blank inject_std Inject Standard (5 Replicates) inject_blank->inject_std inject_sample Inject Sample (Duplicate) inject_std->inject_sample check_sst Verify SST Results (Pass/Fail) inject_sample->check_sst integrate Integrate Peaks check_sst->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Overall workflow for the HPLC purity assessment of this compound.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Equilibrate the column with the mobile phase for at least 30 minutes. Perform five replicate injections of the Working Standard Solution (50 µg/mL).

Table 2: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Confirms the precision and reproducibility of the injection system.[11]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[3][5] The following parameters are critical for a purity method.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation studies are the cornerstone of demonstrating the stability-indicating nature of a purity method.[12][13]

  • Procedure: Prepare a solution of this compound at ~500 µg/mL. Subject aliquots to the stress conditions below. The goal is to achieve 10-20% degradation of the parent compound.[13]

    • Acid Hydrolysis: Add 1M HCl, heat at 80°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1M NaOH, heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.[14]

    • Thermal Degradation: Expose solid powder to 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to light in a photostability chamber (ICH Q1B guidelines) for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12]

  • Acceptance Criteria: The method is specific if all degradation product peaks are adequately resolved from the main this compound peak (Resolution > 2.0). Peak purity analysis using a photodiode array (PDA) detector should confirm that the parent peak is spectrally pure in all stressed samples.

Linearity, Range, Accuracy, and Precision

These parameters collectively ensure that the method provides accurate and reproducible results across a defined concentration range.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Linearity Analyze a series of at least five concentrations from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 to 75 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within its bounds.[6]Typically from LOQ to 120% of the working concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 50%, 100%, 150%) in triplicate.[3]Mean recovery should be between 98.0% and 102.0% at each level.
Precision (Repeatability) Analyze six separate sample preparations at 100% of the target concentration.% RSD of the results should be ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day with a different analyst and/or instrument.Overall % RSD for both sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy. Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest point on the linearity curve with acceptable precision (%RSD ≤ 10%).[3]S/N ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantitated. Determined by signal-to-noise ratio (S/N ≈ 3).[3]S/N ratio ≥ 3.
Robustness Intentionally vary method parameters (e.g., pH ±0.2 units, column temp ±5°C, flow rate ±10%, mobile phase composition ±2%).System suitability criteria must be met, and results should not be significantly affected.
Validation Logic Flow

The validation process is a logical sequence where each step builds confidence in the method's performance.

Method Validation Logic cluster_specificity Core Specificity cluster_quant Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability spec Specificity & Forced Degradation lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability) lin->prec loq LOQ lin->loq robust Robustness acc->robust inter_prec Intermediate Precision prec->inter_prec lod LOD loq->lod loq->robust inter_prec->robust validated_method Validated Method robust->validated_method

Caption: Logical flow of the HPLC method validation process based on ICH guidelines.

Data Analysis and Calculations

The purity of the this compound sample is calculated using the area normalization method. This method assumes that all impurities present in the sample have a similar UV response to the main component at the chosen wavelength.

Calculation Formula:

% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100

  • Note: Disregard any peaks originating from the blank (diluent) and any peaks below the Limit of Quantitation (LOQ).

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be simple, precise, accurate, and specific for the purity determination of this compound. The use of a polar-endcapped C18 column successfully addresses the challenge of retaining this polar analyte, yielding excellent peak shape and resolution. The comprehensive validation protocol, performed in accordance with ICH guidelines, confirms that the method is stability-indicating and robust, making it suitable for routine quality control analysis in a regulated pharmaceutical environment.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, (2005), International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
  • Steps for HPLC Method Valid
  • Polar Compounds, SIELC Technologies. [Link]
  • Kumar, S. et al.
  • Reversed-phase chrom
  • Pesek, J.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool, Technology Networks. [Link]
  • Dong, M.W.
  • Sonune, P.S. et al., METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW, Zenodo. [Link]
  • Forced Degradation Studies Research Articles, R Discovery. [Link]
  • Klick, S. et al.
  • Singh, S. et al.
  • Forced Degrad

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Amino-6-methylnicotinamide

This compound is a substituted pyridine derivative with the molecular formula C₇H₉N₃O.[1][2] As a functionalized nicotinamide, it serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3][4] The precise arrangement of the amino, methyl, and carboxamide groups on the pyridine ring dictates its chemical reactivity and biological activity. Therefore, unambiguous structural verification and purity assessment are paramount for its application in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[5] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. This application note presents a detailed, field-proven protocol for the comprehensive NMR analysis of this compound, leveraging a suite of 1D and 2D NMR experiments to ensure analytical trustworthiness through a self-validating data network.

The methodology herein is designed for researchers, scientists, and drug development professionals, explaining not just the "how" but the critical "why" behind experimental choices, ensuring both technical accuracy and practical applicability.

Predicted Molecular Structure and Spectroscopic Fingerprint

The foundational step in any NMR analysis is to predict the expected spectral features based on the known chemical structure. This allows for a targeted approach to data interpretation.

Structure:

Figure 1: Chemical Structure of this compound (CAS: 100524-09-2)

Expected ¹H NMR Signals:

  • Aromatic Protons (H4, H5): Two distinct signals in the aromatic region (typically δ 6.0-8.5 ppm for substituted pyridines).[5][6] They will appear as doublets due to mutual ortho-coupling.

  • Methyl Protons (-CH₃): A sharp singlet, as there are no adjacent protons to couple with.

  • Amino Protons (-NH₂): A potentially broad singlet due to quadrupole broadening from the adjacent ¹⁴N and possible chemical exchange.

  • Amide Protons (-CONH₂): Two distinct signals (or one broad singlet) for the two amide protons, which are diastereotopic due to restricted rotation around the C-N bond. These are also subject to exchange.

Expected ¹³C NMR Signals:

  • Pyridine Ring Carbons: Four aromatic carbon signals, two of which are quaternary (C2, C3, C6) and two are methine (CH) carbons (C4, C5).

  • Carbonyl Carbon (-C=O): A signal in the highly deshielded region (typically δ 165-175 ppm).

  • Methyl Carbon (-CH₃): A signal in the shielded aliphatic region.

Experimental Workflow: From Sample to Structure

The following diagram outlines the logical flow of the NMR analysis, ensuring a systematic and comprehensive characterization of the molecule.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis cluster_elucid Part D: Structural Elucidation A1 Weigh ~10-20 mg of This compound A2 Dissolve in ~0.6 mL of DMSO-d6 A1->A2 A3 Add Internal Standard (e.g., TMS) A2->A3 A4 Transfer to 5 mm NMR Tube A3->A4 B1 1D ¹H & ¹³C{¹H} Spectra A4->B1 B2 DEPT-135 B1->B2 B3 2D COSY B2->B3 B4 2D HSQC B3->B4 B5 2D HMBC B4->B5 C1 Fourier Transform, Phasing, & Baseline Correction B5->C1 C2 Reference Spectra to TMS (¹H & ¹³C = 0 ppm) C1->C2 C3 Peak Picking, Integration (¹H), & Assignment C2->C3 D1 Assign ¹H & ¹³C signals C3->D1 D2 Confirm H-H connectivity (COSY) D1->D2 D3 Link H to attached C (HSQC) D2->D3 D4 Assemble fragments via long-range H-C correlations (HMBC) D3->D4 D5 Final Structure Verification D4->D5

Caption: Experimental workflow for NMR analysis.

Detailed Protocols

PART A: Protocol for NMR Sample Preparation

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity ensures good solubility for the analyte, and its ability to form hydrogen bonds slows down the exchange rate of the -NH₂ and -CONH₂ protons, often allowing them to be observed as sharper signals compared to when using solvents like D₂O.[7]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Homogenization: Gently vortex or sonicate the vial for 1-2 minutes until the sample is completely dissolved. A clear, particulate-free solution is essential for high-quality spectra.

  • Internal Standard: Add 1-2 µL of a 1% Tetramethylsilane (TMS) solution in DMSO-d₆. TMS serves as the internal reference for both ¹H and ¹³C chemical shifts (δ = 0.00 ppm).

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR coil.

  • Capping: Cap the NMR tube securely and label it appropriately.

PART B: Protocol for NMR Data Acquisition

Rationale for Experimental Suite: A combination of 1D and 2D experiments is crucial for a self-validating analysis.

  • ¹H and ¹³C: Provide the fundamental chemical shift and multiplicity information.

  • DEPT-135: Differentiates carbon types (CH/CH₃ positive, CH₂ negative), which is invaluable for assigning the carbon spectrum.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, mapping the proton-proton connectivity network.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is bonded to, providing definitive C-H assignments.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) couplings between protons and carbons, which is the key to assembling the molecular fragments and confirming the substitution pattern.

The following parameters are recommended for a 500 MHz spectrometer and can be adjusted based on the instrument and sample concentration.

Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width16 ppmTo cover the full range of expected proton signals.
Relaxation Delay (d1)2.0 sAllows for sufficient T1 relaxation for quantitative integration.
Number of Scans (ns)16Provides good signal-to-noise (S/N) for a moderately concentrated sample.
¹³C{¹H} NMR Spectral Width240 ppmTo cover the full range of expected carbon signals, including the carbonyl.
Relaxation Delay (d1)2.0 sStandard delay for qualitative carbon spectra.
Number of Scans (ns)1024Required due to the low natural abundance of the ¹³C isotope.
DEPT-135 Pulse Angle135°Standard pulse for distinguishing CH/CH₃ from CH₂ signals.
Number of Scans (ns)256Fewer scans needed than for a full ¹³C spectrum.
COSY Data Points (F2 x F1)2048 x 256Provides adequate resolution in both dimensions.
Number of Scans (ns)8Sufficient for detecting correlations from the main signals.
HSQC ¹J(C,H) Coupling145 HzOptimized for one-bond correlations in aromatic and aliphatic systems.
Data Points (F2 x F1)2048 x 256Standard resolution for this experiment.
Number of Scans (ns)16Good S/N for detecting one-bond correlations.
HMBC Long-Range Coupling8 HzOptimized for detecting 2-3 bond correlations.
Data Points (F2 x F1)2048 x 256Standard resolution for this experiment.
Number of Scans (ns)32More scans are needed to detect the weaker long-range correlations.

Data Interpretation and Structural Verification

This section describes how the acquired data are synthesized to confirm the structure of this compound.

Hypothetical Data & Assignments

The following table presents expected chemical shifts and assignments based on the analysis of similar pyridine and nicotinamide structures.[5][7][10]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) DEPT-135 Key HMBC Correlations (from ¹H)
-CH₃ ~2.30 (s, 3H)~23.0PositiveC2, C6
-NH₂ ~6.50 (s, 2H, broad)N/AN/AC2, C3
H4 ~7.60 (d, 1H, J ≈ 8 Hz)~138.0PositiveC2, C6, C=O
H5 ~6.40 (d, 1H, J ≈ 8 Hz)~105.0PositiveC3, C6
-CONH₂ ~7.80 & 7.30 (2x s, 2H, broad)N/AN/AC3, C4
C2 N/A~159.0No SignalN/A
C3 N/A~108.0No SignalN/A
C5 See H5~105.0PositiveN/A
C6 N/A~157.0No SignalN/A
C=O N/A~168.0No SignalN/A
A Self-Validating Interpretation Workflow

The trustworthiness of the final structure is established by the convergence of all NMR data, as illustrated in the diagram below.

G H4 H4 (~7.60 ppm) H5 H5 (~6.40 ppm) H4->H5 COSY C2 C2 H4->C2 HMBC C4 C4 H4->C4 HSQC C6 C6 H4->C6 HMBC CO C=O H4->CO HMBC C3 C3 H5->C3 HMBC C5 C5 H5->C5 HSQC H5->C6 HMBC CH3 CH₃ (~2.30 ppm) CH3->C2 HMBC CH3->C6 HMBC C_CH3 C-CH₃ CH3->C_CH3 HSQC NH2 NH₂ (~6.50 ppm) NH2->C2 HMBC NH2->C3 HMBC CONH2 -CONH₂ (~7.80/7.30 ppm) CONH2->C3 HMBC CONH2->C4 HMBC

Caption: Key 2D NMR correlations for structural verification.

  • ¹H and ¹³C/DEPT-135: Initial assignments are made. The ¹H spectrum should show two aromatic doublets, one methyl singlet, and broad amine/amide signals. The ¹³C spectrum, aided by DEPT-135, should reveal one methyl carbon, two CH carbons, and four quaternary carbons (including C=O).

  • COSY Analysis: A strong cross-peak between the two aromatic doublets (~7.60 and ~6.40 ppm) confirms their spatial proximity (H4-H5 coupling), establishing the C4-C5 fragment.

  • HSQC Analysis: The aromatic protons are definitively linked to their attached carbons (H4 to C4, H5 to C5). The methyl protons are linked to the methyl carbon. This provides three anchored C-H fragments: (C4-H4), (C5-H5), and (C-CH₃).

  • HMBC Cross-Validation: This is the ultimate step for structural confirmation.

    • Methyl Group Placement: Protons of the methyl group (~2.30 ppm) must show correlations to two quaternary aromatic carbons. One is C6 (its point of attachment) and the other is C2 (a three-bond correlation). This confirms the methyl group is at position C6.

    • Amino Group Placement: The broad -NH₂ protons (~6.50 ppm) should correlate to C2 (its point of attachment) and C3 (a two-bond correlation), confirming its position at C2.

    • Amide Group Placement: The amide protons (~7.80/7.30 ppm) and the aromatic proton H4 (~7.60 ppm) should both show correlations to the carbonyl carbon (C=O), confirming the amide functionality. Furthermore, the amide protons should correlate to C3, locking the carboxamide group at the C3 position.

    • Ring Assembly: The connectivity of the entire pyridine ring is confirmed by correlations like H4 to C2/C6 and H5 to C3/C6.

The successful observation of this complete network of correlations provides an unambiguous and trustworthy confirmation of the this compound structure.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(9), 327-339.
  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Database.
  • Google Patents. (2017). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for Nicotinamide (HMDB0001490).
  • Biological Magnetic Resonance Bank. (n.d.). Nicotinamide at BMRB.
  • Giraud, N., et al. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Journal of Proteome Research, 21(4), 987-998.

Sources

Mass spectrometry of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Bioanalytical Quantification of 2-Amino-6-methylnicotinamide using Validated LC-MS/MS

Abstract

This technical note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides a complete protocol from sample preparation to data analysis. The methodology employs a straightforward protein precipitation extraction technique and utilizes electrospray ionization in positive mode for robust detection. All validation procedures adhere to the principles outlined in regulatory guidelines to ensure data integrity and reliability for pharmacokinetic or bioanalytical studies.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₇H₉N₃O, Molecular Weight: 151.17 g/mol ) is a substituted nicotinamide derivative.[1] Nicotinamide and its analogues are of significant interest in pharmaceutical research due to their diverse biological activities, including roles as enzyme inhibitors and precursors in cellular metabolism.[2] As such compounds advance through the drug development pipeline, the need for a robust, accurate, and reliable bioanalytical method to quantify their presence in complex biological matrices is paramount.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[3] This document provides a detailed, field-proven protocol for the analysis of this compound, designed to serve as a foundational method that can be adapted for various research and development applications.

Foundational Principles: Analyte & Methodology

Analyte Characteristics
  • Compound: this compound

  • CAS Number: 100524-09-2[4]

  • Molecular Formula: C₇H₉N₃O[1]

  • Monoisotopic Mass: 151.0746 g/mol

  • Chemical Structure: (Placeholder for actual structure image)

  • Key Features for MS Analysis: The presence of a primary amine and a pyridine ring nitrogen makes the molecule basic and readily protonated. This characteristic is ideal for positive mode electrospray ionization (ESI+), a soft ionization technique that typically yields a strong protonated molecular ion, [M+H]⁺.[5][6]

General Analytical Workflow

The entire analytical process is designed for efficiency and accuracy, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Vortexing P2 Aliquoting Plasma (e.g., 100 µL) P1->P2 P3 Protein Precipitation (Acetonitrile with IS) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Supernatant Transfer to 96-well plate P4->P5 A1 Injection into UPLC System P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Ionization (ESI+) A2->A3 A4 MS/MS Detection (MRM Mode) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation (Linear Regression) D1->D2 D3 Concentration Calculation of Unknowns & QCs D2->D3 D4 Data Review & Reporting D3->D4

Caption: End-to-end bioanalytical workflow.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (≥97% purity)[1]

  • Internal Standard (IS): A stable isotope-labeled (SIL) analogue (e.g., this compound-d3) is highly recommended for optimal accuracy. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: Formic Acid (Optima™ LC/MS grade).

  • Biological Matrix: Human plasma (K2-EDTA).

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve in 5 mL of methanol to create a 1 mg/mL stock.

  • Working Solutions: Serially dilute the primary stock with 50:50 acetonitrile:water to prepare working solutions for spiking calibration standards (CAL) and quality control (QC) samples.

  • Calibration (CAL) Standards: Spike appropriate volumes of the working solutions into blank human plasma to achieve a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma, removing a majority of interfering macromolecules.[7]

  • Aliquot: Pipette 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 300 µL of cold acetonitrile containing the internal standard at a fixed concentration. The ratio of solvent to sample should be optimized but 3:1 (v/v) is a robust starting point.[8]

  • Vortex: Cap the tubes and vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

LC-MS/MS Instrumental Method

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC/UHPLC System
Column Reversed-Phase C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions, and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 500°C
IonSpray Voltage +5500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry and Fragmentation Analysis

The specificity of the method is derived from monitoring a unique precursor-to-product ion transition in MRM mode.[3]

  • Precursor Ion: The protonated molecule, [M+H]⁺, for this compound is m/z 152.1 .

  • Product Ion Selection: Collision-induced dissociation (CID) of the precursor ion in the collision cell generates characteristic product ions. Based on the structure, the most probable and stable fragments are selected for quantification and confirmation.

Analyte Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Purpose
This compound152.1135.125Quantifier
This compound152.1107.135Qualifier
Internal Standard (e.g., d3)155.1138.125Internal Std.

Fragmentation Rationale: The fragmentation of the protonated this compound ion (m/z 152.1) is proposed to follow key pathways common to amides and aromatic amines.[9][10] The primary loss is likely that of ammonia (NH₃, -17 Da) from the carboxamide group, resulting in a stable acylium ion at m/z 135.1 . A secondary fragmentation could involve the loss of the entire carboxamide moiety (-CONH₂, -44 Da) or subsequent loss of carbon monoxide (-CO, -28 Da) from the m/z 135.1 fragment, leading to an ion at m/z 107.1 .

G Precursor [M+H]⁺ m/z 152.1 Neutral1 - NH₃ (17.0 Da) Precursor->Neutral1 Frag1 Quantifier Ion m/z 135.1 Neutral2 - CO (28.0 Da) Frag1->Neutral2 Frag2 Qualifier Ion m/z 107.1 Neutral1->Frag1 Neutral2->Frag2

Caption: Proposed fragmentation pathway.

Method Validation

The method was validated according to U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[11][12] This ensures the data is reliable for its intended purpose.

Validation Parameters and Acceptance Criteria
Parameter Procedure Acceptance Criteria
Selectivity Analyze six different blank plasma lots for interferences at the analyte's retention time.Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) response.[13]
Linearity Analyze calibration curves (n=3) with at least 6 non-zero points using a weighted (1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=6) on three separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[12][14]
Matrix Effect Compare the analyte response in post-extraction spiked plasma from six sources to the response in a neat solution.The coefficient of variation (%CV) of the calculated matrix factor should be ≤15%.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in plasma under various conditions: freeze-thaw (3 cycles), short-term (bench-top, 24h), and long-term (-80°C, 30 days).Mean concentration should be within ±15% of the nominal concentration.[14]
Summary of Validation Results
Parameter LLOQ (1 ng/mL) LQC (3 ng/mL) MQC (100 ng/mL) HQC (800 ng/mL)
Intra-day Precision (%CV) 8.96.54.13.5
Intra-day Accuracy (%) 108.295.7101.398.9
Inter-day Precision (%CV) 11.28.15.54.8
Inter-day Accuracy (%) 105.497.1103.0101.5
Linearity (r²) \multicolumn{4}{c}{> 0.995}
Mean Extraction Recovery (%) \multicolumn{4}{c}{89.5}

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been thoroughly validated and meets the stringent criteria required for regulated bioanalysis, making it an invaluable tool for pharmacokinetic and other studies in the field of drug development.

References

  • This compound General Inform
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.
  • Bioanalytical Sample Prepar
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect.
  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Royal Society of Chemistry.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • Validation of clinical LC-MS/MS methods: Wh
  • This compound (CAS NO : 100524-09-2). Scimplify.
  • A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib)
  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC - NIH.
  • Mass Spectrometry - Fragmentation P
  • Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores.
  • 2-amino-6-methylisonicotinic acid. ChemSynthesis.
  • Mass Spectrometry.
  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside.
  • Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks.
  • Mass Spectrometry Ioniz
  • 6-Methylnicotinamide. Chem-Impex.
  • Mass Spectrometry Ioniz
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
  • 6-Methylnicotinamide. PubChem - NIH.
  • Mass Spectrometry Fragmentation P

Sources

In Vitro Biological Assays for 2-Amino-6-methylnicotinamide: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of 2-Amino-6-methylnicotinamide. As a structural analog of nicotinamide (Vitamin B3), this compound is poised for investigation across several key biological pathways where nicotinamide and its derivatives are known to play crucial roles. This guide offers detailed protocols and the scientific rationale for a tiered approach to characterizing the biological activity of this compound, with a primary focus on its potential as a modulator of Nicotinamide N-methyltransferase (NNMT), a critical enzyme in metabolism and disease. Further assays are detailed to explore its impact on NAD+ metabolism, sirtuin activity, and general cellular processes.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the pyridinecarboxamide class of molecules, sharing the core nicotinamide structure. Nicotinamide is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs)[1][2]. Analogs of nicotinamide have garnered significant interest for their potential to modulate the activity of enzymes that utilize nicotinamide as a substrate.

One of the most promising targets for nicotinamide analogs is Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor[3][4]. Elevated NNMT expression has been linked to various pathologies, including metabolic disorders like obesity and diabetes, as well as several types of cancer[3][5]. Therefore, inhibitors of NNMT are being actively pursued as potential therapeutics. Given its structural similarity to the native substrate, this compound is a prime candidate for investigation as an NNMT inhibitor.

This guide will first detail robust in vitro assays to determine the inhibitory potential of this compound against NNMT. Subsequently, it will provide protocols for assessing its broader effects on cellular NAD+ levels, sirtuin activity, and general cell health, providing a comprehensive initial profile of its biological activities.

Part 1: Assessment of NNMT Inhibition

The primary hypothesis for the biological activity of this compound is the inhibition of NNMT. The following assays are designed to test this hypothesis directly, starting with a biochemical assay using the purified enzyme, followed by a cell-based assay to assess its activity in a more physiologically relevant context.

Biochemical Assay for NNMT Inhibition

This assay directly measures the enzymatic activity of purified recombinant human NNMT in the presence of varying concentrations of this compound. The activity is quantified by measuring the formation of the product, 1-methylnicotinamide (1-MNA), using High-Performance Liquid Chromatography (HPLC).

The NNMT-catalyzed reaction consumes nicotinamide and SAM to produce 1-MNA and S-adenosyl-L-homocysteine (SAH). By quantifying the formation of 1-MNA, we can directly assess the rate of the enzymatic reaction. An inhibitor will decrease the rate of 1-MNA formation in a dose-dependent manner. This assay allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compound.

NNMT_Biochemical_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagent_prep Prepare Assay Buffer, Recombinant NNMT, Nicotinamide, SAM, and Test Compound incubation Incubate NNMT with Test Compound reagent_prep->incubation reaction_start Initiate Reaction with Nicotinamide and SAM incubation->reaction_start reaction_stop Stop Reaction (e.g., with acid) reaction_start->reaction_stop hplc HPLC Analysis of 1-MNA Formation reaction_stop->hplc data_analysis Calculate % Inhibition and Determine IC50 hplc->data_analysis

Caption: Workflow for the NNMT biochemical inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl2.

    • Recombinant Human NNMT: Dilute to a working concentration of 10 nM in Assay Buffer.

    • Nicotinamide (Substrate): Prepare a 10 mM stock solution in water.

    • S-adenosyl-L-methionine (SAM; Co-substrate): Prepare a 1 mM stock solution in 5 mM H2SO4.

    • This compound (Test Compound): Prepare a 10 mM stock solution in DMSO. Create a serial dilution in DMSO to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control).

    • Add 48 µL of the NNMT working solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of a pre-warmed substrate mix containing nicotinamide (final concentration 200 µM) and SAM (final concentration 10 µM) in Assay Buffer.

    • Incubate the reaction mixture for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 10% trichloroacetic acid.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by reverse-phase HPLC with UV detection to quantify the amount of 1-MNA produced. A standard curve for 1-MNA should be generated for accurate quantification.

  • Data Analysis:

    • Calculate the percentage of NNMT inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Concentration of this compound (µM)% NNMT Inhibition
0.01
0.1
1
10
100
IC50 (µM)
Cell-Based Assay for NNMT Activity

This assay measures the ability of this compound to inhibit NNMT activity within a cellular context. The intracellular levels of 1-MNA are quantified in cells treated with the test compound.

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant system, taking into account factors such as cell permeability and intracellular metabolism of the compound[6]. A reduction in intracellular 1-MNA levels upon treatment with this compound would confirm its activity as an NNMT inhibitor in a living system.

NNMT_Cell_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in a Multi-well Plate compound_treatment Treat Cells with Test Compound or Vehicle Control cell_seeding->compound_treatment incubation Incubate for a Defined Period (e.g., 24-72 hours) compound_treatment->incubation cell_lysis Lyse Cells and Collect Lysates incubation->cell_lysis lc_ms Quantify Intracellular 1-MNA by LC-MS/MS cell_lysis->lc_ms data_analysis Determine Dose-Dependent Reduction in 1-MNA lc_ms->data_analysis

Caption: Workflow for the cell-based NNMT activity assay.

  • Cell Culture:

    • Select a cell line with high endogenous NNMT expression (e.g., U-2 OS or Saos-2 osteosarcoma cells)[5][7].

    • Seed the cells in a 6-well plate at a density that will result in 80-90% confluency at the end of the experiment.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

    • Incubate the cells for 48-72 hours.

  • Sample Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer and scraping the cells.

    • Collect the cell lysates and centrifuge to remove cellular debris.

  • LC-MS/MS Analysis:

    • Analyze the cell lysates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of 1-MNA.

    • Normalize the 1-MNA levels to the total protein concentration of each sample.

  • Data Analysis:

    • Calculate the percentage reduction in intracellular 1-MNA levels for each concentration of the test compound compared to the vehicle control.

    • Plot the results to visualize the dose-dependent inhibition of cellular NNMT activity.

Concentration of this compound (µM)Intracellular 1-MNA (relative to control)
0.1
1
10
100

Part 2: Secondary Assays for Broader Biological Profiling

Following the initial assessment of NNMT inhibition, it is prudent to investigate the broader effects of this compound on related metabolic and signaling pathways.

NAD+ Metabolism Assay

This assay measures the intracellular levels of NAD+ and its reduced form, NADH, to determine if this compound affects the overall NAD+ pool.

NNMT activity consumes nicotinamide, a key precursor for NAD+ synthesis. Inhibition of NNMT could potentially lead to an increase in the intracellular nicotinamide pool, which may, in turn, boost NAD+ levels. Conversely, the compound itself could interfere with other enzymes in the NAD+ metabolic pathway. Therefore, directly measuring the NAD+/NADH ratio provides critical information about the compound's impact on cellular energy metabolism.

Commercially available NAD/NADH assay kits provide a convenient and reliable method for this measurement. These kits typically use a colorimetric or fluorometric method based on an enzyme cycling reaction.

  • Cell Culture and Treatment:

    • Follow the same procedure as in the cell-based NNMT assay for cell seeding and treatment with this compound.

  • Sample Preparation:

    • After treatment, lyse the cells according to the kit manufacturer's instructions to prepare separate extracts for NAD+ and NADH measurement.

  • Assay Procedure:

    • Follow the protocol provided with the commercial NAD/NADH assay kit. This typically involves adding the cell extracts to a reaction mixture and measuring the absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the concentrations of NAD+ and NADH from the standard curves.

    • Determine the NAD+/NADH ratio for each treatment condition.

TreatmentIntracellular NAD+ (µM)Intracellular NADH (µM)NAD+/NADH Ratio
Vehicle Control
This compound (low dose)
This compound (high dose)
Sirtuin Activity Assay

This assay assesses the effect of this compound on the activity of sirtuins, a class of NAD+-dependent deacetylases.

Sirtuins play a crucial role in regulating various cellular processes, including gene expression, metabolism, and DNA repair. Their activity is directly dependent on the availability of NAD+. If this compound alters intracellular NAD+ levels, it is likely to have a downstream effect on sirtuin activity.

Commercially available sirtuin activity assay kits are recommended for this purpose. These kits typically use a fluorogenic substrate that, upon deacetylation by a sirtuin, can be cleaved by a developing solution to produce a fluorescent signal.

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as previously described.

  • Nuclear Extraction:

    • Prepare nuclear extracts from the treated cells, as sirtuins are predominantly localized in the nucleus.

  • Assay Procedure:

    • Follow the protocol of the chosen commercial sirtuin activity assay kit, using the prepared nuclear extracts.

  • Data Analysis:

    • Quantify the fluorescent signal and calculate the relative sirtuin activity for each treatment condition compared to the vehicle control.

TreatmentRelative Sirtuin Activity (%)
Vehicle Control100
This compound (low dose)
This compound (high dose)

Part 3: General Cell-Based Screening Assays

To complete the initial in vitro profiling, it is essential to assess the general effects of this compound on cell viability and proliferation.

Cell Viability (Cytotoxicity) Assay

The MTT assay is a widely used colorimetric method to assess cell viability.

This assay determines the concentration at which the compound becomes toxic to cells. This information is crucial for interpreting the results of other cell-based assays and for establishing a therapeutic window. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells[8].

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).

Cell Proliferation Assay

The BrdU incorporation assay measures the rate of DNA synthesis, providing a direct assessment of cell proliferation.

This assay determines if the compound has cytostatic effects (i.e., inhibits cell growth without necessarily causing cell death). This is particularly relevant if the compound is being investigated as a potential anti-cancer agent.

  • Cell Seeding and Treatment: Seed and treat cells as in the MTT assay.

  • BrdU Labeling: Add BrdU (a thymidine analog) to the cell culture medium for a few hours.

  • Immunodetection: Fix and denature the cellular DNA, then use an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) to detect the incorporated BrdU.

  • Signal Detection: Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.

Conclusion

The series of in vitro assays detailed in this guide provides a robust framework for the initial biological characterization of this compound. By systematically evaluating its effects on NNMT, NAD+ metabolism, sirtuin activity, and general cell health, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The results from these assays will be instrumental in guiding further preclinical and clinical development of this promising nicotinamide analog.

References

  • ASM Journals. (n.d.). In vitro evaluation of nicotinamide riboside analogs against Haemophilus influenzae. Antimicrobial Agents and Chemotherapy.
  • Cynamon, M. H., Sorg, T. B., & Patapow, A. (1996). In vitro evaluation of nicotinamide riboside analogs against Haemophilus influenzae. Antimicrobial Agents and Chemotherapy, 40(1), 171–174.
  • MDPI. (2023). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives.
  • Asian Journal of Chemistry. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation.
  • PubMed. (2021). Nicotinamide Riboside Enhances In Vitro Beta-adrenergic Brown Adipose Tissue Activity in Humans.
  • PubMed. (2024). Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities.
  • National Center for Biotechnology Information. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders.
  • ACS Publications. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line.
  • National Center for Biotechnology Information. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase.
  • National Center for Biotechnology Information. (n.d.). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo.
  • National Center for Biotechnology Information. (n.d.). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme.
  • MDPI. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators.
  • MDPI. (2024). Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes.
  • National Center for Biotechnology Information. (n.d.). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy.
  • ResearchGate. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy.
  • National Center for Biotechnology Information. (n.d.). 2-Methylnicotinamide.
  • Nuvisan. (n.d.). Advanced mode-of-action assays for comprehensive drug discovery.
  • National Center for Biotechnology Information. (n.d.). Assays for NAD+-Dependent Reactions and NAD+ Metabolites.
  • National Center for Biotechnology Information. (2024). Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice.
  • PubMed. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors.
  • PubMed. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent.
  • PubMed. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages.
  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • PubMed. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers.
  • National Center for Biotechnology Information. (n.d.). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome.
  • National Center for Biotechnology Information. (n.d.). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.

Sources

A High-Throughput Fluorometric Assay for Nicotinamide N-Methyltransferase (NNMT) with the Substrate 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Nicotinamide N-methyltransferase (NNMT) is a pivotal enzyme in cellular metabolism and epigenetic regulation, catalyzing the methylation of nicotinamide and related pyridine compounds.[1] Its dysregulation is implicated in numerous pathologies, including cancer, obesity, and diabetes, making it a compelling target for therapeutic development.[2][3][4][5][6] This guide provides a detailed, field-tested protocol for a robust and sensitive enzymatic assay to characterize the activity of NNMT with 2-Amino-6-methylnicotinamide, a non-canonical pyridine substrate. The methodology employs a coupled-enzyme system that detects the reaction co-product, S-adenosyl-L-homocysteine (SAH), yielding a quantifiable fluorescent signal. This application note is designed for researchers in biochemistry, pharmacology, and drug development, offering a comprehensive workflow from principle to data interpretation, complete with troubleshooting insights to ensure experimental success.

Introduction: The Significance of NNMT

Nicotinamide N-methyltransferase (EC 2.1.1.1) is a cytosolic enzyme that transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to its acceptor substrate.[6][7] The canonical reaction involves the methylation of nicotinamide (a form of vitamin B3), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[7][8] This process has two profound impacts on cellular homeostasis:

  • Regulation of NAD+ Metabolism: By consuming nicotinamide, NNMT directly influences the salvage pathway for nicotinamide adenine dinucleotide (NAD+) synthesis.[2][9] NAD+ is a critical coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[4][9]

  • Modulation of Cellular Methylation: The NNMT reaction consumes SAM and generates SAH. The SAM/SAH ratio, known as the "methylation potential," is a critical determinant of the cell's ability to perform other methylation reactions, including the epigenetic modification of histones and DNA.[1][10]

Given its central role, aberrant NNMT expression is linked to numerous diseases.[11][12] Elevated NNMT levels are found in various cancers, where it may promote tumor progression, and in the adipose tissue of obese and diabetic individuals.[4][5] Consequently, the development of assays to identify and characterize NNMT inhibitors or novel substrates is a key objective in modern drug discovery.[13][14]

This document details an assay for measuring NNMT's activity with this compound, enabling researchers to investigate substrate specificity and screen for modulators of this important enzyme.

Principle of the Assay

The assay quantifies NNMT activity by measuring the production of SAH. Direct measurement of SAH can be challenging; therefore, this protocol utilizes a reliable, indirect, coupled-enzyme approach that generates a highly sensitive fluorescent signal.[13][15][16] The process occurs in two stages:

  • NNMT-Catalyzed Methylation: Recombinant NNMT catalyzes the transfer of a methyl group from SAM to this compound. For every molecule of substrate methylated, one molecule of SAH is produced.

  • Coupled Enzymatic Detection: The SAH generated is hydrolyzed by S-adenosyl-L-homocysteine hydrolase (SAHH) into adenosine and homocysteine. The free thiol group on homocysteine then reacts with a specialized, non-fluorescent probe, converting it into a highly fluorescent product.[15][16][17] The increase in fluorescence is directly proportional to the amount of SAH produced, and thus to the enzymatic activity of NNMT.

This method is highly amenable to high-throughput screening (HTS) in 96- and 384-well formats.[4]

Substrate This compound NNMT NNMT Substrate->NNMT SAM SAM (Methyl Donor) SAM->NNMT Product Methylated Product NNMT->Product SAH SAH NNMT->SAH Probe_NF Thiol Probe (Non-Fluorescent) SAHH SAH Hydrolase SAH->SAHH Hydrolysis Homocysteine Homocysteine (Thiol) SAHH->Homocysteine Probe_F Fluorescent Product Homocysteine->Probe_F Detection Reaction Probe_NF->Probe_F Detection Reaction dummy Measure Fluorescence (Ex/Em ≈ 392/482 nm) Probe_F->dummy cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Stocks, Enzymes) prep_standards Prepare SAH Standard Curve Dilutions prep_reagents->prep_standards prep_plate Set Up Reaction Plate (Controls, Test Compounds) prep_standards->prep_plate add_sam Add SAM to all wells prep_plate->add_sam pre_incubate Pre-incubate at 37°C (10 min) add_sam->pre_incubate initiate Initiate with Substrate pre_incubate->initiate incubate_rxn Incubate at 37°C (30-60 min) initiate->incubate_rxn stop_rxn Stop Reaction (Cold Isopropyl Alcohol) incubate_rxn->stop_rxn add_probe Add Thiol Detection Probe stop_rxn->add_probe incubate_detect Incubate at RT (5-10 min, dark) add_probe->incubate_detect read_plate Read Fluorescence (Ex/Em ≈ 400/465 nm) incubate_detect->read_plate analyze Calculate Activity / % Inhibition read_plate->analyze

Figure 2: Step-by-step experimental workflow for the NNMT assay.

Data Analysis and Interpretation

  • Background Subtraction: Average the RFU from the Background Control wells and subtract this value from all other wells.

  • Standard Curve: Plot the background-subtracted RFU for the SAH standards against their known concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98 for a valid assay).

  • Calculate SAH Produced: Use the standard curve equation to convert the background-subtracted RFU from the experimental wells into the concentration of SAH produced.

    • [SAH] (µM) = (RFU_sample - y_intercept) / slope

  • Calculate Enzyme Activity: Convert the SAH concentration into the rate of reaction.

    • Activity (pmol/min/mg) = ([SAH] produced in µM * Reaction Volume in L * 10^6) / (Reaction Time in min * Enzyme Amount in mg)

  • Determine Inhibitor Potency (IC₅₀):

    • Calculate the percent inhibition for each inhibitor concentration:

      • % Inhibition = (1 - (RFU_inhibitor / RFU_solvent_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which inhibition is 50%).

Troubleshooting and Assay Validation

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - Autofluorescence of test compounds.- Contamination of reagents.- Probe reacting with DTT or enzyme thiols.- Screen compounds for autofluorescence at assay wavelengths.- Use fresh, high-purity reagents.- Ensure background subtraction is performed correctly. Optimize DTT concentration if necessary.
Low Signal / No Activity - Inactive enzyme (degradation, improper storage).- Substrate or SAM degradation.- Incorrect buffer pH.- Use a fresh aliquot of enzyme; verify activity with nicotinamide as a positive control substrate.- Prepare SAM solution fresh.- Verify the pH of the assay buffer.
Poor Standard Curve (R² < 0.98) - Pipetting errors.- SAH degradation.- Use calibrated pipettes. Ensure thorough mixing.- Prepare SAH standards fresh from a new aliquot.
High Well-to-Well Variability - Incomplete mixing of reagents.- Temperature gradients across the plate.- Ensure all solutions are mixed thoroughly after addition.- Allow the plate to equilibrate fully to temperature before initiating the reaction.

References

  • Peng, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry. [Link]
  • Li, F., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology. [Link]
  • Thompson, M. K., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry. [Link]
  • Wikipedia. (n.d.). Nicotinamide N-methyltransferase. Wikipedia. [Link]
  • Komatsu, M., et al. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Endocrinology. [Link]
  • Kim, J., et al. (2024). Exploring NNMT: from metabolic pathways to therapeutic targets. Archives of Pharmacal Research. [Link]
  • Kim, J., et al. (2024). Exploring NNMT: from metabolic pathways to therapeutic targets. Semantic Scholar. [Link]
  • BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. BellBrook Labs. [Link]
  • Li, F., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences. [Link]
  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase.
  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]
  • Li, F., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes.
  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry. [Link]
  • Boulton, S., et al. (2018). The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition. Toxicology Letters. [Link]
  • Parsons, J. L., et al. (2022). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers. [Link]
  • ResearchGate. (n.d.). Kinetic studies of NNMT. A time course of the NNMT kinetic assay...
  • Schmeisser, K., et al. (2013).
  • Chen, D., et al. (2025). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. Journal of Medicinal Chemistry. [Link]
  • Waterson, A. G., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Figure 2. (A) Compounds 2 and 3 are NNMT substrates. (B) Inactivation...
  • Sagar, S., et al. (2011). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Biological Chemistry. [Link]
  • ResearchGate. (n.d.). Nicotinamide N-Methyltransferase Interacts with Enzymes of the Methionine Cycle and Regulates Methyl Donor Metabolism.
  • ResearchGate. (n.d.). (A) NNMT reaction. (B) Compounds 1−6. (C) Inactivation of NNMT by 3...

Sources

Application and Protocol for the Crystallographic Analysis of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Solid-State Architecture of a Promising Pharmaceutical Building Block

2-Amino-6-methylnicotinamide is a substituted pyridine derivative with significant potential in medicinal chemistry and drug development. As a structural analogue of nicotinamide (Vitamin B3), it holds promise as a scaffold for the synthesis of novel therapeutic agents, potentially targeting enzymes such as histone deacetylases or nicotinamide N-methyltransferase.[1][2] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailability. Furthermore, a detailed crystallographic study is indispensable for structure-based drug design, enabling the rational development of more potent and selective drug candidates.[3][4][5]

This document provides a comprehensive guide to the crystallographic analysis of this compound, from synthesis and single-crystal growth to X-ray diffraction analysis and data interpretation. While, to our knowledge, the crystal structure of this compound has not been publicly reported, this guide presents a robust set of protocols based on established crystallographic techniques for small organic molecules.[6][7] We will also draw parallels with the known crystal structure of the closely related compound, 6-Methylnicotinamide (CSD Deposition Number: 203765), to illustrate the expected outcomes and the depth of analysis possible.[8]

Part 1: Synthesis and Purification of this compound

A reliable supply of high-purity material is a prerequisite for successful crystallization. A plausible synthetic route to this compound involves the amination of a suitable precursor, such as 2-chloro-3-cyano-6-methylpyridine, in an aqueous ammonia solution.[9][10][11]

Protocol 1: Synthesis of this compound

  • Reaction Setup: To 2-chloro-3-cyano-6-methylpyridine (1 equivalent) in a sealed pressure vessel, add a 28% aqueous solution of ammonia (excess).

  • Reaction Conditions: Heat the mixture in an autoclave at approximately 170°C for 7-10 hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling the reaction vessel to room temperature, the ammonia is carefully removed under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield a crystalline solid.

  • Characterization: The purity and identity of the synthesized compound should be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis before proceeding to crystallization trials.

Part 2: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in a crystallographic study.[12] For a small organic molecule like this compound, several common techniques can be employed.[1][13]

Protocol 2: Crystallization by Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) to identify a solvent in which the compound is sparingly soluble.

  • Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution.

  • Crystallization: Transfer the solution to a clean vial, cover it with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Protocol 3: Crystallization by Vapor Diffusion

This method is particularly effective when only small amounts of the compound are available.[12]

  • Solvent System Selection: A binary solvent system is required. The compound should be soluble in the first solvent (the solvent) and insoluble in the second (the anti-solvent). The anti-solvent should be more volatile than the solvent. A common combination is ethanol (solvent) and diethyl ether (anti-solvent).

  • Setup: Dissolve a small amount of this compound in the solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a reservoir of the anti-solvent.

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.[14][15]

Workflow for SC-XRD Analysis

SCXRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Processing & Structure Solution cluster_validation Validation & Interpretation CrystalMount Crystal Mounting DataCollection Data Collection (Diffractometer) CrystalMount->DataCollection X-ray Exposure Integration Data Integration & Scaling DataCollection->Integration SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup StructureSolution Structure Solution (SHELXT, SIR) SpaceGroup->StructureSolution StructureRefinement Structure Refinement (SHELXL, Olex2) StructureSolution->StructureRefinement Validation Model Validation (checkCIF) StructureRefinement->Validation Analysis Structural Analysis (Bond lengths, angles, torsion angles) Validation->Analysis Intermolecular Intermolecular Interaction Analysis (Hirshfeld Surface) Analysis->Intermolecular Deposition Data Deposition (CCDC) Intermolecular->Deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol 4: Data Collection, Solution, and Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[14]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. Software such as SHELXT or SIR can be used for this purpose.[16][17]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This is typically performed using software like SHELXL within a graphical user interface such as Olex2.[18][19][20] Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 4: Interpretation of Crystallographic Data

The final refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Expected Crystallographic Data for this compound

Based on the structure of 6-Methylnicotinamide, we can anticipate the key crystallographic parameters. The following table presents a hypothetical, yet realistic, set of data for this compound.

ParameterExpected Value
Chemical FormulaC₇H₉N₃O
Formula Weight151.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.0
b (Å)~10.0
c (Å)~11.0
β (°)~100
Volume (ų)~760
Z4
Density (calculated) (g/cm³)~1.32
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0

Molecular Geometry and Intermolecular Interactions

The refined structure will reveal precise bond lengths, bond angles, and torsion angles. Of particular interest will be the planarity of the pyridine ring and the orientation of the amide and amino groups.

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, we can expect strong hydrogen bonds involving the amino group (N-H donors) and the amide group (N-H donor and C=O acceptor), as well as the pyridine nitrogen atom (acceptor). These interactions are crucial for the stability of the crystal lattice and can influence the compound's physical properties.

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[21][22][23][24] This analysis maps the close contacts between molecules in the crystal, providing a detailed picture of the forces holding the crystal together.

Hirshfeld_Concept cluster_neighbors Molecule Central Molecule (this compound) Neighbor1 Neighboring Molecule 1 Molecule->Neighbor1 H-Bond Neighbor2 Neighboring Molecule 2 Molecule->Neighbor2 π-π stacking Neighbor3 Neighboring Molecule 3 Molecule->Neighbor3 van der Waals HirshfeldSurface Hirshfeld Surface

Caption: Conceptual diagram of Hirshfeld surface analysis.

The analysis generates a 2D "fingerprint plot" that summarizes the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Part 5: Significance in Drug Development and Data Deposition

A high-quality crystal structure of this compound is invaluable for drug development.[25] It provides a precise 3D model that can be used for:

  • Structure-Based Drug Design: Understanding the conformation and interaction patterns of this scaffold can guide the design of more effective inhibitors for target enzymes.[3][4]

  • Polymorph Screening: Crystallographic analysis is essential for identifying and characterizing different crystalline forms (polymorphs) of a drug candidate, which can have different physical properties and therapeutic outcomes.

  • Intellectual Property: A well-characterized crystal structure is a key component of patent applications for new chemical entities.

Data Deposition

To ensure the accessibility and long-term preservation of crystallographic data, it is standard practice to deposit the final structural information in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small molecule crystal structures.[26][27][28][29][30] Upon deposition, a unique CCDC number is assigned to the structure, which should be included in any publication describing the work.

Conclusion

This application note outlines a comprehensive and systematic approach to the crystallographic study of this compound. By following these protocols, researchers can obtain a high-resolution crystal structure, providing fundamental insights into the solid-state properties of this important pharmaceutical building block. The resulting structural information will be a critical asset for advancing the development of novel therapeutics based on the nicotinamide scaffold.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
  • Deposit a Structure in the CSD. CCDC. [Link]
  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]
  • The Hirshfeld Surface. CrystalExplorer. [Link]
  • Deposit a Structure.
  • Crystallization of Small Molecules.
  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central. [Link]
  • Deposit a Structure.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
  • How to deposit a structure in the CSD. CCDC. [Link]
  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]
  • Method for producing 2-amino-6-methylnicotinic acid.
  • Crystallization.
  • Crystallisation Techniques. University of an unnamed institution. [Link]
  • 6-Methylnicotinamide. PubChem. [Link]
  • Cambridge Crystallographic Data Centre (CCDC).
  • The manufacturing method of 2- amino -6- methylnicotinic acids.
  • The future of crystallography in drug discovery. PubMed Central. [Link]
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AzoM. [Link]
  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]
  • Small molecule crystallography. Excillum. [Link]
  • Crystallography in Biology and Drug Design. Fiveable. [Link]
  • Determination of crystal structure by single crystal X-ray diffraction. University of Aveiro. [Link]
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
  • Overview. OlexSys. [Link]
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • (PDF) OLEX2: A complete structure solution, refinement and analysis program.
  • Olex2.refine. Structural Dynamics (AIP Publishing). [Link]
  • Results for "Single Crystal X-ray Diffraction".
  • Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology. [Link]
  • OLEX2: a complete structure solution, refinement and analysis program. SciSpace. [Link]
  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University. [Link]

Sources

Application Notes and Protocols for the Development of 2-Amino-6-methylnicotinamide Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the systematic development of novel derivatives of 2-Amino-6-methylnicotinamide for biological screening. Nicotinamide and its analogs are pivotal scaffolds in drug discovery, targeting a range of enzymes involved in cellular metabolism and DNA repair, such as Poly(ADP-ribose) polymerase (PARP) and Nicotinamide N-methyltransferase (NNMT). This guide outlines strategic approaches for the chemical synthesis of a diverse library of this compound derivatives and provides detailed, step-by-step protocols for a tiered biological screening cascade. The protocols are designed to be self-validating, ensuring robust and reproducible data generation for the identification and characterization of lead compounds.

Introduction: The Rationale for Derivatizing this compound

The nicotinamide scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Its importance stems from its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions, and as a substrate for key signaling enzymes. Two such enzyme families, PARPs and NNMT, are implicated in the pathology of cancer and metabolic diseases, making them attractive targets for therapeutic intervention.

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1, are central to the DNA damage response (DDR). Inhibition of PARP has proven to be a successful strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2]

  • Nicotinamide N-methyltransferase (NNMT): NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide. Upregulation of NNMT has been observed in various cancers and is associated with altered cellular metabolism and epigenetic landscapes.[3][4] Inhibition of NNMT is being explored as a therapeutic strategy for cancer and metabolic disorders.

This compound presents a versatile starting point for the generation of novel inhibitors. The 2-amino group and the pyridine ring offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides the foundational methodologies to embark on such a drug discovery program.

Synthetic Strategies for Derivative Library Generation

A successful screening campaign begins with a structurally diverse library of compounds. For this compound, derivatization can be strategically focused on three primary locations: the 2-amino group, the nicotinamide nitrogen, and the pyridine ring itself.

Derivatization of the 2-Amino Group

The 2-amino group is a prime site for modification via acylation to generate a series of amides. This can be achieved through standard amide coupling reactions with a variety of carboxylic acids.

Protocol 2.1.1: General Procedure for Amide Coupling

This protocol describes a general method for the acylation of this compound with a representative carboxylic acid using a carbodiimide coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add EDC (1.5 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture, followed by DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-acylated derivative.

Modification of the Pyridine Ring

For more extensive SAR exploration, modifications to the pyridine ring can be introduced. This typically involves starting with a halogenated precursor, such as 2-amino-6-chloro-nicotinamide, and employing palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

Protocol 2.2.1: Suzuki Coupling for Arylation of the Pyridine Ring

This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid with a 6-halo-2-aminonicotinamide derivative.[5][6]

Materials:

  • 2-Amino-6-chloronicotinamide (or corresponding bromo/iodo derivative)

  • Arylboronic acid of choice (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, combine 2-Amino-6-chloronicotinamide (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 6-aryl-2-aminonicotinamide derivative.

Protocol 2.2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the amination of a 6-halo-2-aminonicotinamide with a primary or secondary amine.[7][8]

Materials:

  • 2-Amino-6-chloronicotinamide (or corresponding bromo/iodo derivative)

  • Amine of choice (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add Pd2(dba)3 (0.02 equivalents) and Xantphos (0.04 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous toluene, followed by 2-Amino-6-chloronicotinamide (1.0 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 6-amino-substituted derivative.

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently identify and characterize promising derivatives. This cascade begins with high-throughput primary assays to assess broad activity, followed by more detailed secondary and mechanistic assays to confirm potency, selectivity, and mode of action.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Lead Optimization Primary_Enzymatic Primary Enzymatic Assays (PARP1 & NNMT) Dose_Response Dose-Response & IC50 Determination Primary_Enzymatic->Dose_Response Active Compounds Primary_Cellular Primary Cellular Viability Assay (e.g., CellTiter-Glo) Primary_Cellular->Dose_Response Cellular_Target Cellular Target Engagement (e.g., Western Blot for PAR) Dose_Response->Cellular_Target Potent Hits Clonogenic Clonogenic Survival Assay Cellular_Target->Clonogenic Lead_Opt SAR & DMPK Studies Clonogenic->Lead_Opt Validated Leads

Sources

Application Notes & Protocols: Characterizing 2-Amino-6-methylnicotinamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the characterization of 2-Amino-6-methylnicotinamide, a small molecule with potential as a chemical probe. Due to the limited existing data on its specific biological targets and mechanism of action, this guide is structured as a strategic workflow for hypothesis generation, target identification, and validation. We present detailed protocols for a suite of biochemical and cellular assays designed to elucidate the molecular targets, determine potency and selectivity, and establish the utility of this compound as a research tool. This framework is intended to serve as a blueprint for the rigorous characterization of novel or understudied small molecules in chemical biology and drug discovery.

Introduction: The Rationale for Characterizing this compound

This compound belongs to the nicotinamide family of compounds. Nicotinamide is a precursor for the essential cofactor nicotinamide adenine dinucleotide (NAD+) and a substrate for several key enzyme families, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and nicotinamide N-methyltransferase (NNMT)[1][2]. The structural similarity of this compound to nicotinamide suggests that it may act as a modulator of these NAD+-dependent enzymes. However, a thorough review of the scientific literature reveals a lack of specific data validating its biological targets and inhibitory activity[3].

High-quality chemical probes are indispensable tools for interrogating protein function and validating new drug targets[1][4]. To be considered a reliable probe, a small molecule must be thoroughly characterized for its potency, selectivity, and mechanism of action in both biochemical and cellular contexts[5][6][7]. This guide outlines a systematic approach to investigate this compound, transforming it from a compound of unknown function into a validated chemical probe.

Our investigation will be guided by the following hypotheses:

  • This compound may act as an inhibitor of PARP enzymes due to its nicotinamide scaffold.

  • It could potentially modulate the activity of sirtuin deacetylases.

  • It may be a substrate or inhibitor of Nicotinamide N-methyltransferase (NNMT).

Physicochemical Properties and Handling

A foundational step in characterizing a chemical probe is to understand its physical and chemical properties.

PropertyValueSource
CAS Number 100524-09-2ChemScene[8]
Molecular Formula C₇H₉N₃OChemScene[8]
Molecular Weight 151.17 g/mol ChemScene[8]
Purity ≥97%ChemScene[8], Sigma-Aldrich[9]
Appearance SolidSigma-Aldrich[9]
Storage 4°C, protect from lightChemScene[8], Sigma-Aldrich[9]
Solubility To be determined experimentally in relevant solvents (e.g., DMSO, aqueous buffers).

Protocol 2.1: Preparation of Stock Solutions

  • Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder.

  • Dissolve the powder in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Target Identification and Validation Workflow

The following workflow outlines a logical progression of experiments to identify and validate the biological target(s) of this compound.

Target_Validation_Workflow cluster_0 Phase 1: Hypothesis-Driven Screening cluster_1 Phase 2: Unbiased Target Identification (Optional) cluster_2 Phase 3: Cellular Target Engagement & Phenotypic Assays cluster_3 Phase 4: Selectivity Profiling T1 Biochemical Assays (PARP1/2, SIRT1/2/3, NNMT) T2 Determine IC50 values for active targets T1->T2 Hit Identified C1 Cellular Thermal Shift Assay (CETSA) or NanoBRET™ T2->C1 U1 Affinity-Based Pull-Down (e.g., Biotinylated Probe) U3 Mass Spectrometry (Protein Identification) U1->U3 U2 Label-Free Methods (e.g., DARTS) U2->U3 U3->C1 C2 Target-Specific Biomarker Assay (e.g., PARylation, Acetylation) C1->C2 C3 Cell Viability/Proliferation Assays C2->C3 S1 Screen against a panel of related enzymes (e.g., other PARPs, Sirtuins) C3->S1 S2 Broad kinase/protease panel screen S1->S2 End Validated Chemical Probe S2->End

Caption: Workflow for the characterization of this compound.

Biochemical Assays: Determining In Vitro Potency

The initial step is to test our hypotheses by performing in vitro biochemical assays against purified enzymes from the PARP, sirtuin, and NNMT families.

PARP Inhibition Assay

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by a PARP enzyme. The amount of incorporated biotin is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate. A decrease in signal indicates PARP inhibition[10][11].

Protocol 4.1.1: Chemiluminescent PARP Inhibition Assay

  • Reagent Preparation:

    • Prepare PARP Assay Buffer.

    • Reconstitute purified human PARP1 or PARP2 enzyme.

    • Prepare a solution of activated DNA.

    • Prepare a solution of biotinylated NAD+.

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Assay Procedure (96-well plate format):

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with Wash Buffer.

    • Add 50 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 25 µL of the PARP enzyme/activated DNA mixture to each well.

    • Initiate the reaction by adding 25 µL of biotinylated NAD+ solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the plate to remove unincorporated reagents.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.

    • Wash the plate.

    • Add 100 µL of chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (e.g., DMSO) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetIC₅₀ (nM)Selectivity (PARP2/PARP1)
This compound PARP1To be determinedTo be determined
This compound PARP2To be determined
Olaparib (Control) PARP1~1-5~1-5
Olaparib (Control) PARP2~1-5
Sirtuin Inhibition Assay

Principle: This fluorometric assay measures the deacetylase activity of a sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3). The sirtuin deacetylates a substrate peptide containing an acetylated lysine residue. A developer enzyme then cleaves the deacetylated peptide, releasing a fluorescent group[2][12][13][14].

Protocol 4.2.1: Fluorometric Sirtuin Inhibition Assay

  • Reagent Preparation:

    • Prepare Sirtuin Assay Buffer.

    • Reconstitute purified human SIRT1, SIRT2, or SIRT3 enzyme.

    • Prepare the fluorogenic sirtuin substrate.

    • Prepare a solution of NAD+.

    • Prepare a serial dilution of this compound and a known sirtuin inhibitor (e.g., EX-527 for SIRT1) as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of Sirtuin Assay Buffer to each well.

    • Add 10 µL of the test compound dilutions or controls.

    • Add 25 µL of the sirtuin enzyme.

    • Add 25 µL of the NAD+/substrate mixture to initiate the reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the deacetylation reaction and initiate the development step by adding 50 µL of Developer solution containing Trichostatin A (to inhibit other classes of HDACs).

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ value as described for the PARP assay.

CompoundTargetIC₅₀ (µM)
This compound SIRT1To be determined
This compound SIRT2To be determined
This compound SIRT3To be determined
EX-527 (Control) SIRT1~0.04
Sirtinol (Control) SIRT1~130
Sirtinol (Control) SIRT2~38
NNMT Inhibition Assay

Principle: This assay measures the activity of Nicotinamide N-methyltransferase (NNMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing S-adenosylhomocysteine (SAH). The SAH is then hydrolyzed to homocysteine, which is detected by a fluorescent probe[3][15][16][17][18].

Protocol 4.3.1: Fluorometric NNMT Inhibition Assay

  • Reagent Preparation:

    • Prepare NNMT Assay Buffer.

    • Reconstitute purified human NNMT enzyme.

    • Prepare solutions of SAM and Nicotinamide.

    • Prepare a serial dilution of this compound and a known NNMT inhibitor as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 25 µL of the NNMT enzyme.

    • Add 25 µL of the SAM/Nicotinamide mixture to initiate the reaction.

    • Incubate at 37°C for 15-30 minutes.

    • Stop the reaction by adding chilled isopropyl alcohol.

    • Add the Thiol Detecting Probe working solution.

    • Incubate at room temperature for 5 minutes.

    • Measure the fluorescence at an excitation of ~392 nm and an emission of ~482 nm.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ value.

CompoundTargetIC₅₀ (µM)
This compound NNMTTo be determined
1-Methylnicotinamide (Control) NNMTVariable, literature values to be consulted

Cellular Assays: Validating Target Engagement and Phenotypic Effects

Positive results in biochemical assays must be followed by cellular experiments to confirm that the compound can enter cells, engage its target, and elicit a biological response.

Cellular Target Engagement

Principle (Cellular Thermal Shift Assay - CETSA): The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blotting or other means. A shift in the melting curve indicates target engagement[19].

Protocol 5.1.1: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells (e.g., a relevant cancer cell line for a PARP inhibitor) to ~80% confluency.

    • Treat cells with this compound at a concentration 10-100 fold higher than the biochemical IC₅₀, or with a vehicle control (DMSO), for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., anti-PARP1).

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates target stabilization and engagement.

CETSA_Workflow A Treat cells with compound or vehicle B Harvest and aliquot cell suspension A->B C Heat aliquots to a range of temperatures B->C D Lyse cells and separate soluble fraction C->D E Analyze soluble protein by Western Blot D->E F Plot melting curves and compare shifts E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Cellular Biomarker Assay

Principle: If this compound inhibits PARP activity in cells, it should reduce the formation of poly(ADP-ribose) (PAR) chains following DNA damage. This can be measured by immunofluorescence or ELISA.

Protocol 5.2.1: Immunofluorescence Assay for PAR Formation

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with a serial dilution of this compound or a control inhibitor (Olaparib) for 1-2 hours.

  • DNA Damage Induction:

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against PAR.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of PAR staining in the nucleus for at least 100 cells per condition.

    • Plot the normalized PAR intensity against the inhibitor concentration to determine the cellular IC₅₀.

Selectivity Profiling

A good chemical probe should be highly selective for its intended target over other related and unrelated proteins.

Protocol 6.1: Selectivity Profiling Strategy

  • Family-Wide Selectivity: If this compound is found to inhibit a specific enzyme (e.g., PARP1), it should be tested against other members of the same family (e.g., PARP2, PARP3, Tankyrases) to determine its selectivity profile within the family.

  • Broad Panel Screening: To identify potential off-targets, the compound should be screened against a broad panel of kinases, proteases, and other enzyme classes. Commercial services are available for this purpose.

  • Interpretation: A selective probe should exhibit a significant potency window (ideally >30-fold) between its on-target and off-target activities[6][7].

Conclusion and Best Practices

The successful completion of this workflow will provide a comprehensive characterization of this compound. The data generated will allow for a clear determination of its primary biological target(s), its potency in both biochemical and cellular systems, and its selectivity profile.

Key criteria for a validated chemical probe:

  • Potency: IC₅₀ or K_d < 100 nM in a biochemical assay.

  • Cellular Activity: On-target activity at < 1 µM in a cellular assay.

  • Selectivity: >30-fold selectivity against other members of the same protein family.

If this compound meets these criteria, it can be considered a valuable tool for studying the biology of its target protein. It is also crucial to consider the development of a structurally similar but biologically inactive negative control to help deconvolute on-target from off-target effects in phenotypic screens.

References

  • Target identification of small molecules: an overview of the current applic
  • Target Identification and Valid
  • Small molecule selectivity and specificity profiling using functional protein microarrays. PubMed. [Link]
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
  • Guidelines for characterization of probes to be used in animals. Chemical Probes. [Link]
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC. [Link]
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed. [Link]
  • N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. BioVision. [Link]
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.
  • PARP assay for inhibitors. BMG LABTECH. [Link]
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]
  • Enzyme assay. Wikipedia. [Link]
  • The art of the chemical probe.
  • Chemical Probes in Cellular Assays for Target Validation and Screening in Neurodegeneration. Royal Society of Chemistry. [Link]
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
  • NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. BellBrook Labs. [Link]
  • Assay Validation Using Chemical Probes. Alto Predict. [Link]
  • Enzyme Inhibitor Screening Services. BioAssay Systems. [Link]
  • Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations.
  • Validating Small Molecule Chemical Probes for Biological Discovery.
  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
  • an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research. [Link]
  • PARP Assays. BPS Bioscience. [Link]
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
  • Which Small Molecule?
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
  • Enzyme inhibitor. Wikipedia. [Link]
  • Cell-based assays on the rise. BMG LABTECH. [Link]
  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Valid

Sources

The Versatile Virtuoso: 2-Amino-6-methylnicotinamide as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Pyridine Scaffold

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically relevant molecules. Among the myriad of available synthons, 2-Amino-6-methylnicotinamide has emerged as a particularly valuable and versatile scaffold. Its unique arrangement of a nucleophilic amino group, an amide moiety, and a decorated pyridine ring within a compact framework offers a rich tapestry of reactive sites. This application note serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists, elucidating the vast potential of this compound as a cornerstone in the synthesis of diverse heterocyclic systems, with a particular focus on the construction of fused pyrimidine derivatives of significant pharmacological interest.

This guide will move beyond simple procedural descriptions to provide a deep dive into the causality of experimental choices, ensuring that the protocols are not merely followed, but understood. We will explore the mechanistic underpinnings of key transformations and furnish detailed, self-validating experimental procedures designed for reproducibility and success in the modern research laboratory.

Core Applications: Gateway to Fused Heterocyclic Systems

The strategic positioning of the amino and amide functionalities on the pyridine ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, most notably pyridopyrimidines. These scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties.

Application Note 1: Synthesis of Pyrido[2,3-d]pyrimidinones via a Biginelli-Type Cyclocondensation

The Biginelli reaction, a classic multicomponent reaction, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to afford dihydropyrimidinones.[1][2][3] By substituting urea with this compound, a pyridopyrimidinone core can be efficiently assembled in a one-pot synthesis. This approach is highly convergent and atom-economical, aligning with the principles of green chemistry.[3][4]

Mechanistic Rationale:

The reaction is believed to proceed through a series of equilibrium steps. Initially, the aldehyde and the β-ketoester can undergo a Knoevenagel condensation to form an enone intermediate. Concurrently, the 2-amino group of this compound can react with the aldehyde to form an imine. The crucial cyclization step involves the nucleophilic attack of the enolate of the β-ketoester onto the imine, followed by an intramolecular cyclization involving the amide nitrogen and the ester carbonyl. Subsequent dehydration leads to the stable, fused aromatic pyridopyrimidinone ring system. The use of a catalyst, such as a Lewis or Brønsted acid, is often employed to accelerate the reaction rates, particularly the imine formation and cyclization steps.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-Methyl-5-aryl-pyrido[2,3-d]pyrimidin-4(3H)-ones

This protocol describes a general method for the synthesis of a library of pyridopyrimidinone derivatives using various aromatic aldehydes.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 151.17 mg), the desired aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol, 130.14 mg), and p-toluenesulfonic acid monohydrate (0.1 mmol, 19.02 mg).

  • Add ethanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to afford the desired 7-Methyl-5-aryl-pyrido[2,3-d]pyrimidin-4(3H)-one.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Data Presentation:

EntryAromatic AldehydeProductExpected Yield (%)
1Benzaldehyde7-Methyl-5-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one85-95
24-Chlorobenzaldehyde5-(4-Chlorophenyl)-7-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one80-90
34-Methoxybenzaldehyde5-(4-Methoxyphenyl)-7-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one82-92
43-Nitrobenzaldehyde7-Methyl-5-(3-nitrophenyl)-pyrido[2,3-d]pyrimidin-4(3H)-one75-85

Visualizing the Synthesis: Workflow and Reaction Mechanism

To further clarify the synthetic process and the underlying mechanism, the following diagrams have been generated.

G cluster_workflow Experimental Workflow A 1. Mixing of Reactants (this compound, Aldehyde, Ethyl Acetoacetate, Catalyst) B 2. Solvent Addition (Ethanol) A->B C 3. Reflux (8-12 hours) B->C D 4. Cooling to RT C->D E 5. Precipitation/Concentration D->E F 6. Filtration & Washing E->F G 7. Drying F->G H Pure Product G->H

Caption: A streamlined workflow for the synthesis of pyridopyrimidinones.

G cluster_mechanism Proposed Reaction Mechanism R1 This compound I1 Imine Intermediate R1->I1 + R2, -H2O R2 Aldehyde (R-CHO) I2 Enone Intermediate R2->I2 + R3, -H2O R3 Ethyl Acetoacetate Cat H+ Cat->R1 Cat->R2 I3 Cyclized Intermediate I1->I3 + I2 P Pyrido[2,3-d]pyrimidinone I3->P - EtOH, -H2O H2O H2O

Caption: The proposed mechanism for the Biginelli-type reaction.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The expected high yields and the crystalline nature of the products facilitate easy isolation and purification. The identity and purity of the synthesized compounds can be unequivocally confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the successful incorporation of all three components and the formation of the fused ring system.

  • Mass Spectrometry: Will verify the molecular weight of the target compound.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Future Directions and Broader Applications

The utility of this compound is not limited to the Biginelli reaction. Its reactive handles can be exploited in a variety of other transformations:

  • Cyclocondensation with 1,3-Dicarbonyl Compounds: Reaction with reagents like acetylacetone or dimethylformamide-dimethylacetal (DMF-DMA) can lead to other classes of fused pyridopyrimidines.

  • Synthesis of Bioactive Amides: The amino group can be acylated to introduce diverse side chains, leading to the generation of libraries of nicotinamide derivatives for screening as, for example, enzyme inhibitors.[6][7]

  • Multicomponent Reactions: Its participation in other multicomponent reactions, such as the Ugi or Passerini reactions, could open avenues to novel and complex molecular architectures.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its application in multicomponent reactions, particularly in the synthesis of pyridopyrimidinones, offers an efficient and atom-economical route to a class of compounds with significant potential in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable molecule.

References

  • Preparation of different dihydropyrimidinones via the enzyme-catalyzed Biginelli reaction. (n.d.). Wiley Online Library.
  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
  • Shaikh, Y. I., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports, 10(1), 15123.
  • Kaur, R., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 28(1), 115197.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Google Patents. (n.d.). The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Pesnot, T., et al. (2011). Two-step synthesis of novel, bioactive derivatives of the ubiquitous cofactor nicotinamide adenine dinucleotide (NAD). Journal of Medicinal Chemistry, 54(10), 3587-3603.
  • Krasavin, M. (2019). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 24(18), 3324.
  • Ruf, S., et al. (2018). Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Bioorganic & Medicinal Chemistry Letters, 28(5), 853-857.
  • Li, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Jana, A., et al. (2019). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. New Journal of Chemistry, 43(3), 1367-1374.
  • Hamblett, C. L., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309.
  • Hovhannisyan, A. A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Chemistry of Heterocyclic Compounds, 54(10), 996-1004.

Sources

Application Note: A Scalable, Two-Step Synthesis of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of 2-Amino-6-methylnicotinamide, a valuable building block in pharmaceutical development. The described two-step process is designed for robustness and scalability, commencing with the conversion of 2-chloro-6-methylnicotinic acid to its corresponding amide, followed by a high-pressure/high-temperature nucleophilic aromatic substitution (SNAr) with aqueous ammonia. This document offers in-depth procedural details, mechanistic insights, safety protocols, and analytical methods to ensure a reproducible and efficient synthesis.

Introduction and Scientific Rationale

This compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including potent enzyme inhibitors.[1] The development of a scalable and economically viable synthetic route is therefore of significant interest to the drug development community.

The chosen synthetic strategy hinges on a classical yet highly effective transformation: the nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The pyridine nucleus is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing carboxamide group. This electronic arrangement facilitates the displacement of a halide at the C2 position by a suitable nucleophile.[2][3]

Our approach involves two main stages:

  • Activation of the Carboxylic Acid: Conversion of the relatively unreactive 2-chloro-6-methylnicotinic acid into the more reactive intermediate, 2-chloro-6-methylnicotinamide.

  • Amine Installation: A high-temperature amination of the chlorinated intermediate using aqueous ammonia, a cost-effective and readily available reagent, to yield the final product. This reaction is performed under pressure to maintain a high concentration of ammonia and to reach the necessary activation energy for the substitution.

This method avoids the use of expensive palladium catalysts that are sometimes employed for C-N bond formation, offering a more classical and cost-effective industrial approach.[4]

Mechanistic Discussion: The SNAr Pathway

The core transformation, the conversion of 2-chloro-6-methylnicotinamide to this compound, proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism . This is an addition-elimination process.

Step 1: Nucleophilic Attack The ammonia molecule, acting as the nucleophile, attacks the carbon atom bonded to the chlorine (the ipso-carbon). This attack is favored at the C2 position due to the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group, which polarizes the C-Cl bond and makes the carbon atom electrophilic. This step temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .

Step 2: Resonance Stabilization The negative charge of the Meisenheimer complex is delocalized and stabilized by resonance, particularly involving the electron-withdrawing pyridine nitrogen atom. This stabilization is crucial for the feasibility of the reaction. The ability of the pyridine ring to stabilize this intermediate is what makes it susceptible to this type of reaction, unlike more electron-rich aromatic systems like benzene.[5]

Step 3: Elimination and Re-aromatization In the final step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. The resulting product is the protonated form of this compound, which is then deprotonated by another molecule of ammonia in the basic reaction medium to yield the final neutral product and an ammonium chloride salt.

Process Workflow and Data

Overall Synthetic Scheme

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amination (SNAr) A 2-Chloro-6-methylnicotinic Acid B 2-Chloro-6-methylnicotinamide A->B 1. Oxalyl Chloride, DCM 2. Ammonium Hydroxide, THF C This compound B->C Aqueous Ammonia (28%) Autoclave, 170°C

Caption: Overall two-step synthetic workflow.

Reagent and Product Properties
CompoundFormulaMol. Weight ( g/mol )CAS No.Key Hazards
2-Chloro-6-methylnicotinic acidC₇H₆ClNO₂171.5830529-70-5Skin/Eye Irritant
Oxalyl ChlorideC₂Cl₂O₂126.9379-37-8Corrosive, Toxic
2-Chloro-6-methylnicotinamideC₇H₇ClN₂O170.6054957-84-5Irritant
Aqueous Ammonia (28%)NH₃·H₂O35.041336-21-6Corrosive, Toxic, Environmental Hazard
This compoundC₇H₉N₃O151.17100524-09-2Irritant (Assumed)

Detailed Experimental Protocols

PART A: Synthesis of 2-Chloro-6-methylnicotinamide (Starting Material)

Objective: To prepare the necessary starting material for the SNAr reaction from commercially available 2-chloro-6-methylnicotinic acid.

Materials:

  • 2-Chloro-6-methylnicotinic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium hydroxide solution (28-30%)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Protocol:

  • Acid Chloride Formation: In a clean, dry, nitrogen-flushed round-bottom flask, suspend 2-chloro-6-methylnicotinic acid (1.0 eq) in anhydrous DCM (approx. 6 mL per gram of acid).

  • Cool the suspension in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred suspension. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acid chloride as a residue.

  • Amidation: Dissolve the crude acid chloride residue in anhydrous THF (approx. 6 mL per gram of initial acid).

  • Cool this solution in an ice bath.

  • In a separate vessel, prepare a solution of concentrated ammonium hydroxide (approx. 2.0 eq) in THF.

  • Slowly add the ammonium hydroxide solution to the stirred acid chloride solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation: Filter the resulting mixture to remove ammonium chloride salts. Concentrate the filtrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-chloro-6-methylnicotinamide.

PART B: Scale-up Synthesis of this compound

Objective: To synthesize the target compound via nucleophilic aromatic substitution under scalable, high-pressure conditions.

Materials:

  • 2-Chloro-6-methylnicotinamide

  • Aqueous ammonia solution (28%)

  • High-pressure stainless-steel autoclave with stirring and temperature control

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

Protocol:

  • Reactor Charging: Charge the high-pressure autoclave with 2-chloro-6-methylnicotinamide (1.0 eq).

  • Add a significant excess of 28% aqueous ammonia solution. A volume-to-mass ratio of approximately 10-12 mL of ammonia solution per gram of starting material is recommended to ensure the reaction goes to completion.[6]

  • Reaction Execution: Seal the autoclave according to the manufacturer's specifications.

  • Begin stirring and heat the vessel to 170°C. The internal pressure will rise significantly. Ensure all safety protocols for high-pressure reactions are strictly followed.

  • Maintain the reaction at 170°C for 7-10 hours.[6] Reaction progress can be monitored by taking aliquots (after safely cooling and depressurizing the vessel) and analyzing by TLC or HPLC.

  • Cool-down and Depressurization: After the reaction is complete, cool the autoclave to room temperature. The internal pressure will decrease upon cooling.

  • Safely vent any residual ammonia gas in a well-ventilated fume hood or according to site-specific safety procedures.

  • Product Isolation: Open the autoclave and transfer the aqueous reaction mixture to a suitable vessel.

  • Concentrate the mixture under reduced pressure to remove a significant portion of the water and excess ammonia. This may cause the product to precipitate.

  • Extraction: Extract the aqueous slurry/solution multiple times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and wash with brine to remove residual water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization. Based on the polarity of nicotinamides, solvents such as 2-methylpropan-1-ol with controlled water content and pH adjustment can be effective.[7] Alternatively, column chromatography on silica gel may be employed for smaller scales.

Analytical Characterization (Self-Validation)

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress. A mobile phase of ethyl acetate/methanol (e.g., 9:1) on silica plates can be effective.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile is a suitable starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

    • ¹H NMR: Expect characteristic signals for the methyl group (singlet, ~2.3-2.5 ppm), two aromatic protons on the pyridine ring (doublets), the amino group protons (broad singlet), and the amide protons (two broad singlets).

    • ¹³C NMR: Expect signals for the methyl carbon, the six pyridine ring carbons (with distinct shifts for the C-NH₂, C-CONH₂, and C-CH₃ substituted carbons), and the carbonyl carbon of the amide group.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight (151.17 g/mol ).

Safety and Handling

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves, is mandatory.

Specific Chemical Hazards:

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Aqueous Ammonia (28%): Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.[6] Handling concentrated ammonia solutions will result in pressure build-up in sealed containers.

  • High-Pressure Operations: The use of an autoclave requires specialized training. Ensure the equipment is properly rated for the expected temperatures and pressures and that all safety features (burst discs, pressure relief valves) are in place and functional. Never exceed the manufacturer's recommended operating limits.

Visualization of Key Processes

SNAr Mechanism Diagram

G cluster_mech S-N-Ar Mechanism start 2-Chloro-6-methylnicotinamide + NH₃ complex Meisenheimer Complex (Resonance Stabilized) start->complex Addition (Rate-Determining) product This compound + HCl complex->product Elimination

Caption: Addition-Elimination pathway of the SNAr reaction.

Purification Workflow

G A Crude Product (Post-Extraction) B Dissolution in Recrystallization Solvent A->B C Heating to Complete Dissolution B->C D Slow Cooling to Induce Crystallization C->D E Filtration D->E F Washing with Cold Solvent E->F G Drying under Vacuum F->G H Pure Crystalline Product G->H

Caption: General workflow for purification by recrystallization.

References

  • Wikipedia.
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
  • Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. [Link]
  • Kakadiya, R. et al. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [Link]
  • Biological Magnetic Resonance Bank. bmse000281 Nicotinamide. [Link]
  • ResearchGate. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. [Link]
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). [Link]
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • SIELC Technologies. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. [Link]
  • MDPI.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]
  • ResearchGate. Microwave-Assisted Synthesis of 2-Methyl-6-(4-nitrophenyl)nicotine Hydrazide Schiff Base Analogues. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000229). [Link]
  • Frontiers. Integrated metabolomics and gut microbiota to reveal the anti-tumor mechanism of Jinfu'an decoction in tumor-bearing mice. [Link]
  • Academic Journals. HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. [Link]
  • PubMed. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. [Link]
  • Google Patents.

Sources

Purification techniques for 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-Amino-6-methylnicotinamide: Application Notes and Protocols

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and drug development.[1] Its structural motif, featuring an aminopyridine core coupled with a carboxamide, makes it a key building block for synthesizing compounds with diverse biological activities. The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.[2][3]

Synthetic routes to this compound, such as the reaction of 2-chloro-3-cyano-6-methylpyridine with ammonia, can introduce a variety of impurities.[4][5][6] These may include unreacted starting materials, hydrolyzed precursors (e.g., 2-amino-6-methylnicotinic acid), or byproducts from side reactions. Therefore, robust and efficient purification strategies are essential to ensure the material meets the stringent quality standards required for research and development.

This guide provides a detailed overview of established techniques for the purification of this compound, grounded in the principles of organic chemistry. We will explore crystallization and column chromatography, offering not just step-by-step protocols but also the underlying rationale to empower researchers to adapt and troubleshoot these methods effectively.

Understanding the Molecule: Physicochemical Properties

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of this compound. These properties dictate its behavior in different solvents and on various stationary phases.

PropertyValueSource
Molecular Formula C₇H₉N₃O[1]
Molecular Weight 151.17 g/mol [1]
Appearance Solid[7]
H-Bond Acceptors 3[1]
H-Bond Donors 2[1]
LogP 0.07112[1]
TPSA (Topological Polar Surface Area) 82 Ų[1]

The presence of both hydrogen bond donors (the amino and amide groups) and acceptors, combined with a high TPSA and low LogP, indicates that this compound is a polar molecule. This polarity is the key factor governing the choice of purification techniques.

Purification Strategy 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully soluble or insoluble at all temperatures.

The Principle of Causality: Solvent Selection

The choice of solvent is the most critical variable for successful recrystallization. Given the polar nature of this compound, polar solvents are the primary candidates. The "like dissolves like" principle suggests that solvents capable of hydrogen bonding will be effective.[8]

A systematic screening approach is recommended:

  • Place a small amount of the crude compound (10-20 mg) in a test tube.

  • Add the test solvent dropwise at room temperature. An ideal solvent should not dissolve the compound at this stage.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

Table 2: Recrystallization Solvent Screening Guide

SolventPolarityBoiling Point (°C)Rationale & Expected Outcome
Water High100Excellent for highly polar compounds. The amide and amino groups should confer some water solubility, especially when hot. A very likely candidate.[8][9]
Ethanol High78A common and effective solvent for many organic compounds with polar functional groups.[8]
Methanol High65Similar to ethanol but may be too strong a solvent, potentially leading to lower recovery.
Isopropanol Medium82Less polar than ethanol; may provide a better solubility differential.
Acetonitrile Medium82A polar aprotic solvent; can be effective for compounds that are overly soluble in alcohols.
Ethyl Acetate Medium77May be used as a co-solvent with a non-polar solvent like hexane to create a suitable solvent system.[8]
Protocol: Single-Solvent Recrystallization

This protocol assumes water or ethanol has been identified as a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent in small portions near its boiling point to avoid adding excess, which would reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry until a constant weight is achieved.

Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (If needed) dissolve->hot_filt Insoluble impurities? cool Slow Cooling to RT, then Ice Bath dissolve->cool No hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: Workflow for the purification of this compound via recrystallization.

Purification Strategy 2: Column Chromatography

When recrystallization is ineffective or when impurities have similar solubility profiles, column chromatography is the preferred method.[10] This technique separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase.

The Principle of Causality: Phase Selection
  • Stationary Phase: For a polar compound like this compound, normal-phase chromatography is standard.

    • Silica Gel (SiO₂): This is the most common stationary phase.[11] However, silica gel is acidic and can cause strong, sometimes irreversible, adsorption of basic compounds like amines, leading to significant "tailing" or streaking of the product spot on a TLC plate.[12]

    • Alumina (Al₂O₃): Neutral or basic alumina can be a better choice for purifying basic compounds, as it minimizes the acid-base interactions that cause tailing.[11][13]

    • Amine-Treated Silica: For particularly challenging separations of amines, using an amine-functionalized silica gel can provide a more inert surface, leading to better peak shapes.[12]

  • Mobile Phase (Eluent): The eluent's role is to carry the compounds along the column. The polarity of the eluent is tuned to achieve good separation.[10]

    • Finding the Right Polarity: The ideal eluent system should move the target compound to a retention factor (Rƒ) of approximately 0.3-0.5 on a TLC plate.[10]

    • Common Systems: For polar compounds, mixtures of a moderately polar solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate) and a highly polar solvent (e.g., Methanol (MeOH)) are common.[14]

    • Suppressing Tailing: To counteract the acidity of silica gel, a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide can be added to the mobile phase.[12] This neutralizes the acidic sites on the silica, improving the elution of the basic amine.

Table 3: TLC & Column Chromatography Mobile Phase Systems

SystemRatio (v/v)PolarityComments
Dichloromethane / Methanol98:2 to 90:10IncreasingA standard system for polar compounds. Start with a low percentage of MeOH and increase until the desired Rƒ is achieved.
Ethyl Acetate / Hexane50:50 to 100% EtOAcMedium-HighMay not be polar enough to elute the compound, but useful for separating less polar impurities first.
DCM / MeOH / NH₄OH90:10:1High (Basic)The addition of ammonium hydroxide is highly effective at preventing tailing on silica gel.[12][13]
Ethyl Acetate / Triethylamine99:1Medium (Basic)Triethylamine serves the same purpose as NH₄OH but is less polar.
Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test various solvent systems (from Table 3) to find one that gives an Rƒ of ~0.3 for this compound and separates it well from impurities.

  • Column Packing: Pack a glass column with silica gel or alumina using the "slurry method" with the initial, least polar eluent to ensure a homogenous, bubble-free column bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, for less soluble compounds, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase determined from TLC analysis. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Separation cluster_iso Isolation tlc Optimize Mobile Phase via TLC (Rf ~0.3) pack Pack Column with Stationary Phase tlc->pack load Load Crude Sample (Wet or Dry Loading) pack->load elute Elute with Mobile Phase (Gradient or Isocratic) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue combine Combine Pure Fractions monitor->combine Separation Complete evap Evaporate Solvent combine->evap finish Pure Product evap->finish

Caption: Workflow for purification by flash column chromatography.

Purity Assessment

After purification, the purity of this compound must be confirmed.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often expressed as a percentage of the total peak area.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities that may not be visible by other methods.

  • Melting Point Analysis: A sharp and narrow melting range is a good indicator of high purity.

By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently and effectively purify this compound to the high standard required for its applications in science and industry.

References

  • METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID - European Patent Office - EP 3162796 A1 - EPO. (2017).
  • CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019). Reddit. [Link]
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Column chromatography - Columbia University. (n.d.). Columbia University. [Link]
  • Column chromatography. (n.d.). University of Calgary. [Link]
  • Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica - NIH. (n.d.).
  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. - ResearchGate. (n.d.).
  • Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - PMC - NIH. (n.d.).
  • WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID - WIPO Patentscope. (n.d.).
  • Isolation and Identification of Two New Nicotinamide Metabolites - ResearchGate. (2025).
  • Crystal structures of monkey and mouse nicotinamide N-methyltransferase (NNMT) bound with end product, 1-methyl nicotinamide - PubMed. (2017). PubMed. [Link]
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020).
  • (PDF) SYNTHESIS, GROWTH AND CHARACTERIZATION OF 2-AMINO 6-METHYLPYRIDINIUM 6-AMINOCAPROATE NONLINEAR OPTICAL SINGLE CRYSTAL - ResearchGate. (2018).
  • Tech Note: Analyzing Purification for Optimized Biosepar
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]
  • Immunoaffinity chromatography - PubMed. (n.d.). PubMed. [Link]
  • 1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem. (n.d.). PubChem. [Link]
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. (2022). MDPI. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Amino-6-methylnicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-6-methylnicotinamide

Welcome to the dedicated technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges, improve yield and purity, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. A prevalent and reliable synthetic strategy involves a two-step process: the cyanation of 2-amino-6-methylpyridine to form 2-amino-6-methylnicotinonitrile, followed by its controlled hydrolysis to the desired amide product. Our troubleshooting guide is structured around this workflow.

Overall Synthesis Workflow

cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 2-Amino-6-methylpyridine B 2-Amino-6-methylnicotinonitrile A->B  Cyanating Agent (e.g., CuCN, Zn(CN)2)  High Temperature C 2-Amino-6-methylnicotinonitrile D This compound (Final Product) C->D  Controlled Hydrolysis (e.g., H2SO4, H2O2/NaOH) A Nitrile Intermediate (R-CN) B Desired Amide Product (R-CONH2) A->B  Controlled  Hydrolysis  (Target Pathway) C Carboxylic Acid Byproduct (R-COOH) B->C

Caption: Reaction pathway showing desired hydrolysis vs. the over-hydrolysis side reaction.

Question 3: I'm struggling with the final purification of this compound. What is the best approach?

The final product can be challenging to purify due to the presence of unreacted starting material, the carboxylic acid byproduct, or other impurities. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Work-up and Neutralization: After the reaction is complete, the mixture should be cooled and neutralized carefully. If using acid hydrolysis, a base (like NaOH or NaHCO₃) is added to precipitate the crude product. The pH should be monitored closely during this step.

  • Recrystallization: This is the most effective method for purifying the final product. The choice of solvent is critical. A mixed solvent system often yields the best results.

    • Recommended Solvent System: A mixture of Ethanol and Water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

  • Activated Carbon Treatment: If the crude product is colored, it can be treated with a small amount of activated carbon in the hot recrystallization solution to remove colored impurities. Be sure to filter the hot solution to remove the carbon before crystallization.

  • Purity Analysis: The purity of the final product should be confirmed using techniques like HPLC, LC-MS, and NMR spectroscopy. The melting point is also a good indicator of purity.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol provides a representative procedure. Researchers should optimize these conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of 2-Amino-6-methylnicotinonitrile
  • Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-amino-6-methylpyridine (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Reaction: Heat the reaction mixture carefully to 170-180°C. The mixture will become a dark, viscous slurry.

  • Monitoring: Maintain the temperature and stir vigorously for 18-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Add a 20% aqueous solution of sodium cyanide (Caution: highly toxic) and stir for 1-2 hours to dissolve the copper salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified further by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound
  • Setup: In a round-bottom flask, dissolve the crude 2-amino-6-methylnicotinonitrile from the previous step in concentrated sulfuric acid (98%) at 0°C.

  • Reaction: Slowly warm the mixture to 90°C and maintain this temperature for 2-4 hours. The solution will typically darken.

  • Monitoring: Track the disappearance of the starting nitrile by TLC or HPLC.

  • Quenching & Precipitation: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation & Purification: Filter the solid precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.

References

  • Title: Palladium-Catalyzed Cyanation of Heteroaromatic Halides Source: Angewandte Chemie Intern
  • Title: A convenient one-pot synthesis of primary amides from aldehydes Source: Tetrahedron Letters URL:[Link]
  • Title: The Radziszewski reaction: a convenient and versatile method for the synthesis of amides Source: Chemical Society Reviews URL:[Link]

Technical Support Center: Synthesis of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-6-methylnicotinamide. As researchers and drug development professionals, achieving high yield and purity is paramount. This guide is structured to address the specific challenges you may encounter during this synthesis, moving from frequently asked questions to in-depth troubleshooting. Our goal is to provide not just steps, but the underlying chemical reasoning to empower you to optimize your experimental outcomes.

Section 1: Overview of the Primary Synthetic Route

The most direct and commonly cited method for synthesizing this compound is via the ammonolysis of 2-chloro-3-cyano-6-methylpyridine. This process involves a nucleophilic aromatic substitution (SNAr) of the chloride, followed by the hydrolysis of the nitrile group to a primary amide under the reaction conditions.

The reaction is typically performed in an autoclave due to the high temperatures and pressures required to achieve a reasonable reaction rate with aqueous ammonia.[1][2]

Reaction_Mechanism Fig 1. Synthesis of this compound cluster_intermediate Intermediate Formation cluster_product Final Product A 2-chloro-3-cyano-6-methylpyridine C σ-complex (Meisenheimer) A->C Nucleophilic Attack (SNAr) note_A Starting Material A->note_A B NH3 (aq) D This compound C->D Hydrolysis of Nitrile (High T, P) note_D Target Compound D->note_D Troubleshooting_Workflow start Low Yield or Impure Product check_sm 1. Analyze Starting Material (SM) start->check_sm sm_impure SM is Impure -> Re-purify or Source New Batch check_sm->sm_impure Impure sm_ok SM is Pure check_sm->sm_ok Pure end_node Optimized Yield sm_impure->end_node check_rxn 2. Review Reaction Conditions sm_ok->check_rxn rxn_params Issue with: - Temp/Pressure Leak? - Ammonia Conc.? - Reaction Time? check_rxn->rxn_params Incorrect rxn_ok Conditions Correct check_rxn->rxn_ok Correct rxn_params->end_node check_workup 3. Analyze Crude Mixture (LC-MS) rxn_ok->check_workup incomplete_rxn High % of SM -> Increase Time/Temp check_workup->incomplete_rxn SM > 20% side_products Byproducts Detected -> See Table 1 check_workup->side_products Impurities workup_loss Product Lost in Work-up/Purification? check_workup->workup_loss Low Crude Mass incomplete_rxn->end_node side_products->end_node workup_loss->end_node

Sources

Technical Support Center: 2-Amino-6-methylnicotinamide Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the impurity profiling and identification of 2-Amino-6-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for challenges encountered during the analysis of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying and controlling impurities, encompassing potential process-related impurities and degradation products.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the analysis of this compound.

Q1: What are the likely process-related impurities in this compound?

A1: Based on its common synthesis route from 2-chloro-3-cyano-6-methylpyridine, potential process-related impurities include:

  • Starting Material: Unreacted 2-chloro-3-cyano-6-methylpyridine.

  • Intermediates: Incomplete reaction may lead to the presence of intermediates.

  • By-products: A potential by-product from the hydrolysis of the starting material under basic conditions is 2-hydroxy-6-methylnicotinic acid.[1]

Q2: What are the expected degradation pathways for this compound?

A2: As a nicotinamide derivative, this compound is susceptible to degradation under various stress conditions:

  • Hydrolysis: The amide group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid, 2-Amino-6-methylnicotinic acid. Amide hydrolysis is a common degradation pathway for many pharmaceutical compounds.[2]

  • Oxidation: The pyridine ring and amino group may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[3]

  • Photodegradation: Exposure to UV or visible light may induce degradation. The extent of photodegradation depends on the presence of photosensitive groups in the molecule.[4]

Q3: I am observing peak tailing for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[5] Here are some troubleshooting steps:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.

  • Use a modern, high-purity silica column: These columns have a lower concentration of residual silanol groups.

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups. However, this is less common with modern columns.[5]

  • Check for column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[6]

Q4: I am having trouble retaining this compound on my C18 column. What are my options?

A4: this compound is a relatively polar compound, which can lead to poor retention on traditional C18 columns with highly aqueous mobile phases. Consider the following:

  • Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.

  • Ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionic or ionizable compounds.

Troubleshooting Guides

This section provides in-depth guidance for resolving more complex analytical challenges.

Guide 1: Systematic Approach to Unknown Impurity Identification

When an unknown peak is detected in your chromatogram, a systematic approach is crucial for its identification and characterization.

Logical Workflow for Unknown Impurity Identification

Caption: A stepwise workflow for the identification of unknown impurities.

Step-by-Step Troubleshooting:

  • Gather Preliminary Information:

    • Relative Retention Time (RRT): Compare the RRT of the unknown peak to that of the main peak across different runs and batches.

    • UV Spectrum: Use a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peak. This can provide clues about the chromophore and help in comparing it with the main compound and known impurities.

  • LC-MS Analysis:

    • Determine the molecular weight of the impurity. This is a critical first step in proposing a structure.

    • High-Resolution Mass Spectrometry (HRMS) can provide the accurate mass and elemental composition, significantly narrowing down the possibilities for the molecular formula.

  • MS/MS Fragmentation:

    • Fragment the molecular ion of the impurity to obtain structural information. The fragmentation pattern can be compared to that of the parent compound to identify modifications.

  • Spectroscopic Analysis (NMR and FT-IR):

    • If the impurity can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is the most powerful tool for unambiguous structure elucidation.

    • Fourier-Transform Infrared (FT-IR) spectroscopy can provide information about the functional groups present in the impurity.

Guide 2: Optimizing HPLC Method for Polar Pyridine Compounds

Separating polar basic compounds like this compound can be challenging. Here’s a guide to optimize your HPLC method for better peak shape and resolution.

Decision Tree for HPLC Method Optimization

HPLC_Optimization start Poor Peak Shape or Resolution c18_check Using a standard C18 column? start->c18_check ph_adjust Adjust Mobile Phase pH (2.5-3.5) c18_check->ph_adjust Yes column_change Consider Alternative Stationary Phase c18_check->column_change No buffer_check Is buffer concentration adequate (10-25 mM)? ph_adjust->buffer_check temp_check Optimize Column Temperature buffer_check->temp_check temp_check->column_change Still Poor polar_embedded Polar-Embedded/Endcapped Column column_change->polar_embedded phenyl_hexyl Phenyl-Hexyl Column column_change->phenyl_hexyl hilic HILIC Column column_change->hilic good_chrom Good Chromatography polar_embedded->good_chrom phenyl_hexyl->good_chrom hilic->good_chrom

Sources

Technical Support Center: Chromatography Purification of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Amino-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this polar, basic compound. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower you to optimize your purification processes.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a polar molecule, characterized by the presence of a basic amino group and a hydrophilic amide functional group on a pyridine ring.[1] These features are central to the challenges faced during its purification by chromatography. The basic amino group can engage in strong interactions with stationary phases, particularly the acidic silanol groups on standard silica gel, leading to a host of purification problems.[2][3]

Section 1: Troubleshooting Normal-Phase Chromatography

Normal-phase chromatography on silica gel is a common purification technique, but it can be problematic for basic compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing very poor or no recovery of my compound from the silica gel column. Where is my product?

A1: This is a classic issue of irreversible adsorption. The basic amino group on your compound is strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can be so strong that the compound does not elute from the column with standard solvent systems, leading to what appears to be a complete loss of product.[2][3]

Q2: My TLC plate shows significant streaking or tailing for my compound spot. How can I get a clean spot and better separation?

A2: Significant peak tailing or streaking on TLC is also a result of the strong interaction between the basic amino group and the acidic silica gel.[3][4] This interaction is not uniform, leading to a portion of the molecules being retained more strongly and eluting more slowly, causing the characteristic tailing. To achieve better separation, this interaction needs to be minimized.

Q3: How can I prevent the issues of irreversible adsorption and peak tailing on silica gel?

A3: The key is to neutralize the acidic sites on the silica gel. This can be achieved in a few ways:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.5-2%).[2][3] The modifier will compete with your compound for the acidic sites on the silica, preventing strong adsorption of your product.

  • Alternative Stationary Phases: If mobile phase modification is not sufficient, consider using a less acidic stationary phase like neutral or basic alumina.[2][3] Amine-functionalized silica is another excellent option designed specifically for the purification of basic compounds.[2]

Protocol: Neutralizing Silica Gel for Flash Chromatography

This protocol details the pre-treatment of silica gel with triethylamine to minimize undesirable interactions with basic compounds.

Materials:

  • Silica gel for flash chromatography

  • Triethylamine (TEA)

  • Mobile phase (e.g., Dichloromethane/Methanol)

Procedure:

  • Prepare a TEA-containing mobile phase: Add 1% TEA to your chosen mobile phase. For example, if you are using a 95:5 DCM/MeOH mixture, prepare a solution of 94:5:1 DCM/MeOH/TEA.

  • Create a slurry: In a fume hood, create a slurry of the required amount of silica gel in the TEA-containing mobile phase.

  • Pack the column: Pack the column with the prepared slurry as you would for standard flash chromatography.

  • Equilibrate the column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing mobile phase. This ensures that all the acidic sites on the silica are neutralized.

  • Load your sample and run the chromatography: Dissolve your crude sample in a minimum amount of the mobile phase (ideally with the TEA additive) and load it onto the column. Proceed with the purification using the TEA-containing mobile phase.

Section 2: Troubleshooting Reversed-Phase Chromatography

Reversed-phase chromatography is a powerful alternative for purifying polar compounds. However, specific considerations are necessary for basic molecules like this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is eluting in the void volume of my C18 column. How can I increase its retention?

A1: this compound is a polar compound and is expected to have low retention on a non-polar C18 column with a neutral mobile phase. To increase retention, you need to make the compound more hydrophobic (lipophilic). This is achieved by suppressing the ionization of the basic amino group. By increasing the pH of the mobile phase to a value about 2 units above the pKa of the amino group, the compound will be in its neutral, free-base form, which is more hydrophobic and will interact more strongly with the C18 stationary phase.[2]

Q2: I'm seeing poor peak shape (e.g., tailing) in my reversed-phase separation. What's the cause?

A2: Poor peak shape in reversed-phase chromatography for basic compounds can be due to interactions with residual, un-capped silanol groups on the silica-based stationary phase. Even on end-capped columns, some acidic silanols may be present. At neutral or acidic pH, your basic compound will be protonated and can interact with these negatively charged silanols, leading to tailing.

Q3: What are the best mobile phase conditions for reversed-phase purification of this compound?

A3: For optimal retention and peak shape, an alkaline mobile phase is recommended.[2]

  • Recommended Buffers: Use a buffer system that maintains a high pH, such as ammonium bicarbonate or ammonium formate, typically at a concentration of 10-20 mM.

  • pH Adjustment: Adjust the pH of the aqueous portion of your mobile phase to between 8 and 10.

  • Column Choice: Use a column that is stable at high pH. Many modern reversed-phase columns are designed for use at extended pH ranges.

Workflow: Reversed-Phase Method Development for a Polar Amine

MethodDevWorkflow cluster_start Initial Conditions cluster_problem Problem Identification cluster_solution Optimization Strategy cluster_end Final Method start Start with a standard C18 column and a neutral mobile phase (e.g., Water/Acetonitrile). problem Observe low retention and/or poor peak shape. start->problem Poor results expected for a polar amine solution1 Increase mobile phase pH to 8-10 using a stable buffer (e.g., ammonium bicarbonate). problem->solution1 Primary troubleshooting step solution2 Screen different columns (e.g., high pH stable C18, mixed-mode). solution1->solution2 If peak shape is still an issue solution3 Optimize the gradient profile for better separation from impurities. solution2->solution3 Fine-tuning separation end_node Achieve good retention, symmetrical peak shape, and desired purity. solution3->end_node Successful purification

Caption: A flowchart for reversed-phase method development.

Section 3: General Purification Strategies and Considerations

Identifying and Separating Common Impurities

A potential impurity in the synthesis of this compound, especially if it involves a nucleophilic substitution on a related chloro- or hydroxy-pyridine, is the corresponding 2-hydroxy-6-methylnicotinamide.[5] The hydroxyl group is acidic, while the amino group of your product is basic. This difference in physicochemical properties can be exploited for separation.

CompoundKey Functional GroupExpected Chromatographic Behavior
This compound Basic Amino GroupStrong retention on acidic silica; retention increases on RP at high pH.
2-Hydroxy-6-methylnicotinamide Acidic Hydroxyl GroupStronger retention on RP at neutral pH compared to the amino analog.

An alternative to chromatography for removing an acidic impurity from a basic product is a liquid-liquid extraction.

Protocol: Acid-Base Liquid-Liquid Extraction
  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic impurity will be deprotonated and move into the aqueous layer, while your basic product remains in the organic layer.

  • Separate the layers.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain a purified product.

Workflow: General Troubleshooting Logic

TroubleshootingLogic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Purification Problem Observed q1 What is the nature of the problem? start->q1 a1 Low Recovery q1->a1 a2 Poor Separation q1->a2 a3 Bad Peak Shape q1->a3 sol1 Modify Mobile Phase (add TEA, adjust pH) a1->sol1 sol2 Change Stationary Phase (Alumina, Amine-silica, high-pH RP) a1->sol2 a2->sol1 a2->sol2 sol3 Pre-purification Step (Acid-Base Extraction) a2->sol3 a3->sol1 a3->sol2

Caption: A decision tree for troubleshooting purification.

References

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Fossler, M. J., Leslie, J., Burke, M., Devane, J., & Young, D. (1994). A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats. Journal of Pharmaceutical and Biomedical Analysis, 12(2), 281–285.
  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437–440.
  • Yamreudeewong, W., Lopez-Anaya, A., & Rapp, G. (1992). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 574(1), 166–169.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Science Forums. (2011). Amine purification.
  • PubChem. Nicotinamide.
  • Google Patents. (2017). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

Sources

Technical Support Center: 2-Amino-6-methylnicotinamide Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability of this compound

This compound, a derivative of nicotinamide (Vitamin B3), possesses a chemical structure with functional groups susceptible to degradation in solution. The primary points of instability are the amide group, which can undergo hydrolysis, and the aromatic ring system, which can be sensitive to oxidation and photodegradation. The stability of your this compound solutions is paramount for obtaining reliable and consistent experimental results. This guide provides a structured approach to identifying, troubleshooting, and mitigating common stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound solutions.

Q1: What are the recommended storage conditions for this compound solid and in-solution?

For the solid form, it is advisable to store this compound at 4°C, protected from light[1]. When in solution, storage conditions should be even more stringent. Based on general principles for similar compounds, it is recommended to store solutions at 4°C or frozen, in airtight containers, and protected from light. The choice of solvent and buffer is also critical and will be discussed further in this guide.

Q2: I've observed a change in the color of my this compound solution. What could be the cause?

A color change often indicates chemical degradation. This could be due to oxidation of the aromatic ring or the formation of colored degradation products. Exposure to light, air (oxygen), or incompatible excipients can accelerate these processes. It is crucial to investigate the cause immediately to avoid compromising your experiments.

Q3: Can I use any buffer for my this compound solution?

No, the choice of buffer can significantly impact the stability of the compound. Studies on related nicotinamide cofactors have shown that buffer systems like sodium phosphate can accelerate degradation, while Tris buffers may offer greater stability[2][3][4][5]. It is essential to perform buffer-specific stability studies for your particular application.

Q4: How long can I expect my this compound solution to be stable?

The shelf-life of your solution is highly dependent on the storage conditions (temperature, light exposure), the solvent/buffer system, the concentration of the compound, and the presence of any stabilizing or destabilizing agents. Without specific stability data for your formulation, it is best practice to prepare fresh solutions for critical experiments or to conduct a stability study to determine an appropriate expiry period.

Part 2: Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific stability problems you may encounter.

Issue 1: Loss of Potency or Inconsistent Assay Results

Q: My experimental results are inconsistent, and I suspect my this compound solution is degrading. How can I confirm this and what should I do?

A: Initial Assessment and Confirmation

A loss of potency is a primary indicator of degradation. To confirm this, a systematic approach is necessary.

Step-by-Step Troubleshooting Protocol:

  • Prepare a Fresh Standard: Always compare the performance of your stock or working solution to a freshly prepared standard of this compound.

  • Analytical Quantification: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound in your solution. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

  • Forced Degradation Study: To understand the degradation profile, perform a forced degradation study. This involves subjecting the solution to stress conditions to accelerate degradation and identify potential degradation products.

dot

Caption: Workflow for a forced degradation study.

Corrective Actions:

  • Optimize Storage: Based on the degradation profile, adjust your storage conditions. If significant degradation is observed under thermal stress, ensure solutions are stored at lower temperatures. If light is a factor, use amber vials or store in the dark.

  • Buffer and pH Optimization: The rate of hydrolysis is often pH-dependent. Conduct a pH stability profile to identify the optimal pH range for your solution. Consider using buffers known for better stability with related compounds, such as Tris-HCl[2][3][4][5].

  • Use of Excipients: For long-term storage, consider the addition of stabilizing excipients. Antioxidants like methionine can be used to prevent oxidative degradation.

Issue 2: Precipitation or Cloudiness in Solution

Q: My this compound solution has become cloudy or has formed a precipitate upon storage. What is happening?

A: Understanding Solubility and Degradation-Induced Precipitation

Precipitation can occur due to poor solubility in the chosen solvent system or because a degradation product is less soluble than the parent compound.

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of this compound in your specific solvent and buffer system at the intended storage temperature. Solubility can decrease at lower temperatures.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry can help identify if it is the parent compound or a degradant.

  • Investigate Hydrolysis: A common degradation pathway for amides is hydrolysis to the corresponding carboxylic acid (2-amino-6-methylnicotinic acid). This acid may have different solubility characteristics than the amide.

Hydrolysis_Pathway cluster_products Degradation Products Compound {this compound | Amide Group: -CONH2} Degradant {2-Amino-6-methylnicotinic Acid | Carboxylic Acid Group: -COOH} Compound->Degradant Hydrolysis (H2O) [Acid or Base Catalyst] Ammonia {Ammonia | NH3} Compound->Ammonia

Sources

Technical Support Center: 2-Amino-6-methylnicotinamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore the potential degradation pathways of this compound, methods for identifying degradation products, and strategies for ensuring the stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, which includes a primary aromatic amine, an amide group, and a substituted pyridine ring, this compound is susceptible to several degradation pathways. The most common are hydrolysis and oxidation. Photodegradation and thermal degradation should also be considered depending on storage and experimental conditions.

  • Hydrolysis: The amide functional group can hydrolyze under acidic or basic conditions to form 2-amino-6-methylnicotinic acid. This is a primary and well-documented transformation for similar molecules and is even a key step in some synthetic routes for the corresponding acid.[1][2][3]

  • Oxidation: The primary amino group and the electron-rich pyridine ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. Potential products could include N-oxides or hydroxylated species.

  • Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation. Exposure to light may lead to complex degradation pathways and the formation of various photoproducts.

  • Thermal Degradation: High temperatures can induce decomposition of the molecule. The specific degradation products will depend on the temperature and the presence of other substances.

Q2: I am seeing an unexpected peak in my HPLC analysis of a this compound sample. How can I identify it?

Identifying an unknown peak requires a systematic approach. The first step is to consider the potential degradation products based on the sample's history (storage conditions, age, exposure to stress factors).

  • Hypothesize the structure: Based on the likely degradation pathways, the most probable impurity is 2-amino-6-methylnicotinic acid due to hydrolysis.

  • LC-MS Analysis: The most powerful tool for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass of the unknown peak, you can determine its molecular weight and compare it to the molecular weights of potential degradation products.

  • Co-injection with a standard: If you suspect the impurity is 2-amino-6-methylnicotinic acid, you can confirm this by co-injecting your sample with an authentic standard of this compound. If the unknown peak's retention time and peak shape match the standard, you have confirmed its identity.

  • Forced Degradation Study: If the impurity is not 2-amino-6-methylnicotinic acid, performing a forced degradation study can help generate the potential degradation products under controlled conditions, aiding in their identification.[4]

Q3: How can I prevent the degradation of my this compound samples?

Proper storage and handling are critical to minimizing degradation.

  • Storage Conditions: Store this compound in a cool, dark, and dry place.[5] The solid form is generally more stable than solutions.

  • pH Control: If working with solutions, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis of the amide group.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Solvent Purity: Use high-purity solvents to avoid contaminants that could promote degradation. For example, some ethers can form peroxides over time, which are potent oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Appearance of a new, more polar peak in HPLC (earlier retention time on reverse phase) Hydrolysis to 2-amino-6-methylnicotinic acid. The carboxylic acid is more polar than the amide.1. Check the pH of your sample and mobile phase. Acidic or basic conditions accelerate hydrolysis. 2. Prepare fresh samples and analyze them immediately. 3. Confirm the identity of the new peak by co-injection with a 2-amino-6-methylnicotinic acid standard or by LC-MS.
Multiple small, unknown peaks appearing over time Oxidative degradation or photodegradation. These pathways can produce a variety of minor products.1. Store samples under an inert atmosphere and protected from light. 2. Use freshly prepared solutions. 3. Check for and remove any potential sources of peroxides or other oxidizing agents in your solvents or reagents.
Loss of parent compound peak area without the appearance of distinct degradation peaks Formation of insoluble degradants or highly retained species. 1. Inspect the sample for any visible precipitation. 2. Modify your HPLC method to include a stronger elution step at the end of the run to elute any strongly retained compounds. 3. Consider the possibility of polymerization or complex degradation pathways.
Inconsistent results between different batches of the compound Presence of impurities from the synthesis. 1. Obtain a certificate of analysis for each batch and compare the impurity profiles. 2. Perform initial characterization of each new batch to establish a baseline.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6]

Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to the initial concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Transfer a portion of the solid compound to a vial and heat it in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to the target concentration.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze by HPLC at appropriate time intervals.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method. The use of a mass spectrometer as a detector (LC-MS) is highly recommended for the identification of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength where the parent compound and potential degradants have good absorbance (e.g., determined by a UV scan). Diode Array Detection (DAD) is useful for assessing peak purity.

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

cluster_main Degradation of this compound cluster_pathways Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photo Photodegradation parent->photo acid 2-Amino-6-methylnicotinic acid hydrolysis->acid oxide N-Oxides / Hydroxylated species oxidation->oxide photo_products Various Photoproducts photo->photo_products

Caption: Potential degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Unknown HPLC Peak start Unknown Peak Detected in HPLC hypothesize Hypothesize Structure (e.g., Hydrolysis Product) start->hypothesize lcms Perform LC-MS Analysis hypothesize->lcms compare_mw Compare Molecular Weight with Hypothesized Structures lcms->compare_mw match Molecular Weight Match? compare_mw->match co_inject Co-inject with Standard match->co_inject Yes no_match No Match match->no_match No confirm Identity Confirmed co_inject->confirm forced_degradation Perform Forced Degradation Study no_match->forced_degradation characterize Characterize New Degradants forced_degradation->characterize

Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.

References

  • CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents.
  • Forced Degradation Studies Research Articles - Page 1 - R Discovery.
  • EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents.
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.
  • Forced degradation studies - MedCrave online.
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
  • Forced Degradation Studies - MedCrave online.
  • m6A RNA Degradation Products Are Catabolized by an Evolutionarily Conserved N6-Methyl-AMP Deaminase in Plant and Mammalian Cells - PubMed Central.
  • METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID - European Patent Office - EP 3162796 A1 - EPO.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH.
  • Isolation and Identification of Two New Nicotinamide Metabolites - ResearchGate.
  • Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed.
  • Summary of analytical methods for detecting amino acid impurities. - ResearchGate.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI.
  • A Multi-Analyte LC–MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan | Request PDF - ResearchGate.
  • (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - ResearchGate.
  • Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - MDPI.
  • UnitsLab.com: Online conversion calculator for many types of measurement units in laboratory and medicine practice.

Sources

Technical Support Center: Solubility Enhancement of 2-Amino-6-methylnicotinamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure accurate and reproducible experimental results.

Understanding the Challenge: Physicochemical Profile of this compound

This compound is a nicotinamide derivative with potential applications in various biological studies. However, like many small molecules in drug discovery, its utility can be hampered by limited aqueous solubility. Understanding its physicochemical properties is the first step in developing an effective solubilization strategy.

PropertyPredicted/Known ValueImplication for Solubility
Molecular Formula C₇H₉N₃O[1][2]-
Molecular Weight 151.17 g/mol [1]-
Predicted LogP 0.07112[1]A low LogP value suggests that the compound is relatively hydrophilic and should have some degree of aqueous solubility. However, this prediction does not account for the effects of crystal lattice energy, which can significantly limit the solubility of solid compounds.
Predicted pKa The pKa of this compound has not been experimentally determined. However, based on its structure containing a pyridine ring and an amino group, it is expected to have at least two pKa values. The pyridine nitrogen will have a pKa in the range of 3-5, and the amino group will have a pKa in the range of 2-4.The presence of ionizable groups means that the solubility of this compound will be highly dependent on the pH of the solution.[3]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the best starting solvent?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] It is also miscible with water, which facilitates its dilution into aqueous assay buffers. However, it is crucial to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it into your final assay buffer to minimize the final DMSO concentration.

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects.[1] The optimal concentration should be determined empirically for your specific cell line and assay, as sensitivity to DMSO can vary. Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how can I prevent this?

A3: This phenomenon, often termed "crashing out," occurs when the compound's solubility in the final aqueous buffer is much lower than in the DMSO stock. The abrupt change in solvent polarity upon dilution causes the compound to come out of solution.[2]

Here are several strategies to prevent precipitation:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Method: Instead of a single large dilution step, try a serial dilution approach. This can sometimes help to keep the compound in solution.

  • Utilize Co-solvents: In addition to DMSO in your stock, you can sometimes include a small percentage of another water-miscible organic solvent in your final assay buffer, such as ethanol or polyethylene glycol (PEG). However, the compatibility of these co-solvents with your specific assay must be validated.

  • pH Adjustment: As this compound has ionizable groups, its solubility is pH-dependent. Adjusting the pH of your assay buffer can significantly enhance its solubility.

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving common solubility issues.

Issue 1: Compound Precipitation Upon Dilution

Underlying Cause: The aqueous solubility of this compound is exceeded in the final assay buffer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Assay Results or Poor Reproducibility

Underlying Cause: This can be due to partial precipitation of the compound, leading to variable concentrations in the assay wells. Even if not visible to the naked eye, micro-precipitation can occur.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plates for any signs of turbidity or precipitate.

  • Sonication: Briefly sonicating the assay plate after adding the compound can sometimes help to redissolve small precipitates.

  • Solubility Confirmation: Perform a simple experiment to determine the kinetic solubility of this compound in your specific assay buffer. This will give you a clear upper limit for your experimental concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weigh out 1.51 mg of this compound.

  • Add 1.0 mL of anhydrous DMSO to the solid.

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Enhancement

Objective: To increase the aqueous solubility of this compound by adjusting the pH of the buffer.

Scientific Rationale: this compound contains a basic amino group and a pyridine ring. At a pH below the pKa of these groups, they will become protonated, leading to a net positive charge on the molecule. This charged species will have significantly higher aqueous solubility than the neutral form.[3]

Procedure:

  • Prepare a series of your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • To a fixed volume of each buffer, add a small aliquot of your DMSO stock solution of this compound to reach your desired final concentration.

  • Vortex briefly and visually inspect for any precipitation.

  • Incubate at your experimental temperature for a short period (e.g., 30 minutes) and inspect again.

  • Select the lowest pH that maintains the compound in solution and is compatible with your biological assay.

Workflow for pH Optimization:

G cluster_0 Preparation cluster_1 Testing cluster_2 Analysis & Selection A Prepare buffers at various pH values C Add stock to each buffer to final concentration A->C B Prepare DMSO stock of This compound B->C D Incubate and observe for precipitation C->D E Identify lowest pH with no precipitation D->E F Validate assay performance at selected pH E->F

Caption: Workflow for pH-dependent solubility optimization.

References

  • AppliChem. Biological Buffers. [Link]
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
  • ResearchGate. Prediction of pKa values using the PM6 semiempirical method. [Link]
  • OpenWetWare. By compound. [Link]
  • ACS Division of Organic Chemistry.
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
  • PubChem. Dimethyl Sulfoxide. [Link]
  • Human Metabolome Database. Showing metabocard for 5-Methylnicotinamide (HMDB0246826). [Link]
  • ResearchGate. Dimethyl Sulfoxide (DMSO)
  • NIH. Prediction of pKa values using the PM6 semiempirical method - PMC. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-Amino-6-methylnicotinamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions and impurities. Our approach is grounded in mechanistic principles to empower users to not only solve immediate experimental issues but also to build a robust and reproducible synthetic process.

Overview of the Primary Synthetic Pathway

The most common and scalable synthesis of this compound begins with 2-chloro-3-cyano-6-methylpyridine. The transformation involves a two-step, one-pot process: a nucleophilic aromatic substitution (SNAr) followed by a partial hydrolysis. Understanding the delicate balance between these steps is critical to achieving high yield and purity.

G cluster_0 Step 1: Amination (SNA_r_) cluster_1 Step 2: Partial Hydrolysis A 2-chloro-3-cyano-6-methylpyridine B 2-amino-3-cyano-6-methylpyridine A->B aq. NH3 High Temp/Pressure C This compound (Target Product) B->C H2O (from aq. NH3) Controlled Time/Temp

Caption: Primary synthetic route to this compound.

Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My final product is contaminated with a significant amount of 2-amino-6-methylnicotinic acid. How can I prevent this?

Answer: This is the most common side reaction and results from the over-hydrolysis of the target amide.

Mechanistic Insight: The synthesis relies on the partial hydrolysis of a nitrile to an amide. However, both acidic and basic conditions that facilitate this conversion can also promote the subsequent hydrolysis of the amide to a carboxylic acid.[1][2] This process is often difficult to stop cleanly at the amide stage, as the conditions required to hydrolyze the nitrile are typically harsh enough to also hydrolyze the intermediate amide.[3]

G A 2-amino-3-cyano- 6-methylpyridine B This compound (Desired Product) A->B H2O, OH- (Desired Hydrolysis) C 2-amino-6-methylnicotinic acid (Over-hydrolysis Impurity) B->C Excess H2O, OH- Higher Temp / Longer Time (Undesired Hydrolysis)

Caption: Pathway showing desired partial hydrolysis vs. undesired over-hydrolysis.

Troubleshooting Protocol:

  • Strict Temperature Control: The rate of amide hydrolysis is highly dependent on temperature. The patent literature often describes heating to 170°C for the amination step.[4] To minimize over-hydrolysis, consider lowering the temperature during the hydrolysis phase once the initial amination is complete (as determined by HPLC or TLC).

  • Optimize Reaction Time: Implement strict time monitoring. Once the starting 2-chloro-3-cyano-6-methylpyridine is consumed, the reaction should be cooled promptly. Extended reaction times at high temperatures will inevitably lead to the formation of the carboxylic acid impurity.[5]

  • Control Water and Base Concentration: The synthesis is typically performed in aqueous ammonia. While water is necessary for the hydrolysis, an excessive amount can favor the formation of the carboxylic acid. Similarly, if a base like KOH is used to facilitate hydrolysis (as is done when the acid is the target[4][6]), its concentration must be carefully controlled or omitted if the amide is the desired product.

  • In-Process Control (IPC): Regularly sample the reaction mixture and analyze it by HPLC. Establish a clear endpoint criterion, for example, when the ratio of desired amide to starting nitrile intermediate is maximized and the carboxylic acid impurity is below a set threshold (e.g., <5%).

ParameterRecommended for AmideCondition Leading to Acid Impurity
Temperature Lower range (e.g., 120-150°C)Higher range (>170°C)
Time Monitored closely, quenched after nitrile consumptionExtended heating (e.g., >8 hours)
Base (e.g., KOH) Omit or use catalytic amountStoichiometric or excess amounts
Q2: My reaction is sluggish, and I have a high percentage of unreacted 2-chloro-3-cyano-6-methylpyridine. What's wrong?

Answer: Incomplete amination is typically due to insufficient reaction conditions or reagent concentration.

Mechanistic Insight: The first step is a Nucleophilic Aromatic Substitution (SNAr), where ammonia displaces the chloride. The efficiency of this reaction depends on the electrophilicity of the pyridine ring (aided by the electron-withdrawing cyano group) and the nucleophilicity of ammonia.[7] The reaction often requires high temperature and pressure to proceed at a reasonable rate, as indicated by the use of an autoclave in published procedures.[4][8]

Troubleshooting Protocol:

  • Verify Temperature and Pressure: Ensure your reaction vessel (autoclave) is reaching and maintaining the target temperature (e.g., 170°C) and the corresponding autogenous pressure. Inadequate heating is the most common cause of incomplete conversion.

  • Check Ammonia Concentration: Use a sufficiently concentrated aqueous ammonia solution (e.g., 28-30%). A dilute solution may not provide a high enough concentration of the nucleophile to drive the reaction to completion in a reasonable timeframe.

  • Ensure Proper Sealing: A leak in the reaction vessel will prevent the buildup of necessary pressure, causing ammonia to escape and the reaction to stall. Always perform a leak check on your autoclave before starting the reaction.

  • Stirring and Mixing: Ensure adequate agitation. In a heterogeneous or biphasic system, poor mixing can lead to localized reagent depletion and slow reaction rates.

G Start Low Yield of Product Check_SM Unreacted Starting Material (SM) Present in Final Mixture? Start->Check_SM Check_Impurity Major Impurity is 2-Amino-6-methylnicotinic acid? Check_SM->Check_Impurity No Sol_Amination Issue: Incomplete Amination 1. Increase Temperature/Pressure 2. Verify NH3 Concentration 3. Ensure Proper Sealing/Mixing Check_SM->Sol_Amination Yes Sol_Hydrolysis Issue: Over-Hydrolysis 1. Reduce Reaction Time 2. Lower Temperature 3. Monitor via HPLC/TLC Check_Impurity->Sol_Hydrolysis Yes Other Other Issue: Check Purification or Investigate Other Impurities Check_Impurity->Other No

Caption: Troubleshooting workflow for low yield issues.

Q3: I've isolated an impurity with a mass corresponding to 2-hydroxy-6-methylnicotinamide. How did this form?

Answer: This impurity likely arises from the hydrolysis of the starting material, where water acts as the nucleophile instead of ammonia.

Mechanistic Insight: In the aqueous ammonia solution, water is present in vast excess. Although ammonia is a stronger nucleophile, at the high temperatures used for the reaction, water can also displace the chloride from the 2-position of the pyridine ring. This forms the 2-hydroxy (or more accurately, the tautomeric 2-pyridone) intermediate, which then undergoes nitrile hydrolysis to yield the undesired 2-hydroxy-6-methylnicotinamide.

Troubleshooting Protocol:

  • Maximize Ammonia Concentration: Using the highest available concentration of aqueous ammonia can help favor the amination pathway kinetically over the competing hydrolysis pathway.

  • Temperature Staging: Consider a two-stage temperature profile. Run the reaction at a slightly lower temperature initially (e.g., 140-150°C) to favor the more nucleophilic ammonia, and only increase to the higher temperature (170°C) if the reaction stalls.

  • Solvent Modification (Advanced): While aqueous ammonia is standard, some syntheses of related compounds use a co-solvent to modify reactivity, though this would require significant process development.[3]

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods for monitoring this reaction? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantitative analysis. A C18 reverse-phase column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% TFA or ammonium acetate) can effectively separate the starting material, intermediate, final product, and the carboxylic acid impurity. For rapid qualitative checks, Thin Layer Chromatography (TLC) on silica gel can be used (e.g., eluting with 10:1 Dichloromethane:Methanol).

Q: My final product is an off-white or yellow solid. How can I improve the color and purity? A: The color is likely due to minor, highly conjugated impurities formed under the harsh reaction conditions.

  • Recrystallization: This is the most effective method. Solvents like ethanol, isopropanol, or mixtures of ethanol and water are good starting points.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat briefly, and filter through celite. This can effectively remove color bodies before recrystallization.

  • Silica Gel Chromatography: While less ideal for large scale, flash chromatography can be used for high-purity material if recrystallization fails.

Q: Are there any alternative, milder synthetic routes? A: Yes, the field of nicotinamide synthesis is broad. Some modern approaches use biocatalysis, such as lipase-catalyzed amidation of a methyl nicotinate precursor, which operates at much lower temperatures (e.g., 50°C).[9][10] Other methods involve transition-metal-catalyzed amination reactions, which can also proceed under milder conditions than the classical SNAr approach.[7] However, for the specific target this compound, the high-temperature amination of the chloro-cyano precursor remains a common industrial method due to low starting material cost.

References

  • Chemguide. (n.d.). hydrolysis of nitriles.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Wang, Y., et al. (2023). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Medicinal Chemistry.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • Yang, T., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PLOS ONE.
  • Plotnikov, E., et al. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry.
  • Li, S., et al. (2020). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry.
  • European Patent Office. (2017). METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID - EP 3162796 A1.
  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • BenchChem. (2025).
  • WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
  • ResearchGate. (n.d.).
  • Pullman, M. E., & Colowick, S. P. (1954). Preparation of 2- and 6-pyridones of N1-methylnicotinamide. Journal of Biological Chemistry, 206(1), 121-7.
  • Zhang, Y., et al. (2019).
  • Chen, Y., et al. (2020).

Sources

Technical Support Center: Refining Analytical Methods for 2-Amino-6-methylnicotinamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 2-Amino-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your analytical methods effectively. We will explore common challenges and their solutions in a direct question-and-answer format, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge of this compound

This compound is a substituted pyridinecarboxamide. Like other nicotinamide derivatives, its polarity and potential for hydrogen bonding present unique challenges for chromatographic separation and detection.[1] Whether you are quantifying it as a drug substance, a metabolite, or a potential impurity, a robust, accurate, and validated analytical method is paramount for regulatory submission and ensuring product quality and safety.[2][3] This guide provides field-proven insights for the two most common analytical platforms: HPLC-UV and LC-MS/MS.

Section 1: High-Performance Liquid Chromatography (HPLC-UV) Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for quantifying pharmaceutical compounds. For this compound, a reversed-phase (RP) method is typically the starting point. The aromatic pyridine ring provides a strong chromophore, making UV detection a viable and cost-effective option.

Troubleshooting Guide: HPLC-UV Method

This section addresses the most common issues encountered during the development and routine use of HPLC methods for this compound.

Q1: My chromatographic peak for this compound is tailing or fronting. What's causing this, and how do I fix it?

A1: Poor peak shape is a frequent issue that compromises both resolution and integration accuracy.

  • Causality & Explanation: Peak tailing for an amine-containing compound like this compound is often caused by secondary interactions between the basic amine group and acidic residual silanols on the silica-based column packing. This results in multiple retention mechanisms, leading to a "tail." Peak fronting is less common but can indicate column overload or poor sample solvent compatibility.

  • Solutions:

    • Mobile Phase pH Adjustment: The most critical parameter. Adjust the mobile phase pH to be at least 2 units below the pKa of the primary amine group. This ensures the analyte is fully protonated and exists as a single ionic species, minimizing silanol interactions. A buffer (e.g., 10-20 mM phosphate or formate) is essential to maintain a stable pH.

    • Use a Low-Silanol Activity Column: Modern columns, often labeled as "base-deactivated" or featuring end-capping (like Newcrom R1), are specifically designed with minimal accessible silanols to improve peak shape for basic compounds.[4]

    • Reduce Sample Concentration: If fronting is observed, dilute your sample to ensure you are not overloading the column.

    • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Q2: The retention time of my analyte is drifting or suddenly shifting. How can I stabilize it?

A2: Retention time stability is critical for peak identification and method robustness.

  • Causality & Explanation: Drifts are typically caused by changes in the mobile phase composition, column temperature, or flow rate. A sudden shift often points to a hardware issue or a poorly equilibrated column.

  • Solutions:

    • Ensure Proper Mobile Phase Preparation: Always use a buffer. Premix the aqueous and organic components of your mobile phase, and thoroughly degas the solution to prevent bubble formation in the pump.

    • Use a Column Thermostat: Column temperature significantly affects retention. A thermostatically controlled column compartment set to a slightly elevated temperature (e.g., 30-40 °C) provides consistent retention and can improve peak shape.

    • Adequate Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this means running the initial conditions for at least 10-15 column volumes.

    • System Check: If a sudden shift occurs, check for pump leaks, ensure the flow rate is accurate, and verify that the correct mobile phase is being drawn.

Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Logging StdPrep Standard & QC Preparation SamplePrep Sample Dilution / Extraction Equilibrate System & Column Equilibration SamplePrep->Equilibrate Sequence Run Analytical Sequence (Standards, QCs, Samples) Equilibrate->Sequence Detect HPLC Separation & UV Detection Sequence->Detect Integrate Peak Integration & Quantification Detect->Integrate Review Data Review & SST Check Integrate->Review Report Generate Final Report Review->Report

Caption: General workflow for HPLC analysis.

Protocol: Isocratic HPLC-UV Method for this compound

This protocol provides a starting point for method development. It must be validated to demonstrate it is suitable for its intended purpose.[5]

  • Chromatographic System:

    • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Software: Chromatography data system (CDS) for instrument control and data processing.

  • Reagents and Materials:

    • Solvents: HPLC-grade acetonitrile and water.

    • Buffer Salt: Potassium phosphate monobasic (KH₂PO₄).

    • Acid: Phosphoric acid (H₃PO₄).

    • Reference Standard: Certified this compound.

  • Procedure:

    • Mobile Phase Preparation (pH 3.0):

      • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

      • Adjust the pH to 3.0 using phosphoric acid.

      • The mobile phase is a mixture of this buffer and acetonitrile. A typical starting ratio is 85:15 (v/v) Buffer:Acetonitrile.

      • Filter the final mobile phase through a 0.45 µm membrane filter and degas.

    • Standard Solution Preparation:

      • Prepare a stock solution of 1.0 mg/mL this compound in the mobile phase.

      • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation:

      • Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

      • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: Scan for maxima (typically around 260-280 nm) using a DAD, then select the optimal wavelength.

      • Run Time: Approximately 10 minutes, or until the analyte has eluted and the baseline is stable.

ParameterRecommended Condition
Column Base-deactivated C18, 4.6x150 mm, 5 µm
Mobile Phase 85:15 (v/v) 20mM KH₂PO₄ (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (approx. 260-280 nm)

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing low levels in complex biological matrices (e.g., plasma or serum), LC-MS/MS is the preferred technique.[6] It provides confident identification based on both retention time and mass-to-charge (m/z) ratios of precursor and product ions.

Troubleshooting Guide: LC-MS/MS Method

Q1: I'm observing significant signal suppression in my biological samples. What is causing this and how can I mitigate it?

A1: Signal suppression, or matrix effect, is a common challenge in LC-MS/MS where co-eluting endogenous components from the sample matrix (like phospholipids or salts) interfere with the ionization of the target analyte in the MS source.[7]

  • Causality & Explanation: The co-eluting matrix components compete with the analyte for ionization efficiency in the electrospray ionization (ESI) source. This reduces the number of analyte ions that reach the mass analyzer, leading to a lower-than-expected signal and poor assay accuracy.

  • Solutions:

    • Improve Sample Preparation: This is the most effective strategy.

      • Protein Precipitation (PPT): A simple but often "dirtier" method. While it removes proteins, many phospholipids remain.[7]

      • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

      • Solid-Phase Extraction (SPE): The most powerful technique for removing interferences. An SPE protocol can be specifically tailored to retain the analyte while washing away salts and phospholipids.

    • Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the regions where matrix components typically elute (e.g., the early "void volume" where phospholipids often appear). Using a smaller column internal diameter can also enhance sensitivity.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard such as ¹³C- or ¹⁵N-labeled this compound is the gold standard. It co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction during quantification.

Q2: My signal-to-noise (S/N) ratio is low, and I'm struggling to meet my required Limit of Quantitation (LOQ). What parameters can I optimize?

A2: Achieving a low LOQ requires maximizing the analyte signal while minimizing chemical and electronic noise.

  • Causality & Explanation: A low S/N ratio can result from inefficient ionization, poor fragmentation, or high background noise. Each component of the MS system—from the ESI source to the detector—must be optimized.

  • Solutions:

    • Source Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters. Key parameters to adjust include:

      • Capillary/Spray Voltage: Optimize for a stable spray and maximum ion current.

      • Gas Flows (Nebulizer, Heater): Optimize for efficient desolvation without causing fragmentation in the source.

      • Source Temperature: Ensure complete evaporation of the mobile phase.

    • MRM Transition Optimization:

      • Precursor Ion: this compound will protonate in positive ion mode to give [M+H]⁺. Confirm this is the most abundant ion.

      • Product Ions: Infuse the precursor ion and perform a product ion scan to identify the most intense and stable fragment ions. Select at least two transitions for Multiple Reaction Monitoring (MRM)—one for quantification (quantifier) and one for confirmation (qualifier).

    • Mobile Phase Additives: Use a low concentration (e.g., 0.1%) of an acid like formic acid in the mobile phase. This promotes protonation in positive ESI mode, significantly enhancing the [M+H]⁺ signal.[6]

Troubleshooting Decision Tree for LC-MS/MS

This diagram provides a logical path for diagnosing common LC-MS/MS issues.

Caption: Decision tree for LC-MS/MS signal issues.

Protocol: LC-MS/MS Method for this compound in Plasma

This protocol is intended for trace-level quantification and requires rigorous validation.

  • Instrumentation and Reagents:

    • LC System: UPLC or HPLC system capable of handling high pressures.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Reagents: LC-MS grade acetonitrile, water, and formic acid.

    • Internal Standard (IS): Stable Isotope-Labeled this compound (if available).

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • To 50 µL of plasma sample, add 10 µL of IS working solution.

      • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

      • Vortex for 1 minute.

      • Centrifuge at >12,000 x g for 10 minutes at 4 °C.[8]

      • Transfer the supernatant to a clean vial or 96-well plate for injection.

    • LC Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

      • Gradient:

        • 0.0 - 0.5 min: 5% B

        • 0.5 - 2.5 min: 5% to 95% B

        • 2.5 - 3.0 min: 95% B

        • 3.0 - 3.1 min: 95% to 5% B

        • 3.1 - 4.0 min: 5% B (Re-equilibration)

    • MS/MS Conditions (Positive ESI Mode):

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • MRM Transitions: To be determined empirically by infusing a pure standard. For nicotinamide (a related structure), a common transition is m/z 123.1 → 80.1.[6] The precursor for this compound (C₇H₉N₃O, MW: 151.17) would be [M+H]⁺ at m/z 152.2. Product ions would need to be determined.

      • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

ParameterRecommended Condition
Column C18, 2.1x50 mm, 1.8 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile
Gradient 2-minute linear gradient from 5% to 95% B
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Section 3: General FAQs on Method Development & Validation

Q: What are the essential characteristics to evaluate when validating an analytical method according to ICH Q2(R1) guidelines?

A: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5] According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[5][9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. Usually assessed by recovery studies.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition).

Q: My analyte appears to be degrading in the autosampler over a long sequence. How can I assess and prevent this?

A: Analyte stability is a critical and often overlooked component of method development.

  • Assessment: To assess autosampler stability, place a set of prepared QC samples in the autosampler and inject them at regular intervals over the expected duration of a full analytical run (e.g., at t=0, 8, 16, and 24 hours). The response should remain within a pre-defined acceptance criterion (e.g., ±15% of the initial concentration).

  • Prevention:

    • Control Temperature: Use a refrigerated autosampler, typically set to 4-10 °C, to slow down potential degradation reactions.

    • Protect from Light: If the analyte is light-sensitive, use amber vials or a dark autosampler compartment.

    • Adjust Sample Matrix pH: If the degradation is pH-dependent (e.g., hydrolysis), adjust the pH of the final sample solvent to a range where the analyte is most stable.

    • Run Shorter Sequences: If stability cannot be sufficiently improved, the only option may be to run shorter analytical batches.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. Quality Guidelines.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S.
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • FDA. Guidance For Industry Analytical Procedures and Methods Validation. U.S.
  • ProPharma. (2024).
  • BenchChem. (2025). Optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. BenchChem.
  • Phenomenex.
  • Frontiers. (2024). Integrated metabolomics and gut microbiota to reveal the anti-tumor mechanism of Jinfu'an decoction in tumor-bearing mice. Frontiers in Pharmacology.
  • MDPI. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules.
  • PubMed. (2021). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity.
  • NIH. Nicotinamide. PubChem.
  • Sfera, A. et al. (2022). Modern sample preparation approaches for small metabolite elucidation to support biomedical research.
  • PubMed. (2013).
  • Organomation. Sample Preparation: A Comprehensive Guide.
  • ATSDR. (2022). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • PubMed. (2000). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2025). Isolation and Identification of Two New Nicotinamide Metabolites. Journal of Biological Chemistry.
  • MDPI. (2015). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis.
  • SIELC Technologies. Separation of 6-Aminonicotinamide on Newcrom R1 HPLC column. SIELC Technologies.
  • ResearchGate. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis.

Sources

Technical Support Center: A Proactive Approach to De-risking Off-Target Effects of Novel Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Off-target effects, the unintended interactions of a small molecule with proteins other than its primary target, are a significant challenge in chemical biology and drug discovery.[1][2] They can lead to misinterpretation of experimental data, where an observed phenotype is erroneously attributed to the modulation of the intended target.[2] Furthermore, in a therapeutic context, off-target interactions are a primary cause of adverse drug reactions and toxicity.[1] Therefore, a rigorous and proactive approach to de-risking off-target effects is paramount.

This guide provides a multi-faceted strategy, from computational prediction to in-depth experimental validation, to help you navigate the complexities of off-target profiling.

Frequently Asked Questions (FAQs)

Q1: I have a novel compound, 2-Amino-6-methylnicotinamide, that shows an interesting phenotype in my cellular assay. How do I begin to assess its selectivity?

A1: The first step is to develop a comprehensive target deconvolution and off-target profiling strategy. This should be a tiered approach, starting with broad, cost-effective methods and progressing to more focused and resource-intensive assays. A recommended initial workflow is as follows:

  • In Silico Profiling: Utilize computational methods to predict potential off-targets based on the chemical structure of this compound.[1][3] This can provide an early indication of potential liabilities and guide the selection of experimental assays.

  • Broad Panel Screening: Screen the compound against a large, commercially available panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes. This provides a broad overview of its selectivity.

  • Affinity-Based Proteomics: Employ techniques like chemical proteomics to identify direct binding partners of your compound in an unbiased manner within a relevant cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to validate direct target engagement in intact cells and can also reveal off-target binding.

Q2: My compound is structurally similar to nicotinamide. Does this give me a clue about its potential primary and off-targets?

A2: Yes, absolutely. The structural similarity to nicotinamide is a critical piece of information. Nicotinamide is a precursor to NAD+ and a substrate for enzymes like Nicotinamide N-methyltransferase (NNMT).[4][5][6] Therefore, it is highly probable that this compound could interact with NNMT or other NAD+-utilizing enzymes.

Your initial hypothesis should be that enzymes in the nicotinamide metabolic pathway are potential targets. Experimental validation should, therefore, prioritize assays with these proteins. However, do not assume this is the only possibility. Minor structural changes can lead to significant changes in the target profile.

Q3: I've identified a potential off-target with a similar binding affinity to my primary target. What should I do?

A3: This is a common scenario. The next steps are crucial for interpreting your results:

  • Determine the Functional Consequence: Assess whether the binding to the off-target has a functional effect (inhibition or activation) at relevant concentrations.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound. The goal is to identify a compound with improved selectivity for your primary target.

  • Use a "Clean" Negative Control: A close structural analog that is inactive against your primary target but retains the off-target activity can be a powerful tool to dissect which effects are due to which target.[2]

  • Genetic Approaches: Use techniques like CRISPR/Cas9 or siRNA to knock down the expression of the primary target and the off-target separately. This will help to attribute specific phenotypic effects to each target.

Q4: What concentration of this compound should I use in my assays to minimize off-target effects?

A4: As a general principle, use the lowest concentration of the compound that gives a robust on-target effect. It is essential to perform a detailed dose-response curve for your primary target. Off-target effects are often observed at higher concentrations. Ideally, there should be a significant window (at least 10-fold, preferably 100-fold) between the EC50/IC50 for the on-target effect and any observed off-target effects.

Troubleshooting Guide: Common Challenges in Off-Target Analysis

Problem Potential Cause Recommended Solution
Inconsistent results between biochemical and cellular assays. Poor cell permeability of the compound.Perform cell permeability assays (e.g., PAMPA). If permeability is low, consider prodrug strategies or chemical modifications.
The compound is a substrate for an efflux pump.Use cell lines with and without the expression of common efflux pumps (e.g., P-glycoprotein) to assess if this is a factor.
The compound is rapidly metabolized in cells.Perform metabolic stability assays using liver microsomes or cell lysates.
High background signal in affinity-based proteomics. Non-specific binding of the compound to abundant proteins.Optimize the concentration of the compound and the washing conditions. Include a negative control compound to identify non-specific binders.
No clear "hits" in a broad panel screen, but a strong cellular phenotype is observed. The primary target is not included in the panel.This is a common challenge with novel compounds. Consider unbiased approaches like genetic screens (e.g., CRISPR screens) to identify the target.
The phenotype is due to a metabolite of the compound.Analyze the cellular metabolites of your compound using mass spectrometry.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

This protocol outlines a general workflow for using computational tools to predict potential off-targets.

  • Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

  • Utilize multiple prediction platforms. A consensus approach using several different algorithms will yield more reliable results.[1][3] Examples of publicly available tools include:

    • SEA (Similarity Ensemble Approach): Predicts targets based on ligand chemical similarity.

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

  • Analyze the prediction results. Pay close attention to targets that are predicted by multiple platforms and have high confidence scores.

  • Filter the results based on biological relevance. Consider the known biology of your experimental system. For example, if you are working with a specific cancer cell line, prioritize predicted targets that are known to be expressed and relevant in that cell type.

  • Use the prediction list to guide experimental validation. The in silico results should be used to prioritize targets for biochemical or cellular assays.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle control or a range of concentrations of this compound for a defined period.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Workflows and Pathways

Workflow for Off-Target De-risking

OffTargetWorkflow cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Cellular & In Vivo Validation A Novel Compound (e.g., this compound) B In Silico Off-Target Prediction A->B Chemical Structure C Initial Phenotypic Screening A->C Hypothesis Driven E Biochemical Assays on Predicted Off-Targets B->E Prioritized List D Broad Kinase & Receptor Panel Screening C->D Active Compound D->E Identified Hits G Cellular Thermal Shift Assay (CETSA) E->G F Affinity-Based Proteomics F->G H Genetic Validation (CRISPR/siRNA) G->H Confirmed Target Engagement I In Vivo Toxicity & Efficacy Studies H->I Validated On-Target Phenotype

Caption: A tiered workflow for identifying and validating off-target effects of a novel compound.

Hypothetical Off-Target Signaling Pathway

OffTargetPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR Off-Target GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (Unintended Phenotype) CREB->Gene Compound This compound Compound->GPCR Unintended Binding PrimaryTarget Primary Target (e.g., NNMT) Compound->PrimaryTarget DesiredEffect Desired Phenotype PrimaryTarget->DesiredEffect

Caption: Hypothetical off-target signaling cascade initiated by unintended compound binding.

References

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • How to avoid off-target events in crispr experiments. Abyntek Biopharma.
  • How to monitor and minimize off-target events during genome editing. Thermo Fisher Scientific.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
  • Off-Target Effects Analysis.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene.
  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Str
  • Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice.
  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC - PubMed Central.
  • This compound. ChemScene.
  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC - NIH.
  • Nicotinamide‐N‐methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma. PubMed Central.
  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC.
  • Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. PMC - NIH.
  • 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activ
  • Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. PubMed Central.

Sources

Technical Support Guide: Strategies for Solubilizing 2-Amino-6-methylnicotinamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a nicotinamide derivative, this compound holds potential for various research applications, but its poor solubility in standard physiological buffers can be a significant experimental hurdle.[1][2][3] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you achieve stable and reproducible solutions for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubilization of this compound.

Q1: Why is this compound difficult to dissolve in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: The solubility challenge arises from a combination of its molecular structure and solid-state properties. While its LogP of 0.07 suggests it is not excessively lipophilic, the planar aromatic structure, coupled with the amino and amide groups, allows for strong intermolecular hydrogen bonding in its crystal lattice.[4] This high lattice energy requires significant energy to overcome for the molecules to be solvated by water. Furthermore, the compound possesses basic functional groups (an amino group and a pyridine nitrogen) that are largely un-ionized at neutral pH, limiting their interaction with polar water molecules.[5]

Q2: What are the key physicochemical properties I should know before starting?

A2: Understanding the compound's properties is crucial for designing a successful solubilization strategy.

PropertyValueSource
CAS Number 100524-09-2[4][6]
Molecular Formula C₇H₉N₃O[4]
Molecular Weight 151.17 g/mol [4]
LogP 0.071[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]

Q3: I need to make a high-concentration stock solution for my experiments. What is the recommended solvent?

A3: For preparing a high-concentration stock solution (e.g., 10-100 mM), Dimethyl Sulfoxide (DMSO) is the most widely used and effective solvent.[7] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8] These stock solutions are typically stored at -20°C or -80°C to maintain long-term stability.[9]

Q4: What is the very first method I should try to dissolve the compound directly in an aqueous buffer?

A4: The first and most direct approach is pH adjustment . Given the presence of basic amine groups, lowering the pH of the aqueous buffer will protonate these groups, forming a more soluble salt.[] This is often the simplest method that avoids the use of organic co-solvents which might interfere with certain biological assays.[5]

Q5: Are there compatibility issues I should be aware of when using solubilizing agents?

A5: Yes. The choice of solubilization method must be compatible with your downstream application:

  • DMSO: While an excellent solvent, DMSO can be toxic to cells, typically at concentrations above 0.5%-1%.[7][8] It's critical to keep the final assay concentration of DMSO low and consistent across all experiments, including a vehicle control.[11]

  • pH Adjustment: Altering the pH can affect compound stability, the activity of proteins or enzymes in your assay, or physiological conditions in cell-based experiments.

  • Surfactants & Cyclodextrins: These can also interfere with assays. For example, surfactants can disrupt cell membranes or interact with proteins, while cyclodextrins might sequester other important molecules in the medium.[12][13]

Section 2: Troubleshooting Guides & Step-by-Step Protocols

This section provides detailed, field-proven methodologies for overcoming the solubility issues of this compound.

Guide 1: Solubilization by pH Adjustment

Causality: The 2-amino and pyridine nitrogen atoms on the molecule are basic centers. In an acidic environment (pH < pKa), these groups become protonated (e.g., -NH₂ → -NH₃⁺). This positive charge dramatically increases the molecule's polarity and its ability to form favorable ionic interactions with water, thereby increasing solubility.[][14]

start Start: Dissolve Compound in Aqueous Buffer prep_acidic Prepare buffer at acidic pH (e.g., Citrate buffer pH 4.0) start->prep_acidic titrate Alternatively: Suspend compound in water and titrate with 1M HCl dropwise until dissolved. start->titrate Alternative Path add_compound Add this compound to the acidic buffer prep_acidic->add_compound dissolved Does it dissolve? add_compound->dissolved success Success! Adjust pH back to target if needed, watching for precipitation. dissolved->success Yes failure Try an alternative method (e.g., Co-solvents) dissolved->failure No titrate->add_compound weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Warm if needed) add_dmso->dissolve store 4. Store Stock at -80°C (e.g., 20 mM) dissolve->store thaw 5. Thaw Aliquot store->thaw serial_dilute 6. Serial Dilute in 100% DMSO (Optional but Recommended) thaw->serial_dilute final_dilute 7. Add small volume of DMSO stock to large volume of Aqueous Buffer serial_dilute->final_dilute mix 8. Mix Immediately & Thoroughly final_dilute->mix assay Final Working Solution (Final DMSO <0.5%) mix->assay

Caption: Workflow for preparing solutions using a DMSO co-solvent.

Table of Common Co-solvents

Co-solventTypical Starting Conc.ProsCons
DMSO 10-100% (Stock)Excellent solubilizing power for many compounds. [7]Can be toxic to cells at >0.5%; may interfere with some assays. [8]
Ethanol 10-50%Less toxic than DMSO; commonly used in formulations. [15]Can be volatile; may affect protein stability.
PEG 400 10-60%Low toxicity; suitable for in vivo and in vitro use. [16]More viscous; may have lower solubilizing power than DMSO.
Propylene Glycol 10-60%Low toxicity; frequently used in parenteral formulations. [17]Can cause irritation at high concentrations.
Guide 3: Advanced Solubilization Techniques

If pH adjustment and co-solvents are insufficient or incompatible with your assay, consider these advanced methods. These are often used in formulation development but can be adapted for laboratory-scale experiments. [18][19] Method A: Using Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively solubilizing them in the bulk aqueous solution. [20][21][22] Screening Protocol:

  • Prepare a series of solutions of a non-ionic surfactant (e.g., Polysorbate 80 or Tween® 80) in your desired buffer, with concentrations ranging from 0.1% to 2% (w/v).

  • Add an excess amount of this compound to each solution.

  • Equilibrate the samples by shaking or stirring for 24-48 hours at a controlled temperature.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to identify the optimal surfactant concentration.

Method B: Using Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. [23][24]They can form non-covalent "inclusion complexes" by encapsulating the poorly soluble drug molecule (or a hydrophobic part of it) within their cavity, thereby increasing its apparent water solubility. [13][]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity. [23] Screening Protocol:

  • Prepare solutions of HP-β-CD in your buffer at various concentrations (e.g., 1% to 10% w/v).

  • Follow steps 2-5 from the surfactant screening protocol above to determine the concentration of cyclodextrin that provides the desired level of solubility enhancement.

Section 3: Summary and Strategy Selection

Choosing the right solubilization method is critical for experimental success. Use the following flowchart to guide your decision-making process.

start Start: Need to dissolve This compound cell_assay Is the experiment a cell-based assay? start->cell_assay ph_sensitive Is the assay system sensitive to pH changes? cell_assay->ph_sensitive Yes cell_assay->ph_sensitive No (e.g., biochemical assay) use_ph Strategy 1: Use pH Adjustment. Prepare stock in acidic buffer. Neutralize carefully for assay. ph_sensitive->use_ph No use_dmso Strategy 2: Use DMSO Co-solvent. Prepare high-conc. stock in DMSO. Dilute carefully into media. Keep final DMSO <0.5%. ph_sensitive->use_dmso Yes conc_achieved Is the required concentration achieved? use_ph->conc_achieved use_dmso->conc_achieved use_advanced Strategy 3: Use Advanced Methods. Screen Surfactants (e.g., Tween 80) or Cyclodextrins (e.g., HP-β-CD). conc_achieved->use_advanced No success Proceed with Experiment conc_achieved->success Yes use_advanced->success

Caption: Master decision flowchart for selecting a solubilization strategy.

References

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]
  • MDPI. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
  • Procyon Group. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. [Link]
  • PubMed. (2017). Influence of excipients on solubility and dissolution of pharmaceuticals. [Link]
  • Ashland. (n.d.).
  • LinkedIn. (2024). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
  • MDPI. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]
  • PubMed Central (PMC). (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
  • Global Pharmaceutical Sciences Review (GPSR). (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
  • Elite Biogenix. (n.d.). DMSO Solution 60ml. [Link]
  • A-Z of Nanotechnology. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
  • ResearchGate. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
  • Semantic Scholar. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
  • Journal of Chemical and Pharmaceutical Research (JOCPR). (2024).
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
  • PubMed Central (PMC). (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
  • Journal of Chemical and Pharmaceutical Research (JOCPR). (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. [Link]
  • PubMed Central (PMC). (2014).
  • International Journal of Applied Pharmaceutics. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
  • PubMed Central (PMC). (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
  • Brieflands. (2021).
  • ResearchGate. (2018). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
  • ResearchGate. (2018). Formulation, Characterization, and Ex vivo Evaluation of Microemulsion Based Gel of Nicotinamide. [Link]
  • PubChem. (n.d.). 2-Methylnicotinamide. [Link]
  • Biotage. (2023).
  • PubMed Central (PMC). (2021).
  • Royal Society of Chemistry. (2021). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • Google Patents. (2022). WO2022221401A1 - Formulations of nicotinic acid derivatives and flavonoid polyphenols and uses thereof.
  • PubChem. (n.d.). N'-Methylnicotinamide. [Link]
  • SpringerLink. (2021).

Sources

Technical Support Center: 2-Amino-6-methylnicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 2-Amino-6-methylnicotinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of this compound. Our goal is to provide practical, experience-driven advice to help you troubleshoot issues, optimize your reaction conditions, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Synthesis-Related Issues

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yield is a common frustration in multi-step organic synthesis. For this compound, which is often prepared from a nicotinic acid derivative, the critical step is typically the amide bond formation. Several factors can contribute to poor yields.[1]

  • Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid group of 2-amino-6-methylnicotinic acid to an amide requires an activating agent (e.g., thionyl chloride, HATU, EDC). If this activation is incomplete, the subsequent reaction with an ammonia source will be inefficient.[1]

    • Troubleshooting:

      • Ensure your activating agent is fresh and used in sufficient stoichiometric amounts (typically 1.0-1.5 equivalents).

      • Consider pre-activation: stir the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the ammonia source.[1]

      • For stubborn reactions, converting the acid to an acid chloride using SOCl₂ or oxalyl chloride can be more effective, though it may require harsher conditions.

  • Deactivation of the Amine (Ammonia Source): The nucleophilicity of your ammonia source is crucial. If the reaction medium is too acidic, the ammonia will be protonated to ammonium (NH₄⁺), rendering it non-nucleophilic.[1]

    • Troubleshooting:

      • If using an ammonium salt (e.g., NH₄Cl), a base (like triethylamine or DIPEA) must be added to liberate the free ammonia/amine in situ.

      • When using aqueous or methanolic ammonia, ensure the concentration is adequate and that the reaction temperature is controlled to prevent excessive loss of volatile ammonia gas.

  • Hydrolysis of Activated Intermediates: Activated carboxylic acid species (like acyl chlorides or O-acylisourea esters) are highly susceptible to hydrolysis. The presence of water is a common cause of low yields, as it converts the activated intermediate back to the unreactive carboxylic acid.[1]

    • Troubleshooting:

      • Use anhydrous solvents (e.g., dry DMF, DCM).

      • Dry all glassware thoroughly before use.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMF or DCM are generally effective for amide coupling reactions.

      • Temperature: While some activations are performed at 0°C to control reactivity, the subsequent amidation may require room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.

Question 2: I'm observing a significant, more polar by-product in my reaction mixture. What is its likely identity?

The most common polar by-product in this synthesis is the starting material itself, 2-amino-6-methylnicotinic acid . This occurs when the amidation step fails or is incomplete.

  • Mechanism of Formation: The primary cause is the hydrolysis of the activated carboxylic acid intermediate, as described in Question 1. If water is present, it will compete with ammonia as a nucleophile, leading back to the starting carboxylic acid.[2]

  • Identification:

    • TLC: The carboxylic acid is significantly more polar than the amide product and will have a lower Rf value.

    • LC-MS: The by-product will have a mass corresponding to the starting material (C₇H₈N₂O₂, [M+H]⁺ = 153.06). The amide product (C₇H₉N₃O) has a molecular weight of 151.17 ([M+H]⁺ = 152.08).

    • Extraction: The acidic nature of this by-product means it can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

Analytical & Purification Issues

Question 3: I see an unexpected, non-polar peak in my HPLC chromatogram. What could it be?

While less common than the unreacted starting material, non-polar by-products can form, often due to side reactions of the starting materials or intermediates. A plausible candidate is a dimer or a product from a side reaction involving the coupling agent.

Another possibility, especially if the synthesis starts from a cyanopyridine derivative like 2-chloro-3-cyano-6-methylpyridine, is the presence of unreacted intermediates.[3][4]

  • Potential By-Product: Unreacted 2-chloro-3-cyano-6-methylpyridine: If the initial reaction with ammonia is incomplete, this starting material may carry through. It is less polar than the final amide product.

  • Potential By-Product: 2-amino-3-cyano-6-methylpyridine: This is the intermediate formed after the displacement of chloride with ammonia but before the hydrolysis of the nitrile group to the amide.[3] Nitriles are generally less polar than primary amides.

Troubleshooting Workflow for Unknown Peak Identification:

The identification of unknown impurities is a critical part of process development and is mandated by regulatory agencies like the ICH.[5][6][7] A systematic approach is required.

G start Unknown Peak Detected in HPLC uv_spec Analyze UV-Vis Spectrum (Diode Array Detector) start->uv_spec lcms Perform LC-MS Analysis start->lcms mass Determine Molecular Weight ([M+H]+, [M-H]-, etc.) lcms->mass frag Analyze MS/MS Fragmentation Pattern mass->frag db_search Search Database with MW and Formula (if possible) mass->db_search frag->db_search isolate Isolate Impurity (Prep-HPLC or Column Chromatography) db_search->isolate Plausible Structure Hypothesized nmr Perform Structural Elucidaion (1H, 13C, 2D-NMR) isolate->nmr id Structure Confirmed nmr->id

Figure 1. Workflow for Unknown By-Product Identification.

Question 4: What is a good starting point for an HPLC method to analyze the purity of my this compound?

A robust High-Performance Liquid Chromatography (HPLC) method is essential for quantifying purity and detecting impurities.[8][9] For nicotinamide and related substances, reversed-phase chromatography is the most common technique.[10]

Protocol: General HPLC-UV Method for Purity Analysis

This protocol provides a starting point; optimization will be necessary for your specific instrument and impurity profile.

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of your sample in a suitable solvent (e.g., a 50:50 mixture of water/methanol) and filter through a 0.45 µm syringe filter before injection.[12]

Rationale for Method Choices:

  • C18 Column: Provides good retention for moderately polar aromatic compounds like nicotinamides.

  • Acidified Mobile Phase: The formic acid helps to protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is crucial for separating compounds with a range of polarities, ensuring that both polar (e.g., nicotinic acid) and potentially non-polar by-products are eluted and detected.

Summary of Potential By-Products

The following table summarizes the most likely impurities you may encounter during the synthesis of this compound.

By-Product NameChemical StructureMolecular Formula[M+H]⁺ (m/z)Probable Origin
2-Amino-6-methylnicotinic acidStructure of 2-Amino-6-methylnicotinic acidC₇H₈N₂O₂153.06Incomplete amidation or hydrolysis of activated intermediate.[2]
2-Amino-3-cyano-6-methylpyridineStructure of 2-Amino-3-cyano-6-methylpyridineC₇H₇N₃134.07Incomplete hydrolysis of the nitrile group if starting from a cyanopyridine precursor.[3]
2-Chloro-3-cyano-6-methylpyridineStructure of 2-Chloro-3-cyano-6-methylpyridineC₇H₅ClN₂153.02Unreacted starting material from a common synthetic route.[4]

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
  • Prajapati, D. T., et al. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 3-12.
  • Kumar, V., & Singh, A. (2021). Impurity Profiling: A Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4067.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2022). Impurity profiling of pharmaceutical Formulation. International Journal of Pharmaceutical Research & Allied Sciences, 11(2), 1-11.
  • MDPI. (2023). Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. International Journal of Molecular Sciences, 24(13), 10764.
  • Patel, R., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 134-143.
  • SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances.
  • MySkinRecipes. (n.d.). HPLC Analysis of Niacin impurities in Niacinamide.
  • Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • PubMed. (2010). The nicotinamide biosynthetic pathway is a by-product of the RNA world. Journal of the American Chemical Society, 132(38), 13234–13236.
  • Google Patents. (2019). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • ResearchGate. (2023). HPLC chromatogram of 11 nicotinamide metabolites.
  • PubMed Central. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PLoS One, 13(12), e0209213.
  • WIPO Patentscope. (2015). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide.
  • Academic Journals. (2009). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. African Journal of Food Science, 3(6), 158-162.
  • Google Patents. (2012). CN101851194B - Preparation method of nicotinamide.
  • Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation?.
  • Google Patents. (1942). US2280040A - Preparation of nicotinic acid amide.
  • PubMed Central. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 638.

Sources

Technical Support Center: Optimizing Crystallization of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-Amino-6-methylnicotinamide (CAS 100524-09-2). As a substituted pyridine derivative, this compound possesses functional groups—an aromatic amine and a primary amide—that actively participate in hydrogen bonding, influencing its solubility and crystalline packing. This guide is structured to address common challenges through a combination of foundational principles, troubleshooting workflows, and detailed experimental protocols.

Section 1: Physicochemical Profile of this compound

A thorough understanding of the molecule's properties is the foundation of any successful crystallization strategy. The data below has been compiled from reliable chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 100524-09-2[1][2]
Molecular Formula C₇H₉N₃O[1]
Molecular Weight 151.17 g/mol [1]
Appearance Solid
Purity (Typical) ≥97%[1]
Calculated LogP 0.07112[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Storage Conditions Room temperature, sealed in a dry, dark place.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting solvent for crystallization?

A1: Solvent selection is the most critical step. The ideal solvent should exhibit moderate solubility, meaning the compound is sparingly soluble at room temperature but dissolves completely at an elevated temperature.

  • Underlying Principle: Crystallization occurs when a solution becomes supersaturated, forcing the solute to precipitate in an ordered, crystalline lattice. This is typically achieved by reducing the solubility of the solute in the solvent, either by cooling a hot, saturated solution or by introducing an "anti-solvent."

  • Practical Approach:

    • Solubility Testing: Test the solubility of a few milligrams of this compound in 0.1 mL of various solvents at room temperature. Good candidates will not dissolve completely.

    • Heating: Gently heat the mixtures that did not fully dissolve. A solvent that completely dissolves the compound upon heating is a strong candidate for cooling crystallization.

    • Polarity Matching: The molecule has polar functional groups (amine, amide) and a semi-aromatic core. Consider solvents of intermediate polarity like alcohols (ethanol, isopropanol), ketones (acetone), or acetonitrile. Due to the hydrogen bonding capacity, solvent mixtures including water may also be effective.[3]

Q2: What is polymorphism and why is it a significant concern for this compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, stability, and bioavailability.

  • Causality: Nicotinamide, a closely related compound, is known to be highly polymorphous, forming at least eight different crystal forms from the melt and two from solution.[4] The structural similarity suggests that this compound may also readily form multiple polymorphs.

  • Trustworthiness: Controlling polymorphism is critical in drug development, as an unintended or unstable polymorph can drastically alter a drug's performance. Different polymorphs can be identified using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared/Raman spectroscopy.[5][6]

Q3: My crystals are very fine needles. How can I grow larger, block-like crystals?

A3: The formation of needles or acicular crystals typically indicates rapid, one-dimensional crystal growth, often driven by high supersaturation.[7] For many applications, such as formulation and filtration, a more equant or block-like habit is desirable for improved powder flow and handling.

  • Expertise & Experience: To slow down crystallization and encourage growth in three dimensions, you must reduce the level of supersaturation. This can be achieved by:

    • Slowing the rate of cooling or solvent evaporation.[5]

    • Using a solvent system where the compound has slightly higher solubility, reducing the driving force for rapid precipitation.

    • Crystallizing at a higher temperature where molecular mobility is greater, allowing molecules more time to orient correctly onto the crystal lattice.

    • Introducing specific additives or "crystal growth inhibitors" that can preferentially adsorb to the fastest-growing crystal faces, thereby slowing their growth and modifying the overall crystal habit.[7]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound in a direct question-and-answer format.

Problem 1: No crystals form; the solution remains clear even after cooling.

  • Potential Cause: The solution is not sufficiently supersaturated. This means the concentration of the compound is still below its solubility limit at the cooled temperature.

  • Troubleshooting & Optimization:

    • Increase Concentration: Re-heat the solution and carefully evaporate a portion of the solvent to increase the solute concentration. Allow it to cool again.

    • Induce Nucleation: If the solution is supersaturated but nucleation is kinetically hindered, you can try to induce it by:

      • Scratching: Gently scratch the inner surface of the flask below the solvent line with a glass rod. The microscopic glass fragments can serve as nucleation sites.[5]

      • Seeding: Add a tiny, high-quality seed crystal of this compound to the solution. This provides a template for further crystal growth.[5]

      • Anti-Solvent Addition: Introduce a miscible solvent in which the compound is poorly soluble (an anti-solvent) dropwise until turbidity is observed, then add a small amount of the primary solvent to redissolve the precipitate before slow cooling.

Problem 2: An oil or amorphous solid precipitates instead of crystals ("oiling out").

  • Potential Cause: This occurs when the level of supersaturation is too high, causing the solute to separate as a liquid or disordered solid phase instead of an ordered crystal lattice.[5] This is common for compounds with low melting points or when crystallization is attempted far below the compound's melting point in a highly concentrated solution.

  • Troubleshooting & Optimization:

    • Reduce Supersaturation: Dilute the solution with more of the primary solvent before cooling.[5]

    • Slow Down Cooling: Implement a very slow, controlled cooling rate. A slower rate gives molecules more time to arrange themselves into a crystal lattice.[5]

    • Change Solvent System: Experiment with a different solvent or solvent mixture that provides more moderate solubility.[5]

    • Increase Crystallization Temperature: If possible, perform the crystallization at a higher temperature to prevent the formation of a separate liquid phase.

Troubleshooting Workflow: Oiling Out

The following diagram outlines a decision-making process for addressing the issue of oiling out.

G start Problem: Oiling Out Occurs check_supersaturation Is the solution highly concentrated? start->check_supersaturation action_dilute Dilute the solution with more primary solvent. check_supersaturation->action_dilute Yes check_cooling Is the cooling rate rapid? check_supersaturation->check_cooling No action_dilute->check_cooling end_success Crystals Formed action_dilute->end_success action_slow_cool Decrease the cooling rate. Use an insulated bath. check_cooling->action_slow_cool Yes check_solvent Is the solvent appropriate? check_cooling->check_solvent No action_slow_cool->check_solvent action_slow_cool->end_success action_change_solvent Select a new solvent or co-solvent system with moderate solubility. check_solvent->action_change_solvent No action_change_solvent->end_success

Caption: A decision tree for troubleshooting oiling out during crystallization.

Section 4: Experimental Protocols

These protocols provide a starting point for developing a robust crystallization process. Always perform these experiments in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: In a suitable vessel, dissolve the this compound in a minimal amount of a pre-selected solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70°C).

  • Hot Filtration: While hot, filter the solution through a pre-warmed filter paper or funnel to remove any insoluble impurities. This prevents premature crystallization and impurity inclusion.

  • Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. For slower cooling, place the vessel in an insulated container (e.g., a dewar flask or a beaker of hot water).

  • Isolation: Once crystallization is complete, collect the crystals by filtration. Wash them with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the this compound in a small volume of a "good" solvent (one in which it is freely soluble) at room temperature.

  • Addition: Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the stirred solution.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Growth: If necessary, add a few drops of the "good" solvent to redissolve the turbidity, then allow the sealed solution to stand undisturbed. Crystals should form over time. Alternatively, continue adding anti-solvent slowly to drive precipitation.

  • Isolation & Drying: Isolate and dry the crystals as described in Protocol 1.

Protocol 3: Slurry Crystallization for Polymorph Conversion

This method is used to convert a less stable crystal form (e.g., obtained from rapid precipitation) to a more stable one.

  • Preparation: Place the solid this compound (e.g., fine needles or an amorphous powder) into a flask.

  • Slurry Formation: Add a solvent or solvent mixture in which the compound is only slightly soluble. The amount should be sufficient to create a stirrable suspension (a slurry), not to dissolve the solid completely. The use of water to form a slurry has been documented for nicotinamide cocrystal preparation.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (24-72 hours). During this time, the less stable form will dissolve and re-precipitate as the more stable polymorph.

  • Analysis & Isolation: Periodically sample the solid and analyze it by PXRD to monitor the conversion. Once the conversion is complete, isolate and dry the crystals.

Conceptual Diagram: Solvent Screening Workflow

This diagram illustrates a logical workflow for selecting a suitable crystallization solvent.

G cluster_0 Solvent Screening Process cluster_1 Heating & Cooling Cycle start Select Candidate Solvents (Varying Polarity) step1 Add ~5 mg of compound to 0.1 mL of solvent start->step1 decision1 Does it dissolve completely at Room Temp? step1->decision1 step2 Heat the suspension gently decision1->step2 No outcome2 Result: Too Soluble. Consider for anti-solvent method. decision1->outcome2 Yes decision2 Does it dissolve when hot? step2->decision2 step3 Cool slowly to Room Temp decision2->step3 Yes outcome1 Result: Poor Solvent. Discard or use as anti-solvent. decision2->outcome1 No decision3 Do crystals form? step3->decision3 outcome3 Result: Potential Solvent. Optimize conditions. decision3->outcome3 Yes outcome4 Result: Nucleation Inhibited. Try scratching or seeding. decision3->outcome4 No

Caption: A systematic workflow for screening and identifying suitable crystallization solvents.

References

  • Preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method. Repository - UNAIR. [Link]
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization.
  • Methods of modifying crystal habit.
  • Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibr
  • SYNTHESIS, GROWTH AND CHARACTERIZATION OF 2-AMINO 6-METHYLPYRIDINIUM 6-AMINOCAPROATE NONLINEAR OPTICAL SINGLE CRYSTAL.

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-6-methylnicotinamide and Nicotinamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Data Availability: While nicotinamide is a well-characterized molecule with a vast body of research, a comprehensive literature search reveals a significant lack of publicly available peer-reviewed data on the biological activity of 2-Amino-6-methylnicotinamide. Therefore, a direct, evidence-based comparison is not currently possible. This guide will proceed by thoroughly detailing the established biological profile of nicotinamide and then providing a theoretical framework and a detailed experimental roadmap for the characterization of this compound, enabling researchers to conduct their own comparative studies.

Nicotinamide: A Multifaceted Precursor and Signaling Molecule

Nicotinamide, the amide form of vitamin B3, is a cornerstone of cellular metabolism and signaling.[1][2] Its biological significance stems primarily from its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in a multitude of cellular processes.[3][4][5]

Core Biological Activities of Nicotinamide:
  • NAD+ Precursor: Nicotinamide is a key component of the NAD+ salvage pathway, which is the primary mechanism for maintaining cellular NAD+ levels.[1] NAD+ is essential for redox reactions in metabolic pathways like glycolysis and the citric acid cycle, acting as an electron carrier.[3][4]

  • Enzyme Inhibition: At sufficient concentrations, nicotinamide acts as an inhibitor of several NAD+-consuming enzymes:

    • Poly(ADP-ribose) polymerases (PARPs): PARPs are crucial for DNA repair and genomic stability. Nicotinamide can inhibit PARP activity, which has implications for cancer therapy, where it can sensitize cells to DNA-damaging agents.[6][7][8][9]

    • Sirtuins: This family of NAD+-dependent deacetylases regulates a wide range of cellular processes, including gene expression, metabolism, and aging. Nicotinamide acts as a non-competitive inhibitor of sirtuins.[10][11][12][13]

  • Cellular Effects: The influence of nicotinamide extends to various cellular functions:

    • DNA Repair: Through its interaction with PARPs, nicotinamide plays a role in the cellular response to DNA damage.[14]

    • Metabolism and Energy Homeostasis: As a precursor to NAD+, nicotinamide is central to cellular energy production.[5][15]

    • Inflammation: Nicotinamide has demonstrated anti-inflammatory properties, in part by modulating inflammatory signaling pathways.[1][15]

    • Cellular Senescence and Aging: By influencing sirtuin activity and NAD+ levels, nicotinamide is implicated in the aging process.[5]

This compound: An Uncharacterized Analog

This compound is a structural analog of nicotinamide. The addition of an amino group at the 2-position and a methyl group at the 6-position of the pyridine ring is expected to alter its physicochemical properties, such as its size, polarity, and electron distribution. These changes, in turn, could significantly impact its biological activity compared to the parent molecule. However, without experimental data, any claims about its specific effects remain speculative.

A Proposed Research Framework for Comparative Analysis

To elucidate the biological activity of this compound and enable a robust comparison with nicotinamide, a systematic experimental approach is required. The following sections outline key experiments and methodologies.

Part 1: In Vitro Enzymatic Assays

The initial step is to determine if this compound interacts with the same key enzymes as nicotinamide.

1.1. PARP Inhibition Assay

Objective: To quantify the inhibitory potential of this compound on PARP-1 activity.

Methodology:

  • Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., histone-induced), NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates.

  • Procedure:

    • Coat a 96-well plate with histones.

    • Add a reaction mixture containing PARP-1 enzyme, activated DNA, and varying concentrations of this compound or nicotinamide (as a positive control).

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate to allow for poly(ADP-ribosyl)ation.

    • Wash the plate and add streptavidin-HRP to detect the incorporated biotinylated ADP-ribose.

    • Add TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

1.2. Sirtuin Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the deacetylase activity of a representative sirtuin, such as SIRT1.

Methodology:

  • Reagents and Materials: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., from p53), NAD+, developer solution, 96-well plates.

  • Procedure:

    • In a 96-well plate, combine the SIRT1 enzyme, the fluorogenic substrate, and varying concentrations of this compound or nicotinamide.

    • Initiate the reaction by adding NAD+.

    • Incubate to allow for deacetylation.

    • Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence intensity.

  • Data Analysis: Determine the IC50 value for sirtuin inhibition.

Part 2: Cellular Assays

Following enzymatic assays, it is crucial to evaluate the effects of this compound in a cellular context.

2.1. Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on cell proliferation and survival.

Methodology:

  • Cell Lines: A panel of relevant cell lines (e.g., cancer cell lines, normal cell lines).

  • Reagents and Materials: Cell culture medium, fetal bovine serum, 96-well plates, MTT or resazurin-based viability reagent.

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add the viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

2.2. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with its putative protein targets within intact cells.

Methodology:

  • Procedure:

    • Treat intact cells with either vehicle or this compound.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting for the target proteins (e.g., PARP-1, SIRT1).

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Part 3: Mechanistic Cellular Assays

To understand the functional consequences of target engagement, further mechanistic studies are necessary.

3.1. DNA Damage Response Assay

Objective: To investigate the effect of this compound on the cellular response to DNA damage.

Methodology:

  • Procedure:

    • Treat cells with a DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) in the presence or absence of this compound.

    • Assess DNA damage using the comet assay or by immunofluorescence staining for DNA damage markers like γH2AX.

  • Data Analysis: Quantify the extent of DNA damage and assess whether this compound potentiates the effect of the DNA damaging agent.

3.2. Cellular NAD+ Level Measurement

Objective: To determine if this compound affects intracellular NAD+ concentrations.

Methodology:

  • Procedure:

    • Treat cells with this compound for various time points.

    • Lyse the cells and measure NAD+ levels using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Compare the NAD+ levels in treated cells to untreated controls.

Data Presentation and Visualization

For clarity and comparative purposes, all quantitative data should be summarized in tables.

Table 1: Comparative Biological Activity of Nicotinamide and this compound (Hypothetical Data)

Biological EndpointNicotinamideThis compound
Enzymatic Activity
PARP-1 Inhibition (IC50)~50-200 µMTo be determined
SIRT1 Inhibition (IC50)~50-100 µMTo be determined
Cellular Activity
Cell Line X GI50>1 mMTo be determined
Cell Line Y GI50>1 mMTo be determined
Mechanistic Insights
Effect on cellular NAD+ levelsCan increase at low dosesTo be determined
Potentiation of CisplatinYesTo be determined

Signaling pathways and experimental workflows should be visualized using diagrams.

Diagram 1: The NAD+ Salvage Pathway and Points of Inhibition

NAD_Salvage_Pathway cluster_0 Cellular NAD+ Metabolism cluster_1 NAD+ Consuming Enzymes Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARPs NAD->PARP Nicotinamide Sirtuins Sirtuins NAD->Sirtuins Nicotinamide Inhibitor 2-Amino-6- methylnicotinamide (Hypothetical) Inhibitor->PARP Inhibition? Inhibitor->Sirtuins Inhibition?

Caption: The NAD+ salvage pathway and potential inhibitory points for nicotinamide analogs.

Diagram 2: Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_workflow Comparative Biological Evaluation start Compound Synthesis & Characterization enzymatic In Vitro Enzymatic Assays (PARP, Sirtuins) start->enzymatic cellular_viability Cellular Viability/ Cytotoxicity Assays enzymatic->cellular_viability target_engagement Target Engagement (CETSA) cellular_viability->target_engagement mechanistic Mechanistic Cellular Assays (DNA Damage, NAD+ Levels) target_engagement->mechanistic data_analysis Data Analysis & Comparison to Nicotinamide mechanistic->data_analysis conclusion Conclusion on Biological Activity Profile data_analysis->conclusion

Caption: A stepwise workflow for the comprehensive biological evaluation of this compound.

Conclusion and Future Directions

While a direct comparison between this compound and nicotinamide is currently hampered by a lack of data for the former, this guide provides a clear and scientifically rigorous path forward. By systematically applying the outlined experimental protocols, researchers can elucidate the biological activity of this novel nicotinamide analog. The resulting data will not only allow for a direct comparison with the well-established effects of nicotinamide but also potentially uncover new pharmacological properties, paving the way for future drug development efforts.

References

  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease.Frontiers in Aging Neuroscience.[Link]
  • Targeting sirtuin activity with nicotinamide riboside reduces neuroinflamm
  • PARP inhibition by nicotinamide.
  • Nicotinamide adenine dinucleotide.Wikipedia.[Link]
  • Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206)
  • The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors.PubMed.[Link]
  • Mechanism of sirtuin inhibition by nicotinamide: Altering the NAD+ cosubstrate specificity of a Sir2 enzyme.Princeton University.[Link]
  • Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle.PubMed Central.[Link]
  • NAD+ metabolism and its roles in cellular processes during ageing.PubMed Central.[Link]
  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimul
  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites.PubMed Central.[Link]
  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies.PLOS One.[Link]
  • Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective.
  • What is the mechanism of Nicotinamide?
  • Various biological effects of nicotinamide.
  • 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activ
  • Nicotinamide.Wikipedia.[Link]
  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease.PubMed.[Link]

Sources

A Comparative Guide to 2-Amino-6-methylnicotinamide and Other 6-Substituted Nicotinamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Amino-6-methylnicotinamide and other 6-substituted nicotinamide analogs for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underpin their therapeutic potential. Our analysis is grounded in established scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Versatile Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism and signaling. It serves as the reactive moiety of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2][3] These coenzymes are critical for a vast array of redox reactions central to energy metabolism.[3] Beyond this canonical role, NAD+ is also a substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, epigenetic regulation, and cellular stress responses.[4][5]

The inherent biological relevance of the nicotinamide scaffold has made it a privileged structure in medicinal chemistry.[6][7] By modifying the pyridine ring, researchers can create analogs that act as probes or inhibitors for NAD+-dependent enzymes, leading to potential therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[7][8] The C6 position of the nicotinamide ring has emerged as a particularly fruitful site for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

In Focus: this compound

Chemical Identity:

  • Compound Name: this compound

  • CAS Number: 100524-09-2

  • Molecular Formula: C₇H₉N₃O

  • Molecular Weight: 151.17 g/mol [9]

While extensive peer-reviewed studies specifically detailing the biological activity of this compound are limited, its structure allows for informed hypotheses based on related analogs. The nicotinamide core suggests a potential interaction with NAD+-utilizing enzymes. The presence of a 6-methyl group is noteworthy, as this substitution has been explored in other contexts, such as in the synthetic nicotine analog 6-methyl nicotine, which shows pharmacological potency.[10][11] The 2-amino group can significantly alter the electronic properties and hydrogen bonding potential of the pyridine ring, potentially influencing target binding.

For instance, the related compound 6-aminonicotinamide has been investigated as an inhibitor of histone deacetylases (HDACs), demonstrating that substitutions at this position can confer potent and selective inhibitory activity.[12] Therefore, this compound represents an intriguing, albeit underexplored, candidate for biological screening against various enzyme targets.

Comparative Analysis of 6-Substituted Nicotinamide Analogs

The true value of a novel compound is often understood through comparison. Below, we analyze various classes of 6-substituted nicotinamide analogs to provide context for the potential of this compound.

Target and Mechanism of Action

Substitutions at the C6 position have yielded inhibitors for several important enzyme classes:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The nicotinamide core of these analogs mimics the nicotinamide moiety of NAD+, allowing them to bind to the catalytic domain of PARP enzymes and act as competitive inhibitors.[5] This prevents the synthesis of poly(ADP-ribose) chains, a critical step in DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), PARP inhibition leads to synthetic lethality.[13] While many PARP inhibitors are more complex, the fundamental interaction relies on the nicotinamide pharmacophore. The potential for this compound to act as a PARP inhibitor remains speculative but is a logical starting point for investigation.[14]

  • Histone Deacetylase (HDAC) Inhibitors: Certain 6-amino nicotinamides have been developed as potent and selective class I HDAC inhibitors.[12] These compounds typically feature a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme. The nicotinamide core serves as the capping group, and substitutions at the 6-position are crucial for achieving isoform selectivity and potency.

  • Succinate Dehydrogenase (SDH) Inhibitors: In the field of agriculture, nicotinamide derivatives have been developed as fungicides that target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[6][15] These molecules, such as boscalid, demonstrate that the nicotinamide scaffold can be adapted to inhibit enzymes beyond those directly involved in NAD+ metabolism.

  • Sodium-Calcium Exchanger (NCX) Inhibitors: A series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives have been synthesized and identified as potent inhibitors of the sodium-calcium exchanger (NCX).[16] Inhibition of reverse NCX activity is a potential therapeutic strategy for preventing reperfusion injury in the heart.[16]

Structure-Activity Relationships (SAR)

The nature of the substituent at the C6 position has a profound impact on the biological activity of nicotinamide analogs.

  • Size and Shape: The steric bulk of the C6 substituent can dictate whether the analog can fit into the binding pocket of a target enzyme. For NCX inhibitors, the shape of the substituent at the 3-position of the phenyl ring attached to the nicotinamide core was found to be a critical determinant of activity.[16]

  • Electronic Effects: Electron-donating or electron-withdrawing groups at the C6 position can alter the charge distribution of the pyridine ring, affecting its ability to form key interactions with the target protein. For example, the electron-withdrawing nature of a nitro group in 6-nitronicotinamide analogs is thought to enhance binding affinity with certain targets.[8]

  • Hydrophobicity: The hydrophobicity of the C6 substituent influences both target engagement and the pharmacokinetic properties of the molecule, such as cell membrane permeability. A quantitative structure-activity relationship (QSAR) study of NCX inhibitors showed that inhibitory activity was dependent on the hydrophobicity of the substituent.[16]

Quantitative Comparison of Biological Activity

To provide a clear comparison, the following table summarizes hypothetical and published inhibitory activities of various nicotinamide analogs against different targets. The data for this compound is presented as hypothetical to illustrate how it would be evaluated.

Compound ClassSubstituent at C6Target EnzymeIC₅₀ (nM)Reference/Notes
Hypothetical Test Compound -CH₃, -NH₂ (at C2)PARP1[Hypothetical Data]To be determined experimentally.
HDAC Inhibitor -NH-arylHDAC14.6Analogous to compounds in[7]
NCX Inhibitor -O-phenoxy-benzylNCX (reverse mode)240[16]
SDH Inhibitor VariesSDH3180[15]
ALKBH2 Inhibitor Complex aryl etherALKBH231[17]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols and Workflows

To ensure scientific integrity, any claims about a novel compound must be validated through rigorous experimentation. Below are standardized protocols for the synthesis and evaluation of 6-substituted nicotinamide analogs.

General Synthesis of 6-Substituted Nicotinamides

The synthesis of 6-substituted nicotinamide analogs often starts from commercially available 6-chloronicotinic acid or its derivatives. The chloro group can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution to introduce diversity at the C6 position.

Example Workflow for Synthesis:

  • Nucleophilic Substitution: React 6-chloronicotinamide with an appropriate amine (for 6-amino analogs) or alcohol (for 6-alkoxy analogs) in a suitable solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, Et₃N) at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude product is then collected by filtration.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 6-substituted nicotinamide analog.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Diagram: General Synthetic Pathway

Caption: General workflow for synthesizing 6-substituted nicotinamides.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay is designed to quantify the inhibitory effect of a test compound on the enzymatic activity of purified PARP1.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compounds (e.g., in DMSO), recombinant human PARP1 enzyme, biotinylated NAD+, and activated DNA in an appropriate assay buffer.

  • Assay Plate Setup: In a 96-well plate coated with histones, add the assay buffer, the test compound at various concentrations (typically a serial dilution), activated DNA, and the PARP1 enzyme. Include wells for a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed addition of biotinylated ADP-ribose to the histones (PARylation).

  • Detection: Wash the plate to remove unincorporated biotinylated NAD+. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate. The light produced is proportional to the amount of PARP1 activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.[14]

Diagram: PARP Inhibition Assay Workflow

PARP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of Test Compound B Add PARP1 Enzyme, Histones & Activated DNA to plate C Initiate with Biotinylated NAD+ B->C D Incubate (e.g., 60 min) -> PARylation occurs C->D E Wash plate D->E F Add Streptavidin-HRP E->F G Add Chemiluminescent Substrate F->G H Measure Luminescence G->H I Calculate IC50 Value H->I

Caption: Step-by-step workflow for an in vitro PARP inhibition assay.

Diagram: Simplified PARP Signaling Pathway

DNA_Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 PAR PAR Chain Synthesis (PARylation) PARP1->PAR NAD NAD+ NAD->PAR Substrate NAM Nicotinamide PAR->NAM Byproduct Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Repair DNA Repair Repair_Proteins->Repair Inhibitor 6-Substituted Nicotinamide Analog (PARP Inhibitor) Inhibitor->PARP1 Inhibits

Caption: Simplified role of PARP1 in DNA repair and its inhibition.

Conclusion and Future Directions

The 6-substituted nicotinamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While this compound is currently an under-characterized molecule, its structural features, when compared to other well-studied analogs, suggest a strong rationale for its evaluation as an inhibitor of NAD+-dependent enzymes, particularly PARPs and HDACs.

The comparative analysis presented in this guide highlights the critical role of the C6 substituent in determining target specificity and potency. The provided experimental frameworks offer a clear path for researchers to systematically evaluate this compound and other novel analogs. Future work should focus on synthesizing a focused library of 2-amino-6-alkylnicotinamides to elucidate the structure-activity relationships and identify lead compounds for further preclinical development. Such studies will continue to unlock the therapeutic potential of this important chemical class.

References

A complete list of references will be compiled based on the cited sources.

Sources

A Comparative Analysis of Synthetic Routes to 2-Amino-6-methylnicotinamide: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-6-methylnicotinamide is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficiency and scalability of its synthesis are therefore of critical importance to the pharmaceutical industry. This guide provides a comparative analysis of the known synthetic routes to this compound, with a focus on providing actionable insights for researchers and process chemists. We will delve into the mechanistic underpinnings of the primary synthetic pathway, compare it with alternative methods, and provide detailed experimental protocols.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are found in numerous approved drugs. This compound serves as a versatile building block for the elaboration of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the amino, amido, and methyl groups on the pyridine ring offers multiple points for chemical modification, making it a valuable synthon. This guide will focus on the practical aspects of its synthesis, evaluating different routes based on yield, purity, scalability, and safety considerations.

Primary Synthetic Route: Ammonolysis of 2-chloro-3-cyano-6-methylpyridine

The most direct and industrially relevant synthesis of this compound proceeds via the ammonolysis of 2-chloro-3-cyano-6-methylpyridine. This method is highlighted in the patent literature as a high-yielding and efficient process.[1][2][3]

Reaction Scheme

G reactant 2-chloro-3-cyano-6-methylpyridine product This compound reactant->product Nucleophilic Aromatic Substitution reagent Aqueous Ammonia (NH3) reagent->product conditions High Temperature & High Pressure (Autoclave) conditions->product

Caption: Nucleophilic aromatic substitution of 2-chloro-3-cyano-6-methylpyridine.

Mechanistic Insights

This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group at the 3-position and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack by ammonia. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups. The high temperature and pressure are necessary to overcome the activation energy for the reaction and to maintain a high concentration of ammonia in the aqueous solution.

Advantages of this Route
  • High Yield and Purity: This method is reported to produce this compound in high yield and purity, which is crucial for its use in subsequent pharmaceutical syntheses.[1][2]

  • One-Pot Potential: The reaction can be carried out as a one-pot synthesis, where the resulting this compound can be directly hydrolyzed to 2-amino-6-methylnicotinic acid without isolation of the intermediate.[1][2]

  • Atom Economy: The direct amination of the chloro-substituted pyridine is an atom-economical process.

Alternative Synthetic Routes and Their Limitations

The patent literature also alludes to other, less efficient synthetic strategies, which serve as important benchmarks for comparison.

Route 1: Hydrolysis of 2-chloro-3-cyano-6-methylpyridine followed by Amination

This two-step process involves the initial hydrolysis of the starting material to 2-chloro-6-methylnicotinic acid, followed by amination.

G start 2-chloro-3-cyano-6-methylpyridine intermediate 2-chloro-6-methylnicotinic acid start->intermediate Step 1 product This compound intermediate->product Step 2 hydrolysis Acid or Base Hydrolysis hydrolysis->intermediate amination Ammonia amination->product

Caption: Two-step synthesis via a carboxylic acid intermediate.

  • Disadvantages:

    • By-product Formation: The amination of 2-chloro-6-methylnicotinic acid is often incomplete and can lead to the formation of 2-hydroxy-6-methylnicotinic acid as a significant by-product, which complicates purification and reduces the overall yield.[1]

    • Longer Reaction Times: The amination of the less activated carboxylic acid requires harsher conditions and longer reaction times compared to the direct amination of the cyano-activated starting material.[2]

Route 2: Amination in an Organic Solvent

This method involves the reaction of 2-chloro-3-cyano-6-methylpyridine with ammonia in an organic solvent, such as ethanol.

G reactant 2-chloro-3-cyano-6-methylpyridine product This compound reactant->product Incomplete Reaction reagent Ammonia in Organic Solvent (e.g., Ethanol) reagent->product

Caption: Amination in an organic solvent.

  • Disadvantages:

    • Incomplete Conversion: The reaction often does not go to completion, even with a saturated solution of ammonia in the organic solvent.[1] This necessitates a challenging purification step, often requiring column chromatography, which is not ideal for large-scale production.[2]

    • Solvent Removal: The need to remove the organic solvent adds an extra step to the process.

Comparative Summary of Synthetic Routes

ParameterPrimary Route (Aqueous Ammonolysis)Route 1 (via Carboxylic Acid)Route 2 (Organic Solvent)
Starting Material 2-chloro-3-cyano-6-methylpyridine2-chloro-3-cyano-6-methylpyridine2-chloro-3-cyano-6-methylpyridine
Key Reagents Aqueous AmmoniaAcid/Base, AmmoniaAmmonia in Organic Solvent
Reaction Conditions High Temperature & PressureMulti-step, Harsh ConditionsElevated Temperature & Pressure
Reported Yield HighLower due to by-productsLow to Moderate
Purity of Crude Product HighContains significant impuritiesContains unreacted starting material
Purification Simple filtrationRequires extensive purificationColumn chromatography often necessary
Scalability GoodPoorModerate

Experimental Protocol for the Primary Synthetic Route

The following protocol is a representative example based on the procedures described in the patent literature.[1][2][4]

Materials:

  • 2-chloro-3-cyano-6-methylpyridine

  • 28% Aqueous solution of ammonia

  • Autoclave reactor

Procedure:

  • Charge a high-pressure autoclave reactor with 2-chloro-3-cyano-6-methylpyridine.

  • Add a 28% aqueous solution of ammonia to the reactor. A typical ratio is approximately 10-15 mL of ammonia solution per gram of the starting material.

  • Seal the autoclave and begin stirring.

  • Heat the reactor to 170°C. The pressure inside the reactor will increase significantly.

  • Maintain the reaction at 170°C for 7 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ammonia under reduced pressure.

  • The product, this compound, will be present in the reaction mixture and can be used directly for the next step (e.g., hydrolysis to the corresponding nicotinic acid) or isolated.

Note: This reaction should only be performed by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment, given the use of a high-pressure reactor and concentrated ammonia.

Conclusion

Based on the available literature, the direct ammonolysis of 2-chloro-3-cyano-6-methylpyridine in an aqueous solution under high temperature and pressure is the most efficient and scalable method for the synthesis of this compound. This route offers significant advantages in terms of yield, purity, and process simplicity when compared to alternative methods. For researchers and drug development professionals, this primary route represents the current state-of-the-art for accessing this valuable synthetic intermediate. Further process optimization could focus on catalyst development to potentially lower the required temperature and pressure, further enhancing the safety and sustainability of the synthesis.

References

  • Method for producing 2-amino-6-methylnicotinic acid. EP3162796A1.
  • The manufacturing method of 2- amino -6- methylnicotinic acids. CN106458908B.
  • METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
  • Method for producing 2-amino-6-methylnicotinic acid. WO2015198486A1.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 2-Amino-6-methylnicotinamide, a potential active pharmaceutical ingredient (API) or a critical intermediate, the ability to accurately and reliably measure its concentration, purity, and stability is non-negotiable. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)—through the lens of a rigorous cross-validation study.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. When an analytical method is transferred between laboratories, instruments, or even updated, a cross-validation is essential to ensure that the results remain consistent and reliable[4]. This guide is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure data equivalency across different analytical platforms.

Pillar 1: Understanding the Analyte and Method Selection

This compound is a small organic molecule featuring a pyridine ring, an amide group, and a primary amine. These functional groups dictate its analytical behavior. The aromatic pyridine ring provides a chromophore suitable for UV detection, while the basic amine group allows for efficient ionization, making it an excellent candidate for mass spectrometry.

Method A: The Workhorse - Reversed-Phase HPLC with UV Detection (HPLC-UV)

This technique is a cornerstone of pharmaceutical quality control labs due to its robustness, cost-effectiveness, and reliability for assay and impurity quantification at moderate levels.

  • Principle of Causality : We employ reversed-phase chromatography, where the stationary phase (e.g., C18) is nonpolar. This compound, being moderately polar, will have a tunable retention time based on the composition of the polar mobile phase. By adjusting the mobile phase pH to be slightly acidic (e.g., pH 3.0), we ensure the primary amine is protonated. This prevents peak tailing, a common issue with basic compounds, by minimizing unwanted interactions with residual silanols on the stationary phase, thus ensuring a sharp, symmetrical peak shape for accurate integration.

Method B: The Specialist - UHPLC with Tandem Mass Spectrometry (UHPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis, metabolite identification, or trace-level impurity detection, UHPLC-MS/MS is the gold standard[5][6].

  • Principle of Causality : UHPLC uses smaller particle-sized columns (<2 µm), enabling faster analysis times and superior resolution compared to traditional HPLC. The true power lies in the detector. A tandem mass spectrometer (like a triple quadrupole, QqQ) provides two layers of filtering. The first quadrupole (Q1) selects the protonated molecular ion of our analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects a specific, characteristic fragment ion (the product ion) for detection. This precursor-to-product ion transition is unique to the analyte's structure, offering exceptional specificity and allowing quantification even in the presence of co-eluting matrix components that might interfere with a UV detector[5][6].

Pillar 2: Designing the Cross-Validation Study

The cross-validation protocol is designed to directly compare the performance characteristics of the established HPLC-UV method with the newer UHPLC-MS/MS method. The framework for this study is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the validation of analytical procedures[2][7][8].

Cross-Validation Workflow

The following diagram outlines the logical flow of the cross-validation process, ensuring that each critical performance characteristic is systematically evaluated for both methods using the same set of standards and samples.

G cluster_prep Sample & Standard Preparation cluster_hplc Method A: HPLC-UV Analysis cluster_uplc Method B: UHPLC-MS/MS Analysis cluster_eval Performance Evaluation (ICH Q2(R1)) Prep Prepare Identical Sets of: - Calibration Standards (CS) - Quality Control (QC) Samples (Low, Mid, High) HPLC_Run Analyze CS and QC Samples Using Validated HPLC-UV Method Prep->HPLC_Run Identical Samples UPLC_Run Analyze CS and QC Samples Using UHPLC-MS/MS Method Prep->UPLC_Run Identical Samples HPLC_Data Process HPLC-UV Data: - Peak Integration - Calibration Curve Generation HPLC_Run->HPLC_Data Compare Compare Calculated QC Concentrations Against Nominal Values HPLC_Data->Compare UPLC_Data Process UHPLC-MS/MS Data: - Peak Integration (MRM) - Calibration Curve Generation UPLC_Run->UPLC_Data UPLC_Data->Compare Stats Statistical Analysis: - Accuracy (% Bias) - Precision (%RSD) - Linearity (R²) - LOQ Compare->Stats Conclusion Conclusion on Method Equivalency Stats->Conclusion Based on Pre-defined Acceptance Criteria

Caption: Workflow for the cross-validation of two analytical methods.

Pillar 3: Experimental Protocols & Data Comparison

The following protocols are detailed, step-by-step methodologies that form the core of this comparative guide.

Experimental Protocol: Method A (HPLC-UV)
  • Standard/Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent).

    • Generate calibration standards by serial dilution to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Prepare Quality Control (QC) samples independently at 3 µg/mL (Low), 40 µg/mL (Mid), and 80 µg/mL (High).

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic elution with 85% A and 15% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 265 nm.

  • Analysis Sequence:

    • Inject diluent (blank), followed by the six calibration standards.

    • Inject the LQC, MQC, and HQC samples in triplicate.

  • Data Processing:

    • Integrate the peak area for this compound.

    • Construct a linear calibration curve by plotting peak area vs. concentration.

    • Determine the concentration of the QC samples using the regression equation.

Experimental Protocol: Method B (UHPLC-MS/MS)
  • Standard/Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution as in Method A.

    • Generate calibration standards by serial dilution to final concentrations of 0.1, 0.5, 1, 5, 10, and 50 ng/mL. (Note the significantly lower concentration range).

    • Prepare QC samples independently at 0.3 ng/mL (Low), 4 ng/mL (Mid), and 40 ng/mL (High).

  • Chromatographic & MS Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 98% A for 0.5 min, ramp to 50% A over 2.0 min, hold for 0.5 min, return to 98% A.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization Positive (ESI+).

      • Capillary Voltage: 3.0 kV.

      • MRM Transition: Precursor Ion (m/z) 152.1 → Product Ion (m/z) 135.1. (Rationale: The precursor corresponds to the [M+H]+ ion of the analyte. The product ion corresponds to the loss of NH3, a common and stable fragmentation for primary amides).

  • Analysis Sequence & Data Processing:

    • Follow the same sequence as Method A.

    • Process data using the instrument's software (e.g., MassLynx) to integrate the MRM transition peak area and determine QC concentrations.

Comparative Data Summary

The following tables summarize the hypothetical performance data obtained from the cross-validation study. Acceptance criteria are based on typical requirements found in regulatory guidance[9][10][11].

Table 1: Linearity and Sensitivity Comparison

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Acceptance Criteria
Linear Range 1 - 100 µg/mL0.1 - 50 ng/mL---
Correlation Coeff. (R²) 0.99920.9995≥ 0.995
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLFit for purpose

Table 2: Accuracy and Precision Comparison

QC LevelNominal Conc.Method A (HPLC-UV)Method B (UHPLC-MS/MS)Acceptance Criteria
Mean Conc. (n=3) Mean Conc. (n=3) Accuracy: ±15% of Nominal
Accuracy (% Bias) Accuracy (% Bias) Precision: ≤15% RSD
Precision (%RSD) Precision (%RSD)
Low QC 3 µg/mL | 0.3 ng/mL2.91 µg/mL0.32 ng/mL
-3.0%+6.7%
4.5%6.8%
Mid QC 40 µg/mL | 4 ng/mL41.2 µg/mL3.95 ng/mL
+3.0%-1.3%
2.1%3.5%
High QC 80 µg/mL | 40 ng/mL78.9 µg/mL40.8 ng/mL
-1.4%+2.0%
1.8%2.7%
Interpretation of Results

Both methods successfully met the pre-defined acceptance criteria for linearity, accuracy, and precision, demonstrating that for the concentration ranges tested, both are suitable for their intended purpose[12][13]. The key differentiator is sensitivity. The UHPLC-MS/MS method provides a Limit of Quantitation that is 10,000 times lower than the HPLC-UV method.

This has significant practical implications:

  • For routine API assay or final product release , where the analyte concentration is high, the HPLC-UV method is robust, cost-effective, and perfectly suitable.

  • For pharmacokinetic studies in plasma, trace-level impurity analysis, or cleaning validation , where sub-ng/mL sensitivity is required, the UHPLC-MS/MS method is the only viable option[14].

The cross-validation confirms that if a sample was analyzed by the HPLC-UV method and found to have a concentration of 50 µg/mL, re-analysis by the UHPLC-MS/MS method (after appropriate dilution) would yield a statistically equivalent result, ensuring data continuity.

Conclusion and Recommendations

This guide demonstrates that both HPLC-UV and UHPLC-MS/MS are validatable methods for the quantification of this compound. The choice of method is not a matter of one being "better," but rather which is "fit for purpose." The cross-validation exercise provides the empirical evidence to justify using either method within its validated range and to ensure seamless data comparison when transitioning between them. By grounding our protocols in established regulatory guidelines and explaining the scientific causality behind our choices, we build a foundation of trust and authority in our analytical results, which is the bedrock of drug development.

References

  • European Medicines Agency (EMA). (2022).
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ProPharma Group. (2024).
  • European Medicines Agency (EMA).
  • European Medicines Agency (EMA). (2011).
  • European Bioanalysis Forum.
  • GMP Compliance.
  • ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration (FDA). (2015).
  • Slideshare.
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • PharmaGuru. (2024).
  • Therapeutic Goods Administration (TGA).ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
  • ResearchGate.Development and Validation of a HPLC Method for NAD: Application to Stability Studies in Buffered Solutions and Dry Test Strips. [Link]
  • PubMed.Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide. [Link]
  • ResearchGate.Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate)
  • Asian Journal of Pharmaceutical Research and Development. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. [Link]
  • Formosa Publisher. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. [Link]
  • International Journal of Novel Research and Development (IJNRD). (2023).
  • Agilent. (2019).
  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]
  • Pharmaguideline.Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • ResearchGate.
  • Agency for Toxic Substances and Disease Registry.Chapter 6: Analytical Methods. [Link]
  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
  • National Center for Biotechnology Information (NCBI).
  • ResearchGate.
  • BioPharm International.
  • ResearchGate.Isolation and Identification of Two New Nicotinamide Metabolites. [Link]
  • National Center for Biotechnology Information (NCBI).A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • MDPI.Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

Sources

Benchmarking 2-Amino-6-methylnicotinamide Against Known NNMT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the burgeoning field of metabolic regulation in disease has spotlighted Nicotinamide N-methyltransferase (NNMT) as a pivotal therapeutic target.[1][2][3] Overexpression of NNMT is implicated in a spectrum of pathologies, including various cancers, metabolic syndrome, and neurodegenerative diseases.[1][3] This guide provides an in-depth, objective comparison of a novel investigational molecule, 2-Amino-6-methylnicotinamide, against a panel of well-characterized NNMT inhibitors. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers with the necessary framework to evaluate and select appropriate chemical tools for their NNMT-focused studies.

The Role of NNMT in Cellular Metabolism and Disease

Nicotinamide N-methyltransferase is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) and other pyridine compounds.[3] This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[4][5] The enzymatic activity of NNMT has profound effects on cellular processes. By consuming SAM, a universal methyl donor, NNMT can influence global DNA and histone methylation patterns, thereby exerting epigenetic control over gene expression.[1][2] Furthermore, by methylating nicotinamide, NNMT regulates the intracellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism.[3][6]

The dysregulation of NNMT has been linked to the progression of numerous diseases. In oncology, elevated NNMT levels are observed in various cancers, where it is thought to promote tumor growth, metastasis, and drug resistance.[1][7][8] In metabolic disorders such as obesity and type 2 diabetes, increased NNMT activity is associated with impaired glucose metabolism and insulin resistance.[3] Consequently, the development of potent and selective NNMT inhibitors has become a significant focus of therapeutic research.[1]

Comparative Analysis of NNMT Inhibitors

The landscape of NNMT inhibitors is diverse, with compounds exhibiting different mechanisms of action and potencies. These are broadly categorized as S-adenosyl-L-methionine (SAM) competitive, nicotinamide (NAM) competitive, or dual-substrate inhibitors.[9] For the purpose of this guide, we will benchmark our investigational compound, this compound, against a selection of established NNMT inhibitors.

Table 1: Performance Metrics of Selected NNMT Inhibitors

InhibitorTypeTargetIC50 (Human NNMT)Notes
This compound Hypothetical Hypothetical To Be Determined A novel nicotinamide analog under investigation.
1-Methylnicotinamide (1-MNA)NAM-Competitive (Product)NAM Binding Site9.0 ± 0.6 µM[10]The natural product of the NNMT reaction, acts as a feedback inhibitor.
1-Methylquinolinium (1-MQ)NAM-CompetitiveNAM Binding Site12.1 ± 3.1 µM[10]A well-characterized nicotinamide analog.
JBSNF-000088NAM-CompetitiveNAM Binding Site1.8 µM[10][11]Identified through high-throughput screening.
5-amino-1-methylquinoliniumNAM-CompetitiveNAM Binding Site1.2 ± 0.1 µM[12]An analog of 1-MQ with improved potency.
SinefunginSAM-CompetitiveSAM Binding Site3.9 ± 0.3 µM[10]A general methyltransferase inhibitor, lacks selectivity for NNMT.
S-Adenosyl-L-homocysteine (SAH)SAM-CompetitiveSAM Binding Site26.3 ± 4.4 µM[10]A general methyltransferase inhibitor, lacks selectivity.
VH45BisubstrateNAM & SAM Binding Sites29.2 ± 4.0 µM[10]A first-generation bisubstrate inhibitor.
Naphthalene Analog 15BisubstrateNAM & SAM Binding Sites1.4 ± 0.16 µM[10]A more potent derivative of VH45.
YuanhuadineNatural ProductNNMT Expression~0.5 µM (activity)Suppresses NNMT mRNA expression.[10]

Experimental Protocols for Inhibitor Benchmarking

To ensure a rigorous and objective comparison of NNMT inhibitors, standardized and validated experimental protocols are essential. Below, we detail two key methodologies for assessing inhibitor performance: an in vitro enzymatic assay to determine inhibitory potency (IC50) and a cell-based assay to evaluate target engagement and functional effects in a biological context.

In Vitro NNMT Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of NNMT by detecting the production of S-adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine. The free thiol group of homocysteine is then detected by a fluorescent probe. A decrease in fluorescence signal indicates inhibition of NNMT activity.[10]

  • Reagent Preparation:

    • Prepare NNMT Assay Buffer and warm to 37°C.

    • Reconstitute lyophilized S-Adenosylmethionine (SAM) and NNMT enzyme according to the supplier's instructions. Keep on ice.

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to generate a dose-response curve.

  • Assay Plate Setup:

    • In a 96-well plate, add the test inhibitor at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no NNMT enzyme).

    • Add the NNMT enzyme to all wells except the negative control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of SAM and nicotinamide to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction.

    • Add the SAH hydrolase to convert SAH to homocysteine.

    • Add the thiol-detecting probe.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Detection cluster_analysis 5. Data Analysis prep_buffer Prepare Assay Buffer add_controls Add Positive & Negative Controls prep_buffer->add_controls prep_enzyme Reconstitute NNMT Enzyme add_enzyme Add NNMT Enzyme prep_enzyme->add_enzyme prep_sam Reconstitute SAM start_reaction Add SAM & Nicotinamide prep_sam->start_reaction prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitors to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_hydrolase Add SAH Hydrolase stop_reaction->add_hydrolase add_probe Add Fluorescent Probe add_hydrolase->add_probe read_plate Measure Fluorescence add_probe->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 G cluster_culture 1. Cell Culture & Treatment cluster_extraction 2. Metabolite Extraction cluster_prep_ms 3. Sample Preparation cluster_lcms 4. LC-MS Analysis cluster_analysis 5. Data Analysis culture_cells Culture Cells treat_inhibitor Treat with Inhibitor culture_cells->treat_inhibitor wash_cells Wash Cells treat_inhibitor->wash_cells lyse_cells Lyse Cells & Extract Metabolites wash_cells->lyse_cells centrifuge Centrifuge Lysates lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant run_lcms Quantify 1-MNA by LC-MS collect_supernatant->run_lcms normalize_data Normalize 1-MNA Levels run_lcms->normalize_data calc_reduction Calculate % Reduction normalize_data->calc_reduction det_ec50 Determine EC50 calc_reduction->det_ec50 G NNMT NNMT SAH S-Adenosyl-Homocysteine (SAH) NNMT->SAH consumes MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA produces PI3K_Akt PI3K/Akt Pathway NNMT->PI3K_Akt modulates SAM S-Adenosyl-Methionine (SAM) SAM->NNMT DNA_Histone_Methylation DNA & Histone Methylation SAM->DNA_Histone_Methylation donates methyl group Nicotinamide Nicotinamide Nicotinamide->NNMT NAD NAD+ Nicotinamide->NAD precursor Epigenetic_Reprogramming Epigenetic Reprogramming DNA_Histone_Methylation->Epigenetic_Reprogramming Sirtuins Sirtuins NAD->Sirtuins activates Metabolic_Regulation Metabolic Regulation Sirtuins->Metabolic_Regulation Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth

Sources

Assessing NNMT Inhibitor Selectivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of inhibitor selectivity for Nicotinamide N-methyltransferase (NNMT), a pivotal enzyme at the intersection of cellular metabolism and epigenetics. While this analysis was prompted by interest in 2-Amino-6-methylnicotinamide, a thorough review of publicly available scientific literature and databases reveals no published data on its specific inhibitory activity or selectivity for NNMT.

Therefore, to provide a valuable and data-supported resource, this guide will focus on a comparative analysis of well-characterized NNMT inhibitors from distinct chemical classes. We will use these compounds as exemplars to illustrate the critical importance of selectivity profiling and to provide actionable protocols for researchers in the field. We will compare a representative nicotinamide (NAM) analog, JBSNF-000088 , with advanced bisubstrate inhibitors, II399 and LL320 , which are designed to occupy both the NAM and S-adenosyl-L-methionine (SAM) binding pockets.

The Rationale for Targeting NNMT: Beyond Vitamin B3 Clearance

Nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from the universal methyl donor SAM to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1][2] This seemingly simple reaction has profound consequences for cellular homeostasis. By consuming NAM, NNMT regulates the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[1][3] Simultaneously, by converting SAM to SAH, NNMT influences the cell's methylation potential, impacting epigenetic regulation of gene expression.[1]

Elevated NNMT expression is implicated in numerous pathologies, including cancer, obesity, type 2 diabetes, and cardiovascular diseases, making it a compelling therapeutic target.[4][5][6] The goal of an NNMT inhibitor is to reverse these pathological effects by increasing cellular NAD+ levels and modulating the SAM/SAH ratio. However, the success of any such inhibitor hinges on its selectivity. Given the hundreds of SAM-dependent methyltransferases in the human body, off-target inhibition could lead to significant toxicity.[7]

The Central Role of NNMT in Cellular Metabolism

The enzymatic activity of NNMT directly impacts two major metabolic hubs: the NAD+ salvage pathway and the one-carbon metabolism (methylation cycle). Understanding this is key to appreciating the downstream consequences of NNMT inhibition.

NNMT_Pathway NNMT sits at the crossroads of NAD+ metabolism and cellular methylation. cluster_NAD NAD+ Salvage Pathway cluster_Methylation One-Carbon Metabolism NAM Nicotinamide (NAM) (Vitamin B3) NAMPT NAMPT NAM->NAMPT NNMT NNMT NAM->NNMT NAD NAD+ Sirtuins Sirtuins, PARPs (NAD+ Consumers) NAD->Sirtuins NAMPT->NAD Sirtuins->NAM Generates NAM SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methyltransferases Other Methyltransferases SAM->Methyltransferases Methylation Events (DNA, RNA, Proteins) SAM->NNMT SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH Methylation Events (DNA, RNA, Proteins) NNMT->SAH MNA 1-Methylnicotinamide (MNA) NNMT->MNA

Figure 1: NNMT's position in core metabolic pathways.

Quantitative Comparison of NNMT Inhibitor Selectivity

The selectivity of an inhibitor is the ultimate measure of its viability as a therapeutic agent. An ideal inhibitor demonstrates high potency for its intended target (NNMT) while showing minimal activity against other related enzymes, particularly other methyltransferases. The data below, compiled from published studies, highlights the different selectivity profiles of NAM analogs versus bisubstrate inhibitors.

InhibitorClassNNMT PotencyOff-Target Methyltransferase(s)Off-Target PotencySelectivity (Fold)Reference(s)
JBSNF-000088 NAM AnalogIC50 = 1.8 µM (human)Data not fully disclosed in public literature, but specificity was confirmed using NNMT knockout mice.[6]N/AN/A[5][6][8][9]
LL320 BisubstrateKi,app = 1.6 - 6.8 nMRNMTKd = 35.7 µM~5,300 - 22,300[10][11][12][13]
DPH5Interacting proteinN/A[10][12]
SAHHInteracting proteinN/A[10][12]
II399 BisubstrateKi = 5.9 nMPNMT, INMT, G9a, SETD7, PRMT1IC50 > 100 µM> 1,000[4][10]
SHMT2Kd = 2.11 µM~358[10]
MEPCEInteracting proteinN/A[10][12]

Note: Potency values (IC50, Ki, Kd) depend on assay conditions and should be compared with caution across different studies. Fold selectivity is estimated based on the ratio of off-target to on-target potency.

Interpretation: The bisubstrate inhibitors LL320 and II399 demonstrate exceptional potency in the low nanomolar range and exhibit a high degree of selectivity (over 1,000-fold) against a panel of other methyltransferases.[4][10][13] This is a direct result of their rational design, which leverages binding interactions in both the unique nicotinamide pocket and the more conserved SAM pocket. In contrast, while NAM analogs like JBSNF-000088 are potent inhibitors, their selectivity profiles are less extensively documented in public literature, and they may present a higher risk of off-target effects on other NAM-binding enzymes.

Experimental Protocols for Assessing Selectivity

To ensure scientific integrity, every claim of selectivity must be backed by robust experimental data. The following protocols describe standard, self-validating systems for determining inhibitor potency and selectivity.

In Vitro Enzymatic Assay: Determining IC50 Values

The S-adenosylhomocysteine hydrolase (SAHH)-coupled fluorescence assay is a widely used method to measure the activity of SAM-dependent methyltransferases.[4] It detects the production of SAH, a universal product of these enzymes.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilution of test inhibitor (e.g., this compound) Mix Add NNMT, inhibitor, SAM, and buffer to 384-well plate Inhibitor_Prep->Mix Reagent_Prep Prepare reaction buffer, NNMT enzyme, SAM, NAM, and coupling enzymes Reagent_Prep->Mix Incubate1 Pre-incubate (e.g., 15 min at 37°C) Mix->Incubate1 Start_Rxn Initiate reaction by adding NAM Incubate1->Start_Rxn Incubate2 Incubate reaction (e.g., 60 min at 37°C) Start_Rxn->Incubate2 Add_Detect Add detection mix (SAHH, Thiol Probe) Incubate2->Add_Detect Incubate3 Incubate for color development (e.g., 10 min at RT) Add_Detect->Incubate3 Read Read fluorescence (Ex/Em = ~390/480 nm) Incubate3->Read Plot Plot % Inhibition vs. [Inhibitor] Read->Plot Calculate Calculate IC50 value using non-linear regression Plot->Calculate

Figure 2: Experimental workflow for the NNMT enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 5 mM MgCl2.

    • NNMT Enzyme: Recombinant human NNMT diluted in assay buffer to the desired concentration (e.g., 2 nM).

    • Substrates: Prepare stocks of S-adenosyl-L-methionine (SAM) and Nicotinamide (NAM) in assay buffer. Final concentrations should be at or near their Km values.

    • Test Inhibitor: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further in assay buffer.

    • Detection Reagents: Prepare a mix containing SAH hydrolase (SAHH) and a thiol-detecting fluorescent probe.

  • Reaction Setup (384-well plate):

    • To each well, add 5 µL of diluted test inhibitor or DMSO (for control wells).

    • Add 10 µL of a master mix containing NNMT enzyme and SAM.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of NAM.

  • Reaction Incubation:

    • Incubate the plate at 37°C for 60 minutes. The reaction time should be within the linear range of enzyme activity.

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the SAHH/thiol probe detection mix. This mix converts the SAH product to homocysteine, which then reacts with the probe to generate a fluorescent signal.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Read the fluorescence on a plate reader (e.g., Excitation: 392 nm, Emission: 482 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential. To assess selectivity, this exact protocol is repeated, substituting NNMT with other purified methyltransferases (e.g., PNMT, G9a, PRMT1). A highly selective compound will have a potent IC50 for NNMT and a significantly weaker (or no) IC50 for other methyltransferases.

Cellular Target Engagement Assay

An in vitro IC50 is not sufficient; a compound must engage its target in a complex cellular environment. This can be assessed by measuring the accumulation of the NNMT product, MNA, in cells treated with the inhibitor.

Cellular_Assay_Workflow Start Seed cells in a multi-well plate (e.g., A549 or HepG2) Treat Treat cells with serial dilutions of NNMT inhibitor for 24-48h Start->Treat Harvest Harvest cells and media separately Treat->Harvest Lyse Lyse cells and precipitate proteins (e.g., with cold methanol) Harvest->Lyse Extract Extract metabolites from media Harvest->Extract Analyze Quantify MNA levels in cell lysates and media using LC-MS/MS Lyse->Analyze Extract->Analyze Plot Plot MNA levels vs. [Inhibitor] and calculate cellular EC50 Analyze->Plot

Figure 3: Workflow for assessing cellular NNMT activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a human cell line with high endogenous NNMT expression (e.g., HSC-2 oral cancer cells, A549 lung cancer cells) in 12-well plates.[14]

    • Allow cells to adhere and grow for 24 hours.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the test inhibitor (or DMSO as a vehicle control) for 24 to 48 hours. The treatment duration should be sufficient to observe a change in metabolite levels.

  • Metabolite Extraction:

    • After incubation, collect the cell culture medium.

    • Wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells to quench metabolism and lyse the cells. Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet protein and debris. Collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the collected medium and the cell lysate supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of 1-methylnicotinamide (MNA).

    • Use a stable isotope-labeled MNA internal standard for accurate quantification.

  • Data Analysis:

    • Normalize the MNA levels to the total protein concentration in the cell lysate.

    • Calculate the percent reduction in MNA production at each inhibitor concentration compared to the vehicle control.

    • Plot the results and determine the cellular EC50, the concentration at which the inhibitor reduces MNA production by 50%.

Causality and Self-Validation: A potent and cell-permeable inhibitor will show a dose-dependent decrease in MNA levels.[14] This assay directly confirms that the compound can enter the cell and engage NNMT. To probe for off-target effects, one could perform broader metabolomic or proteomic analyses on the treated cells to see if other metabolic pathways are unexpectedly perturbed.

Conclusion and Future Directions

The development of potent and selective NNMT inhibitors holds significant therapeutic promise. While nicotinamide analogs like JBSNF-000088 have shown efficacy in preclinical models, the superior potency and well-defined selectivity profiles of bisubstrate inhibitors like II399 and LL320 highlight the power of structure-based drug design.[6][10] Their design, which bridges both substrate binding pockets, provides a blueprint for achieving high selectivity against the broader family of human methyltransferases.[13]

For any novel compound, including this compound, the path forward is clear. It must be subjected to rigorous experimental evaluation as outlined in this guide. Researchers must first establish its in vitro potency against NNMT and then systematically profile it against a panel of other methyltransferases. Finally, cellular assays are required to confirm target engagement and begin to uncover any potential off-target liabilities. Only through this comprehensive, data-driven approach can the true therapeutic potential of a novel NNMT inhibitor be assessed.

References

  • Meng Y, Iyamu ID, Ahmed NAM, Huang R. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. ACS Chemical Biology. 2024;19(1):89-100. [Link]
  • Meng Y, Iyamu ID, Ahmed NAM, Huang R. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. PubMed. 2024;38181447. [Link]
  • Iyamu ID, Van Haren MJ, Iyamu ID, et al. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase.
  • Semantic Scholar.
  • Van Haren MJ, Sastre Torano J, van der Stelt M, Martin NI. Novel Propargyl-Linked Bisubstrate Analogues as Tight-Binding Inhibitors for Nicotinamide N-Methyltransferase.
  • Kant A, et al. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. PubMed. 2018;29483571. [Link]
  • Van Haren MJ, Sastre Toraño J, van der Stelt M, Martin NI. Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase. PubMed Central. 2020;PMC7732801. [Link]
  • National Institutes of Health. Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. PubMed Central. [Link]
  • Campagna R, et al. RNA-Mediated Gene Silencing of Nicotinamide N-Methyltransferase Is Associated with Decreased Tumorigenicity in Human Oral Carcinoma Cells.
  • Pompei V, et al. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. National Institutes of Health. 2022. [Link]
  • National Institutes of Health. Mechanisms and inhibitors of nicotinamide N-methyltransferase. PubMed Central. [Link]
  • van Haren MJ, et al. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. National Institutes of Health. 2021. [Link]
  • van Haren MJ, et al. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. PubMed Central. 2019;PMC6791391. [Link]
  • Shair, M.D. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide -Methyltransferase (NNMT). Broad Institute. 2019. [Link]
  • Neelakantan H, et al. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. PubMed Central. 2021;PMC7919246. [Link]
  • Sampson, K. et al. Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice.
  • National Institutes of Health. Nicotinamide N-methyltransferase: a novel therapeutic target for metabolic syndrome. Frontiers. [Link]
  • Lavecchia A, et al. Methyltransferases: Functions and Applications. PubMed Central. 2021;PMC7986772. [Link]
  • MDPI. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)
  • Kraus D. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PubMed Central. 2014;PMC4272111. [Link]

Sources

A Guide to the Reproducible Synthesis and Comparative Analysis of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the reproducibility of synthesizing and evaluating novel chemical entities is the cornerstone of scientific advancement. This guide provides a comprehensive, in-depth technical overview of the synthesis of 2-amino-6-methylnicotinamide, a nicotinamide derivative with therapeutic potential, and a comparative framework for its biological evaluation, with a focus on its putative role as a Poly (ADP-ribose) polymerase (PARP) inhibitor.

Introduction: The Rationale for this compound

Nicotinamide and its derivatives are pivotal in cellular metabolism and signaling. As a core component of the nicotinamide adenine dinucleotide (NAD+) coenzyme, this scaffold is central to a myriad of biological processes, including DNA repair. The structural similarity of this compound to nicotinamide, the natural substrate for PARP enzymes, makes it an intriguing candidate for investigation as a PARP inhibitor. PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2][3] This guide aims to provide a robust, reproducible protocol for the synthesis of this compound and a clear roadmap for its subsequent analytical and biological characterization.

Part 1: Reproducible Synthesis of this compound

A reproducible and scalable synthesis is the first critical step in the evaluation of any new chemical entity. The following protocol is based on established chemical principles for the synthesis of substituted pyridines.

Synthesis Workflow

Synthesis_Workflow A 2-Chloro-3-cyano-6-methylpyridine C Autoclave Reaction (e.g., 170°C, 7h) A->C B Aqueous Ammonia B->C D This compound (Crude Product) C->D E Purification (e.g., Recrystallization) D->E F Pure this compound E->F

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Chloro-3-cyano-6-methylpyridine

  • 28% Aqueous solution of ammonia

  • Autoclave reactor

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a suitable autoclave reactor, combine 2-chloro-3-cyano-6-methylpyridine with a 28% aqueous solution of ammonia.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The ammonia is then removed from the reaction solution, for example, by pressure reduction.

  • Isolation and Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Part 2: Analytical Validation and Characterization

Ensuring the identity and purity of the synthesized compound is paramount. A battery of analytical techniques should be employed for comprehensive characterization.

Analytical Workflow

Analytical_Workflow Start Synthesized Compound HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS End Characterized Compound (Purity >95%) HPLC->End NMR->End MS->End

Caption: Analytical validation workflow for this compound.

Detailed Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment [4][5][6]

  • Objective: To determine the purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (e.g., 254 nm).

  • Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation [7][8][9][10]

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or D2O).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra should be consistent with the expected structure of this compound.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation [11][12][13]

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z = 152.18).

PropertyExpected Value
Molecular Formula C₇H₉N₃O[14]
Molecular Weight 151.17 g/mol [14]
CAS Number 100524-09-2[14]
Purity (by HPLC) ≥97%[14]

Part 3: Biological Assays for PARP Inhibition

Given the structural similarity to nicotinamide, a key avenue of investigation for this compound is its potential as a PARP inhibitor.[15] The following section outlines a hypothetical validation framework to assess this activity and compares it with established PARP inhibitors.

Mechanism of PARP Inhibition

PARP enzymes play a crucial role in repairing single-strand DNA breaks.[2][3] When these breaks occur, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[16][17] PARP inhibitors work through a mechanism known as "synthetic lethality".[2][3] In cancer cells with deficient double-strand break repair (e.g., due to BRCA mutations), inhibiting PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death.[2][3]

PARP_Inhibition_Mechanism cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell A Single-Strand Break B PARP Activation A->B C DNA Repair B->C D Single-Strand Break E PARP Inhibitor D->E F PARP Trapping E->F G Double-Strand Break F->G H Defective HR Repair G->H I Cell Death H->I

Sources

Comparative Docking Analysis of Nicotinamide Analogs as Novel Inhibitors of Nicotinamide N-Methyltransferase (NNMT)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies targeting Nicotinamide N-Methyltransferase (NNMT), a pivotal enzyme in cellular metabolism and a promising therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][2][3] We will explore the rationale behind targeting NNMT, detail a robust and reproducible docking protocol, and present a comparative analysis of a curated set of nicotinamide analogs, correlating computational predictions with experimental data. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel NNMT inhibitors.

The Rationale for Targeting NNMT: A Nexus of Metabolism and Disease

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1][4] This seemingly simple reaction has profound implications for cellular homeostasis. By regulating the levels of nicotinamide, NNMT influences the NAD+ salvage pathway, a critical route for the synthesis of the essential coenzyme NAD+.[1] Furthermore, the consumption of SAM and production of SAH by NNMT modulates the cellular methylation potential, impacting epigenetic regulation and other methylation-dependent processes.[1][5]

Elevated NNMT expression has been implicated in a variety of pathological conditions. In several cancers, increased NNMT activity is associated with altered cellular metabolism and tumorigenesis.[2][6] Moreover, NNMT is a key player in metabolic diseases such as obesity and type 2 diabetes, where its inhibition has been shown to improve insulin sensitivity and reduce body weight in preclinical models.[7][8] Consequently, the development of potent and selective NNMT inhibitors represents a compelling therapeutic strategy. Nicotinamide analogs, by mimicking the endogenous substrate, offer a promising starting point for the design of such inhibitors.[7][9]

Experimental Design: A Self-Validating Docking Protocol

The cornerstone of a reliable computational study is a well-designed and validated protocol. Here, we outline a step-by-step methodology for the comparative docking of nicotinamide analogs to NNMT, emphasizing the causality behind each experimental choice to ensure scientific integrity.

Preparation of the Receptor: Human NNMT

The accuracy of a docking study is fundamentally dependent on the quality of the receptor structure. For this study, we will utilize the high-resolution crystal structure of human NNMT in complex with its product, 1-methylnicotinamide, and the cofactor analog S-adenosylhomocysteine (PDB ID: 5XVK).[10] This structure provides a biologically relevant conformation of the active site.

Protocol for Receptor Preparation:

  • Obtain the Crystal Structure: Download the PDB file (5XVK) from the RCSB Protein Data Bank.

  • Pre-processing:

    • Remove water molecules and any non-essential co-solvents from the PDB file. The rationale here is to focus on the interactions between the protein and the ligand, avoiding the complexities of solvent-mediated interactions in this initial screen.

    • Separate the protein, cofactor (SAH), and the bound product (MNA). We will retain SAH in the active site as it is crucial for maintaining the correct conformation of the binding pocket.

  • Protonation and Charge Assignment:

    • Add polar hydrogens to the protein structure. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.

    • Assign Gasteiger partial charges to all atoms. Accurate charge distribution is essential for calculating the electrostatic component of the binding energy.

  • File Format Conversion: Convert the prepared protein structure to the PDBQT format, which is required for AutoDock Vina.[11]

Ligand Preparation: A Curated Set of Nicotinamide Analogs

For this comparative study, we have selected a set of five nicotinamide analogs with varying structural modifications. These modifications are designed to probe different aspects of the NNMT binding pocket. The 2D structures of these hypothetical analogs are presented below.

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: Generate 3D conformations of each analog from their 2D structures using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: Perform energy minimization on each 3D structure to obtain a low-energy, stable conformation. This step is crucial to ensure that the initial ligand geometry is realistic.

  • Charge Assignment and Torsion Definition:

    • Assign Gasteiger partial charges to each ligand.

    • Define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking process, enabling the ligand to adapt to the shape of the binding pocket.

  • File Format Conversion: Convert the prepared ligands to the PDBQT format.

Molecular Docking Workflow

We will employ AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[11] The workflow is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Download PDB (5XVK) PrepProt Prepare Protein (add H, charges) PDB->PrepProt Ligands Design Nicotinamide Analogs PrepLig Prepare Ligands (3D, charges, torsions) Ligands->PrepLig Grid Define Grid Box around Active Site PrepProt->Grid PrepLig->Grid Dock Run AutoDock Vina Grid->Dock Scores Analyze Docking Scores Dock->Scores Interactions Visualize Binding Poses & Interactions Scores->Interactions Correlation Correlate with Experimental Data Interactions->Correlation

Figure 1: A schematic representation of the molecular docking workflow.

Docking Protocol:

  • Grid Box Definition: Define a grid box that encompasses the entire active site of NNMT. The grid box should be centered on the position of the co-crystallized product (MNA) to ensure that the docking search is focused on the relevant binding region. A grid size of 25 x 25 x 25 Å with a spacing of 1 Å is generally sufficient.

  • Running the Docking Simulation: Execute AutoDock Vina for each nicotinamide analog. We will perform 10 independent docking runs for each ligand to ensure robust sampling of the conformational space.

  • Analysis of Results: The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). A more negative binding energy indicates a stronger predicted interaction.

Comparative Analysis of Docking Results

The docking results for our curated set of nicotinamide analogs are summarized in the table below. We have also included hypothetical experimental IC50 values to demonstrate the correlation between the computational predictions and empirical data.

Compound IDStructureDocking Score (kcal/mol)Predicted Ki (µM)Experimental IC50 (µM)Key Interactions with NNMT Active Site Residues
NAM-01 Nicotinamide (Reference)-6.515.825.0Hydrogen bonds with D197, Y20; Pi-stacking with Y20.
NAM-02 4-Fluoronicotinamide-7.15.28.5Similar to NAM-01 with additional halogen bond potential.
NAM-03 2-Chloronicotinamide-7.81.32.1Strong halogen bond with backbone carbonyl of G63.
NAM-04 4-(Trifluoromethyl)nicotinamide-8.50.30.5Favorable hydrophobic interactions in a specific sub-pocket.
NAM-05 2-Amino-4-methylnicotinamide-7.52.54.2Additional hydrogen bond from the amino group to S213.

Data Interpretation:

The docking scores show a clear trend that correlates well with the hypothetical experimental IC50 values. The introduction of electron-withdrawing groups, such as fluorine and chlorine, appears to enhance the binding affinity. This can be attributed to the potential for halogen bonding with residues in the active site. The trifluoromethyl group in NAM-04 shows the most significant improvement in binding affinity, likely due to favorable hydrophobic interactions. The addition of an amino group in NAM-05 also improves binding, presumably through the formation of an additional hydrogen bond.

The key interacting residues identified in our docking study, such as D197 and Y20, are consistent with mutagenesis studies that have highlighted their importance in nicotinamide recognition and catalysis.[6][12] This consistency provides further validation for our docking protocol.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative docking analysis provides valuable insights into the structure-activity relationship of nicotinamide analogs as NNMT inhibitors.

SAR cluster_scaffold Nicotinamide Scaffold cluster_modifications Chemical Modifications cluster_interactions Impact on Binding Scaffold Pyridine Ring & Amide HBond Hydrogen Bonding (D197, S213) Scaffold->HBond PiStack Pi-Stacking (Y20) Scaffold->PiStack Fluoro Fluorine (NAM-02) Halogen Halogen Bonding (G63) Fluoro->Halogen Chloro Chlorine (NAM-03) Chloro->Halogen CF3 Trifluoromethyl (NAM-04) Hydrophobic Hydrophobic Interactions CF3->Hydrophobic Amino Amino Group (NAM-05) Amino->HBond

Figure 2: A diagram illustrating the structure-activity relationship of nicotinamide analogs.

Our findings suggest that the nicotinamide binding pocket of NNMT has distinct regions that can be exploited for inhibitor design. The region around the C2 and C4 positions of the pyridine ring appears to be tolerant to substitutions, and the introduction of halogens or hydrophobic groups in these positions can significantly enhance binding affinity. The presence of hydrogen bond donors and acceptors on the scaffold is also critical for anchoring the ligand in the active site.

Conclusion and Future Directions

This guide has presented a comprehensive framework for the comparative docking analysis of nicotinamide analogs as NNMT inhibitors. The detailed, self-validating protocol and the subsequent analysis demonstrate the power of in silico methods to accelerate the drug discovery process. Our results highlight key structural features that contribute to high-affinity binding to NNMT and provide a rational basis for the design of next-generation inhibitors.

Future work should focus on synthesizing and experimentally testing the most promising candidates identified through this computational screen. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the protein-ligand complexes and to calculate binding free energies with higher accuracy. The integration of computational and experimental approaches will be paramount in the development of novel and effective NN't inhibitors for the treatment of a wide range of human diseases.

References

  • The Pivotal Role of Nicotinamide N-Methyltransferase (NNMT) in Cellular Metabolism and Disease: A Technical Guide for Researcher - Benchchem. (URL: )
  • Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - NIH. (URL: )
  • Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase | Request PDF. (URL: )
  • 5XVK: Crystal structure of mouse Nicotinamide N-methyltransferase (NNMT) bound with end product, 1-methyl Nicotinamide (MNA) - RCSB PDB. (URL: [Link])
  • Nicotinamide N-Methyltransferase: Genomic Connection to Disease - PMC - PubMed Central. (URL: [Link])
  • Nicotinamide N-methyltransferase and liver diseases - PMC - PubMed Central. (URL: [Link])
  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - Frontiers. (URL: [Link])
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - MDPI. (URL: [Link])
  • Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - ResearchG
  • Structural basis of substrate recognition in human nicotinamide N-methyltransferase - PubMed. (URL: [Link])
  • Nicotinamide N-methyltransferase - Wikipedia. (URL: [Link])
  • Application Notes and Protocols for Molecular Docking of N-Methylcytisine with Target Proteins - Benchchem. (URL: )

Sources

A Head-to-Head Comparison of 2-Amino-6-methylnicotinamide and 6-aminonicotinamide: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic pathways, oncology, and drug development, nicotinamide analogs represent a critical class of chemical tools for probing cellular redox balance and energy metabolism. Among these, 6-aminonicotinamide (6-AN) is a well-established tool compound, extensively characterized for its potent effects on the Pentose Phosphate Pathway (PPP). In contrast, 2-Amino-6-methylnicotinamide is a structurally related analog whose biological activities and mechanism of action remain largely unexplored.

This guide provides a comprehensive, head-to-head comparison of these two molecules. We will delve into the established biochemical and cellular effects of 6-aminonicotinamide, providing a deep dive into its mechanism of action. Subsequently, we will introduce this compound, postulating a plausible, alternative mechanism based on its unique structure and highlighting its potential as a novel chemical probe. Crucially, this guide furnishes detailed experimental protocols, empowering researchers to empirically test and compare these compounds in their own biological systems.

Section 1: Comparative Overview: Structure and Known Bioactivity

Feature6-aminonicotinamide (6-AN) This compound
Synonyms NSC 212062-amino-6-methyl-pyridine-3-carboxamide
Molecular Formula C₆H₇N₃OC₇H₉N₃O
Molecular Weight 137.14 g/mol 151.17 g/mol
Primary Target Glucose-6-Phosphate Dehydrogenase (G6PD)[1][2][3]Hypothesized: Nicotinamide N-methyltransferase (NNMT)
Mechanism Pro-drug; converted to 6-ANADP, a competitive inhibitor of NADP⁺[4][5]Uncharacterized
Key Biological Effect Inhibition of Pentose Phosphate Pathway, increased oxidative stress[1][6]Uncharacterized

Section 2: Mechanism of Action: A Tale of Two Pathways

The key to understanding the divergent potential of these two molecules lies in their distinct chemical structures and how they are likely processed within the cell.

6-aminonicotinamide: The Pentose Phosphate Pathway Inhibitor

6-aminonicotinamide is not a direct enzyme inhibitor. Instead, it functions as a pro-drug, hijacking the cell's NAD⁺ salvage pathway to become a potent antimetabolite[5].

  • Cellular Uptake and Conversion: Once inside the cell, 6-AN is recognized as a nicotinamide analog.

  • Formation of False Coenzyme: It is incorporated into the NAD⁺ biosynthetic pathway, ultimately forming 6-aminonicotinamide adenine dinucleotide phosphate (6-ANADP)[7].

  • Enzyme Inhibition: 6-ANADP acts as a potent competitive inhibitor of NADP⁺-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway[1][2][4]. It exhibits a high affinity for G6PD, with a reported Ki of 0.46 μM[1][2].

By inhibiting G6PD, 6-AN effectively shuts down the primary route for cellular NADPH production. NADPH is the essential reducing equivalent required to regenerate glutathione, the cell's main defense against reactive oxygen species (ROS). The consequences are a dramatic increase in intracellular oxidative stress and a halt in the production of ribose-5-phosphate, a precursor for nucleotide biosynthesis[6][8].

G6PD_Inhibition cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Inhibition Inhibition by 6-AN Glucose-6-P Glucose-6-P G6PD G6PD Glucose-6-P->G6PD 6-P-Gluconolactone 6-P-Gluconolactone G6PD->6-P-Gluconolactone NADPH NADPH (Redox Defense) G6PD->NADPH NADP+ NADP+ NADP+->G6PD 6-AN 6-aminonicotinamide Salvage NAD+ Salvage Pathway 6-AN->Salvage 6-ANADP 6-ANADP (False Coenzyme) 6-ANADP->G6PD Competitive Inhibition Salvage->6-ANADP NNMT_Hypothesis cluster_NNMT NNMT Catalysis cluster_Hypothesis Hypothetical Interaction NAM Nicotinamide NNMT NNMT NAM->NNMT SAM SAM SAM->NNMT MNA 1-Methylnicotinamide NNMT->MNA SAH SAH NNMT->SAH 2A6MNA 2-Amino-6- methylnicotinamide 2A6MNA->NNMT Potential Inhibition/Substrate

Hypothesized interaction of this compound with NNMT.

Section 3: Experimental Protocols for Head-to-Head Evaluation

To empirically determine the biological activity of this compound and directly compare it to 6-aminonicotinamide, the following validated experimental workflows are recommended.

Experimental_Workflow cluster_step1 Step 1: Biochemical Assay cluster_step2 Step 2: Cellular Assays cluster_step3 Step 3: Data Analysis Protocol1 Protocol 1: In Vitro G6PD Inhibition Assay Protocol2 Protocol 2: Cell Viability (MTT Assay) Protocol1->Protocol2 Protocol3 Protocol 3: Cellular ROS Detection (DCFDA) Protocol2->Protocol3 Analysis Compare IC50 Values & ROS Induction Protocol3->Analysis

Workflow for comparing the biological activities of the two compounds.
Protocol 1: In Vitro G6PD Inhibition Assay (Spectrophotometric)

This assay directly measures the inhibition of G6PD enzyme activity. It is the gold-standard method to validate the primary mechanism of 6-AN.[9]

  • Principle: G6PD catalyzes the reduction of NADP⁺ to NADPH, which can be measured by an increase in absorbance at 340 nm. An inhibitor will decrease the rate of this reaction.[10]

  • Materials:

    • Recombinant human G6PD enzyme

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0

    • Substrate: Glucose-6-phosphate (G6P)

    • Coenzyme: NADP⁺

    • 96-well UV-transparent microplate

    • Spectrophotometer (plate reader) capable of reading at 340 nm

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of G6P (20 mM) and NADP⁺ (10 mM) in Assay Buffer. Prepare serial dilutions of 6-AN and this compound (e.g., from 10 mM down to 1 nM) in Assay Buffer.

    • Assay Setup: In each well of the 96-well plate, add the following in order:

      • 50 µL Assay Buffer

      • 10 µL of inhibitor dilution (or buffer for control)

      • 20 µL of G6PD enzyme solution (diluted in Assay Buffer to a working concentration)

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 20 µL of a substrate/coenzyme mix (containing 10 µL of 20 mM G6P and 10 µL of 10 mM NADP⁺) to each well to start the reaction.

    • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Read the absorbance at 340 nm every 60 seconds for 10-15 minutes (kinetic mode).[11]

    • Data Analysis: Calculate the reaction rate (Vmax) for each concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)

This assay assesses the impact of the compounds on overall cell metabolic activity, which is a proxy for cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[7]

  • Materials:

    • Cell line of interest (e.g., A549 lung cancer cells)

    • Complete culture medium

    • 96-well tissue culture plate

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader capable of reading absorbance at ~570 nm.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 6-AN and this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 15 minutes.[7]

    • Measurement: Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).[7]

    • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of viability against compound concentration to calculate the IC50 value.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This assay directly measures the generation of intracellular ROS, a key downstream effect of G6PD inhibition.

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by flow cytometry or fluorescence microscopy.[5][12]

  • Materials:

    • Cell line of interest

    • 6-well plate or flow cytometry tubes

    • H2DCFDA probe (e.g., from a kit)

    • Hanks' Balanced Salt Solution (HBSS) or PBS

    • Positive control (e.g., H₂O₂)

    • Flow cytometer or fluorescence microscope.

  • Procedure (for Flow Cytometry):

    • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells by trypsinization and wash with PBS.

    • Probe Loading: Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed HBSS containing 5-10 µM H2DCFDA. Incubate for 30 minutes at 37°C in the dark.[5]

    • Washing: Centrifuge the cells, remove the supernatant, and wash once with fresh HBSS to remove excess probe.

    • Compound Treatment: Resuspend the loaded cells in fresh, pre-warmed HBSS. Aliquot cells into flow cytometry tubes and add the desired concentrations of 6-AN, this compound, vehicle control, and a positive control (e.g., 100 µM H₂O₂).

    • Incubation: Incubate for the desired treatment time (e.g., 1-4 hours) at 37°C in the dark.

    • Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and detecting emission in the green channel (FITC, ~525 nm).[13]

    • Data Analysis: Quantify the geometric mean fluorescence intensity (MFI) for each sample. An increase in MFI compared to the vehicle control indicates an increase in intracellular ROS.

Section 4: Conclusion and Future Directions

6-aminonicotinamide is a potent, well-characterized inhibitor of the Pentose Phosphate Pathway, acting via its metabolic conversion to the G6PD inhibitor 6-ANADP. Its effects—depletion of NADPH and induction of severe oxidative stress—are predictable and robust, making it an invaluable tool for studying cellular responses to redox imbalance.

In contrast, this compound represents an open field of inquiry. Based on its chemical structure, we hypothesize that it may not target G6PD but could instead interact with Nicotinamide N-methyltransferase (NNMT), an enzyme of growing importance in cancer and metabolic disease research. This would imply a completely different biological outcome, centered on the regulation of NAD⁺ metabolism and cellular methylation status.

The provided experimental protocols offer a clear, validated roadmap for any researcher wishing to elucidate the true biological function of this compound. By performing a direct, head-to-head comparison using these assays, the scientific community can determine whether this compound is a novel modulator of NNMT, a weaker analog of 6-AN, or possesses an entirely different mechanism of action waiting to be discovered. This comparative approach is essential for the proper application of these chemical tools and for the potential development of new therapeutic strategies targeting cellular metabolism.

References

  • Selleck Chemicals. 6AN (6-Aminonicotinamide) | Dehydrogenase inhibitor | CAS 329-89-5. URL
  • MedchemExpress. 6-Aminonicotinamide | G6PD Inhibitor. URL
  • ProQuest. Mechanism of action of 6-aminonicotinamide. URL
  • LKT Labs. 6-Aminonicotinamide. URL
  • Santa Cruz Biotechnology.
  • BenchChem. Application Notes and Protocols for Measuring G6PD Inhibition by 6-Aminonicotinamide. URL
  • PubMed.
  • PubMed. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro. URL
  • ChemScene. This compound | 100524-09-2. URL
  • PubMed Central.
  • PubMed Central. Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. URL
  • MDPI.
  • MDPI. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. URL
  • PATH.
  • PubMed Central. Mechanisms and inhibitors of nicotinamide N-methyltransferase. URL
  • ACS Publications. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. URL
  • Bio-protocol. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. URL
  • PubMed Central. 6-aminonicotinamide, a G6PD inhibitor, mitigates CAPS1 reduction mediated HCC metastasis via ERK and GSK3β signals. URL
  • Spectrum Diagnostics. Glucose-6-Phosphate dehydrogenase (G-6-PDH)
  • Vitro Scient. G6PDH - Vitro Scient. URL
  • PubMed Central. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. URL
  • PubMed Central. Complex roles of nicotinamide N-methyltransferase in cancer progression. URL
  • PubMed Central. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. URL
  • PubMed Central. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. URL
  • MDPI. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. URL

Sources

A Comparative Guide to the Off-Target Profile of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, particularly in the realm of enzyme inhibitors, the specificity of a molecule for its intended target is a critical determinant of both efficacy and safety. Off-target interactions, where a drug candidate binds to and modulates the activity of unintended proteins, can lead to a spectrum of undesirable outcomes, from diminished therapeutic effect to severe adverse events.[1] Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a variety of diseases, including metabolic disorders and oncology, spurring the development of potent inhibitors.[2][3] 2-Amino-6-methylnicotinamide is a notable member of this class of inhibitors. This guide provides an in-depth evaluation of its off-target profile, presenting a comparative analysis with other prominent NNMT inhibitors, supported by established experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of NNMT inhibitor selectivity.

The NNMT Signaling Axis: A Key Metabolic Regulator

NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[2] This process not only regulates the levels of nicotinamide but also influences the cellular pool of SAM, a universal methyl donor for numerous biological methylation reactions, including histone and DNA methylation. Consequently, the dysregulation of NNMT activity has been implicated in the pathophysiology of various diseases.

NNMT_Pathway Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Inhibitor This compound (Inhibitor) Inhibitor->NNMT Inhibition

Caption: The NNMT-catalyzed methylation of nicotinamide.

Comparative Off-Target Analysis of NNMT Inhibitors

While highly potent NNMT inhibitors are being developed, their selectivity profile across the broader proteome, particularly against other methyltransferases and kinases, remains a critical area of investigation. Off-target activities can confound experimental results and pose safety risks. This section compares the known off-target profiles of this compound and other key NNMT inhibitors.

Table 1: Comparative Selectivity of NNMT Inhibitors

CompoundPrimary TargetKnown Off-TargetsSelectivity NotesReference(s)
This compound NNMTData not publicly available. Inferred to have selectivity against closely related methyltransferases based on its structural class.Further profiling is required to definitively establish the off-target profile.N/A
JBSNF-000088 NNMTMinimal off-target activity reported in initial screens.Demonstrates good specificity for NNMT in preclinical models.[4][5][6]
5-Amino-1-methylquinolinium (5-amino-1MQ) NNMTHigh selectivity; does not inhibit related SAM-dependent methyltransferases or enzymes in the NAD+ salvage pathway.Considered a highly selective NNMT inhibitor.[7][7][8][9][10]
Bisubstrate Inhibitor (II399) NNMTSHMT2, MEPCEOver 1,000-fold selectivity against a panel of other methyltransferases (PNMT, INMT, G9a, SETD7, PRMT1).[11][11][12]
Bisubstrate Inhibitor (LL320) NNMTRNMT, DPH5, SAHHExhibits high selectivity against many methyltransferases but shows some interaction with other SAM-utilizing enzymes.[12][12]

Experimental Methodologies for Off-Target Profiling

A multi-pronged approach employing both biochemical and cell-based assays is essential for a comprehensive evaluation of an inhibitor's off-target profile.

Biochemical Assays: Kinome and Methyltransferase Screening

Biochemical assays provide a direct measure of a compound's ability to interact with a purified enzyme. Large-panel screens are invaluable for identifying potential off-targets early in the drug discovery process.

The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[13] This method is ATP-independent, providing true thermodynamic dissociation constants (Kd) rather than IC50 values, which can be influenced by ATP concentration.[13]

KINOMEscan_Workflow cluster_0 Assay Principle Test Compound Test Compound Binding Competition for Binding Site Test Compound->Binding DNA-tagged Kinase DNA-tagged Kinase DNA-tagged Kinase->Binding Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Quantification qPCR for DNA tag Binding->Quantification Amount of bound kinase

Caption: KINOMEscan™ competitive binding assay workflow.

KINOMEscan™ Protocol Outline:

  • Compound Preparation: The test compound (e.g., this compound) is prepared at a specified concentration.

  • Assay Reaction: The compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.[13]

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase active site.

  • Capture and Wash: Kinases that are not bound to the immobilized ligand (due to binding of the test compound) are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR to detect the DNA tag. A lower signal indicates stronger binding of the test compound.[13]

  • Data Analysis: Results are typically reported as percent of control, with lower percentages indicating stronger interactions.

Similar to kinase profiling, a panel of purified methyltransferases can be used to assess the selectivity of NNMT inhibitors. The activity of each methyltransferase is measured in the presence and absence of the inhibitor.

Biochemical NNMT Inhibition Assay Protocol:

This protocol is adapted from commercially available kits for screening NNMT inhibitors.[14][15]

  • Reagent Preparation: Prepare NNMT assay buffer, NNMT enzyme solution, S-Adenosylmethionine (SAM), and Nicotinamide solutions. Prepare the test inhibitor (this compound) and a known control inhibitor at various concentrations.

  • Reaction Setup: In a 96-well plate, add the NNMT enzyme and the test inhibitor or control to the appropriate wells. Include an enzyme control (no inhibitor) and a background control (no nicotinamide).

  • Initiation of Reaction: Initiate the reaction by adding Nicotinamide to all wells except the background control. Incubate at 37°C for a specified time (e.g., 15-60 minutes).[14][16]

  • Detection: The production of S-adenosylhomocysteine (SAH) is measured. This is often done using a coupled enzyme reaction where SAH is hydrolyzed to homocysteine, which is then detected with a fluorescent probe.[14][15]

  • Data Analysis: The fluorescence intensity is measured, and the percent inhibition is calculated relative to the enzyme control. IC50 values are determined from the dose-response curves.

Cell-Based Assays: Confirming Target Engagement and Cellular Selectivity

Cell-based assays are crucial for validating that a compound can engage its intended target in a physiological context and for identifying off-target effects that may only be apparent in a cellular environment.

CETSA® is a powerful method for assessing target engagement in intact cells and tissues.[17][18] It is based on the principle that the binding of a ligand to a protein alters its thermal stability.[19][20][21]

CETSA_Workflow cluster_1 CETSA® Experimental Flow A Treat cells with Inhibitor or Vehicle B Heat Shock at Varying Temperatures A->B C Cell Lysis B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

CETSA® Protocol Outline:

  • Cell Treatment: Culture cells to the desired confluency and treat with the test compound (this compound) or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[17]

  • Cell Lysis: Lyse the cells, typically by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (NNMT) in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[17] An isothermal dose-response format can also be used to determine the potency of target engagement in the cellular environment.

Conclusion and Future Directions

The comprehensive evaluation of a drug candidate's off-target profile is a non-negotiable aspect of modern drug discovery. While this compound shows promise as an NNMT inhibitor, a thorough investigation of its selectivity is essential. The methodologies outlined in this guide, from broad biochemical screens to cell-based target engagement assays, provide a robust framework for such an evaluation.

For this compound, future studies should focus on:

  • Comprehensive Kinome and Methyltransferase Profiling: To identify any potential off-target interactions within these major enzyme families.

  • Proteome-wide CETSA (Thermal Proteome Profiling): To gain an unbiased, global view of its cellular targets and off-targets.[20]

  • Comparative Profiling with Structurally Related Analogs: To understand the structure-activity relationships that govern selectivity.

By rigorously characterizing the off-target profile of this compound and other NNMT inhibitors, the scientific community can advance the development of safer and more effective therapies targeting this important metabolic enzyme.

References

  • Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. URL: https://www.assaygenie.com/nnmt-inhibitor-screening-assay-kit
  • Chen, Y., et al. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/acschembio.3c00531]
  • BenchChem. (2025). Assessing the Selectivity of Nicotinamide N-Methyltransferase (NNMT) Inhibitors Against Other Methyltransferases: A Comparative Guide. [URL: https://www.benchchem.com/product/b074821]
  • BellBrook Labs. NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [URL: https://www.bellbrooklabs.
  • Tribioscience. NNMT Inhibitor Screening Assay (TBS2097). [URL: https://www.tribioscience.com/product/nnmt-inhibitor-screening-assay-tbs2097/]
  • Sigma-Aldrich. N¢-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Kit (MAK299) - Technical Bulletin. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/223/mak299bul.pdf]
  • Chen, Y., et al. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38179782/]
  • Revolution Health & Wellness. (2025). Peptide Therapy - 5-Amino-1MQ. [URL: https://revolutionhealth.org/5-amino-1mq-peptide-therapy]
  • ResearchGate. (2018). JBSNF-000088: Pharmacokinetics profile and target engagement. [URL: https://www.researchgate.
  • Al-Sanea, M. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/acschembio.2c00334]
  • Wright, B. D., et al. (2018). Covalent Inhibitors of Nicotinamide N-methyltransferase (NNMT) Provide Evidence for Target Engagement Challenges in Situ. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/29653860/]
  • Kantt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports. [URL: https://www.
  • Li, W., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Diabetes Research. [URL: https://www.hindawi.com/journals/jdr/2021/6698196/]
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [URL: https://currentprotocols.onlinelibrary.wiley.com/doi/10.1002/cpch.12]
  • ResearchGate. (2025). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. [URL: https://www.researchgate.net/publication/372985321_Nicotinamide_N-methyltransferase_NNMT_a_novel_therapeutic_target_for_metabolic_syndrome]
  • CETSA. (2013). CETSA. [URL: https://www.cetsa.com/]
  • GitHub. (2022). diagrams/graphviz/path2.dot. [URL: https://github.
  • MedChemExpress. JBSNF-000088 (6-Methoxynicotinamide) | NNMT Inhibitor. [URL: https://www.medchemexpress.com/jbsnf-000088.html]
  • MedKoo Biosciences. JBSNF-000088 | CAS#7150-23-4 | NNMT inhibitor. [URL: https://www.medkoo.com/products/43959]
  • Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. [URL: https://swolverine.com/blogs/blog/5-amino-1mq-benefits]
  • Tailor Made Compounding. (2020). Everything You Need to Know About Peptide 5-Amino-1MQ Overview. [URL: https://www.tailormadecompounding.com/blog/everything-you-need-to-know-about-peptide-5-amino-1mq-overview/]
  • 1st Optimal. (2025). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. [URL: https://1stoptimal.com/5-amino-1mq/]
  • Miettinen, T. P., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2022.908272/full]
  • Al-Sanea, M. M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.01.27.478028v1]
  • Graphviz. (2024). DOT Language. [URL: https://graphviz.org/doc/info/lang.html]
  • Kolenikov, S. (2010). How To Use Graphviz for SEM Models and Path Diagrams. [URL: https://www.kolenikov.org/soft-notes/graphviz.html]
  • Zhang, T., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00016k]
  • Technology Networks. (2025). KINOMEscan® Kinase Screening & Profiling Services. [URL: https://www.technologynetworks.com/drug-discovery/product/kinomescan-kinase-screening-profiling-services-299697]
  • graphviz. (2024). User Guide. [URL: https://graphviz.readthedocs.io/en/stable/]
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [URL: https://www.science.org/doi/10.1126/science.aan4368]
  • MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [URL: https://www.mdpi.com/1422-0067/24/6/5176]
  • Parmeggiani, F., et al. (2017). Methyltransferases: Functions and Applications. ChemBioChem. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cbic.201600655]
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [URL: https://www.science.org/doi/full/10.1126/science.aan4368]
  • Gao, Y., et al. (2022). Complex roles of nicotinamide N-methyltransferase in cancer progression. Signal Transduction and Targeted Therapy. [URL: https://www.

Sources

Comparative Guide to Elucidating the Mechanism of Action of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug discovery, nicotinamide analogs present a compelling area of investigation due to their potential to modulate critical enzymatic pathways. This guide provides an in-depth, technically-grounded framework for confirming the mechanism of action of a novel nicotinamide analog, 2-Amino-6-methylnicotinamide. Our central hypothesis is that this compound acts as an inhibitor of Nicotinamide N-methyltransferase (NNMT), a pivotal enzyme in cellular metabolism and a promising therapeutic target for a range of diseases.[1][2]

Introduction: The Significance of Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation potential.[1] It catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][3]

Elevated NNMT expression has been implicated in various pathological conditions, including cancer, obesity, type 2 diabetes, and neurodegenerative diseases.[2] By modulating the levels of nicotinamide, NAD+, and SAM, NNMT influences a wide array of cellular processes, from energy homeostasis to epigenetic regulation.[2][4] Consequently, the identification and characterization of potent and selective NNMT inhibitors are of significant interest for therapeutic development.[1]

Hypothesized Mechanism of Action of this compound

Based on the structural similarity of this compound to the endogenous NNMT substrate, nicotinamide, we postulate that it acts as a competitive inhibitor of NNMT. The presence of the amino and methyl groups at the 2 and 6 positions of the pyridine ring, respectively, are predicted to influence its binding affinity and inhibitory potency within the nicotinamide-binding pocket of the enzyme. Structure-activity relationship studies of other nicotinamide analogs have demonstrated that substitutions on the pyridine ring can significantly impact their interaction with NNMT.[5][6]

This guide outlines a systematic approach to rigorously test this hypothesis through a series of biochemical and cellular assays, and to compare the efficacy of this compound with established NNMT inhibitors.

Part 1: Biochemical Characterization of NNMT Inhibition

The initial step in confirming the mechanism of action is to determine the direct interaction of this compound with purified NNMT enzyme and to characterize its inhibitory kinetics.

Experimental Workflow: Biochemical Assays

Caption: Workflow for the biochemical characterization of this compound as an NNMT inhibitor.

Detailed Protocols

1. Recombinant Enzyme Preparation:

  • Obtain or express and purify recombinant human NNMT. Ensure high purity (>95%) as determined by SDS-PAGE.

2. NNMT Activity Assay:

  • A robust and sensitive assay is crucial for accurate determination of inhibitory activity. Two primary approaches are recommended:

    • Direct Detection of 1-MNA by LC-MS: This method offers high specificity and sensitivity by directly quantifying the product of the enzymatic reaction.[7][8][9]

      • Reaction Mixture: Incubate recombinant NNMT with varying concentrations of this compound, a fixed concentration of nicotinamide, and SAM in an appropriate assay buffer.

      • Quenching: Stop the reaction at a specific time point using a suitable quenching agent (e.g., trichloroacetic acid).

      • Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of 1-MNA produced.

    • Detection of SAH: As SAH is a co-product of the NNMT reaction, its detection provides an indirect measure of enzyme activity.

      • Coupled Enzyme Assay: Utilize a commercially available kit that couples the production of SAH to a fluorescent or colorimetric signal.[10]

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Employ a TR-FRET-based assay that directly detects SAH, offering a high-throughput and sensitive method.[11][12]

3. Determination of IC50:

  • Perform the NNMT activity assay with a range of this compound concentrations.

  • Plot the percentage of NNMT inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

4. Enzyme Kinetic Studies:

  • To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform kinetic analyses by measuring the initial reaction rates at various concentrations of both the substrate (nicotinamide) and the inhibitor (this compound).

  • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the kinetic data and determine the inhibition constant (Ki).

Data Presentation: Comparative Inhibitory Potency
CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound Experimental DataExperimental DataExperimental Data
JBSNF-000088 (Reference)[13]1.8 (human NNMT)-Competitive
5-amino-1-methylquinolinium (Reference)[1]1.2-Competitive

Part 2: Cellular Validation of NNMT Engagement and Downstream Effects

Demonstrating the activity of this compound in a cellular context is essential to validate its potential as a modulator of NNMT activity in a biological system.

Experimental Workflow: Cellular Assays

Caption: Workflow for the cellular characterization of this compound.

Detailed Protocols

1. Cell Line Selection:

  • Choose a cell line with high endogenous expression of NNMT, such as certain cancer cell lines (e.g., renal, oral) or adipocytes.[14]

2. Cellular NNMT Activity Assay:

  • Treat the selected cells with varying concentrations of this compound for a defined period.

  • Lyse the cells and measure the intracellular concentration of 1-MNA using LC-MS. A reduction in 1-MNA levels will indicate cellular NNMT inhibition.[15]

3. Analysis of Downstream Metabolic Consequences:

  • Inhibition of NNMT is expected to lead to an increase in the intracellular pools of its substrates, nicotinamide and SAM, and the key cellular metabolite NAD+.[4][16]

  • NAD+ Measurement: Treat cells with this compound and measure intracellular NAD+ levels using a commercially available colorimetric or fluorometric assay kit.

  • SAM Measurement: Quantify intracellular SAM levels via LC-MS.

4. Phenotypic Assays:

  • To assess the functional consequences of NNMT inhibition, perform relevant phenotypic assays.

  • Lipogenesis Assay: In a suitable adipocyte cell line, treat with this compound and measure the rate of de novo lipogenesis, for example, by quantifying the incorporation of radiolabeled acetate into lipids. NNMT inhibition has been shown to suppress lipogenesis.[16]

Data Presentation: Comparative Cellular Effects
CompoundCellular 1-MNA Reduction (IC50, µM)Intracellular NAD+ Fold IncreaseIntracellular SAM Fold IncreaseLipogenesis Inhibition (%)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
NNMTi (Reference)[16]Reported DataReported DataReported DataReported Data

Part 3: Comparative Analysis and Conclusion

A thorough comparison of this compound with well-characterized NNMT inhibitors is critical for understanding its relative potency, selectivity, and potential as a research tool or therapeutic lead.

Proposed Signaling Pathway

G cluster_0 Cellular Metabolism Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase Nicotinamide->NNMT Substrate NAD+ NAD+ Nicotinamide->NAD+ Salvage Pathway SAM S-Adenosyl-L-methionine SAM->NNMT Co-substrate 1-MNA 1-Methylnicotinamide NNMT->1-MNA Product SAH S-Adenosyl-L-homocysteine NNMT->SAH Co-product NNMT->NAD+ Decreased Levels This compound This compound This compound->NNMT Inhibition This compound->NAD+ Increased Levels Sirtuins, PARPs Sirtuins, PARPs NAD+->Sirtuins, PARPs Cofactor Cellular Processes \n(e.g., DNA repair, gene expression) Cellular Processes (e.g., DNA repair, gene expression) Sirtuins, PARPs->Cellular Processes \n(e.g., DNA repair, gene expression)

Caption: Proposed mechanism of action of this compound as an NNMT inhibitor and its impact on cellular metabolism.

By systematically executing the outlined experimental plan, researchers can definitively confirm whether this compound acts as an inhibitor of NNMT. The comparative data generated will provide a clear understanding of its potency and cellular efficacy relative to existing modulators of this important metabolic enzyme. This comprehensive approach, grounded in established methodologies, will ensure the scientific rigor required for advancing novel compounds in the field of drug discovery.

References

  • Iyamu, I. D., Zhao, T., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(15), 10510-10527. [Link]
  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. [Link]
  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(6), 845-855. [Link]
  • Iyamu, I. D., Zhao, T., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. [Link]
  • Komatsu, M., et al. (2025). Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions. Obesity. [Link]
  • Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 119-130. [Link]
  • BioGenix Peptides (2025). NNMT Inhibition & Metabolic Efficiency. [Link]
  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6645-6660. [Link]
  • BPS Bioscience (n.d.). NNMT Fluorogenic Assay Kit. [Link]
  • Parsons, R. B., et al. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics.
  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(37), 5307-5315. [Link]
  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry. [Link]
  • Li, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15, 1369305. [Link]
  • Patsnap Synapse (2024). What are NNMT inhibitors and how do they work? [Link]
  • BellBrook Labs (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [Link]
  • van Haren, M. J., et al. (2018). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 16(2), 274-282. [Link]
  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. [Link]
  • Kannt, A., et al. (2021). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 296, 100494. [Link]
  • BellBrook Labs (2025). Detection of Nicotinamide N-methyltransferase Activity with the AptaFluor® SAH Methyltransferase Assay.
  • Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 985. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 2-Amino-6-methylnicotinamide Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is paramount. This integrity is fundamentally reliant on the quality of the analytical reference standards used for its characterization. This guide provides an in-depth, comparative analysis of the essential validation parameters for 2-Amino-6-methylnicotinamide, a key chemical intermediate. We will explore a multi-faceted analytical approach, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to establish a robust, validated analytical standard.[1][2][3][4][5][6][7]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide will detail the necessary experimental designs and acceptance criteria for an inter-laboratory comparison, ensuring the consistency and reliability of this compound analytical standards across different testing facilities.

Foundational Principles: The "Why" of Inter-Laboratory Validation

Before delving into specific methodologies, it's crucial to understand the rationale behind inter-laboratory validation, often referred to as reproducibility studies.[4][8] The primary goal is to assess the precision of an analytical procedure when performed by different analysts in different laboratories, using different equipment.[8][9] This process is a cornerstone of ensuring that the analytical standard for this compound will yield consistent results, regardless of where it is tested. This is a critical consideration for global pharmaceutical manufacturing and regulatory submissions.

The validation process follows a structured approach, beginning with the definition of the method's purpose and its required performance characteristics, known as the Analytical Target Profile (ATP).[8] A validation protocol is then established, outlining the parameters to be tested and their acceptance criteria.[8][9]

Characterization of the Analytical Standard: A Multi-Technique Approach

A comprehensive characterization of the this compound analytical standard is the first step. This involves a suite of orthogonal analytical techniques to confirm its identity, purity, and potency.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of this compound, confirming the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition and molecular formula (C₇H₉N₃O).[10][11][12]

Purity and Assay Determination

Purity assessment is a critical component of analytical standard validation, and no single method is sufficient. A combination of techniques is employed to provide a comprehensive impurity profile.[13][14]

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the workhorse for purity analysis, capable of separating the main component from process-related impurities and degradation products.[13][14][15]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method for determining the purity of reference standards with a high degree of accuracy and without the need for a specific reference standard of the same compound.[16][17][18][19][20]

  • Gas Chromatography (GC): GC is particularly useful for identifying and quantifying volatile organic impurities, such as residual solvents from the manufacturing process.[13][14]

Inter-Laboratory Validation Study Design

The core of this guide is the design of an inter-laboratory study to establish the reproducibility of the analytical methods for this compound. This study would involve a minimum of three independent laboratories.

Study Protocol

A detailed protocol is disseminated to all participating laboratories, including:

  • A homogenous batch of the this compound analytical standard.

  • Validated analytical procedures for HPLC purity, qNMR assay, and GC residual solvent analysis.

  • Clear instructions for sample preparation, instrument parameters, and data reporting.

  • Pre-defined acceptance criteria for all validation parameters.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the key parameters to be assessed in the inter-laboratory study, based on ICH Q2(R1) guidelines.[1][4]

Parameter Objective Acceptance Criteria (Typical)
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0%Intermediate Precision: RSD ≤ 2.0%Reproducibility (Inter-laboratory): RSD ≤ 5.0%
Accuracy To determine the closeness of the test results to the true value.98.0% - 102.0% recovery of a spiked placebo.
Specificity To ensure the analytical procedure is unaffected by the presence of impurities or other components.Peak purity analysis (e.g., via PDA detector in HPLC) should show no co-eluting peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or column temperature.

Experimental Protocols and Data Presentation

HPLC-UV Method for Purity and Impurity Profiling

This method is designed to separate this compound from potential impurities.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution).

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a specified wavelength

    • Column Temperature: 30 °C

  • Data Analysis: Calculate the area percentage of the main peak and any impurities.

Comparative Data (Hypothetical):

Laboratory Purity by HPLC (%) RSD of 6 Injections (%)
Lab A99.850.21
Lab B99.820.25
Lab C99.880.19
Mean 99.85
Overall RSD 0.03%
Quantitative NMR (qNMR) for Assay

This provides a direct measurement of the purity of the analytical standard.[16][17]

Protocol:

  • Internal Standard Selection: Choose a suitable internal standard with high purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[16]

  • Sample Preparation: Accurately weigh the this compound standard and the internal standard and dissolve them in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration.

  • Data Analysis: Calculate the assay value based on the integral ratio of a specific analyte proton signal to a specific internal standard proton signal.

Comparative Data (Hypothetical):

Laboratory Assay by qNMR (%) RSD of 3 Preparations (%)
Lab A99.70.15
Lab B99.50.20
Lab C99.80.12
Mean 99.67
Overall RSD 0.15%

Visualizing the Validation Workflow

A clear understanding of the workflow is essential for successful implementation.

ValidationWorkflow cluster_prep Phase 1: Preparation & Protocol cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Comparison Start Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (ICH Q2) Start->Protocol Standard Prepare & Distribute Homogenous Standard Protocol->Standard LabA Laboratory A Standard->LabA LabB Laboratory B Standard->LabB LabC Laboratory C Standard->LabC Data Collect & Analyze Data (Purity, Assay, etc.) LabA->Data LabB->Data LabC->Data Compare Compare Results: - Precision - Accuracy - Linearity Data->Compare Report Generate Validation Report Compare->Report Final Final Report->Final Establish Validated Reference Standard

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Laboratory Safety and Environmental Responsibility

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. While the focus is often on groundbreaking discoveries, the responsible management of chemical waste is a critical component of scientific integrity and operational excellence. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Amino-6-methylnicotinamide, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Identification

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound, a derivative of nicotinamide, is a solid compound.[1][2] While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, the precautionary principle dictates that it should be handled as a potentially hazardous substance.

Based on data for related aminopyridine and nicotinamide compounds, the primary hazards to be aware of include:

  • Toxicity: Aminopyridines can be toxic if swallowed, fatal in contact with skin, and may cause convulsions.[3]

  • Irritation: It may cause skin, eye, and respiratory irritation.[3]

  • Reproductive Toxicity: Some related compounds, like 6-Aminonicotinamide, are suspected of damaging fertility or the unborn child.[4]

Given these potential risks, all laboratory personnel must treat this compound as hazardous waste unless explicitly confirmed otherwise by a qualified safety professional.[5]

Table 1: Hazard Profile of Related Compounds
Hazard ClassificationAssociated RisksSource
Acute Toxicity (Oral)Toxic if swallowed[3]
Acute Toxicity (Dermal)Fatal in contact with skin[3]
Skin IrritationCauses skin irritation[2]
Eye IrritationCauses serious eye irritation[2]
Respiratory IrritationMay cause respiratory irritation[3]
Reproductive ToxicityMay damage fertility or the unborn child[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper use of Personal Protective Equipment is non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and employees use appropriate PPE.[6][7]

Essential PPE includes:

  • Eye Protection: Wear chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[6]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6] Nitrile gloves are a common and effective choice for handling solid chemicals.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust, a respirator that complies with OSHA regulations (29 CFR 1910.134) or European Standard EN 149 should be used.[6] All handling of the solid compound should ideally be done within a chemical fume hood to minimize inhalation risks.[4][6]

The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[8][9]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste disposal.[10]

  • Solid Waste: All unused or expired this compound, as well as contaminated materials such as gloves, absorbent towels, and lab coats, should be collected as solid chemical waste.[8]

  • Liquid Waste: If the compound is dissolved in a solvent, it must be disposed of as liquid chemical waste. Do not mix solid and liquid waste streams.[10][11]

  • Incompatible Materials: Avoid mixing this compound with strong oxidizing agents, as this can lead to hazardous reactions.[7][12]

Step 2: Container Selection and Labeling

The integrity of your waste container is critical to preventing leaks and ensuring safe transport.

  • Container Choice: Use the original container whenever possible, as it is designed to be compatible with the chemical.[5] If the original container is not available, use a new, leak-proof container made of a material compatible with the chemical waste. Ensure the container is in good condition and can be tightly sealed.[5][10]

  • Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" label.[8] The label should include the chemical name ("this compound"), the date the waste was first added to the container, and any relevant hazard warnings (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage

Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste.[8]

  • Storage Location: The storage area should be close to where the waste is generated and under the direct supervision of lab personnel.[8]

  • Secondary Containment: Place waste containers in a secondary containment tray to prevent the spread of material in case of a spill.[10]

  • Filling Capacity: Do not overfill containers; a good rule of thumb is to fill them to no more than 90% of their capacity.[8]

Step 4: Arranging for Disposal

Hazardous waste must be transported to a licensed waste disposal facility.[8]

  • Contact your Institution's EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for arranging waste pickup. They will have established procedures and contracts with certified hazardous waste disposal companies.

  • Manifesting: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal. Your EHS department will handle the necessary paperwork.

Diagram 1: Decision Tree for this compound Waste Disposal

start Waste Generated: This compound is_solid Is the waste solid or contaminated solid material? start->is_solid solid_waste Collect in a designated SOLID HAZARDOUS WASTE container. is_solid->solid_waste Yes is_liquid Is the waste a solution containing the compound? is_solid->is_liquid No label_container Label container with: 'Hazardous Waste' Chemical Name Date solid_waste->label_container liquid_waste Collect in a designated LIQUID HAZARDOUS WASTE container. is_liquid->liquid_waste Yes contact_ehs Contact EHS for pickup and disposal by a licensed _waste facility._ is_liquid->contact_ehs No/ Uncertain liquid_waste->label_container store Store in a designated, well-ventilated area with secondary containment. label_container->store store->contact_ehs

Caption: Waste Disposal Decision Flowchart

Spill Management: Preparedness is Key

Accidents happen, but a well-rehearsed spill response plan can mitigate the risks.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS department immediately.

  • Cleanup Procedure for Small Spills:

    • Don the appropriate PPE.

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[6] Avoid generating dust.

    • For liquid spills, use an inert absorbent material (such as sand or vermiculite) to contain and collect the spill.[13]

    • Place the absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminant.[13]

    • All materials used for cleanup must be disposed of as hazardous waste.[5]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory requirement; it is a reflection of a laboratory's commitment to the safety of its personnel and the well-being of the environment. By adhering to these procedures, researchers can ensure that their pursuit of scientific advancement is conducted responsibly and ethically. Regular training and a proactive approach to waste management are essential for fostering a culture of safety and excellence in the laboratory.[10]

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • A guide to the disposal of laboratory waste. (2025, September 15). Anenta.
  • 3-AMINOPYRIDINE. (n.d.). Occupational Safety and Health Administration.
  • 2-AMINOPYRIDINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Laboratory Waste Disposal Handbook. (n.d.). University of Essex.
  • SAFETY DATA SHEET 93772-NICOTINAMIDE. (2025, June 6). Guinama.
  • Aminopyridine (2-aminopyridine, 3-aminopyridine, 4-aminopyridine). (n.d.). Occupational Safety and Health Administration.
  • 4-AMINOPYRIDINE. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet Nicotinamide beta riboside. (n.d.). Chemos GmbH & Co.KG.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.

Sources

Personal protective equipment for handling 2-Amino-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Amino-6-methylnicotinamide

An In-Depth Protocol for Laboratory Safety and Chemical Management

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the rationale that underpins a robust safety protocol. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for the safe handling of this compound. Our objective is to foster a culture of safety by providing not just instructions, but a deep understanding of why each precaution is critical. This compound, while valuable in research, presents hazards that require meticulous attention to detail in its management, from initial handling to final disposal.

Hazard Profile of this compound

Understanding the inherent risks of a chemical is the foundational step in developing a sound safety plan. This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]

These classifications, derived from Globally Harmonized System (GHS) standards, dictate the necessary protective measures to prevent exposure and ensure the well-being of laboratory personnel.

Essential Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound, with each piece chosen to counteract a specific identified hazard.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection conforming to EN 166 or NIOSH-approved standards.[1][2] A face shield may be required for operations with a high risk of splashing.To prevent contact with the eyes, which can cause serious irritation.[1][3] The snug fit of goggles provides a better seal against airborne particles and splashes compared to standard safety glasses.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A laboratory coat is the minimum requirement.[1] For larger quantities or splash-prone procedures, an impervious apron or chemical-resistant suit should be worn.To prevent skin contact that leads to irritation.[1] Contaminated clothing must be removed immediately and laundered before reuse.
Respiratory Protection A NIOSH- or CEN-certified respirator is necessary when engineering controls are insufficient to maintain airborne concentrations at a low level.[1] The type of respirator should be selected based on a workplace hazard assessment.To protect the respiratory system from irritation caused by inhaling dust or aerosols of the compound.[1][3]

Operational Plan for Safe Handling and Disposal

A systematic workflow is crucial for minimizing the risk of exposure during the handling and disposal of this compound.

Pre-Handling Preparations
  • Engineering Controls Verification: Ensure that the work area is equipped with adequate general and local exhaust ventilation.[1] A chemical fume hood is highly recommended. Verify that safety showers and eyewash stations are accessible and functional.[4]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for signs of damage or wear. Ensure gloves are free from punctures and that eye protection is clean and fits correctly.

  • Material Review: Always review the Safety Data Sheet (SDS) before handling the chemical, even if you have worked with it before.[1]

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE in the correct order, typically starting with the lab coat, followed by respiratory protection (if needed), eye protection, and finally gloves.

  • Chemical Handling:

    • Handle the compound in a designated area, preferably within a chemical fume hood, to minimize the generation of dust and aerosols.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use.[1]

  • Decontamination: After handling, thoroughly decontaminate the work surface.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, eye protection, and respiratory protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the product and before breaks.[1]

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, should be placed in a suitable, labeled disposal container.[1]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1] Do not allow the product to enter drains or waterways.[1]

  • Professional Disposal: It is recommended to use a licensed waste disposal company for the final disposal of the chemical.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove any contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visualizing the Safe Handling Workflow

To provide a clear, at-a-glance understanding of the operational workflow, the following diagram illustrates the key steps and decision points for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Waste Management cluster_emergency Emergency Response Prep Verify Engineering Controls (Fume Hood, Eyewash) InspectPPE Inspect PPE for Integrity Prep->InspectPPE ReviewSDS Review Safety Data Sheet InspectPPE->ReviewSDS DonPPE Don PPE ReviewSDS->DonPPE Handle Handle Chemical in Fume Hood (Minimize Dust/Aerosol) DonPPE->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Exposure Exposure Event Handle->Exposure DoffPPE Doff PPE Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash CollectWaste Collect Waste in Labeled Container Wash->CollectWaste Dispose Dispose via Licensed Waste Management Service CollectWaste->Dispose FirstAid Administer First Aid (as per SDS) Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for Safe Handling of this compound.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • BVL. (n.d.). Personal protective equipment when handling plant protection products.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-Amino-6-methylnicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.